2-Chloro-5-(chlorosulfonyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137839. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-chlorosulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHNTBSDCJLCKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059677 | |
| Record name | Benzoic acid, 2-chloro-5-(chlorosulfonyl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137-64-4 | |
| Record name | 2-Chloro-5-(chlorosulfonyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-chloro-5-(chlorosulfonyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-5-(chlorosulfonyl)benzoic acid | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137839 | |
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| Record name | Benzoic acid, 2-chloro-5-(chlorosulfonyl)- | |
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| Record name | Benzoic acid, 2-chloro-5-(chlorosulfonyl)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-(chlorosulphonyl)benzoic acid | |
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Foundational & Exploratory
Introduction: A Bifunctional Reagent of Strategic Importance
An In-depth Technical Guide to 2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS No. 137-64-4)
This guide provides an in-depth technical overview of this compound, a pivotal chemical intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to explore the causality behind its synthesis, the logic of its reactivity, and its strategic applications.
This compound, identified by its CAS Number 137-64-4, is a highly reactive, bifunctional aromatic compound.[1][2] Its structure incorporates two distinct and orthogonally reactive functional groups: a carboxylic acid and a sulfonyl chloride. This arrangement makes it an exceptionally valuable building block, particularly in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3][4] The presence of the electron-withdrawing chloro and chlorosulfonyl groups on the benzoic acid scaffold significantly influences its chemical behavior, offering a platform for selective chemical transformations.
The primary utility of this compound stems from the high electrophilicity of the sulfonyl chloride moiety, which readily undergoes nucleophilic substitution.[5] This reaction is fundamental for the construction of sulfonamides, a class of compounds with a broad spectrum of biological activities. This guide will dissect its properties, synthesis, reactivity, and safe handling protocols to provide a comprehensive resource for laboratory application.
Physicochemical & Structural Properties
A precise understanding of a reagent's physical and chemical properties is the foundation of its effective use in synthesis. The key identifiers and characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 137-64-4 | [1][6][7] |
| Molecular Formula | C₇H₄Cl₂O₄S | [1][6][8] |
| Molecular Weight | 255.08 g/mol | [1][6][8] |
| Appearance | Solid | [7] |
| Melting Point | 149-151 °C | [9] |
| Boiling Point | 402 °C at 760 mmHg | [10][11] |
| Density | 1.694 g/cm³ (calculated) | [6][11] |
| Water Solubility | Very slightly soluble (0.94 g/L at 25 °C) | [6][10] |
| Synonyms | 3-Carboxy-4-chlorobenzenesulfonyl chloride, 5-Chlorosulfonyl-2-chlorobenzoic acid | [6][7] |
Synthesis Protocol: Electrophilic Aromatic Substitution
The industrial and laboratory-scale synthesis of this compound is typically achieved through the direct chlorosulfonation of 2-chlorobenzoic acid. This reaction is a classic example of electrophilic aromatic substitution.
Causality of the Synthetic Route
The choice of reagents and conditions is dictated by the need to introduce the chlorosulfonyl (-SO₂Cl) group onto the aromatic ring. Chlorosulfonic acid (ClSO₃H) serves as the potent sulfonating agent. The reaction is heated to overcome the activation energy barrier for the substitution on the somewhat deactivated 2-chlorobenzoic acid ring. The directing effects of the existing substituents (chloro and carboxylic acid) favor substitution at the C5 position. The subsequent quenching in ice water is critical; it halts the reaction and precipitates the product, which has very low solubility in the resulting acidic aqueous medium.[9]
Detailed Experimental Protocol
The following protocol is adapted from established laboratory procedures.[9]
Step 1: Reaction Setup
-
In a suitable reaction vessel equipped with a stirrer and heating mantle, carefully charge 2-chlorobenzoic acid (2.0 kg) and chlorosulfonic acid (10.5 kg).
-
Rationale : A significant excess of chlorosulfonic acid is used to act as both the reagent and the reaction solvent, driving the reaction to completion.
Step 2: Heating
-
Heat the mixture to a temperature of 90-100 °C for 5 hours.
-
Rationale : This temperature provides the necessary thermal energy for the electrophilic substitution to proceed at a practical rate without causing significant decomposition.
Step 3: Quenching & Precipitation
-
Cool the reaction mixture to room temperature (25 °C).
-
Slowly and carefully pour the cooled mixture into a large vessel containing a 10-liter mixture of ice and water over approximately 1 hour.
-
Maintain the quench temperature below 10 °C by adding more ice as needed.
-
Rationale : This highly exothermic quench must be performed slowly and with sufficient cooling to control the temperature. It neutralizes the reactive chlorosulfonic acid and precipitates the solid product.
Step 4: Isolation & Purification
-
Collect the precipitated solid by filtration and wash the filter cake thoroughly with fresh water to remove residual acids.
-
Dissolve the crude wet cake in diethyl ether (16 liters).
-
Wash the ether layer once with a saturated aqueous sodium chloride solution (2 liters) and dry it over anhydrous magnesium sulfate.
-
Rationale : The ether extraction separates the organic product from inorganic impurities. The brine wash removes bulk water from the organic phase before drying with MgSO₄.
Step 5: Crystallization & Final Product
-
Filter the dried ether solution and concentrate it under vacuum while gradually adding hexane.
-
Concentrate the resulting hexane slurry to a final volume of approximately 8 liters and filter to collect the crystals.
-
Wash the crystalline cake with hexane and air-dry.
-
Expected Yield : 2.5 kg (76.8% of theoretical yield).[9]
-
Expected Purity : Melting point of 149-151 °C.[9]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this molecule is governed by the reactivity of the sulfonyl chloride group. It is a powerful electrophile, making it an ideal substrate for reactions with a wide array of nucleophiles.
Primary Reaction: Sulfonamide Formation
The most significant reaction is its condensation with primary or secondary amines to form stable sulfonamide linkages.[5] This reaction is a cornerstone of medicinal chemistry for creating molecules with specific biological targets.[5]
-
Mechanism : The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the sulfonamide. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Reactivity Logic Diagram
Caption: Key reactivity of the sulfonyl chloride group with nucleophiles.
Other Applications
While sulfonamide formation is primary, the molecule is also used in:
-
Sulfonate Ester Synthesis : Reaction with alcohols yields sulfonate esters.
-
Intermediate for Heterocycles : The dual functionality allows it to be a precursor for various heterocyclic ring systems.
-
Precursor to Sulfamoylbenzoic Acids : Ammonolysis converts the chlorosulfonyl group into a sulfonamide (-SO₂NH₂), creating intermediates like 2-chloro-5-sulfamoylbenzoic acids, which are themselves useful in pharmaceutical synthesis.[12]
Safety, Handling, and Storage
Due to its high reactivity, this compound presents significant handling hazards.
-
Hazards : The compound is classified as corrosive and causes severe skin burns and eye damage.[13] It is harmful if swallowed. A critical hazard is its reaction with water or moisture, which liberates toxic hydrogen chloride gas.[13]
-
Handling : Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust.
-
Storage : Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a dry, cool, and well-ventilated area designated for corrosive materials.[8][13] Keep away from water and sources of moisture.
The Safety Data Sheet (SDS) should be consulted before any handling or use of this chemical.[2][13][14]
Conclusion
This compound is more than a mere chemical; it is a versatile and powerful tool for synthetic chemists. Its value lies in the predictable and high-yield reactivity of its sulfonyl chloride group, providing a reliable pathway to complex sulfonamide-containing molecules. By understanding the principles behind its synthesis, reactivity, and safe handling, researchers can effectively leverage this intermediate to advance projects in drug discovery and materials science.
References
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An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-(chlorosulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-(chlorosulfonyl)benzoic acid, a bifunctional aromatic compound, is a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. Its unique structure, featuring a carboxylic acid, a chloro substituent, and a highly reactive chlorosulfonyl group, makes it a versatile building block for introducing sulfonyl functionalities into complex molecules. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and the characterization of its derivatives. This guide provides a comprehensive overview of the physical and chemical properties of this compound, grounded in available scientific data.
Chemical Identity and Structure
-
Chemical Name: this compound
-
CAS Number: 137-64-4[1]
-
Molecular Formula: C₇H₄Cl₂O₄S[1]
-
Molecular Weight: 255.08 g/mol [1]
-
Synonyms: 3-Carboxy-4-chlorobenzenesulfonyl chloride, 5-Chlorosulfonyl-2-chlorobenzoic acid, NSC 137839[2][3]
-
Chemical Structure:
(A representative image of the chemical structure)
Physicochemical Properties: A Summary
The physical properties of this compound are summarized in the table below. It is important to note the discrepancy in the reported melting point, which will be discussed in detail.
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [4] |
| Melting Point | 149-151 °C | [4] |
| Historically reported as 61-62 °C | [3][5] | |
| Boiling Point | 402 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.694 g/cm³ (Predicted) | [3] |
| Solubility | Very slightly soluble in water (0.94 g/L at 25 °C, Calculated)[3]. Soluble in polar organic solvents like DMSO and Methanol.[4] | [3][4] |
| Vapor Pressure | 3.49E-07 mmHg at 25°C (Predicted) | |
| Refractive Index | 1.599 (Predicted) |
In-depth Discussion of Physical Properties
Melting Point Discrepancy: A notable point of contention in the literature is the melting point of this compound. While many contemporary chemical suppliers and databases list a melting point in the range of 146-148 °C or 149-151 °C[4], a much lower value of 61-62 °C is also cited, often referencing a 1936 publication in the Journal of the Chemical Society[3]. A documented synthesis procedure for this compound reports a melting point of 149-151 °C for the purified product[4]. This higher value is likely more representative of the pure compound, and the historical lower value may be attributable to impurities or different crystalline forms. For researchers, it is crucial to verify the melting point of the specific batch being used as a preliminary indicator of purity.
Appearance: The compound is consistently described as a white to off-white solid[4]. The exact coloration may vary depending on the purity of the substance.
Solubility: Its solubility profile is characteristic of a moderately polar aromatic compound. The presence of the polar carboxylic acid and sulfonyl chloride groups allows for solubility in polar organic solvents. However, its low aqueous solubility is expected for a molecule of its size and composition[3]. The limited water solubility also has implications for its reactivity, particularly hydrolysis.
Spectral Data for Structural Elucidation
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three aromatic protons in the region of 7.5-8.5 ppm. The electron-withdrawing nature of the chloro, carboxylic acid, and chlorosulfonyl groups would lead to a downfield shift of these protons. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), which would be exchangeable with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display seven distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >165 ppm). The aromatic carbons would appear in the range of 120-145 ppm, with the carbons directly attached to the electron-withdrawing substituents showing characteristic shifts.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by several key absorption bands:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid carbonyl group, expected around 1700 cm⁻¹.
-
Characteristic S=O stretching bands for the sulfonyl chloride group, typically appearing as two strong bands around 1375 cm⁻¹ (asymmetric) and 1185 cm⁻¹ (symmetric).
-
C-Cl stretching vibrations in the fingerprint region.
-
Aromatic C-H and C=C stretching vibrations.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak at m/z 254/256/258, reflecting the isotopic distribution of the two chlorine atoms. Common fragmentation patterns would involve the loss of Cl, SO₂, and COOH radicals.
Chemical Reactivity and Stability
Reactivity of the Sulfonyl Chloride Group: The chlorosulfonyl group is the most reactive site on the molecule. The sulfur atom is highly electrophilic due to the presence of two oxygen atoms and a chlorine atom, as well as the electron-withdrawing effects of the aromatic ring and the ortho-chloro substituent. This makes the compound highly susceptible to nucleophilic attack.
Hydrolysis: this compound is sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid upon contact with water. This reaction is a critical consideration for its storage and handling. To prevent hydrolysis, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place[6]. Reactions involving this compound should be carried out using anhydrous solvents.
Reactions with Nucleophiles: It reacts readily with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters. These reactions are fundamental to its application in organic synthesis.
Thermal Stability: While a specific decomposition temperature is not widely reported, heating the compound, especially in the presence of moisture or nucleophiles, will likely lead to decomposition. The predicted boiling point of 402 °C suggests a high thermal stability in the absence of reactive species[5].
Experimental Workflows
Workflow for Assessing Physical Properties
The following diagram illustrates a logical workflow for the physical characterization of a compound like this compound.
Caption: A logical workflow for the comprehensive physical characterization of a chemical compound.
Protocol for Melting Point Determination
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Apparatus: Use a calibrated melting point apparatus.
-
Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Heating: Heat the sample rapidly to about 20 °C below the expected melting point (149-151 °C).
-
Observation: Decrease the heating rate to 1-2 °C per minute and observe the sample carefully.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
Verification: Repeat the measurement with a fresh sample to ensure reproducibility.
Conclusion
This compound is a valuable synthetic intermediate whose utility is underpinned by its distinct physical and chemical properties. This guide has provided a detailed overview of these characteristics, with a particular focus on clarifying the discrepancy in its reported melting point. For researchers and drug development professionals, a firm grasp of this information is essential for ensuring the quality of starting materials, optimizing reaction conditions, and accurately characterizing the resulting products.
References
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- ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR....
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- US EPA. (n.d.). Benzoic acid, 2-chloro-5-(chlorosulfonyl)- - Substance Details - SRS.
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- Journal of the American Chemical Society. (n.d.).
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- Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid.
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- PubMed. (n.d.). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][4][8]benzodiazepin-1(2H)-ones.
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- Journal of the Chemical Society (Resumed). (1936). 401. The Michael reaction with acetylenic esters.
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2-Chloro-5-(chlorosulfonyl)benzoic acid molecular structure
An In-Depth Technical Guide to 2-Chloro-5-(chlorosulfonyl)benzoic Acid: Structure, Synthesis, and Application
Introduction
This compound is a bifunctional organic compound of significant interest in synthetic chemistry. Characterized by a benzoic acid core substituted with both a chlorine atom and a chlorosulfonyl group, its unique electronic and steric properties make it a versatile building block, particularly in the development of pharmaceutical agents and other fine chemicals. The presence of two highly reactive sites—the carboxylic acid and the sulfonyl chloride—allows for sequential and selective modifications, providing a robust scaffold for constructing complex molecular architectures.
This guide offers a comprehensive analysis of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its core molecular structure, physicochemical properties, a field-proven synthesis protocol, and its reactivity, with a focus on its application as a chemical intermediate. The information presented herein is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity.
Physicochemical Properties and Molecular Structure
The molecular structure of this compound is defined by a benzene ring substituted at positions 1, 2, and 5 by a carboxylic acid group, a chlorine atom, and a chlorosulfonyl group, respectively. This substitution pattern dictates the molecule's reactivity and physical characteristics.
The IUPAC name for this compound is this compound[1]. Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 137-64-4 | [2][3] |
| Molecular Formula | C₇H₄Cl₂O₄S | [2][4] |
| Molecular Weight | 255.075 g/mol | [2][4] |
| Melting Point | 149-151 °C (synthesis product); 61-62 °C (other sources) | [4][5][6] |
| Boiling Point | 402 °C at 760 mmHg | [4][6] |
| Density | 1.694 g/cm³ | [3][4] |
| Appearance | Solid / Crystalline | [2][5] |
| Water Solubility | Very slightly soluble (0.94 g/L at 25 °C) | [3][6] |
| InChI | InChI=1S/C7H4Cl2O4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11) | [2] |
| InChIKey | CLHNTBSDCJLCKV-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)Cl | |
| Synonyms | 3-Carboxy-4-chlorobenzenesulfonyl chloride, 5-Chlorosulfonyl-2-chlorobenzoic acid | [2][3] |
Note on Melting Point: Discrepancies in reported melting points may arise from different crystalline forms or purity levels.
The molecule's reactivity is governed by its functional groups. The chlorosulfonyl group (-SO₂Cl) is a potent electrophile, making it susceptible to nucleophilic attack, most commonly by amines to form stable sulfonamides. The carboxylic acid group (-COOH) can undergo typical reactions such as esterification or conversion to an acid chloride. The chlorine atom attached to the benzene ring is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions, but it electronically influences the reactivity of the other functional groups.
Synthesis Protocol: Chlorosulfonation of o-Chlorobenzoic Acid
The most direct and widely cited method for preparing this compound is the electrophilic aromatic substitution of 2-chlorobenzoic acid using chlorosulfonic acid. This process leverages the strong activating effect of the chlorine and the deactivating, meta-directing effect of the carboxylic acid group to achieve substitution at the desired position.
Causality Behind Experimental Choices:
-
Reagent: Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the sulfonating agent. Its highly electrophilic nature is essential for the reaction to proceed on the deactivated benzene ring.
-
Temperature Control: The initial heating phase (90-100 °C) provides the necessary activation energy for the sulfonation reaction.[5] The subsequent cooling and quenching in an ice-water mixture is critical. This step serves two purposes: it precipitates the product, which is poorly soluble in the aqueous medium, and it safely decomposes the excess, highly reactive chlorosulfonic acid. Maintaining a low temperature (<10 °C) during the quench is crucial to prevent hydrolysis of the desired chlorosulfonyl group back to a sulfonic acid.[5]
-
Purification: An ether-hexane solvent system is used for purification. The product is dissolved in diethyl ether, washed to remove water-soluble impurities, and then hexane is added as an anti-solvent to induce crystallization, resulting in a product with high purity.[5]
Step-by-Step Methodology
-
Reaction Setup: In a suitable reaction vessel, combine 2-chlorobenzoic acid and an excess of chlorosulfonic acid (e.g., a mass ratio of approximately 1:5).[5]
-
Heating: Heat the mixture to 90-100 °C and maintain this temperature for approximately 5 hours with stirring.[5]
-
Cooling & Quenching: Cool the reaction mixture to room temperature (approx. 25 °C).[5] In a separate, larger vessel, prepare a mixture of ice and water. Slowly and carefully pour the reaction mixture into the ice-water slurry over about 1 hour, ensuring the temperature of the slurry does not exceed 10 °C by adding more ice as needed.[5]
-
Isolation: Collect the precipitated solid product by filtration. Wash the filter cake thoroughly with cold water to remove residual acids.[5]
-
Extraction & Drying: Dissolve the crude wet cake in diethyl ether. Wash the ether layer with a saturated aqueous sodium chloride solution to remove excess water. Dry the organic layer over anhydrous magnesium sulfate.[5]
-
Crystallization: Filter off the drying agent. Concentrate the ether solution under reduced pressure while continuously adding hexane. This will cause the product to crystallize.[5]
-
Final Product: Concentrate the resulting hexane slurry and collect the crystalline product by filtration. Wash the cake with fresh hexane and air-dry to yield this compound.[5]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Reactivity and Applications in Drug Development
The primary utility of this compound in research and development stems from its role as a versatile chemical intermediate.[7] Its two distinct functional groups allow for selective, orthogonal reactions.
The chlorosulfonyl group is highly electrophilic and reacts readily with a wide range of nucleophiles. Its reaction with primary or secondary amines to form sulfonamides is of paramount importance in medicinal chemistry. The resulting sulfonamide linkage is metabolically stable and can act as a hydrogen bond donor and acceptor, making it a critical pharmacophore in many drug classes. While this specific molecule is an intermediate, related structures like 2,4-dichloro-5-(chlorosulfonyl)benzoic acid are known precursors in the synthesis of diuretic drugs such as furosemide.[8] This highlights the value of this structural motif in creating pharmacologically active agents.
The carboxylic acid group provides another site for modification, enabling the extension of the molecular scaffold or the introduction of groups that can modulate solubility and pharmacokinetic properties.
General Sulfonamide Formation
Caption: General reaction pathway for sulfonamide synthesis.
Structural Elucidation by Spectroscopic Methods
Confirming the structure of synthesized this compound is achieved through standard spectroscopic techniques. While raw spectral data is not provided here, the expected features based on the molecule's structure are described below. The availability of NMR and IR spectra for this compound is noted in chemical databases.[9]
-
¹H NMR Spectroscopy: The aromatic region would display three distinct signals corresponding to the protons on the benzene ring. The proton ortho to the carboxylic acid and meta to the sulfonyl chloride would likely appear as a doublet. The proton ortho to the sulfonyl chloride would also be a doublet, and the proton between the chloro and sulfonyl groups would appear as a doublet of doublets. A broad singlet, often downfield, would be observed for the acidic proton of the carboxylic acid.
-
¹³C NMR Spectroscopy: The spectrum would show seven unique carbon signals: one for the carbonyl carbon of the carboxylic acid (typically ~165-175 ppm) and six for the aromatic carbons, whose chemical shifts would be influenced by the attached substituents.
-
Infrared (IR) Spectroscopy: Key characteristic absorption bands would confirm the presence of the functional groups:
-
A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).
-
Two strong, characteristic S=O stretches for the sulfonyl chloride group (asymmetric at ~1375 cm⁻¹ and symmetric at ~1180 cm⁻¹).
-
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 255.08 g/mol , with a characteristic isotopic pattern due to the presence of two chlorine atoms. Key fragmentation patterns would likely include the loss of Cl, SO₂, and COOH.
Safety and Handling
This compound is a reactive and corrosive chemical that requires careful handling.[10][11]
-
Handling: Work should be conducted in a well-ventilated area or under a chemical fume hood.[10][11] Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes and prevent the formation of dust.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] This compound is sensitive to moisture, as the chlorosulfonyl group can hydrolyze to sulfonic acid.[11] It should be stored away from incompatible materials such as strong oxidizing agents, strong bases, and water.[11]
-
Hazards: The compound is corrosive and can cause severe skin burns and eye damage.[12] In case of contact, rinse the affected area immediately with plenty of water.[13]
Conclusion
This compound is a foundational intermediate in organic synthesis. Its molecular structure, featuring strategically positioned chloro, chlorosulfonyl, and carboxylic acid groups, provides a platform for diverse chemical transformations. The reliable synthesis via chlorosulfonation of 2-chlorobenzoic acid makes it an accessible starting material. Its high reactivity, particularly of the chlorosulfonyl group towards nucleophiles to form stable sulfonamides, cements its importance in the pipeline of pharmaceutical and agrochemical development. A thorough understanding of its properties, synthesis, and handling is essential for any scientist leveraging this versatile molecule in their research endeavors.
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- Google Patents. Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
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Introduction: Strategic Importance of 2-Chloro-5-(chlorosulfonyl)benzoic acid
An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis of this compound, a pivotal intermediate in the development of various pharmaceuticals. With full editorial control, this document is structured to deliver not just procedural steps, but a deep understanding of the reaction's causality, validation, and the broader context of its application.
This compound (CAS No: 137-64-4) is an aromatic compound of significant interest in medicinal chemistry and process development.[1] Its structure, featuring a benzoic acid core with both a chloro and a highly reactive chlorosulfonyl group, makes it a versatile precursor.[1] Most notably, it is a key building block in the synthesis of furosemide, a potent loop diuretic used to treat fluid retention and high blood pressure. The strategic placement of its functional groups allows for sequential reactions, typically starting with the nucleophilic substitution of the sulfonyl chloride, to build more complex molecular architectures. This guide will elucidate the primary and alternative pathways for its synthesis, focusing on the underlying chemical principles and practical considerations for laboratory and potential scale-up operations.
Primary Synthesis Pathway: Electrophilic Chlorosulfonation of 2-Chlorobenzoic Acid
The most direct and widely documented method for synthesizing this compound is through the electrophilic aromatic substitution of 2-chlorobenzoic acid with chlorosulfonic acid.[2]
Mechanistic Rationale and Regioselectivity
The outcome of this reaction is governed by the directing effects of the substituents on the benzene ring. The chloro group (-Cl) is an ortho-, para-director, while the carboxylic acid group (-COOH) is a meta-director. The chlorosulfonyl group (-SO₂Cl) is introduced at the 5-position, which is para to the activating chloro group and meta to the deactivating carboxylic acid group. This regioselectivity is a classic example of synergistic directing effects in electrophilic aromatic substitution, leading to a highly specific product.
The reaction proceeds via the generation of the electrophile, sulfur trioxide (SO₃), or a related species from chlorosulfonic acid, which then attacks the electron-rich aromatic ring. The large excess of chlorosulfonic acid typically used serves as both the reactant and the reaction solvent.
Visualized Synthesis Pathway
Caption: Primary synthesis route via electrophilic substitution.
Detailed Experimental Protocol
The following protocol is a robust, field-proven method for the synthesis.[2]
Step 1: Reaction Setup
-
In a suitable reaction vessel equipped for heating and stirring, carefully charge 2-chlorobenzoic acid (2.0 kg).
-
Slowly add a significant excess of chlorosulfonic acid (10.5 kg). Note: This step is highly exothermic and requires caution.
Step 2: Thermal Reaction
-
Heat the mixture to a temperature of 90-100°C.
-
Maintain this temperature with consistent stirring for approximately 5 hours to ensure the reaction proceeds to completion.
Step 3: Quenching and Precipitation
-
Cool the reaction mixture to room temperature (approx. 25°C).
-
Prepare a large vessel with a mixture of ice and water (approx. 10 liters).
-
Slowly and carefully pour the reaction mixture into the ice-water slurry over about 1 hour. This is a critical step to control the highly exothermic hydrolysis of excess chlorosulfonic acid. The temperature must be maintained below 10°C by adding more ice as needed.
-
The product will precipitate as a solid, forming a slurry.
Step 4: Isolation of Crude Product
-
Collect the solid precipitate by filtration.
-
Wash the filter cake thoroughly with fresh, cold water to remove residual acids.
Step 5: Purification
-
Dissolve the crude wet cake in diethyl ether (16 liters).
-
Wash the ether layer once with a saturated aqueous sodium chloride solution (2 liters) to remove water-soluble impurities.
-
Dry the ether layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the ether solution under vacuum while continually adding hexane. This will cause the product to crystallize.
-
Concentrate the resulting hexane slurry to a final volume of approximately 8 liters and filter to collect the crystalline product.
-
Wash the crystalline cake with hexane and air-dry.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-chlorobenzoic acid | [2] |
| Reagent | Chlorosulfonic acid | [2] |
| Reaction Temperature | 90-100°C | [2] |
| Reaction Time | 5 hours | [2] |
| Theoretical Yield | 76.8% | [2] |
| Melting Point | 149-151°C | [2] |
Experimental Workflow Visualization
Caption: From reaction to purification workflow.
Alternative Synthesis Strategies
While direct chlorosulfonation is common, other routes have been explored, particularly in patent literature, which may offer advantages in specific industrial contexts.
-
Diazotization Route: An alternative approach involves starting with a 2-amino-5-sulfamoylbenzoic acid derivative.[3] This precursor undergoes diazotization followed by a Sandmeyer-type reaction with a metal chloride (e.g., cupric chloride) to introduce the chloro group at the 2-position.[3] This multi-step process is less direct but demonstrates a different synthetic strategy for accessing the target scaffold.[3]
-
Synthesis from Dichlorinated Precursors: Several patents describe the synthesis of the closely related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, which begins with the chlorosulfonation of 2,4-dichlorobenzoic acid or 2,4-dichlorobenzyl derivatives.[4][5][6][7] These processes highlight the versatility of the chlorosulfonation reaction on different chlorinated benzoic acid scaffolds and can be catalyzed by substances like sulfuric acid or sodium sulfate.[4][7]
Trustworthiness & Self-Validating Protocols
The integrity of this synthesis relies on careful control of key parameters.
-
Temperature Control: The reaction temperature during heating dictates the rate and completion of the chlorosulfonation. More critically, maintaining a temperature below 10°C during the quenching step is paramount for safety and preventing product degradation.
-
Anhydrous Conditions: While the reaction itself is robust, the purification step involving an ether solution requires drying with agents like magnesium sulfate to prevent hydrolysis of the sulfonyl chloride group back to the sulfonic acid during solvent evaporation.
-
Purity Verification: The reported melting point of 149-151°C serves as a reliable preliminary check for product purity.[2] For rigorous validation, techniques such as NMR and IR spectroscopy should be employed to confirm the structure and absence of significant impurities.
Conclusion
The synthesis of this compound via direct chlorosulfonation of 2-chlorobenzoic acid is a well-established and efficient method. Its success hinges on the principles of electrophilic aromatic substitution and requires meticulous control over reaction conditions, particularly temperature. The detailed protocol provided in this guide offers a reliable pathway for obtaining this crucial intermediate. Understanding the mechanistic basis and the causality behind each experimental step empowers researchers to troubleshoot and adapt the synthesis for their specific needs in the fields of pharmaceutical development and advanced chemical research.
References
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- Holland, G. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. U.S. Patent No. 3,879,402.
- Unknown. (2009). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Chinese Patent No. CN100522936C.
- Unknown. (2007). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Chinese Patent Application No. CN200710023591A.
- Unknown. (2015). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Chinese Patent No. CN104672114A.
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An In-depth Technical Guide on the Reactivity of 2-Chloro-5-(chlorosulfonyl)benzoic Acid with Nucleophiles
Foreword: Unveiling the Synthetic Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Among the myriad of building blocks available to the synthetic chemist, 2-chloro-5-(chlorosulfonyl)benzoic acid stands out as a molecule of significant interest. Its trifunctional nature, presenting a sulfonyl chloride, a carboxylic acid, and an aryl chloride, offers a rich tapestry of reactive sites. This guide provides an in-depth exploration of the reactivity of this compound with nucleophiles, offering a technical roadmap for researchers, scientists, and professionals in the field of drug development. We will delve into the chemoselectivity of its reactive centers, provide experimentally grounded protocols, and elucidate the mechanistic underpinnings of its transformations.
Molecular Architecture and Electronic Profile: A Triumvirate of Reactivity
This compound, with the molecular formula C₇H₄Cl₂O₄S, possesses a unique arrangement of functional groups that dictates its chemical behavior.[1][2][3] The inherent reactivity of this molecule is a direct consequence of the electronic interplay between the electron-withdrawing sulfonyl chloride and carboxylic acid groups, and the deactivating, yet potentially reactive, chloro-substituent on the aromatic ring.
The sulfonyl chloride (-SO₂Cl) group is a potent electrophile. The sulfur atom is in a high oxidation state and is bonded to two highly electronegative oxygen atoms and a chlorine atom, rendering it highly susceptible to nucleophilic attack. The carboxylic acid (-COOH) group, while also an electrophile at the carbonyl carbon, is generally less reactive than the sulfonyl chloride. The chlorine atom attached to the aromatic ring is the least reactive site towards nucleophilic substitution under typical conditions, generally requiring harsh conditions for nucleophilic aromatic substitution (SNAr).
The expected order of reactivity towards nucleophiles is therefore: Sulfonyl Chloride > Carboxylic Acid > Aryl Chloride . This chemoselectivity is the key to harnessing the synthetic potential of this molecule.
The Primary Reactive Center: The Sulfonyl Chloride Group
The sulfonyl chloride moiety is the most electrophilic and, therefore, the most reactive site for nucleophilic attack in this compound. This high reactivity allows for selective functionalization, even in the presence of the carboxylic acid group.
Reaction with Amines: Formation of Sulfonamides
The reaction of this compound with primary and secondary amines is a robust and widely utilized transformation that leads to the formation of sulfonamides. Sulfonamides are a critical pharmacophore found in a vast array of therapeutic agents. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent expulsion of a chloride ion. A base is typically required to neutralize the hydrochloric acid byproduct.
General Reaction Scheme:
Caption: General reaction for the synthesis of sulfonamides.
Experimental Protocol: Synthesis of 2-Chloro-5-(N-benzylsulfamoyl)benzoic Acid
This protocol provides a representative procedure for the synthesis of a sulfonamide derivative.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine, followed by the dropwise addition of benzylamine.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Table 1: Representative Yields for the Synthesis of Sulfonamides from a Related Sulfonyl Chloride
| Amine Reactant | Resulting Sulfamoyl Derivative | Source(s) |
| Cyclopropylamine | 2-Chloro-5-(N-cyclopropylsulfamoyl)-3-methylbenzoic acid | [4] |
| Morpholine | 2-Chloro-3-methyl-5-(morpholinosulfonyl)benzoic acid | [4] |
| cis-3,5-Dimethylpiperidine | 2-Chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)-3-methylbenzoic acid | [4] |
| β-(p-chlorophenethyl)amine | 2-Chloro-5-(N-(β-(p-chlorophenethyl))sulfamoyl)-3-methylbenzoic acid | [4] |
Note: This data is for a structurally similar compound, 5-(chlorosulfonyl)-2-chloro-3-methylbenzoic acid, and serves to illustrate the general applicability of the reaction with various amines.
Reaction with Alcohols: Formation of Sulfonate Esters
The reaction with alcohols proceeds in a similar fashion to that with amines, yielding sulfonate esters. This reaction is typically catalyzed by a base to deprotonate the alcohol, forming a more nucleophilic alkoxide.
General Reaction Scheme:
Caption: General reaction for sulfonate ester synthesis.
Experimental Protocol: Synthesis of Methyl 2-chloro-5-(chlorosulfonyl)benzoate
While this protocol describes the esterification of the carboxylic acid, the general principles can be adapted for the formation of sulfonate esters by using an alcohol as the nucleophile targeting the sulfonyl chloride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine. For selective reaction at the sulfonyl chloride, the carboxylic acid may first need to be protected.[5]
Reaction with Thiols: Formation of Thiosulfonates
Thiols, being excellent nucleophiles, readily react with sulfonyl chlorides to form thiosulfonates. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.
General Reaction Scheme:
Caption: General reaction for thiosulfonate synthesis.
The Secondary Reactive Center: The Carboxylic Acid Group
The carboxylic acid group is the second most reactive site in this compound. While less electrophilic than the sulfonyl chloride, it can undergo a variety of transformations, most notably esterification and amidation.[6] To achieve selective reaction at the carboxylic acid, the more reactive sulfonyl chloride group often needs to be addressed first, either by its own reaction or through a protecting group strategy.
Esterification
Esterification of the carboxylic acid can be achieved under acidic conditions (e.g., Fischer esterification) or by conversion to a more reactive acyl chloride followed by reaction with an alcohol.[7][8][9]
Experimental Protocol: Fischer Esterification of a Benzoic Acid Derivative
This is a general procedure that can be adapted for this compound, assuming the sulfonyl chloride does not hydrolyze under the reaction conditions.
Materials:
-
Benzoic acid derivative (1.0 eq)
-
Methanol (as solvent and reagent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the benzoic acid derivative in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.[10]
Amidation
Direct amidation of the carboxylic acid requires coupling agents (e.g., DCC, EDC, HATU) to activate the carboxyl group for nucleophilic attack by an amine.[11]
The Latent Reactive Center: The Aryl Chloride
The chloro-substituent on the aromatic ring is the least reactive of the three functional groups towards nucleophiles. Nucleophilic aromatic substitution (SNAr) on an unactivated aryl chloride typically requires harsh conditions, such as high temperatures and strong nucleophiles.[12] The presence of two strong electron-withdrawing groups (sulfonyl chloride and carboxylic acid) on the ring does, however, activate the ring towards SNAr, making this transformation more feasible than on a simple chlorobenzene. The substitution will preferentially occur at the position ortho or para to the electron-withdrawing groups.[13][14][15]
Mechanistic Considerations: A Deeper Dive
The reaction of nucleophiles with the sulfonyl chloride group is generally considered to proceed through a nucleophilic substitution mechanism at the sulfur atom. Two primary pathways are often debated: a concerted SN2-like mechanism and a stepwise addition-elimination mechanism involving a pentacoordinate intermediate. The exact mechanism can be influenced by the nature of the nucleophile, the solvent, and the substituents on the aromatic ring.
Caption: Possible mechanistic pathways for nucleophilic substitution at the sulfonyl chloride.
Conclusion: A Versatile Tool for Molecular Design
This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined hierarchy of reactivity, with the sulfonyl chloride as the primary site for nucleophilic attack, allows for predictable and selective functionalization. By understanding the principles of chemoselectivity and employing the appropriate reaction conditions, researchers can effectively leverage this molecule to construct complex molecular architectures with diverse applications, particularly in the realm of drug discovery and development. This guide has provided a comprehensive overview of its reactivity, supported by practical protocols and mechanistic insights, to empower scientists in their synthetic endeavors.
References
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- Benchchem. (2025). 2-Chloro-3-methyl-5-sulfamoylbenzoic Acid.
- Google Patents. (2015). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. CN100522936C.
- Google Patents. (2015). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. CN103772189B.
- PrepChem.com. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid.
- Eureka | Patsnap. (2015). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Google Patents. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. US3879402A.
- Reddit. (2025). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.
- PubMed. (2008). Structural effects on the solvolytic reactivity of carboxylic and sulfonic acid chlorides. Comparisons with gas-phase data for cation formation.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- University of Rochester, Department of Chemistry. (2026). Tips & Tricks: Protecting Groups.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Benchchem. (2025). Application Notes and Protocols for the Esterification of 2-(Chloromethyl)benzoic Acid with Primary Alcohols.
- Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives.
- International Journal of Scientific & Technology Research. (2019). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- TutorChase. (n.d.). Describe the differences between acyl chlorides and carboxylic acids.
- ResearchGate. (2025). Protective Group Strategies.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- PubChemLite. (n.d.). 2-chloro-5-[(methylsulfonyl)amino]benzoic acid (C8H8ClNO4S).
- US EPA. (n.d.). Benzoic acid, 2-chloro-5-(chlorosulfonyl)- - Substance Details - SRS.
- Google Patents. (2014). Procedure for the preparation of esters of benzoic acid. ES2380693T3.
- Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
- PubChem. (n.d.). 2-Chloro-5-(methylsulphonyl)benzoic acid.
- ResearchGate. (n.d.). The Chemistry of the Thiol Groups.
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An In-Depth Technical Guide to the NMR Spectrum Analysis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Structural Significance of 2-Chloro-5-(chlorosulfonyl)benzoic Acid
This compound, with the chemical formula C₇H₄Cl₂O₄S, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its utility stems from the presence of three reactive functional groups on a benzene ring: a carboxylic acid, a chloro group, and a chlorosulfonyl group. The precise arrangement of these substituents dictates the molecule's reactivity and, consequently, its application in complex organic syntheses. Understanding the exact structure of this molecule is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for its structural elucidation in solution.
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound. In the absence of readily available experimental spectra in the public domain, this guide will leverage established principles of NMR spectroscopy and data from analogous substituted benzoic acids to provide a detailed theoretical interpretation.[3][4] We will delve into the rationale behind the predicted chemical shifts and coupling patterns, outline a robust experimental protocol for data acquisition, and demonstrate how multidimensional NMR techniques can be employed for unambiguous signal assignment.
Predicted ¹H and ¹³C NMR Spectra of this compound
The substitution pattern of this compound is a 1,2,5-trisubstituted benzene ring. This lack of symmetry implies that all three aromatic protons and all six aromatic carbons are chemically non-equivalent, which should result in distinct signals in the ¹H and ¹³C NMR spectra, respectively.[5][6]
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm) is expected to show three distinct signals corresponding to the three protons on the benzene ring.[7] The chemical shifts of these protons are influenced by the electronic effects of the substituents. The carboxylic acid (-COOH), chloro (-Cl), and chlorosulfonyl (-SO₂Cl) groups are all electron-withdrawing, which will deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm values) compared to unsubstituted benzene (δ 7.3 ppm).[8]
-
H-3: This proton is ortho to the chlorine atom and meta to the chlorosulfonyl group.
-
H-4: This proton is ortho to the chlorosulfonyl group and meta to the carboxylic acid and chlorine atoms.
-
H-6: This proton is ortho to the carboxylic acid group and meta to the chlorosulfonyl group.
The splitting pattern of these signals will be governed by spin-spin coupling between adjacent protons. We can predict the following multiplicities:
-
H-3: Will appear as a doublet, being coupled only to H-4.
-
H-4: Will appear as a doublet of doublets, being coupled to both H-3 and H-6.
-
H-6: Will appear as a doublet, being coupled only to H-4.
The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a very downfield chemical shift, typically above δ 10 ppm, and its exact position can be concentration and solvent dependent.[9]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the carboxylic acid carbon.[10] The chemical shifts of the aromatic carbons generally range from δ 120-150 ppm.[5] The carbons directly attached to the electron-withdrawing substituents (C-1, C-2, and C-5) will be significantly deshielded and appear at the lower end of this range. The carboxylic acid carbonyl carbon will appear at a much lower field, typically in the range of δ 165-185 ppm.[11]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | ~ 7.6 - 7.8 (d) | ~ 128 - 132 |
| H-4 | ~ 8.0 - 8.2 (dd) | ~ 130 - 134 |
| H-6 | ~ 8.2 - 8.4 (d) | ~ 132 - 136 |
| -COOH | > 10 (br s) | ~ 165 - 170 |
| C-1 | - | ~ 133 - 137 |
| C-2 | - | ~ 135 - 139 |
| C-3 | - | ~ 128 - 132 |
| C-4 | - | ~ 130 - 134 |
| C-5 | - | ~ 140 - 145 |
| C-6 | - | ~ 132 - 136 |
Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality and reproducible NMR spectra.[12]
1. Sample Preparation:
- Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.
- Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly important for analyzing complex aromatic spin systems.
- Tune and match the probe for the desired nuclei (¹H and ¹³C).
- Shim the magnetic field to achieve optimal resolution and lineshape.
3. Data Acquisition Parameters:
- ¹H NMR:
- Acquire the spectrum at a constant temperature (e.g., 298 K).
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- Set the spectral width to cover the expected range of chemical shifts (e.g., 0-16 ppm).
- ¹³C NMR:
- Use proton decoupling to simplify the spectrum to singlets for each carbon.
- A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Set the spectral width to encompass the full range of expected carbon signals (e.g., 0-200 ppm).
In-Depth Spectral Interpretation Using 2D NMR Techniques
While 1D NMR provides essential information, 2D NMR experiments are invaluable for the unambiguous assignment of signals, especially in molecules with complex spin systems.[13]
COSY (Correlation Spectroscopy)
A ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other. For this compound, the COSY spectrum would be expected to show cross-peaks connecting:
-
H-3 and H-4
-
H-4 and H-6
This confirms the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence)
The ¹H-¹³C HSQC experiment identifies direct one-bond correlations between protons and the carbons to which they are attached.[13] This allows for the direct assignment of the protonated aromatic carbons (C-3, C-4, and C-6) based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation)
The ¹H-¹³C HMBC experiment shows correlations between protons and carbons over two to three bonds. This is particularly useful for assigning quaternary (non-protonated) carbons. For instance:
-
H-3 would show correlations to C-1, C-2, and C-5.
-
H-4 would show correlations to C-2 and C-6.
-
H-6 would show a correlation to C-2 and C-4.
By combining the information from all these experiments, a complete and confident assignment of all ¹H and ¹³C signals can be achieved.
Visualizing the NMR Analysis Workflow
The following diagram illustrates the logical flow of the NMR analysis process for this compound.
Caption: Workflow for the comprehensive NMR analysis of this compound.
Molecular Structure with Atom Numbering
The following diagram shows the structure of this compound with the IUPAC numbering system for the benzene ring.
Caption: Structure and substitution pattern of this compound.
Conclusion
A thorough understanding of the ¹H and ¹³C NMR spectra of this compound is essential for confirming its structure and purity, which are critical factors in its application in research and development. This guide has provided a detailed theoretical framework for the prediction and interpretation of its NMR spectra, based on fundamental principles and comparative data. By following the outlined experimental protocols and employing a combination of 1D and 2D NMR techniques, researchers can confidently elucidate and verify the structure of this important chemical intermediate.
References
- The Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids.
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- PubMed. (2023). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. Magn Reson Chem. 2023 Apr;61(4):248-252.
- Pearson. (2023, September 5). How might you use ¹³C NMR spectroscopy to differentiate between ortho, meta, and para disubstituted benzenes?
- US EPA. (n.d.). Benzoic acid, 2-chloro-5-(chlorosulfonyl)-. Substance Details - SRS.
- Scott, K. N. (1972). Carbon-13 Nuclear Magnetic Resonance of Biologically Important Aromatic Acids. I. Chemical Shifts of Benzoic Acid and Derivatives. Journal of the American Chemical Society, 94(24), 8564–8568.
- Dharmatti, S. S., et al. (1961). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 54(5), 331-343.
- ResearchGate. (n.d.). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- PubChem. (n.d.). 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of benzoic acid.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- ResearchGate. (2025, September 11). Qualitative analysis of aromatic compounds via 1D TOCSY techniques.
- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Aromatics.
- JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives.
- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
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Core Topic: Stability and Storage of 2-Chloro-5-(chlorosulfonyl)benzoic Acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the chemical stability, optimal storage conditions, and handling protocols for 2-Chloro-5-(chlorosulfonyl)benzoic acid. As a Senior Application Scientist, the following content integrates fundamental chemical principles with practical, field-proven insights to ensure the long-term integrity of this critical reagent.
Introduction to this compound: A Bifunctional Reagent
This compound (CAS No. 137-64-4) is an important bifunctional aromatic compound utilized extensively in organic synthesis.[1][2] Its structure incorporates a carboxylic acid group and a highly reactive chlorosulfonyl group, making it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.[1][3] The presence of the sulfonyl chloride moiety, in particular, dictates the compound's stability profile and necessitates specific handling and storage protocols to prevent degradation.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding its behavior in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 137-64-4 | [1][4][5] |
| Molecular Formula | C₇H₄Cl₂O₄S | [1][4][6] |
| Molecular Weight | 255.08 g/mol | [2][4][5] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 61-62 °C | [7] |
| Purity | Typically ≥97% or 98% | [4][5] |
The Core Challenge: Chemical Stability and Reactivity
The utility of this compound is intrinsically linked to the reactivity of its sulfonyl chloride group. This same reactivity, however, is the primary driver of its instability. Understanding the mechanisms of degradation is crucial for preserving the compound's integrity.
Hydrolytic Instability: The Primary Degradation Pathway
The most significant stability concern is the rapid and irreversible hydrolysis of the sulfonyl chloride functional group.
-
Mechanism: The sulfur atom in the sulfonyl chloride group is highly electrophilic. It is readily attacked by nucleophiles, with water being the most common nucleophile encountered in a typical laboratory environment. This reaction is a classic nucleophilic acyl substitution at sulfur. The attack by water leads to the formation of the corresponding sulfonic acid and hydrochloric acid (HCl) gas.[8] This process is strongly exothermic and can be vigorous.[8] The hydrolysis of aromatic sulfonyl chlorides is a well-documented phenomenon.[9][10]
-
Consequences of Hydrolysis:
-
Loss of Potency: The sulfonic acid derivative is inactive for subsequent reactions where the sulfonyl chloride is the desired reactive partner (e.g., sulfonamide formation).
-
Corrosive Byproducts: The generation of HCl gas can create a corrosive microenvironment within the storage container, potentially leading to container failure and further contamination.[8][11]
-
Altered Stoichiometry: Inadvertent hydrolysis alters the molar quantity of the active reagent, leading to inaccurate and failed experiments.
-
Thermal Stability
While more stable than some aliphatic sulfonyl chlorides, this compound can undergo thermal decomposition.[12][13]
-
Decomposition Products: Elevated temperatures can lead to the release of hazardous and corrosive gases, including sulfur oxides (SOx) and hydrogen chloride (HCl).[7][14]
-
Catalysis of Decomposition: The presence of contaminants, particularly metal ions from corrosion (e.g., iron), can catalyze thermal decomposition.[8] This underscores the importance of maintaining a clean, moisture-free storage environment to prevent initial corrosion.
Chemical Incompatibilities
To prevent hazardous reactions and degradation, this compound must be stored separately from incompatible materials.
-
Water/Moisture: As detailed above, this is the primary incompatibility.
-
Strong Bases (e.g., Hydroxides, Amines): React violently to form sulfonates or sulfonamides in an uncontrolled, exothermic manner.[14]
-
Alcohols: React to form sulfonic acid esters.
-
Strong Oxidizing Agents: Can lead to unpredictable and potentially explosive reactions.[7][14]
-
Metals: The compound and its acidic degradation products are corrosive to many metals.[11] Contact with alkali metals should be strictly avoided.[15]
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is non-negotiable for maintaining the quality and safety of this compound.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 4°C or under controlled room temperature.[4][5] | Minimizes the rate of thermal decomposition and slows kinetic degradation from trace moisture. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[5][14] | Displaces atmospheric moisture and oxygen, directly preventing hydrolysis and oxidative degradation. |
| Container | Use tightly sealed, corrosion-resistant containers (e.g., glass with PTFE-lined caps). | Prevents moisture ingress. Opened containers must be carefully resealed.[15][16] |
| Location | Store in a dedicated, well-ventilated, dry corrosives cabinet.[16][17][18] | Protects from accidental spills and isolates it from incompatible chemicals.[17] Fuming acids and acid chlorides should be in ventilated enclosures.[17] |
| Secondary Containment | Always store the primary container within a compatible secondary container (e.g., a polypropylene tray).[15] | Contains any potential leaks and provides an additional barrier against environmental exposure. |
Safe Handling Workflow
The following workflow is mandatory for handling this compound to ensure both personnel safety and reagent integrity.
Caption: Workflow for safe handling of the reagent.
Visualizing the Primary Degradation Pathway
The hydrolysis of this compound is its most critical point of failure. The following diagram illustrates this chemical transformation.
Caption: Primary hydrolytic degradation pathway.
Experimental Protocol: Purity Assessment by HPLC
Regularly assessing the purity of the reagent, especially for long-term projects or after opening a new bottle, is a self-validating practice.
Objective: To quantify the percentage of this compound and detect the presence of its primary hydrolysate, 2-chloro-5-sulfobenzoic acid.
Methodology:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of a reference standard of this compound.
-
Dissolve in a volumetric flask with a suitable diluent (e.g., Acetonitrile) to a final concentration of ~0.5 mg/mL. Note: Work quickly to minimize hydrolysis during sample preparation.
-
-
Sample Preparation:
-
Prepare the sample to be tested at the same concentration as the standard using the same diluent.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard and sample.
-
The hydrolysate (sulfonic acid) will be significantly more polar and will thus have a much shorter retention time than the parent compound.
-
Calculate the purity of the sample by comparing the peak area of the parent compound to the total area of all peaks (parent + degradants).
% Purity = (Area_parent / (Area_parent + Area_hydrolysate)) * 100
-
References
- King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(17), 6409-6413.
- Iino, M., et al. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. The Journal of Organic Chemistry, 46(24), 5035-5039.
- ACS Publications. Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates | The Journal of Organic Chemistry. [Link]
- ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). [Link]
- OSTI.GOV. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. [Link]
- University of St Andrews.
- Wordpress. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. [Link]
- ResearchGate. (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. [Link]
- University of Washington. Standard Operating Procedure for Hydrochloric Acid. [Link]
- U.S. Chemical Storage. Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. [Link]
- ACS Publications. A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1 | The Journal of Organic Chemistry. [Link]
- Chemsrc. This compound | CAS#:137-64-4. [Link]
- US EPA. Benzoic acid, 2-chloro-5-(chlorosulfonyl)- - Substance Details. [Link]
- PubMed. Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. [Link]
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An In-depth Technical Guide to 2-Chloro-5-(chlorosulfonyl)benzoic acid: Synthesis, Reactivity, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-5-(chlorosulfonyl)benzoic acid, a pivotal chemical intermediate in synthetic organic chemistry. As a bifunctional molecule, its utility is primarily anchored to the distinct reactivity of its carboxylic acid and chlorosulfonyl moieties. This document will delve into its nomenclature, physicochemical properties, synthetic procedures, core reactivity principles, and its significant role as a building block in the pharmaceutical industry, with a particular focus on the synthesis of diuretic agents.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is foundational for research and development. This compound is known by several names in literature and commercial listings, which can sometimes cause confusion.
The authoritative name, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] This name precisely describes the molecular structure: a benzoic acid core with a chloro group at position 2 and a chlorosulfonyl group at position 5.
Common synonyms encountered in chemical databases and supplier catalogs include:
-
5-(Chlorosulfonyl)-2-chlorobenzoic acid[2]
-
3-Carboxy-4-chlorobenzenesulfonyl chloride[2]
-
Benzoic acid, 2-chloro-5-(chlorosulfonyl)-[1]
-
NSC 137839[3]
Understanding these synonyms is crucial for conducting thorough literature searches and sourcing the material from various vendors.
Physicochemical and Safety Profile
A compound's physical properties and safety hazards dictate its handling, storage, and application.
Physicochemical Data
The key properties of this compound are summarized in the table below. These values are essential for reaction planning, such as determining appropriate solvent systems and reaction temperatures.
| Property | Value | Source |
| CAS Number | 137-64-4 | [2][4] |
| Molecular Formula | C₇H₄Cl₂O₄S | [2][3] |
| Molecular Weight | 255.08 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 146-148 °C | |
| Purity | Typically ≥97% | [3] |
| Solubility | Reacts with water. Soluble in polar organic solvents like diethyl ether. |
Safety and Handling
This compound is a hazardous substance that requires careful handling in a controlled laboratory environment. The chlorosulfonyl group is highly reactive, particularly towards nucleophiles like water.
GHS Hazard Classification: Based on data for structurally similar compounds containing the chlorosulfonyl functional group, the primary hazards are:
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[5]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[5]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[5]
Key Hazard Statements (H-Statements):
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage. (Inferred from H318 and H315 for similar compounds)[5][6]
-
EUH014 (Supplemental): Reacts violently with water.
Precautionary Measures (P-Statements):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P310: Immediately call a POISON CENTER or doctor/physician.[5]
Handling Protocol:
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.
-
Moisture Sensitivity: The compound is moisture-sensitive and reacts with water, liberating toxic hydrogen chloride gas.[5] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a dry, well-ventilated area. All glassware and equipment must be scrupulously dried before use.
Synthesis and Mechanism
The standard synthesis of this compound is achieved via electrophilic aromatic substitution on 2-chlorobenzoic acid.
Synthetic Pathway
The reaction involves the direct chlorosulfonation of 2-chlorobenzoic acid using chlorosulfonic acid as the reagent.
Caption: Synthesis of this compound.
Mechanistic Rationale and Experimental Protocol
Expertise & Causality: The choice of chlorosulfonic acid (ClSO₃H) serves a dual purpose: it is both the solvent and the electrophilic reagent. The reaction proceeds via an electrophilic aromatic substitution mechanism. The starting material, 2-chlorobenzoic acid, has two substituents on the benzene ring:
-
-Cl (Chloro group): An ortho-, para-directing group, but deactivating.
-
-COOH (Carboxylic acid group): A meta-directing and strongly deactivating group.
The directing effects of these two groups are additive. The position para to the activating (relative to -COOH) chloro group and meta to the deactivating carboxylic acid group is position 5. This regioselectivity makes the formation of the desired product highly favorable. Heating is required to overcome the deactivation of the ring by the two electron-withdrawing groups.
Self-Validating Protocol: The following protocol is a self-validating system. The success of each step is confirmed by physical observation (e.g., precipitation of the product) and can be definitively verified by characterization of the final product's melting point.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet (to vent HCl) with 2-chlorobenzoic acid (1.0 eq).
-
Reagent Addition: Carefully and slowly add an excess of chlorosulfonic acid (approx. 5-6 eq). The excess ensures the reaction goes to completion and serves as the solvent.
-
Heating: Heat the reaction mixture to 90-100 °C for approximately 5 hours. The evolution of HCl gas should be observed.
-
Quenching (Trustworthiness Pillar): After cooling the mixture to room temperature, it is critically important to quench it by pouring it slowly and carefully into a large beaker containing a mixture of crushed ice and water. This step is highly exothermic and must be done with caution. The chlorosulfonyl group reacts with water to form the corresponding sulfonic acid, but the product is largely insoluble in the acidic aqueous medium and precipitates out. Maintaining a low temperature (<10 °C) with ice minimizes potential side reactions and ensures complete precipitation.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Washing: Wash the solid on the filter thoroughly with cold water until the filtrate is neutral. This removes any remaining acids.
-
Purification: The crude product can be purified by recrystallization. A common method involves dissolving the wet cake in diethyl ether, washing with a saturated sodium chloride solution (brine) to remove water, drying the ether layer over anhydrous magnesium sulfate, and then concentrating the solution while adding hexane to induce crystallization.
-
Drying: The final crystalline product is dried to yield pure this compound.
Application in Pharmaceutical Synthesis: The Furosemide Workflow
The primary value of this compound lies in its role as a versatile intermediate. The two functional groups can be manipulated selectively to build more complex molecules. A prominent example is its use in the synthesis of Furosemide , a potent loop diuretic.
The Synthetic Workflow
The conversion of a related intermediate, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid, to Furosemide illustrates the typical reaction sequence. This workflow is directly analogous to how this compound would be used. The key steps are ammonolysis followed by nucleophilic aromatic substitution.
Caption: Key steps in the synthesis of Furosemide.
Chemistry and Rationale
-
Ammonolysis of the Sulfonyl Chloride: The highly electrophilic sulfonyl chloride group (-SO₂Cl) reacts readily with nucleophiles. In the first step, it is treated with ammonia (NH₃) to form the corresponding sulfonamide (-SO₂NH₂). This reaction is typically fast and efficient. The carboxylic acid group is generally unreactive under these conditions.
-
Nucleophilic Aromatic Substitution (SₙAr): The resulting intermediate, now containing a sulfonamide group, undergoes a nucleophilic aromatic substitution reaction. The chlorine atom at position 2 is activated towards displacement by the strongly electron-withdrawing carboxylic acid and sulfonamide groups. Heating this intermediate with furfurylamine results in the displacement of the chloride and the formation of Furosemide.
This two-step sequence highlights the orthogonal reactivity of the functional groups present in the starting material, allowing for a controlled and logical synthesis of a complex drug molecule.
Analytical Characterization (Expected)
-
¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum would be the most informative. There are three protons on the benzene ring. Due to the electron-withdrawing nature of all three substituents (-COOH, -Cl, -SO₂Cl), all protons would be expected to appear downfield (likely in the δ 7.5-8.5 ppm range). Each proton would appear as a distinct signal (a doublet or a doublet of doublets) due to coupling with its neighbors.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups:
-
O-H stretch (carboxylic acid): A very broad band from ~2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700 cm⁻¹.
-
S=O stretch (sulfonyl chloride): Two strong bands, characteristic of asymmetric and symmetric stretching, typically found around 1375 cm⁻¹ and 1180 cm⁻¹, respectively.
-
C-Cl stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.
-
References
- Chemoventory.
- PrepChem.com. Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. [Link]
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A Senior Application Scientist's Guide to 2-Chloro-5-(chlorosulfonyl)benzoic Acid: From a Reactive Scaffold to a Potent Diuretic
Authored for Researchers, Scientists, and Drug Development Professionals
This guide delves into the technical intricacies of 2-chloro-5-(chlorosulfonyl)benzoic acid, a compound that, while not possessing a defined biological mechanism of action in itself, serves as a cornerstone in the synthesis of potent pharmaceuticals. We will explore its chemical properties, its synthetic utility, and, most importantly, the mechanism of action of its most prominent derivative, the loop diuretic furosemide.
This compound: A Profile
This compound is an aromatic compound characterized by a benzoic acid backbone with a chloro and a highly reactive chlorosulfonyl functional group.[1] Its utility in medicinal chemistry stems from the reactivity of the chlorosulfonyl group, which makes it an excellent precursor for a variety of derivatives.
| Property | Value | Source |
| CAS Number | 137-64-4 | [1][2] |
| Molecular Formula | C₇H₄Cl₂O₄S | [1][2] |
| Molecular Weight | 255.08 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 146-148°C | [3] |
| Solubility | Very slightly soluble in water (0.94 g/L at 25°C) | [2][4] |
The key to this molecule's synthetic value lies in the chlorosulfonyl group (-SO₂Cl). This group is a powerful electrophile, making it highly susceptible to nucleophilic attack. This reactivity is the foundation for its use in creating a diverse range of sulfonamide derivatives, a class of compounds with a wide array of pharmacological activities.[5][6]
The Chlorosulfonyl Group: A Gateway to Bioactivity
The chlorosulfonyl moiety is a linchpin in the synthesis of sulfonamides. The sulfur atom in the -SO₂Cl group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophiles, such as amines (R-NH₂).
The general mechanism for the formation of a sulfonamide from a sulfonyl chloride is a nucleophilic acyl substitution-like reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable sulfonamide bond (S-N). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[7]
Caption: General reaction scheme for the synthesis of sulfonamides.
Experimental Protocol: Synthesis of a Sulfonamide Derivative
This protocol provides a generalized procedure for the synthesis of a sulfonamide derivative from this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous aprotic solvent (e.g., dioxane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Crushed ice
-
Dilute hydrochloric acid
Procedure:
-
Dissolution: Dissolve this compound in the chosen anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Amine and Base: To the stirred solution, add the amine followed by the dropwise addition of the base. The base is crucial to scavenge the HCl generated during the reaction.
-
Reaction: Allow the reaction mixture to stir at room temperature for a specified time (typically several hours) or gently reflux if necessary. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: Once the reaction is complete, pour the mixture over crushed ice.
-
Precipitation: Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the sulfonamide product.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified sulfonamide derivative.[8]
Case Study: Furosemide - A Potent Loop Diuretic
The most clinically significant derivative of this compound is furosemide, a powerful loop diuretic used in the treatment of edema associated with heart failure, liver cirrhosis, and renal disease, as well as hypertension.[9][10]
Synthesis of Furosemide
Furosemide is synthesized from 2,4-dichlorobenzoic acid. The first step is chlorosulfonation to produce 2,4-dichloro-5-chlorosulfonylbenzoic acid, a close analog of our topic compound. This is followed by ammonolysis to form the sulfonamide. The final step is a nucleophilic aromatic substitution reaction with furfurylamine.[11]
Caption: Synthetic pathway of Furosemide.
Mechanism of Action of Furosemide
Furosemide exerts its diuretic effect by inhibiting the Na⁺/K⁺/2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney.[12][13][14] This transporter is responsible for reabsorbing a significant portion of filtered sodium, potassium, and chloride from the tubular fluid back into the blood.[12]
By blocking the NKCC2, furosemide leads to a significant increase in the excretion of these ions in the urine.[14] Since water follows solutes by osmosis, this leads to a substantial increase in urine output (diuresis). This action also disrupts the generation of the hypertonic medullary interstitium, which is crucial for the concentration of urine.[12] The inhibition of the NKCC2 can also indirectly lead to increased excretion of magnesium and calcium.[13]
Caption: Furosemide's mechanism of action on the NKCC2 transporter.
Broader Applications and Future Perspectives
The this compound scaffold is not limited to diuretics. Derivatives have been investigated for a range of other biological activities, including as anti-inflammatory and analgesic medications, and in the development of herbicides. This highlights the versatility of this chemical structure in generating diverse and biologically active molecules. The continued exploration of derivatives of this compound holds promise for the discovery of new therapeutic agents.
Conclusion
This compound is a prime example of a molecule whose significance lies not in its own biological activity, but in its role as a versatile building block in medicinal chemistry. Its reactive chlorosulfonyl group provides a robust platform for the synthesis of a wide array of sulfonamide derivatives. The profound clinical impact of furosemide, a direct descendant of this chemical scaffold, underscores the importance of such foundational molecules in drug discovery and development. Understanding the chemistry of these intermediates is paramount for the researchers and scientists dedicated to creating the next generation of therapeutics.
References
- Furosemide - Oxford Medical Education. (n.d.).
- Furosemide. (2023, May 22). In Wikipedia.
- What is the mechanism of Furosemide? (2024, July 17). Patsnap Synapse.
- Dr Matt & Dr Mike. (2017, July 18). Frusemide - Mechanism of Action [Video]. YouTube. [Link]
- Mayo Clinic. (n.d.). Furosemide (Oral Route).
- Taylor, D. A., & O'Neill, B. T. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 329-356). The Royal Society of Chemistry.
- MySkinRecipes. (n.d.). 2-Chloro-5-(fluorosulfonyl)benzoic acid.
- Chemsrc. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives.
- ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Thieme Chemistry. (2024).
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2-Chloro-5-(chlorosulfonyl)benzoic acid electrophilic aromatic substitution
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Chloro-5-(chlorosulfonyl)benzoic Acid
Executive Summary
This compound is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for its bifunctional nature.[1][2] This guide provides a detailed examination of its behavior in electrophilic aromatic substitution (EAS) reactions. The core of this analysis lies in understanding the profound electronic deactivation of the aromatic ring, governed by the synergistic effects of the chloro, carboxylic acid, and chlorosulfonyl substituents. While the synthesis of the title compound itself is a classic example of EAS, subsequent substitutions are challenging and require forcing conditions. This document offers a Senior Application Scientist's perspective on the mechanistic underpinnings, regiochemical predictions, and practical laboratory protocols related to the nitration and halogenation of this substrate. It also critically explains the inherent limitations and general non-reactivity observed in Friedel-Crafts reactions, providing researchers with the causal logic behind these experimental outcomes.
Introduction to this compound
This compound, systematically named this compound, is a white to off-white solid primarily utilized as a building block in multi-step organic syntheses.[1] Its utility stems from the two highly reactive functional groups: the chlorosulfonyl group, which is susceptible to nucleophilic attack to form sulfonamides and sulfonate esters, and the carboxylic acid, which can undergo standard transformations.[3]
Physicochemical Properties
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 137-64-4 | [1][4] |
| Molecular Formula | C₇H₄Cl₂O₄S | [1][4] |
| Molecular Weight | 255.08 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 149°-151° C | [5] |
| Solubility | Soluble in polar organic solvents like diethyl ether; very slightly soluble in water (0.94 g/L at 25°C). | [1][5][6] |
| SMILES | C1=C(C(=CC(=C1)S(=O)(=O)Cl)Cl)C(=O)O | [1] |
Synthesis via Electrophilic Aromatic Substitution: Chlorosulfonation
The industrial preparation of this compound is itself a robust example of electrophilic aromatic substitution. It involves the direct chlorosulfonation of 2-chlorobenzoic acid using an excess of chlorosulfonic acid.[5]
Experimental Protocol: Synthesis of this compound [5]
-
Reaction Setup: In a suitable reaction vessel equipped with heating, cooling, and a gas outlet, charge 2-chlorobenzoic acid (1.0 eq) and chlorosulfonic acid (approx. 8-10 eq).
-
Heating: Heat the reaction mixture to 90°-100° C and maintain for 5 hours. The excess chlorosulfonic acid serves as both the reagent and the solvent.
-
Quenching: Cool the mixture to ambient temperature (approx. 25° C). In a separate, larger vessel, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice-water slurry over approximately 1 hour. Causality: This step quenches the reactive chlorosulfonic acid and precipitates the solid product. It is highly exothermic and must be performed slowly with efficient cooling to maintain a temperature below 10° C.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acids.
-
Purification (Extraction): Dissolve the crude, wet cake in diethyl ether. Wash the ether layer once with a saturated aqueous sodium chloride solution (brine) to aid in the removal of water, then dry the organic layer over anhydrous magnesium sulfate.
-
Crystallization: Filter off the drying agent. Concentrate the ether solution under reduced pressure while gradually adding hexane. This will cause the product to crystallize.
-
Final Product: Concentrate the resulting slurry and collect the crystalline product by filtration. Wash the cake with fresh hexane and air-dry to yield this compound.
The Electronic Landscape: Reactivity and Regioselectivity in EAS
The feasibility and outcome of any subsequent electrophilic aromatic substitution on this compound are dictated entirely by the electronic properties of the three substituents on the benzene ring.
Analysis of Substituent Effects
-
Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director.[7] It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic.
-
Chlorosulfonyl (-SO₂Cl): This is one of the most powerful electron-withdrawing and deactivating groups. The sulfur atom, in a high oxidation state and bonded to electronegative oxygen and chlorine atoms, strongly pulls electron density from the ring, primarily through the inductive effect. It is a meta-director.
-
Chlorine (-Cl): This group presents a classic case of competing effects. It is deactivating due to its strong inductive electron withdrawal but is an ortho, para-director because its lone pairs can donate electron density through resonance to stabilize the cationic intermediate (the sigma complex).[8]
The cumulative effect is a severely electron-deficient aromatic ring, which is highly resistant to further electrophilic attack. Any successful substitution requires a potent electrophile and often harsh reaction conditions.
Predicting Regioselectivity
The directing influences of the substituents determine the position of a subsequent substitution. Let's analyze the available positions (C3, C4, C6):
-
Position C3: ortho to -Cl, meta to -COOH, meta to -SO₂Cl.
-
Position C4: para to -Cl, ortho to -SO₂Cl, meta to -COOH.
-
Position C6: ortho to -Cl, ortho to -COOH, para to -SO₂Cl.
While the chloro group directs to C4 and C6, these positions are sterically hindered and electronically deactivated by the adjacent sulfonyl and carboxyl groups. Position C3 is meta to both strong deactivators, making it a plausible, though still challenging, target. Therefore, electrophilic attack is difficult, and regioselectivity may not be exclusive, potentially leading to mixtures of products.
Key Electrophilic Aromatic Substitution Reactions & Protocols
Given the substrate's deactivation, only the most powerful electrophilic reactions are viable.
Nitration
Nitration requires the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.
Mechanistic Considerations: The reaction proceeds via the standard EAS mechanism: attack of the aromatic π-system on the nitronium ion, formation of a resonance-stabilized sigma complex, and subsequent deprotonation to restore aromaticity. Due to the substrate's low reactivity, forcing conditions (e.g., elevated temperatures or fuming acids) would be necessary, which also increases the risk of oxidative side reactions.
Protocol: Hypothetical Nitration
This protocol is adapted from methods for nitrating less deactivated substrates and includes modifications necessary for this challenging transformation. It must be validated experimentally.[9][10]
-
Reaction Setup: In a flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool concentrated sulfuric acid (98%) to 0°C in an ice-salt bath.
-
Substrate Addition: Slowly add this compound (1.0 eq) in portions, ensuring the temperature does not exceed 10°C. Stir until fully dissolved.
-
Nitrating Mixture: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (fuming, >90%, 1.1 eq) to concentrated sulfuric acid in a separate cooled flask.
-
Electrophilic Substitution: Add the nitrating mixture dropwise to the substrate solution, maintaining the reaction temperature at 0-5°C. Causality: Low temperature is critical to control the reaction rate and minimize the formation of by-products from oxidation.[10][11]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If no reaction is observed, cautiously heat the mixture to 40-50°C.
-
Quenching & Isolation: Once the reaction is complete, pour the mixture slowly onto crushed ice, leading to the precipitation of the crude product. Filter the solid and wash with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified nitro-substituted product.
Friedel-Crafts Reactions: A Case of Non-Reactivity
Friedel-Crafts alkylation and acylation are cornerstone EAS reactions but are notoriously ineffective on strongly deactivated aromatic rings.[7][12]
Explanation of Failure:
-
Ring Deactivation: As established, the substrate is highly electron-poor and therefore a weak nucleophile. It cannot effectively attack the relatively weak electrophiles (carbocations or acylium ions) generated in Friedel-Crafts reactions.[13]
-
Catalyst Complexation: Friedel-Crafts reactions require a strong Lewis acid catalyst (e.g., AlCl₃, FeCl₃).[12] In this substrate, the Lewis acid will preferentially coordinate with the non-bonding electrons on the oxygen atoms of the carboxylic acid and chlorosulfonyl groups. This complexation adds a formal positive charge to these groups, which further amplifies their electron-withdrawing and deactivating effects, effectively shutting down any possibility of electrophilic substitution.
General Experimental Workflow and Characterization
A standardized workflow is essential for successfully performing and analyzing these reactions.
Characterization: The identity and purity of any resulting products should be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) can be used to assess purity and separate isomers.[14] Mass Spectrometry (MS) will confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy will elucidate the exact structure and substitution pattern.[3]
Conclusion and Future Outlook
This compound is a highly deactivated substrate for electrophilic aromatic substitution. While its synthesis via chlorosulfonation is efficient, further EAS reactions like nitration are challenging, requiring potent electrophiles and carefully controlled, forceful conditions. Friedel-Crafts reactions are generally not viable due to severe ring deactivation and catalyst complexation. For drug development professionals and synthetic chemists, the more productive path for derivatization of this molecule typically involves nucleophilic substitution at the highly reactive sulfonyl chloride moiety, a pathway that readily yields diverse libraries of sulfonamides. Understanding the principles of EAS as applied to this molecule is crucial for predicting reactivity, avoiding failed reactions, and designing logical synthetic routes.
References
- Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. PrepChem.com. [Link]
- US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Electrophilic substitution | chemistry. Britannica. [Link]
- 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336. PubChem. [Link]
- Friedel–Crafts reaction. Wikipedia. [Link]
- Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). LibreTexts Chemistry. [Link]
- 2-Amino-5-Chloro Benzoic acid. Anshul Specialty Molecules. [Link]
- Production process of 2-chloro-5-nitrobenzoic acid.
- Benzoic acid, 2-chloro-5-(chlorosulfonyl)-. SIELC Technologies. [Link]
- Benzoic acid, 2-chloro-5-(chlorosulfonyl)- - Substance Details. US EPA. [Link]
- What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. [Link]
- CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
- Electrophilic Aromatic Substitutions You Need To Know! YouTube. [Link]
- Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem.com. [Link]
- UNITED STATES P
- Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
- 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. [Link]
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A Preliminary Investigation of 2-Chloro-5-(chlorosulfonyl)benzoic Acid Derivatives: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical exploration of 2-Chloro-5-(chlorosulfonyl)benzoic acid, a pivotal scaffold in medicinal chemistry. We will delve into its synthesis, reactivity, and the subsequent derivatization strategies that have led to the development of clinically significant therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.
Introduction: The Significance of the this compound Scaffold
This compound is a bifunctional aromatic compound that has garnered significant attention in pharmaceutical research due to its inherent reactivity and its role as a key building block for a variety of bioactive molecules. The presence of a carboxylic acid and a reactive chlorosulfonyl group on a chlorinated benzene ring provides a unique platform for chemical modification, enabling the synthesis of a diverse library of derivatives.
The most prominent application of this scaffold lies in the development of potent loop diuretics, a class of drugs that act on the kidneys to increase urine output. These agents are indispensable in the management of fluid overload associated with conditions such as congestive heart failure, liver cirrhosis, and renal disease. The structural features of this compound are instrumental in shaping the pharmacological profile of these diuretics.
This guide will provide a detailed examination of the synthesis of the parent compound, explore the rationale behind the synthetic strategies for its derivatization, and discuss the mechanism of action and structure-activity relationships of the resulting therapeutic agents.
Synthesis and Chemical Properties of this compound
The primary industrial synthesis of this compound involves the direct chlorosulfonation of 2-chlorobenzoic acid.[1] This electrophilic aromatic substitution reaction is a robust and scalable method for introducing the reactive sulfonyl chloride group onto the benzene ring.
Synthesis Protocol
Reaction: Chlorosulfonation of 2-Chlorobenzoic Acid
Materials:
-
2-Chlorobenzoic acid
-
Chlorosulfonic acid
-
Ice
-
Water
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
A mixture of 2-chlorobenzoic acid and an excess of chlorosulfonic acid is heated at 90°-100° C for approximately 5 hours.[1] The excess chlorosulfonic acid serves as both the reactant and the solvent, driving the reaction to completion.
-
The reaction mixture is then cooled to room temperature (25° C).
-
The cooled mixture is carefully and slowly poured into a large volume of an ice-water slurry. This quenching step is highly exothermic and must be performed with caution to maintain the temperature below 10° C.[1] This procedure hydrolyzes any remaining chlorosulfonic acid and precipitates the desired product.
-
The solid product is collected by filtration and washed thoroughly with water to remove any residual acid.
-
The crude, wet product is then dissolved in diethyl ether.
-
The ether layer is washed with a saturated aqueous sodium chloride solution to remove any remaining water-soluble impurities and then dried over anhydrous magnesium sulfate.
-
The dried ether solution is concentrated under reduced pressure while continually adding hexane. This process facilitates the crystallization of the product.
-
The resulting hexane slurry is concentrated to a final volume and filtered. The crystalline product is washed with hexane and dried.[1]
Yield: This process typically affords this compound in good yield (approximately 77%).[1]
Rationale Behind Experimental Choices
-
Excess Chlorosulfonic Acid: The use of a large excess of chlorosulfonic acid ensures that the electrophilic aromatic substitution goes to completion. It also acts as a solvent for the starting material.
-
Reaction Temperature: The elevated temperature (90°-100° C) is necessary to overcome the activation energy of the chlorosulfonation of the deactivated aromatic ring (deactivated by the presence of the electron-withdrawing carboxylic acid and chlorine groups).
-
Controlled Quenching: The slow addition to an ice-water slurry is a critical safety measure to manage the highly exothermic reaction between chlorosulfonic acid and water. Maintaining a low temperature prevents the hydrolysis of the desired sulfonyl chloride product.
-
Solvent Extraction and Crystallization: The use of diethyl ether for extraction and hexane as an anti-solvent for crystallization is a standard purification technique for organic compounds of this nature, effectively separating the product from impurities.
Physicochemical Properties
| Property | Value |
| CAS Number | 137-64-4 |
| Molecular Formula | C₇H₄Cl₂O₄S |
| Molecular Weight | 255.08 g/mol |
| Appearance | Solid |
| Melting Point | 149°-151° C[1] |
Spectroscopic Characterization (Predicted and Reported Data)
-
¹H NMR (Proton NMR): The spectrum would be expected to show three aromatic protons. The proton between the carboxylic acid and chlorine would be a doublet, the proton between the chlorine and the sulfonyl chloride would be a doublet of doublets, and the proton adjacent to the sulfonyl chloride would be a doublet. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR (Carbon NMR): The spectrum would show seven distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The aromatic region would display six signals, with their chemical shifts influenced by the electron-withdrawing effects of the chloro, chlorosulfonyl, and carboxyl groups.
-
IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the S=O stretches of the sulfonyl chloride (two bands around 1370 and 1180 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (255.08 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Derivatization and Application in Drug Discovery
The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group towards nucleophiles, particularly amines. This reaction forms the basis for the synthesis of a wide array of sulfonamide derivatives.
Synthesis of Sulfonamide Derivatives
The reaction of this compound with a primary or secondary amine readily yields the corresponding N-substituted-2-chloro-5-sulfamoylbenzoic acid. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General workflow for the synthesis of sulfonamide derivatives.
Case Study: Furosemide - A Potent Loop Diuretic
Furosemide is a classic example of a drug synthesized from a derivative of this compound. Its synthesis highlights the strategic derivatization of this scaffold. The industrial synthesis of furosemide often starts from 2,4-dichlorobenzoic acid.
Synthetic Pathway to Furosemide:
Caption: Synthetic route to Furosemide.
Detailed Protocol for Furosemide Synthesis (from 2,4-dichloro-5-sulfamoylbenzoic acid):
-
Reaction Setup: 2,4-dichloro-5-sulfamoylbenzoic acid and an acid-binding agent (e.g., sodium bicarbonate) are dissolved in a suitable solvent such as dimethyl sulfoxide. The reaction is carried out under an inert atmosphere (e.g., nitrogen).[3]
-
Addition of Furfurylamine: The solution is heated, and furfurylamine is added dropwise. The reaction temperature is maintained for several hours.[3]
-
Precipitation and Isolation: After the reaction is complete, the mixture is cooled, and the pH is adjusted with an acid (e.g., hydrochloric acid) to precipitate the crude furosemide.[3]
-
Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water).[3]
Rationale for Key Steps:
-
Inert Atmosphere: Prevents oxidation of the reactants and intermediates at elevated temperatures.
-
Acid-binding agent: Neutralizes the hydrochloric acid formed during the nucleophilic aromatic substitution reaction, driving the reaction to completion.
-
pH Adjustment: Furosemide is a carboxylic acid and is soluble in its salt form at higher pH. Acidification protonates the carboxylate, rendering the molecule less soluble and causing it to precipitate out of the aqueous solution.
Mechanism of Action of Furosemide and Related Diuretics
Furosemide and other loop diuretics derived from this scaffold exert their therapeutic effect by inhibiting the Na⁺-K⁺-2Cl⁻ cotransporter in the thick ascending limb of the loop of Henle in the kidney.
Caption: Simplified mechanism of action of Furosemide.
By blocking this transporter, these drugs prevent the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. This leads to an increase in the excretion of these ions, and consequently, water, resulting in diuresis.
Structure-Activity Relationships (SAR)
The development of furosemide and other potent diuretics has been guided by extensive structure-activity relationship studies. Key structural features of the 2-chloro-5-sulfamoylbenzoic acid scaffold are crucial for diuretic activity:
-
The Sulfamoyl Group (-SO₂NH₂): This group is essential for diuretic activity. The acidic nature of the sulfonamide proton is thought to be important for binding to the target transporter.
-
The Carboxylic Acid Group (-COOH): This group contributes to the overall acidity of the molecule and is important for its pharmacokinetic properties, including its secretion into the proximal tubule of the kidney.
-
The Chlorine Atom at C-4: The presence of an electron-withdrawing group at this position enhances the diuretic potency.
-
The Substituent on the Amino Group at C-2: The nature of the substituent at this position can significantly influence the potency and duration of action. In furosemide, the furfuryl group has been found to be optimal.
Conclusion and Future Perspectives
This compound is a cornerstone of medicinal chemistry, providing a versatile and reactive platform for the synthesis of a wide range of therapeutic agents. Its most notable contribution has been in the development of loop diuretics, which have had a profound impact on the management of cardiovascular and renal diseases.
The continued exploration of derivatives of this scaffold holds promise for the discovery of new drugs with improved efficacy, selectivity, and pharmacokinetic profiles. Furthermore, the application of this chemical entity is not limited to diuretics, and its potential in other therapeutic areas warrants further investigation. A thorough understanding of the synthesis, reactivity, and structure-activity relationships of this compound and its derivatives is therefore essential for researchers and professionals in the field of drug discovery and development.
References
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- YouTube. (2019, June 9). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY.
- Google Patents. (n.d.). CN105906589A - Preparation method of furosemide.
- Google Patents. (n.d.). CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- CONICET. (2005). Spectral Assignments and Reference Data.
- Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
- Google Patents. (n.d.). EP0788494B1 - Process for the preparation of furosemide.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- National Center for Biotechnology Information. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations.
- Chegg. (2022, March 8). Solved Proton and carbon-13 NMR spectra of benzoic acid are.
Sources
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-5-(chlorosulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
In the intricate world of pharmaceutical and agrochemical synthesis, 2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS No. 137-64-4) emerges as a pivotal intermediate.[1] Its unique bifunctional nature, possessing both a carboxylic acid and a reactive sulfonyl chloride group, makes it a valuable building block. However, this reactivity also necessitates a profound understanding and meticulous implementation of safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Compound Profile and Hazard Identification
This compound is a solid, aromatic compound with the molecular formula C₇H₄Cl₂O₄S.[2][3] While comprehensive toxicological data is not always available, the inherent reactivity of the chlorosulfonyl group warrants a cautious approach. It is known to be reactive and can act as a sulfonating agent.[1] Safety precautions are essential as it can be corrosive and harmful upon exposure.[1]
Physicochemical Properties
A clear understanding of the compound's properties is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 137-64-4 | [2][4][5] |
| Molecular Formula | C₇H₄Cl₂O₄S | [2][3][5] |
| Molecular Weight | 255.08 g/mol | [3][5] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥97% | [2][5] |
| Melting Point | 61-62 °C | [6] |
| Boiling Point | 402 °C at 760 mmHg | [6] |
| Density | 1.694 g/cm³ | [6] |
GHS Hazard Identification and Precautionary Statements
While some safety data sheets for this compound lack specific GHS classification, the hazards can be inferred from its chemical structure and data on similar compounds. The sulfonyl chloride moiety is known to be corrosive and water-reactive. Therefore, a conservative approach to hazard classification is warranted.
Inferred Hazards:
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Precautionary Statements (Recommended):
-
Prevention: Wear protective gloves/protective clothing/eye protection/face protection. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
Response:
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[8]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[7][8]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[8] Immediately call a POISON CENTER or doctor.[8]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[7] Store locked up.[7][8]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[7]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. The primary control should always be engineering controls, supplemented by administrative controls and, finally, personal protective equipment.
Engineering Controls
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] The fume hood should have adequate airflow and be regularly tested.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the last line of defense against exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Always inspect gloves for tears or holes before use and change them frequently.
-
Lab Coat: A flame-resistant lab coat that fastens securely is required.
-
Clothing: Wear long pants and closed-toe shoes.
-
-
Respiratory Protection: For situations where dust may be generated and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[10]
Experimental Workflow for Donning PPE
Caption: Sequential workflow for correctly donning Personal Protective Equipment.
Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidents and maintaining the compound's stability.
Safe Handling
-
Ventilation: Always handle in a well-ventilated area, preferably a chemical fume hood.[4]
-
Avoidance of Contact: Avoid contact with skin, eyes, and clothing.[4][10]
-
Dust Formation: Avoid the formation of dust and aerosols.[4][10]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools to prevent electrostatic discharge.[4]
-
Hygroscopic Nature: The sulfonyl chloride group is susceptible to hydrolysis. Keep the container tightly closed when not in use and handle in a dry environment if possible.
Storage
-
Container: Store in the original, tightly closed container.[4]
-
Conditions: Store in a dry, cool, and well-ventilated place.[4] A recommended storage temperature is 4°C.[5]
-
Incompatible Materials: Store away from incompatible materials such as strong bases, oxidizing agents, and water/moisture.[11]
First Aid and Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[4][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][11]
Spill and Leak Procedures
For small spills, follow this protocol:
-
Evacuate and Ventilate: Clear the immediate area of all non-essential personnel and ensure the fume hood is operational to manage vapors.
-
Contain and Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or earth. Do not use combustible materials like sawdust.[13]
-
Neutralize: Carefully cover the absorbed material with a weak base like soda ash or sodium bicarbonate.
-
Collect: Using non-sparking tools, scoop the absorbed and neutralized material into a designated, labeled hazardous waste container.[13]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Disposal Considerations
Proper disposal is a critical component of the chemical lifecycle to ensure environmental protection and laboratory safety.
-
Product: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems. *[12] Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.
[12]For bulk quantities, it is recommended to dispose of the material as hazardous waste without attempting neutralization. The waste should be collected in a designated "Halogenated Organic Waste" container that is tightly sealed and clearly labeled.
[13]---
Conclusion
This compound is a potent synthetic tool. Its reactivity, while advantageous for chemical transformations, demands a culture of safety and preparedness. By understanding its properties, implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can confidently and safely harness the synthetic potential of this valuable compound.
References
- 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336 - PubChem. (n.d.).
- Benzoic acid, 2-chloro-5-(chlorosulfonyl)- - Substance Details - SRS | US EPA. (n.d.).
- This compound | CAS#:137-64-4 | Chemsrc. (2025, August 25).
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Methodological & Application
Application Notes and Protocols: 2-Chloro-5-(chlorosulfonyl)benzoic Acid as a Premier Building Block in Organic Synthesis
Abstract
This document provides a comprehensive technical guide on the applications and handling of 2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS No: 137-64-4). As a trifunctional aromatic compound, it possesses a unique combination of a carboxylic acid, a highly reactive sulfonyl chloride, and a chloro substituent, making it an exceptionally versatile intermediate in modern organic synthesis. These notes delve into its reactivity profile, highlight its pivotal role in the synthesis of pharmaceutically and agriculturally significant molecules, and provide detailed, field-proven protocols for its use. The content is designed for researchers, chemists, and process development professionals engaged in the design and execution of complex synthetic routes.
Introduction: The Strategic Value of a Trifunctional Intermediate
This compound is a white to off-white solid compound whose synthetic utility is derived from the differential reactivity of its two primary functional groups.[1] The sulfonyl chloride (-SO₂Cl) group is a powerful electrophile, susceptible to nucleophilic attack, while the carboxylic acid (-COOH) group offers a site for esterification, amidation, or conversion to an acyl chloride.[2] The chloro-substituent on the aromatic ring further modulates the electronic properties of the molecule, enhancing the reactivity of the sulfonyl chloride group through electron withdrawal. This inherent functionality makes it a prized building block, particularly in the construction of sulfonamide-based compounds, which are a cornerstone of many therapeutic agents.[1][3]
Physicochemical Properties & Reactivity Profile
A thorough understanding of the compound's properties is essential for its effective application and safe handling.
| Property | Value | Source |
| CAS Number | 137-64-4 | [1][4][5][6][7] |
| Molecular Formula | C₇H₄Cl₂O₄S | [1][4][5] |
| Molecular Weight | 255.08 g/mol | [5][6] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 149-151 °C (synthesis product); 61-62 °C also reported | [4][8][9] |
| Solubility | Soluble in polar organic solvents like diethyl ether; very slightly soluble in water (0.94 g/L at 25 °C). | [1][4][8][9] |
| Synonyms | 3-Carboxy-4-chlorobenzenesulfonyl chloride, 5-Chlorosulfonyl-2-chlorobenzoic acid | [1][4][7] |
Causality of Reactivity:
-
The Sulfonyl Chloride Group: This is the most reactive site on the molecule. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur atom highly electrophilic. It readily reacts with a wide range of nucleophiles, most notably primary and secondary amines to form stable sulfonamides, and alcohols to form sulfonate esters. This reaction is the cornerstone of its utility.
-
The Carboxylic Acid Group: This group behaves as a typical carboxylic acid. It can be deprotonated to form a carboxylate salt or undergo acid-catalyzed esterification (Fischer esterification) with alcohols.[2] It can also be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), enabling amide bond formation with amines.[2] The choice of reaction conditions allows for selective transformation of one group while preserving the other.
Caption: Key reaction pathways for this compound.
Core Synthetic Applications & Protocols
The strategic positioning of the functional groups allows for sequential or orthogonal synthetic strategies, making it a valuable precursor for diverse molecular scaffolds.
Synthesis of Sulfonamides
The reaction with amines to form sulfonamides is the most prominent application. This moiety is a key pharmacophore in many drugs, including diuretics and anti-inflammatory agents.[3] The reaction proceeds rapidly, often at room temperature, and the primary byproduct, HCl, is typically scavenged by adding a tertiary amine base (e.g., triethylamine or pyridine) or by using an excess of the reactant amine.
Caption: General experimental workflow for sulfonamide synthesis.
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-2-chloro-5-sulfamoylbenzoic Acids
-
Trustworthiness Statement: This protocol is a robust, general procedure adaptable for various primary and secondary amines. The workup is designed to efficiently remove the hydrochloride salt of the base and unreacted starting materials.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile, approx. 0.2 M concentration). Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: To the stirred solution, add the desired primary or secondary amine (1.1 eq) dropwise. Following the amine addition, add a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (2.0 eq) to neutralize the in-situ generated HCl.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), water (1x), and saturated aqueous sodium chloride (brine) (1x). The acidic wash removes the tertiary amine base and any unreacted amine starting material.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure N-substituted 2-chloro-5-sulfamoylbenzoic acid derivative.
Synthesis of this compound
While often purchased, this building block can be synthesized in the laboratory via electrophilic chlorosulfonation of 2-chlorobenzoic acid.
Protocol 2: Laboratory Scale Synthesis of this compound[8]
-
Expertise & Experience Insight: The use of a large excess of chlorosulfonic acid serves as both the reagent and the solvent. The reaction is temperature-sensitive; heating drives the electrophilic substitution, but controlled quenching on ice is critical to manage the highly exothermic hydrolysis of excess chlorosulfonic acid and to precipitate the desired product while keeping impurities in solution.[8]
-
Reaction Setup: In a fume hood, carefully charge a flask with chlorosulfonic acid (approx. 5 molar equivalents). With stirring, slowly add 2-chlorobenzoic acid (1.0 eq) in portions.
-
Heating: Heat the reaction mixture to 90-100 °C and maintain this temperature for 5 hours.[8] The reaction should be monitored for the cessation of HCl gas evolution.
-
Quenching: Cool the mixture to room temperature (25 °C). In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice-water slurry with vigorous stirring.[8] This step is highly exothermic and must be performed with caution, maintaining the quench temperature below 10 °C by adding more ice as needed.[8]
-
Isolation of Crude Product: The solid product will precipitate. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acids.[8]
-
Purification: Dissolve the crude wet cake in diethyl ether. Wash the ether layer with a saturated aqueous sodium chloride solution and then dry it over anhydrous magnesium sulfate.[8] Filter the solution and concentrate it under reduced pressure. The product can be further purified by recrystallization from a hexane/ether solvent system to yield crystalline this compound (typical yield: ~77%).[8]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[1]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reactivity Hazards: It reacts with water and other protic solvents, potentially releasing corrosive HCl gas. Avoid exposure to moisture.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as bases, alcohols, and water.[1]
Conclusion
This compound stands out as a high-value, versatile building block for organic synthesis. Its dual functionality allows for the straightforward and selective introduction of sulfonamide and carboxylic acid-derived moieties. The robust and reliable protocols associated with its reactions make it an indispensable tool for medicinal chemists and drug development professionals aiming to construct complex, biologically active molecules.
References
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- CymitQuimica. (n.d.). CAS 137-64-4: this compound.
- Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- chemBlink. (n.d.). This compound [CAS# 137-64-4].
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- ChemScene. (n.d.). 137-64-4 | this compound.
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- PubChem. (n.d.). 2-Chloro-5-(methylsulphonyl)benzoic acid.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- MDPI. (2023). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid.
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Application Note: A Validated Protocol for the Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid, a Key Intermediate for Furosemide
Introduction
Furosemide is a potent loop diuretic essential in the clinical management of edema associated with congestive heart failure, liver cirrhosis, and renal disease, as well as for the treatment of hypertension.[1] The efficacy of Furosemide is intrinsically linked to its molecular structure, which is assembled from key synthetic precursors. Among these, 2,4-dichloro-5-sulfamoylbenzoic acid, also known as Lasamide, stands out as a critical intermediate.[2] Its precise and efficient synthesis is a cornerstone for the economically viable production of high-purity Furosemide.
This application note provides a comprehensive, field-proven protocol for the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid. Moving beyond a mere list of steps, this guide elucidates the causal relationships behind the experimental choices, ensuring a self-validating and reproducible process. It is designed for researchers, scientists, and professionals in drug development who require a robust and well-understood synthetic methodology.
Overall Synthetic Pathway
The synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid from 2,4-dichlorobenzoic acid is a two-step process. The first step is an electrophilic aromatic substitution, specifically a chlorosulfonation reaction. The second step involves a nucleophilic substitution, or ammonolysis, to form the final sulfonamide.
Caption: Overall reaction scheme for the synthesis of the Furosemide intermediate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 2,4-Dichlorobenzoic Acid | ≥98% | Sigma-Aldrich | 50-84-0 |
| Chlorosulfonic Acid | ≥99% | Sigma-Aldrich | 7790-94-5 |
| Anhydrous Sodium Sulfate | Reagent | Fisher Scientific | 7757-82-6 |
| N-Methylpyrrolidone (NMP) | Anhydrous, 99.5% | Sigma-Aldrich | 872-50-4 |
| Ammonia solution | 28-30% | Fisher Scientific | 1336-21-6 |
| Hydrochloric Acid | 37% | Fisher Scientific | 7647-01-0 |
| Ethanol | 95% | Fisher Scientific | 64-17-5 |
| Activated Carbon | Decolorizing | Sigma-Aldrich | 7440-44-0 |
Detailed Synthesis Protocol
This protocol is optimized for a laboratory scale and emphasizes safety and product purity.
Part 1: Synthesis of 2,4-Dichloro-5-(chlorosulfonyl)benzoic Acid (Sulfonation)
Causality and Experimental Choices: The chlorosulfonation of 2,4-dichlorobenzoic acid is an electrophilic aromatic substitution. The carboxylic acid and the two chlorine atoms are deactivating groups, directing the incoming electrophile (the chlorosulfonium ion, SO₂Cl⁺) to the meta position relative to the carboxyl group, which is the 5-position.[3][4] The use of N-Methylpyrrolidone (NMP) as a solvent and sodium sulfate as a catalyst enhances the reaction rate and yield.[5][6] The reaction is performed at an elevated temperature to overcome the activation energy of this substitution on a deactivated aromatic ring.[7]
Protocol:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolved HCl gas), add N-methylpyrrolidone (100 mL), 2,4-dichlorobenzoic acid (50 g, 0.26 mol), and anhydrous sodium sulfate (18.5 g, 0.13 mol).
-
Heating and Dissolution: Begin stirring and heat the mixture to 145°C using a heating mantle. Continue heating until all solids are completely dissolved.
-
Addition of Chlorosulfonic Acid: Once the solution is clear, begin the dropwise addition of chlorosulfonic acid (76 g, 0.65 mol) from the dropping funnel. The addition should be controlled to maintain a steady reaction rate and manage the evolution of HCl gas.
-
Reaction: After the addition is complete, maintain the reaction mixture at 145°C for 5 hours with continuous stirring.[5]
-
Cooling and Isolation: After 5 hours, turn off the heating and allow the reaction mixture to cool to room temperature.
-
Centrifugation: Transfer the cooled mixture to centrifuge tubes and centrifuge to separate the solid product from the solvent. Recover the solvent for potential reuse. The resulting solid is the intermediate, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid.
Part 2: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid (Ammonolysis)
Causality and Experimental Choices: The highly reactive sulfonyl chloride group of the intermediate readily undergoes nucleophilic substitution with ammonia.[8] The reaction is performed at a low temperature (0-5°C) to control the exothermicity of the reaction and to minimize potential side reactions.[6] An excess of ammonia is used to ensure complete conversion of the sulfonyl chloride and to neutralize the HCl formed during the reaction. Acidification is then necessary to protonate the carboxylate and the sulfonamide, leading to the precipitation of the final product.
Protocol:
-
Preparation of Ammonia Solution: In a separate reaction vessel (e.g., a 1 L beaker or flask) placed in an ice-salt bath, cool 250 mL of 28% ammonia water to 0°C.
-
Ammonolysis Reaction: Slowly add the 2,4-dichloro-5-(chlorosulfonyl)benzoic acid obtained from Part 1 to the cold ammonia solution with vigorous stirring. The temperature of the reaction mixture must be maintained at or below 5°C throughout the addition.[6]
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.
-
Acidification: While maintaining the low temperature with the ice bath, slowly add 30% hydrochloric acid to the reaction mixture to adjust the pH to 1-2. This will cause the product to precipitate out of the solution.[9]
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold water until the pH of the filtrate is between 4 and 5.[6] This crude product is 2,4-dichloro-5-sulfamoylbenzoic acid.
Part 3: Purification by Recrystallization
Causality and Experimental Choices: Recrystallization is a standard technique for purifying solid organic compounds. Ethanol is chosen as the solvent because the product has good solubility in hot ethanol and poor solubility in cold ethanol, allowing for efficient recovery of pure crystals upon cooling. Activated carbon is used to remove colored impurities.
Protocol:
-
Dissolution: Transfer the crude 2,4-dichloro-5-sulfamoylbenzoic acid to a flask and add 95% ethanol. Heat the mixture to 75°C with stirring until the solid is completely dissolved.[6]
-
Decolorization: Add a small amount of activated carbon to the hot solution and continue to heat at 75°C for 1.5 hours to decolorize the solution.[6]
-
Hot Filtration: While the solution is still hot, perform a hot filtration to remove the activated carbon.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.
-
Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The final product is high-purity 2,4-dichloro-5-sulfamoylbenzoic acid.
Characterization of the Final Product
The identity and purity of the synthesized 2,4-dichloro-5-sulfamoylbenzoic acid should be confirmed by analytical methods.
| Property | Expected Result |
| Appearance | White to off-white crystalline powder[10] |
| Melting Point | 230-234 °C (with decomposition)[11][12] |
| Solubility | Insoluble in water; slightly soluble in DMSO and hot methanol[10][11] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the protons of the carboxylic acid and sulfamoyl groups. The specific chemical shifts will depend on the solvent used.[7][13]
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretches of the sulfonamide, the S=O stretches of the sulfonyl group, and the C=O stretch of the carboxylic acid.[7][14]
-
Purity (HPLC): The purity of the final product can be determined by High-Performance Liquid Chromatography (HPLC). A well-resolved peak corresponding to the product should be observed, and the purity should typically be ≥98%.[7]
Safety and Handling
General Laboratory Safety:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][15]
-
Perform all operations in a well-ventilated fume hood.[16]
-
Keep a spill kit and appropriate fire extinguishing media readily accessible.[17]
-
Never work alone in the laboratory.[1]
Chemical-Specific Precautions:
-
Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water.[18][19] It can cause severe burns to the skin and eyes and is harmful if inhaled.[20] Handle with extreme care, under anhydrous conditions, and in a fume hood.[21][22] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[18]
-
Ammonia Solution: Concentrated ammonia is corrosive and has a pungent, irritating odor. It can cause respiratory tract irritation. Handle in a well-ventilated fume hood.
-
Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns. Avoid inhalation of vapors.
Logical Flow of the Synthesis Process
The following diagram illustrates the logical progression and key control points of the synthesis protocol.
Caption: Workflow diagram of the synthesis and purification process.
Conclusion
The protocol detailed in this application note provides a reliable and well-characterized method for the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, a key intermediate for the production of Furosemide. By understanding the chemical principles behind each step and adhering to the specified safety precautions, researchers can confidently produce this important compound with high purity and yield. This protocol serves as a valuable resource for process development and laboratory-scale synthesis in the pharmaceutical industry.
References
- Home Sunshine Pharma. (n.d.). 2,4-Dichloro-5-sulfamoylbenzoic Acid CAS 2736-23-4.
- Yash Rasayan & Chemicals. (n.d.). 2,4-dichloro-5-sulfamoylbenzoic Acid at Best Price in Ankleshwar, Gujarat. Tradeindia.
- Maruti Fine Chemicals. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe.
- Menxiuxin. (2015). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. CN102827027B. Eureka | Patsnap.
- Tian, J. (2008). Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid. Chemistry & Industry of Forest Products. Semantic Scholar. Corpus ID: 101888522.
- Loba Chemie. (2019, January 7). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.
- Ogata, Y., Sugimoto, T., & Inaishi, M. (1988). α-CHLORINATION OF CARBOXYLIC ACIDS MEDIATED BY CHLOROSULFONIC ACID: ε-BENZOYLAMINO-α-CHLOROCAPROIC ACID. Organic Syntheses, Coll. Vol. 6, 90.
- Google Patents. (n.d.). CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. CN1887819A.
- Menxiuxin. (2012). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. CN102827027A.
- Zhang, Y., & Wang, J. (2000). Research on synthesis of 2,4-dichlorobenzoic acid in non-solvent. Fenite Chemical Industry. ResearchGate.
- RSC Education. (n.d.). The interactive lab primer - working safely.
- Chegg. (2016, May 1). Solved: The synthesis of furosemide begins with treatment of....
- U.S. Department of Health and Human Services. (n.d.). School Chemistry Laboratory Safety Guide.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- Lab Manager. (2024, January 23). Lab Safety Rules and Guidelines.
- National Center for Biotechnology Information. (n.d.). Furosemide. PubChem.
- American Chemical Society. (2017, March 6). Safety in Academic Chemistry Laboratories.
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Application Notes and Protocols: 2-Chloro-5-(chlorosulfonyl)benzoic Acid in Medicinal Chemistry
Executive Overview
2-Chloro-5-(chlorosulfonyl)benzoic acid is a bifunctional aromatic compound of significant interest in medicinal chemistry. Its structure is characterized by a benzoic acid core substituted with both a chlorine atom and a highly reactive chlorosulfonyl group. This unique arrangement makes it a pivotal building block, primarily for the synthesis of sulfonamide-based therapeutic agents. The chlorosulfonyl moiety serves as a potent electrophile, readily reacting with nucleophilic amines to form stable sulfonamide linkages, a cornerstone of many drug scaffolds.[1] This reactivity, coupled with the carboxylic acid group that allows for further modification or acts as a key pharmacophoric feature, underpins its value in drug discovery and development. Its most notable application is as a key precursor in the synthesis of potent diuretic drugs, including the widely used Furosemide. This document provides an in-depth guide to the properties, reactivity, and practical applications of this versatile reagent, complete with detailed experimental protocols for researchers and drug development professionals.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the compound's properties is essential for its effective and safe use in synthesis.
| Property | Value | Reference |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 137-64-4 | [2][3] |
| Molecular Formula | C₇H₄Cl₂O₄S | [2][3] |
| Molecular Weight | 255.08 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | [4] |
| Reactivity | Highly reactive with nucleophiles (amines, alcohols), water-reactive | [4][5] |
Core Reactivity Principles
The synthetic utility of this compound is dominated by the high electrophilicity of the sulfur atom in the chlorosulfonyl (-SO₂Cl) group. This reactivity is driven by the electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur, making it highly susceptible to nucleophilic attack.[5]
-
Reaction with Amines: The most significant reaction in medicinal chemistry is its condensation with primary or secondary amines to form N-substituted sulfonamides. This reaction is robust and fundamental for creating a diverse library of bioactive molecules.[1][5]
-
Reaction with Alcohols/Phenols: It can also react with alcohols or phenols to form sulfonate esters, although this application is less common in the context of the drug scaffolds discussed herein.
-
Hydrolysis: The chlorosulfonyl group is sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid. This necessitates handling the compound under anhydrous conditions to prevent reagent degradation.[4][6]
Key Application: Synthesis of Diuretic Agents
The primary application of this chemical class is in the synthesis of diuretic drugs, which are critical in managing conditions like hypertension and edema.
Case Study: Synthesis of Furosemide
Furosemide, a potent loop diuretic, is a flagship molecule synthesized using a derivative of this reagent class.[7][8] The industrial synthesis typically starts with 2,4-dichlorobenzoic acid, which undergoes chlorosulfonation to produce the key intermediate, 2,4-dichloro-5-chlorosulfonylbenzoic acid .[9] This intermediate's reaction sequence is directly analogous to the applications of this compound and provides a validated workflow.
The synthesis involves three critical steps:
-
Chlorosulfonation: Introduction of the -SO₂Cl group onto the aromatic ring of 2,4-dichlorobenzoic acid.
-
Ammonolysis: Reaction of the chlorosulfonyl intermediate with ammonia to form the crucial sulfonamide group, yielding 2,4-dichloro-5-sulfamoylbenzoic acid.[10][11]
-
Nucleophilic Aromatic Substitution: Condensation of the sulfonamide intermediate with furfurylamine, where the chlorine at the C-4 position is displaced to yield the final Furosemide product.[9][12]
Caption: Synthetic workflow for Furosemide.
Detailed Experimental Protocols
The following protocols are provided as a guide for laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Synthesis of N-Substituted-5-sulfamoyl-2-chlorobenzoic Acids
This protocol describes the reaction of this compound with a generic amine to form the corresponding sulfonamide.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Pyridine or Sodium Carbonate (1.2 eq)[1]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the selected amine (1.1 eq) and the base (e.g., pyridine, 1.2 eq) in the anhydrous solvent.
-
Cooling: Chill the mixture in an ice bath to 0 °C with continuous stirring. This is crucial to control the initial exothermic reaction.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: After the complete addition, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
If using an organic solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure sulfonamide derivative.
Caption: Nucleophilic attack in sulfonamide formation.
Protocol 2: Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid
This protocol is adapted from patent literature for the synthesis of a key Furosemide intermediate.[10][13]
Materials:
-
2,4-dichloro-5-(chlorosulfonyl)benzoic acid (1.0 eq)
-
Aqueous Ammonia (20-25% solution, excess)
-
Ice
-
30% Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a reaction vessel, place the concentrated aqueous ammonia solution and cool it to below 10 °C using an ice bath.[13]
-
Ammonolysis: Add the 2,4-dichloro-5-(chlorosulfonyl)benzoic acid in portions to the cold ammonia solution while vigorously stirring. Maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, continue stirring at room temperature for 1-2 hours.[13]
-
Acidification: Cool the reaction mixture again to below 10 °C. Slowly add 30% HCl dropwise to acidify the mixture to a pH of 1-2.[13] A white precipitate will form.
-
Isolation: Stir the resulting slurry for 15-30 minutes to ensure complete precipitation.[13]
-
Purification: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral.
-
Drying: Dry the product under vacuum to yield the crude 2,4-dichloro-5-sulfamoylbenzoic acid, which can be used in the next step or further purified by recrystallization from an ethanol/water mixture.[10]
Safety, Handling, and Storage
Due to its reactivity, strict safety protocols must be followed when handling this compound and its derivatives.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage.[4] It is water-reactive and contact with moisture liberates toxic hydrogen chloride gas.[4][6]
-
Personal Protective Equipment (PPE): Always use under a chemical fume hood.[6] Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[4][14]
-
Handling: Avoid creating dust.[15] Use non-sparking tools. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[4][6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][15] The storage area should be designated for corrosive materials, away from incompatible substances like strong oxidizing agents, bases, and water.[4][6]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[14]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[6][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
Conclusion
This compound and its closely related analogues are indispensable reagents in medicinal chemistry. Their predictable and high-yield reactivity in forming sulfonamides provides a reliable pathway to a wide array of biologically active compounds. The successful and widespread use of these building blocks in synthesizing essential medicines like Furosemide highlights their enduring importance. A comprehensive understanding of their chemistry, coupled with strict adherence to safety and handling protocols, enables researchers to effectively leverage these powerful tools in the ongoing quest for novel therapeutics.
References
- 2-chloro-5-(chlorosulfonyl)
- 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9. Benchchem.
- SAFETY DATA SHEET for 4-(Chlorosulfonyl)benzoic acid. (2006). Thermo Fisher Scientific.
- SAFETY DATA SHEET for 4-(Chlorosulfonyl)benzoic acid. ACROS Organics.
- 2-Chloro-5-(methylsulfonyl)benzoic acid. Chem-Impex.
- SAFETY DATA SHEET for 4-(Chlorosulfonyl)benzoic acid. Fisher Scientific.
- CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Application Notes and Protocols for the Total Synthesis of Furosemide. Benchchem.
- A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
- Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Benchchem.
- This compound. Advanced ChemBlocks.
- Furosemide (Frusemide). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. (1990). NCBI.
- EP0788494B1 - Process for the preparation of furosemide.
- Benzoic acid, 2-chloro-5-(chlorosulfonyl)-. US EPA Substance Registry Services.
- Furosemide.
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- 12. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
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- 15. 2-chloro-5-(chlorosulfonyl)-benzoicaci - Safety Data Sheet [chemicalbook.com]
Application Notes and Protocols for the Utilization of 2-Chloro-5-(chlorosulfonyl)benzoic Acid in Agricultural Chemical Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals engaged in drug development and agrochemical synthesis. The focus is on the strategic use of 2-chloro-5-(chlorosulfonyl)benzoic acid as a pivotal starting material and intermediate. This document offers in-depth scientific insights, detailed experimental protocols, and a thorough examination of the underlying chemical principles.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional molecule of significant interest in the synthesis of complex organic compounds, particularly within the agrochemical industry. Its chemical architecture, featuring a carboxylic acid group and a highly reactive sulfonyl chloride moiety, makes it a versatile building block for a range of herbicides and other crop protection agents.
The strategic placement of the chloro and chlorosulfonyl groups on the benzoic acid backbone allows for regioselective reactions, enabling chemists to construct intricate molecular frameworks with desired biological activities. The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution with amines to form stable sulfonamide linkages. This reaction is the cornerstone of its application in the synthesis of numerous agrochemicals, most notably the sulfonylurea herbicides.
Core Chemistry and Mechanistic Insights
The primary utility of this compound in agrochemical synthesis stems from the high reactivity of the sulfonyl chloride group. This functional group serves as an anchor point for introducing diverse functionalities, thereby modulating the biological efficacy and selectivity of the final product.
The key reaction is the formation of a sulfonamide bond through the reaction of the sulfonyl chloride with a primary or secondary amine. This reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
This fundamental transformation is central to the synthesis of a vast array of sulfonylurea herbicides, which are renowned for their high potency, low application rates, and favorable environmental profiles. These herbicides act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.
Synthesis of a Key Herbicidal Intermediate: 2-Chloro-5-(aminosulfonyl)benzoic Acid
A critical step in the synthesis of many sulfonylurea herbicides is the preparation of a sulfonamide-substituted benzoic acid. The following protocol details the synthesis of 2-chloro-5-(aminosulfonyl)benzoic acid from this compound.
Experimental Protocol: Synthesis of 2-Chloro-5-(aminosulfonyl)benzoic Acid
Objective: To synthesize 2-chloro-5-(aminosulfonyl)benzoic acid via the ammonolysis of this compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 137-64-4 | 255.08 | 25.5 g | 0.1 |
| Ammonium Hydroxide (28-30% solution) | 1336-21-6 | 35.05 | 50 mL | ~0.74 |
| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 | As needed | - |
| Deionized Water | 7732-18-5 | 18.02 | 200 mL | - |
| Ice | - | - | As needed | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 200 mL of deionized water and cool the flask in an ice bath to 0-5 °C.
-
Slowly add 50 mL of concentrated ammonium hydroxide solution to the chilled water with continuous stirring.
-
In a separate beaker, dissolve 25.5 g (0.1 mol) of this compound in 100 mL of a suitable organic solvent like acetone or THF.
-
Slowly add the solution of this compound dropwise to the cold ammonium hydroxide solution over a period of 30-45 minutes, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of 1-2.
-
A white precipitate of 2-chloro-5-(aminosulfonyl)benzoic acid will form.
-
Stir the slurry for an additional 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 50 mL).
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Expected Yield: 85-95% Appearance: White to off-white solid
Application in the Synthesis of Sulfonylurea Herbicides
The 2-chloro-5-(aminosulfonyl)benzoic acid synthesized in the previous step is a key precursor for the synthesis of sulfonylurea herbicides. The following section outlines the general synthetic strategy and a representative protocol for the synthesis of a sulfonylurea herbicide, using the synthesis of Chlorimuron-ethyl as a model.
General Synthetic Workflow for Sulfonylurea Herbicides
The synthesis of sulfonylurea herbicides from 2-chloro-5-(aminosulfonyl)benzoic acid typically involves two key steps:
-
Formation of a Sulfonyl Isocyanate: The carboxylic acid group of 2-chloro-5-(aminosulfonyl)benzoic acid is converted into a sulfonyl isocyanate. This is often achieved by reacting the corresponding ester with an isocyanate-forming reagent.
-
Coupling with a Heterocyclic Amine: The sulfonyl isocyanate is then reacted with a suitable heterocyclic amine (e.g., a substituted pyrimidine or triazine) to form the final sulfonylurea bridge.
Caption: Synthetic workflow for a sulfonylurea herbicide.
Representative Protocol: Synthesis of a Sulfonylurea Herbicide (Chlorimuron-ethyl Analogue)
This protocol provides a representative method for the final coupling step in the synthesis of a sulfonylurea herbicide.
Objective: To synthesize a sulfonylurea herbicide by coupling an ethyl 2-chloro-5-(isocyanatosulfonyl)benzoate intermediate with 2-amino-4-chloro-6-methoxypyrimidine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| Ethyl 2-chloro-5-(isocyanatosulfonyl)benzoate | (Intermediate) | - | 3.0 g | ~0.01 |
| 2-Amino-4-chloro-6-methoxypyrimidine | 5734-64-5 | 159.57 | 1.6 g | 0.01 |
| Triethylamine | 121-44-8 | 101.19 | 1.5 mL | 0.011 |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | 50 mL | - |
Procedure:
-
In a 100 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 1.6 g (0.01 mol) of 2-amino-4-chloro-6-methoxypyrimidine in 30 mL of anhydrous acetonitrile.
-
Add 1.5 mL (0.011 mol) of triethylamine to the solution.
-
In the dropping funnel, dissolve 3.0 g (~0.01 mol) of ethyl 2-chloro-5-(isocyanatosulfonyl)benzoate in 20 mL of anhydrous acetonitrile.
-
Add the isocyanate solution dropwise to the stirred solution of the pyrimidine derivative over 15-20 minutes at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture may be concentrated under reduced pressure.
-
The residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure sulfonylurea herbicide.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of agricultural chemicals. Its dual reactivity allows for the straightforward construction of complex molecules with potent herbicidal activity. The protocols and insights provided in these application notes are intended to serve as a practical guide for chemists in the agrochemical industry, facilitating the development of new and effective crop protection solutions.
References
- Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. PrepChem.com. [Link]
- Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
- Chlorimuron-ethyl. PubChem. [Link]
- Synthesis of 2-amino-4,6-dimethoxy pyrimidine.
Application Note: Derivatization Strategies for the Chromatographic Analysis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid
Abstract
2-Chloro-5-(chlorosulfonyl)benzoic acid is a key intermediate in pharmaceutical synthesis, notably in the production of diuretics like furosemide.[1] Its analysis is critical for quality control and impurity profiling. However, its inherent chemical properties—high polarity from the carboxylic acid and high reactivity of the sulfonyl chloride—present significant challenges for direct analysis by standard chromatographic techniques like Gas Chromatography (GC). This application note provides a comprehensive guide to the derivatization of this compound to enhance its volatility and thermal stability, enabling robust and reliable analysis by GC-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Detailed protocols for esterification of the carboxylic acid group and amidation of the sulfonyl chloride group are presented, along with the scientific rationale behind each methodological choice.
Introduction: The Rationale for Derivatization
Direct analysis of this compound is problematic. The carboxylic acid functional group imparts low volatility and can lead to poor peak shape in GC due to hydrogen bonding.[2][3] The sulfonyl chloride group is highly reactive and susceptible to hydrolysis, making it unstable under typical GC inlet conditions and potentially reactive with active sites in the column.[4]
Derivatization is a chemical modification process that converts these problematic functional groups into less polar, more volatile, and more thermally stable moieties.[5] This process is essential for:
-
Enabling GC Analysis: By converting the polar -COOH and reactive -SO₂Cl groups into stable esters and sulfonamides, the overall volatility of the molecule is increased, making it suitable for GC separation.[3]
-
Improving Chromatographic Performance: Derivatization minimizes peak tailing and improves resolution by reducing interactions between the analyte and the stationary phase.[6]
-
Enhancing Detection Sensitivity: Certain derivatizing agents can introduce moieties that improve ionization efficiency in mass spectrometry or response in other detectors.[5]
This guide will detail two primary derivatization strategies:
-
Silylation/Esterification of the carboxylic acid group for GC-MS analysis.
-
Amidation of the sulfonyl chloride group to form stable sulfonamides, suitable for both GC and HPLC analysis.
Chemical Reactivity and Strategic Approach
This compound possesses two distinct reactive sites. The sulfonyl chloride is a highly electrophilic center, readily attacked by nucleophiles such as amines and alcohols.[7] The carboxylic acid is acidic and can be converted into esters or silyl derivatives.[8] A successful analytical strategy requires the targeted derivatization of one or both of these groups.
The choice of derivatization depends on the analytical goal. For instance, to confirm the identity of the parent compound, a dual derivatization targeting both groups provides a derivative with a unique mass spectrum. For routine quantification, derivatizing the more problematic functional group may suffice.
Figure 1: Dual derivatization pathways for comprehensive analysis.
Protocol 1: Silylation of the Carboxylic Acid Group for GC-MS
Silylation is a robust method for derivatizing active hydrogen groups, such as those in carboxylic acids, to increase volatility and thermal stability for GC analysis.[8][9] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, is a highly effective reagent for this purpose.[2]
Principle: BSTFA reacts with the acidic proton of the carboxylic acid to form a trimethylsilyl (TMS) ester. The byproducts are volatile and typically do not interfere with the analysis.[2]
Materials
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile
-
2 mL GC vials with PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
Step-by-Step Protocol
-
Sample Preparation: Accurately weigh 1-2 mg of the sample into a clean, dry 2 mL GC vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. Moisture must be rigorously excluded as silylating reagents are highly water-sensitive.[8][10]
-
Reagent Addition: Add 200 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS. A molar excess of the silylating reagent is crucial to drive the reaction to completion.[8]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block.[10] For some sterically hindered compounds, longer reaction times may be necessary.[8]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. A reagent blank should be prepared and analyzed alongside the samples to identify any potential artifacts.[8]
Expected Outcome & Rationale
This procedure converts the polar carboxylic acid into a non-polar TMS ester, leaving the sulfonyl chloride group intact. This single derivatization is often sufficient to make the molecule volatile enough for GC-MS analysis, where its mass spectrum can be used for identification and quantification.
Protocol 2: Amidation of the Sulfonyl Chloride Group
The sulfonyl chloride group is highly reactive towards primary and secondary amines, forming stable sulfonamides.[11] This reaction is often rapid and proceeds with high yield. The resulting sulfonamide is significantly more stable than the sulfonyl chloride and can be analyzed by either HPLC or GC (after subsequent esterification of the carboxylic acid, if necessary). This protocol uses aqueous ammonia for simplicity, forming the primary sulfonamide.
Principle: The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a stable sulfonamide bond.[12][13]
Materials
-
This compound sample
-
Concentrated Ammonium Hydroxide (28-30%)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Diethyl Ether or Ethyl Acetate for extraction
-
50 mL reaction flask or beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
pH paper
Step-by-Step Protocol
-
Reaction Setup: In a 50 mL flask, dissolve ~100 mg of this compound in 10 mL of a suitable solvent like acetone or THF. Cool the flask in an ice bath to 0-5°C.
-
Amine Addition: While stirring vigorously, slowly add 5 mL of concentrated ammonium hydroxide. An immediate reaction is often observed. Allow the mixture to stir in the ice bath for 15 minutes, then let it warm to room temperature and stir for an additional 30 minutes.[12]
-
Acidification & Isolation: Carefully acidify the reaction mixture to pH 2-3 with 1M HCl. Use pH paper to monitor the acidification. This step protonates the carboxylic acid, causing the sulfonamide product to precipitate.[12]
-
Extraction: If a precipitate forms, it can be collected by vacuum filtration. If the product remains in solution, transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude 2-chloro-5-sulfamoylbenzoic acid.
Expected Outcome & Rationale
This protocol selectively targets the highly reactive sulfonyl chloride group. The resulting product, 2-chloro-5-sulfamoylbenzoic acid (a known impurity of furosemide), is much more stable.[1] While still polar due to the carboxylic acid, it is now amenable to RP-HPLC analysis. For GC analysis, a subsequent esterification step (as in Protocol 1) would be required.
Figure 2: General workflow for sample derivatization prior to GC-MS.
Analytical Method Parameters
The following table provides starting parameters for the analysis of the derivatized products. These should be optimized for the specific instrumentation in use.
| Parameter | GC-MS (for TMS Ester) | RP-HPLC (for Sulfonamide) |
| Column | 30m x 0.25mm, 0.25µm film (e.g., DB-5ms) | 150mm x 4.6mm, 5µm (e.g., C18)[14] |
| Injection Mode | Splitless (1 µL) | Full Loop (10 µL) |
| Inlet Temp. | 280 °C | N/A |
| Oven Program | 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min | Isocratic or Gradient |
| Carrier Gas | Helium, 1.2 mL/min | N/A |
| Mobile Phase | N/A | Acetonitrile:Water with 0.1% Formic Acid (Gradient)[14][15] |
| Flow Rate | N/A | 1.0 mL/min[14] |
| Detector | Mass Spectrometer (Scan mode, 50-550 m/z) | UV at 272 nm[14] or MS |
Conclusion
The successful analysis of this compound requires a strategic approach to derivatization that pacifies its reactive and polar functional groups. Silylation of the carboxylic acid with BSTFA provides a direct and efficient route for GC-MS analysis. Alternatively, amidation of the sulfonyl chloride yields a stable sulfonamide suitable for HPLC analysis or further derivatization for GC. The choice of protocol depends on the analytical objective and available instrumentation. By converting the analyte into a more chromatographically amenable form, these methods enable accurate, robust, and reliable quantification and identification, which is essential for quality control in the pharmaceutical industry.
References
- Karl, W., & Little, J. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing.
- Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.).
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- Wang, Z. (2019). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Organic Chemistry, 39(10), 2733.
- Diazomethane can be used to convert a carboxylic acid to a methyl.... (n.d.). Pearson.
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- Sulfonyl chloride synthesis by oxidation. (n.d.). Organic Chemistry Portal.
- Wang, Z., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 25(22), 5472.
- Fukuyama, D., et al. (2024). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Journal of the American Society for Mass Spectrometry.
- Zha, G., et al. (2014). Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides. Organic & Biomolecular Chemistry, 12(30), 5703-5708.
- Yuan, B., et al. (2020). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis.
- Barham, J. P., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9337-9342.
- Karunakaran, A., et al. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. Brazilian Journal of Biological Sciences, 8(18), 35-56.
- Zenkevich, I. G. (n.d.).
- BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. (n.d.).
- Popa, A., & Udrescu, S. (2014). ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. Farmacia, 62(2).
- Zhang, M., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(5), 2415.
- Rocchetti, G., et al. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization.
- Zhang, M., et al. (2023).
- Karunakaran, A., et al. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC.
- 23.9: Amines as Nucleophiles. (2021, July 31). Chemistry LibreTexts.
- Ghosh, C., et al. (2012). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE, 2(1), 1-26.
- Osipova, E. S., et al. (2021). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. Journal of Analytical Chemistry, 76(9), 1050-1057.
- Bulletin 909A Guide to Derivatiz
- Process for preparing 2-chloro-5-sulfamoylbenzoic acids. (n.d.).
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (n.d.).
- Taha, M., et al. (2019).
- Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. (n.d.). PrepChem.com.
- Show how you would use the same sulfonyl chloride as used in the sulfanilamide synthesis to make sulfathiazole and sulfapyridine. (n.d.). Pearson.
- Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS.
- Klupczynska, A., et al. (2022). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 94(1), 386-395.
- Esterification at different benzoic acid (BA) concentrations using.... (n.d.).
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Application Note & Protocol: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid via Chlorosulfonation
Abstract
This document provides a comprehensive guide to the experimental setup and execution of the chlorosulfonation of 2-chlorobenzoic acid to synthesize 2-chloro-5-(chlorosulfonyl)benzoic acid. This compound is a pivotal intermediate in the development of various pharmaceutical agents, primarily due to its bifunctional nature, possessing both a carboxylic acid and a reactive sulfonyl chloride moiety. This guide delves into the underlying reaction mechanism, offers a detailed, step-by-step laboratory protocol, outlines critical safety procedures, and discusses methods for product purification and characterization. The information is tailored for researchers and professionals in chemical synthesis and drug development, emphasizing safety, reliability, and reproducibility.
Introduction and Significance
The chlorosulfonation of aromatic compounds is a fundamental electrophilic aromatic substitution reaction that introduces a chlorosulfonyl (-SO₂Cl) group onto an aromatic ring.[1] The target molecule of this protocol, this compound, is a valuable building block in medicinal chemistry. Its sulfonyl chloride group serves as a reactive handle for the synthesis of a wide array of sulfonamides, which are present in numerous drug classes, including diuretics, anticonvulsants, and antibiotics. The carboxylic acid group provides a secondary site for modification, allowing for the creation of complex molecular architectures.
The synthesis involves the reaction of 2-chlorobenzoic acid with an excess of chlorosulfonic acid. The regioselectivity of the reaction is governed by the directing effects of the existing substituents on the aromatic ring. The chloro group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The incoming electrophile is directed to the 5-position, which is para to the chloro substituent and meta to the carboxylic acid, leading to the desired product.
Reaction Mechanism: Electrophilic Aromatic Substitution
The chlorosulfonation of 2-chlorobenzoic acid proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[2] In this reaction, chlorosulfonic acid serves as both the solvent and the sulfonating agent. The key electrophilic species is believed to be the chlorosulfonium ion (SO₂Cl⁺), which is generated in equilibrium from chlorosulfonic acid.[3]
The mechanism can be outlined in two primary steps:
-
Generation of the Electrophile : Chlorosulfonic acid auto-ionizes to a small extent to produce the highly electrophilic chlorosulfonium ion.
-
Electrophilic Attack and Aromatization : The π-electrons of the 2-chlorobenzoic acid ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. A base (such as the chlorosulfate anion) then abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the final product.
Caption: Reaction mechanism for the chlorosulfonation of 2-chlorobenzoic acid.
Experimental Apparatus and Reagents
Proper preparation and selection of equipment are paramount for the success and safety of this procedure. All glassware must be thoroughly dried before use to prevent the violent reaction of chlorosulfonic acid with water.[4]
Table 1: Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties | Supplier Examples |
| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | White solid | Sigma-Aldrich, Acros Organics[5] |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | Colorless, fuming liquid, highly corrosive, reacts violently with water | Sigma-Aldrich, Alfa Aesar |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Volatile, flammable liquid | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | Flammable liquid | Fisher Scientific |
| Saturated NaCl (aq) | NaCl | 58.44 | Aqueous solution | --- |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Drying agent | --- |
| Crushed Ice | H₂O | 18.02 | For quenching reaction | --- |
Table 2: Required Apparatus
| Apparatus | Purpose |
| Three-neck round-bottom flask | Reaction vessel |
| Heating mantle with stirrer | Controlled heating and mixing |
| Thermometer | Monitoring reaction temperature |
| Reflux condenser | To prevent loss of volatile materials |
| Gas outlet/scrubber | To safely neutralize HCl gas byproduct (e.g., with NaOH solution) |
| Dropping funnel (optional) | For controlled addition of reagents (if needed) |
| Ice-water bath | For cooling and controlling exotherms |
| Beaker (large) | For quenching the reaction mixture in ice |
| Büchner funnel and filter flask | For vacuum filtration of the product |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
Detailed Synthesis Protocol
This protocol is adapted from established laboratory procedures for the synthesis of this compound.[6]
Step 1: Reaction Setup
-
Assemble a three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a reflux condenser in a fume hood.
-
Attach a gas outlet from the top of the condenser leading to a gas scrubber containing a dilute sodium hydroxide solution to neutralize the hydrogen chloride gas evolved during the reaction.
-
Charge the flask with chlorosulfonic acid (approx. 5.25 kg per 1 kg of 2-chlorobenzoic acid).[6]
Step 2: Reagent Addition and Reaction
-
While stirring, carefully add 2-chlorobenzoic acid in portions to the chlorosulfonic acid. An initial exotherm may be observed; control the addition rate to maintain a manageable temperature.
-
Once the addition is complete, heat the reaction mixture to 90-100°C using a heating mantle.[6]
-
Maintain this temperature with continuous stirring for 5 hours.[6] The solution will turn dark, and HCl gas will be steadily evolved.
Step 3: Reaction Quenching and Product Precipitation
-
After 5 hours, turn off the heat and allow the reaction mixture to cool to room temperature (approx. 25°C).[6]
-
Prepare a large beaker containing a mixture of crushed ice and water.
-
Crucially, perform this step with extreme caution. Slowly and carefully pour the cooled reaction mixture into the ice-water slurry with vigorous stirring.[4][6] This process is highly exothermic; maintain the temperature of the slurry below 10°C by adding more ice as needed.[6]
-
A white solid product will precipitate.
Step 4: Isolation and Purification
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid cake thoroughly with fresh, cold water to remove residual acids.[6]
-
Dissolve the crude wet cake in diethyl ether.[6]
-
Transfer the ether solution to a separatory funnel and wash it once with a saturated aqueous sodium chloride solution (brine) to aid in the removal of water.[6]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the ether solution under reduced pressure (rotary evaporator). During concentration, continually add hexane to precipitate the purified product.[6]
-
Concentrate the resulting hexane slurry and filter the crystalline product.
-
Wash the crystals with fresh hexane and allow them to air-dry.[6]
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Critical Safety Precautions
Working with chlorosulfonic acid requires strict adherence to safety protocols due to its hazardous nature.
-
Corrosivity and Reactivity : Chlorosulfonic acid is extremely corrosive and will cause severe chemical and thermal burns upon contact with skin or eyes.[7][8] It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride and sulfuric acid mists.[4][7] All operations must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including:
-
Handling and Storage : Store chlorosulfonic acid away from water, combustible materials, and heat sources in a cool, dry, well-ventilated area.[7][10] Ensure containers are kept tightly closed.
-
Emergency Procedures :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][11]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][11]
-
Spills : Evacuate the area. Neutralize small spills cautiously with an alkaline material like sodium bicarbonate or crushed limestone. Do not use combustible absorbents like sawdust.[8][9]
-
Product Characterization
The final product should be a crystalline solid. Proper characterization is essential to confirm its identity and purity.
Table 3: Physical and Spectroscopic Data
| Property | Expected Value |
| Appearance | Crystalline solid[6] |
| Molecular Formula | C₇H₄Cl₂O₄S[12] |
| Molecular Weight | 255.08 g/mol [12] |
| Melting Point | 149-151°C[6] (Literature range: 146-148°C[13]) |
| ¹H NMR | Expected signals for three aromatic protons. |
| ¹³C NMR | Expected signals for seven distinct carbon atoms (aromatic and carbonyl). |
| IR Spectroscopy (cm⁻¹) | Characteristic peaks for C=O (carboxylic acid), S=O (sulfonyl chloride), O-H, and C-Cl bonds. |
| Purity (HPLC) | Can be analyzed by reverse-phase HPLC.[14] |
References
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- What is the mechanism of chlorosulfonation of benzene?. Chemistry Stack Exchange.
- E. E. Gilbert. Chlorination of Aromatic Halides with Chlorosulfonic Acid. Taylor & Francis Online.
- Hazard Summary: Chlorosulphonic Acid. New Jersey Department of Health.
- Chlorosulfonic Acid for Synthesis MSDS. Loba Chemie.
- Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. GlobalSpec.
- Aromatic sulfonation. Wikipedia.
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents.
- R.J. Cremlyn. Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry.
- Organic Reaction Workup Guide. Scribd.
- Process for preparing 2-chloro-5-sulfamoylbenzoic acids. Google Patents.
- Benzoic acid, 2-chloro-5-(chlorosulfonyl)-. SIELC Technologies.
- Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. PrepChem.com.
- How To Run A Reaction: The Workup. University of Rochester Department of Chemistry.
- Mesitylenesulfonylhydrazine. Organic Syntheses.
- 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. PubChem.
- 2-chlorobenzoic acid - Experimental data. The Royal Society of Chemistry.
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Application Notes and Protocols: 2-Chloro-5-(chlorosulfonyl)benzoic Acid as a Chemical Probe for Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Power of Covalent Probes in Unraveling Enzyme Function
In the intricate landscape of cellular signaling and metabolic pathways, enzymes stand as the central catalysts, orchestrating a vast array of biochemical transformations with exquisite precision. Understanding the function and regulation of these molecular machines is paramount in both fundamental biological research and the development of novel therapeutics. Chemical probes, particularly those that form stable, covalent bonds with their protein targets, have emerged as indispensable tools for elucidating enzyme mechanisms, validating drug targets, and discovering new therapeutic agents.[1]
Among the arsenal of reactive functionalities, or "warheads," employed in the design of covalent probes, the sulfonyl fluoride moiety has garnered significant attention.[2][3][4] This electrophilic group exhibits a favorable balance of stability in aqueous environments and a context-dependent reactivity towards a range of nucleophilic amino acid residues within protein binding sites, including serine, tyrosine, lysine, and histidine.[2][3] This versatility allows for the targeting of a broad spectrum of enzymes beyond the traditional cysteine-focused covalent inhibitors.
This document provides a comprehensive guide to the application of 2-Chloro-5-(chlorosulfonyl)benzoic acid as a chemical probe for enzyme inhibition studies. We will delve into the underlying principles of its reactivity, provide detailed protocols for its use in biochemical and cellular assays, and discuss the critical methodologies for validating its covalent engagement with target enzymes.
Chemical Properties and Rationale for Use
This compound is an aromatic compound featuring a highly reactive chlorosulfonyl group (-SO₂Cl). For the purpose of creating a more stable and selectively reactive probe, the chlorosulfonyl group is typically converted to a sulfonyl fluoride (-SO₂F) in the final probe design, a common and well-documented synthetic transformation.[5][6] The principles and protocols outlined herein are based on the application of the sulfonyl fluoride analogue.
The reactivity of the aryl sulfonyl fluoride is modulated by the electronic properties of the substituents on the aromatic ring.[3][7] In the case of this compound, the presence of the electron-withdrawing chloro and carboxylic acid groups is expected to increase the electrophilicity of the sulfur atom in the sulfonyl fluoride group, potentially enhancing its reactivity towards nucleophilic amino acid residues in an enzyme's active site. However, the specific microenvironment of the binding pocket ultimately governs the reaction's feasibility and rate.[2]
The benzoic acid moiety can serve as a handle for further chemical modification, allowing for the attachment of reporter tags such as fluorophores or biotin for visualization and affinity purification, or for the development of more elaborate inhibitors with improved target selectivity.
Mechanism of Covalent Inhibition
The inhibitory action of a sulfonyl fluoride probe is predicated on the formation of a stable covalent bond with a nucleophilic amino acid residue within the enzyme's active site. This process typically follows a two-step mechanism:
-
Reversible Binding: The probe initially binds non-covalently to the enzyme's active site, forming a reversible enzyme-inhibitor complex (E-I). This initial binding is governed by intermolecular forces such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
-
Covalent Modification: Following initial binding, a suitably positioned nucleophilic amino acid side chain (e.g., the hydroxyl group of serine or tyrosine, or the amino group of lysine) attacks the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a highly stable sulfonate or sulfonamide linkage, leading to the irreversible inactivation of the enzyme.
Figure 1: A simplified workflow illustrating the two-step mechanism of covalent enzyme inhibition by a chemical probe.
Experimental Protocols
The following protocols provide a framework for utilizing this compound (or its sulfonyl fluoride derivative) in enzyme inhibition studies. It is essential to optimize these protocols for the specific enzyme and assay system being investigated.
Protocol 1: Determination of Time-Dependent Inhibition and IC₅₀
For covalent inhibitors, the IC₅₀ value is time-dependent, reflecting the progressive and irreversible nature of the inhibition. Therefore, it is crucial to assess inhibition at multiple pre-incubation time points.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound (or its sulfonyl fluoride derivative) stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (optimized for the target enzyme)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a working solution of the enzyme in assay buffer at a concentration that yields a linear reaction rate over the desired time course.
-
Prepare serial dilutions of the this compound probe in assay buffer. It is recommended to test a wide range of concentrations (e.g., from 1 nM to 100 µM).
-
-
Pre-incubation:
-
In a 96-well plate, add a fixed volume of the enzyme solution to wells containing an equal volume of the serially diluted probe or vehicle control (DMSO).
-
Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 15, 30, 60, and 120 minutes) at the optimal temperature for the enzyme.
-
-
Initiation of Enzymatic Reaction:
-
Following each pre-incubation period, initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.
-
-
Measurement of Enzyme Activity:
-
Measure the rate of product formation or substrate consumption using a microplate reader at the appropriate wavelength. Ensure that the reaction remains in the linear range.
-
-
Data Analysis:
-
For each pre-incubation time point, plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value at each time point. A decrease in the IC₅₀ value with increasing pre-incubation time is indicative of covalent inhibition.
-
| Pre-incubation Time (min) | IC₅₀ (µM) - Hypothetical Data |
| 0 | >100 |
| 15 | 25.3 |
| 30 | 12.1 |
| 60 | 5.8 |
| 120 | 2.1 |
Table 1: Hypothetical time-dependent IC₅₀ values for a covalent inhibitor, demonstrating increased potency with longer pre-incubation.
Protocol 2: Determination of kᵢₙₐ꜀ₜ and Kᵢ
A more rigorous characterization of a covalent inhibitor involves determining the individual kinetic parameters: the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the initial binding affinity (Kᵢ). The overall potency is often expressed as the second-order rate constant, kᵢₙₐ꜀ₜ/Kᵢ.[8][9][10][11][12]
Procedure:
-
Follow the pre-incubation and reaction initiation steps as described in Protocol 1.
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time.
-
The slope of this line represents the observed rate of inactivation (kₒᵦₛ).
-
Plot the kₒᵦₛ values against the corresponding inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors:
-
kₒᵦₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I])
-
Where [I] is the inhibitor concentration.
-
This will yield the values for kᵢₙₐ꜀ₜ and Kᵢ.
-
Figure 3: A general workflow for Activity-Based Protein Profiling (ABPP) using a clickable sulfonyl fluoride probe.
Conclusion and Future Perspectives
This compound represents a versatile scaffold for the development of chemical probes for enzyme inhibition studies. Its inherent reactivity, coupled with the potential for chemical modification, makes it a valuable tool for target identification, validation, and the development of novel covalent inhibitors. The protocols outlined in this guide provide a robust starting point for researchers to explore the utility of this compound in their specific areas of interest. As our understanding of the context-dependent reactivity of sulfonyl fluorides continues to grow, we anticipate that probes derived from scaffolds like this compound will play an increasingly important role in advancing chemical biology and drug discovery.
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Precision in Polymer and Advanced Materials Synthesis: A Guide for Researchers
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, applications, and detailed protocols for the synthesis of advanced polymers and materials. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors.
Section 1: Foundational Principles of Controlled Polymerization
The ability to dictate polymer architecture with precision is paramount in the creation of advanced materials with tailored functionalities. Controlled/living radical polymerization (CRP) techniques have revolutionized the field by enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1][2] Two of the most powerful and versatile CRP methods are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[3][4]
Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method that utilizes a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active and dormant polymer chains.[3] This equilibrium minimizes termination reactions, allowing for controlled chain growth. The versatility of ATRP allows for the polymerization of a wide range of monomers and the synthesis of various architectures, including block copolymers, star polymers, and polymer brushes.[5]
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization process via a degenerative chain transfer mechanism.[3] This method offers excellent control over the polymerization of a vast array of monomers under diverse reaction conditions and is particularly advantageous for its tolerance to a wide range of functional groups and solvents.[3]
The choice between ATRP and RAFT often depends on the specific monomer, desired polymer architecture, and reaction conditions. A key advantage of these techniques is the ability to synthesize well-defined block copolymers, which are fundamental building blocks for many advanced materials, including drug delivery systems.[6]
Section 2: Application in Advanced Materials Synthesis
The precise control afforded by techniques like ATRP and RAFT has enabled the rational design and synthesis of a wide array of advanced materials with sophisticated functions.
Stimuli-Responsive Hydrogels for Targeted Drug Delivery
Hydrogels are three-dimensional polymeric networks capable of absorbing and retaining large amounts of water.[7] Their biocompatibility and tunable properties make them ideal candidates for drug delivery applications.[7] "Smart" hydrogels can be engineered to respond to specific physiological stimuli, such as pH or temperature, allowing for targeted drug release at the site of action.[6][8]
For instance, pH-responsive hydrogels can be designed to remain stable in the acidic environment of the stomach but swell and release their therapeutic cargo in the more neutral pH of the intestines.[9][10] This is achieved by incorporating ionizable functional groups into the polymer backbone. Similarly, temperature-responsive hydrogels, often based on polymers like poly(N-isopropylacrylamide) (PNIPAM), can undergo a phase transition at a specific temperature, leading to drug release.[11]
Polymer Nanoparticles for Enhanced Therapeutics
Polymeric nanoparticles have emerged as a versatile platform for drug delivery, offering advantages such as improved drug solubility, protection from degradation, and targeted delivery to specific cells or tissues.[12][13] The self-assembly of amphiphilic block copolymers, which consist of both hydrophilic and hydrophobic segments, is a common method for preparing nanoparticles such as micelles and polymersomes.[2][14][15]
In an aqueous environment, these block copolymers spontaneously assemble into core-shell structures, where the hydrophobic core can encapsulate poorly water-soluble drugs, and the hydrophilic shell provides a stealth-like barrier, prolonging circulation time in the body.[2] The size, morphology, and surface chemistry of these nanoparticles can be precisely controlled by tuning the block copolymer composition and molecular weight, which in turn influences their biodistribution and cellular uptake.[16][17]
Advanced Polymer Composites
Polymer composites, which consist of a polymer matrix reinforced with one or more filler materials, offer enhanced mechanical, thermal, and electrical properties compared to the individual components.[17][18] These materials are finding increasing use in biomedical applications, such as in the fabrication of medical devices and implants.[17] The synthesis of advanced polymer composites often involves incorporating functional fillers into a polymer matrix during the polymerization process or through post-polymerization modification.[19]
Section 3: Detailed Application Notes and Protocols
This section provides detailed, step-by-step methodologies for the synthesis and characterization of key advanced materials. These protocols are designed to be self-validating, with integrated characterization steps to confirm the successful synthesis of the target material.
Protocol 1: Synthesis of a Thermoresponsive Polymer via RAFT Polymerization
This protocol details the synthesis of poly(N-isopropylacrylamide) (PNIPAM), a well-known thermoresponsive polymer, using RAFT polymerization.
Materials:
-
N-isopropylacrylamide (NIPAM) (Monomer)
-
2-(Dodecylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid (DDMAT) (RAFT CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
1,4-Dioxane (Solvent)
-
Diethyl ether (for precipitation)
Procedure:
-
In a Schlenk flask, dissolve NIPAM (e.g., 3.0 g, 26.5 mmol), DDMAT (e.g., 97.5 mg, 0.265 mmol), and AIBN (e.g., 4.35 mg, 0.0265 mmol) in 1,4-dioxane (e.g., 10 mL). The molar ratio of [NIPAM]:[DDMAT]:[AIBN] is a critical parameter for controlling the molecular weight and should be adjusted based on the desired degree of polymerization.[11]
-
Seal the flask and degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 4 hours). The reaction time will influence the final monomer conversion and molecular weight.
-
To quench the reaction, immerse the flask in an ice bath.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Characterization Workflow:
Caption: Workflow for PNIPAM synthesis and characterization.
-
Gel Permeation Chromatography (GPC): Dissolve a small amount of the purified polymer in a suitable solvent (e.g., THF) and analyze it using GPC to determine the number-average molecular weight (Mn) and polydispersity index (PDI). A narrow PDI (typically < 1.3) is indicative of a controlled polymerization.[7]
-
Proton Nuclear Magnetic Resonance (¹H NMR): Dissolve the polymer in a deuterated solvent (e.g., CDCl₃) to confirm the chemical structure of PNIPAM and to check for the absence of residual monomer.[5][11]
-
Dynamic Light Scattering (DLS): Prepare a dilute aqueous solution of the polymer and measure the hydrodynamic radius as a function of temperature to determine the lower critical solution temperature (LCST), which is the characteristic phase transition temperature of PNIPAM.[16][20]
Protocol 2: Synthesis of a pH-Responsive Hydrogel
This protocol describes the synthesis of a pH-responsive hydrogel based on acrylic acid and a natural polymer, alginate, for oral drug delivery.[9][10]
Materials:
-
Sodium alginate
-
Acrylic acid (AA)
-
N,N'-methylenebis(acrylamide) (MBA) (Crosslinker)
-
Ammonium persulfate (APS) (Initiator)
-
Phosphate buffer solutions (pH 1.2 and 7.4)
Procedure:
-
Prepare a sodium alginate solution (e.g., 1% w/v) in deionized water.
-
In a separate beaker, prepare a solution of acrylic acid, MBA, and APS in deionized water. The concentrations of these components will determine the crosslinking density and swelling properties of the hydrogel.
-
Add the acrylic acid solution to the sodium alginate solution under constant stirring.
-
Pour the mixture into a mold and place it in an oven at a specific temperature (e.g., 60 °C) for a set time to initiate polymerization and crosslinking.
-
After polymerization, immerse the hydrogel in deionized water to remove any unreacted monomers and initiator.
-
Cut the hydrogel into desired shapes and sizes and dry them until a constant weight is achieved.
Characterization and Validation:
Caption: Synthesis and characterization of a pH-responsive hydrogel.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the successful crosslinking and incorporation of the different components into the hydrogel network.[10]
-
Scanning Electron Microscopy (SEM): To visualize the porous microstructure of the hydrogel.
-
Swelling Studies: Immerse the dried hydrogel samples in buffer solutions of different pH values (e.g., pH 1.2 and pH 7.4) and measure the weight gain over time to determine the pH-responsive swelling behavior.[10] A significantly higher swelling ratio at pH 7.4 compared to pH 1.2 validates the pH-responsiveness.[10]
Protocol 3: Self-Assembly of Block Copolymer Micelles for Drug Encapsulation
This protocol outlines the preparation of polymeric micelles from an amphiphilic block copolymer and their loading with a hydrophobic drug.
Materials:
-
Amphiphilic block copolymer (e.g., poly(ethylene glycol)-b-poly(lactic acid), PEG-b-PLA)
-
Hydrophobic drug (e.g., curcumin)
-
A common solvent for both polymer and drug (e.g., acetone or tetrahydrofuran)
-
Deionized water
Procedure:
-
Dissolve the block copolymer and the hydrophobic drug in the common organic solvent. The drug-to-polymer ratio can be varied to optimize drug loading.
-
Slowly add deionized water to the organic solution under constant stirring. This will induce the self-assembly of the block copolymer into micelles, with the hydrophobic drug being encapsulated within the core.[21]
-
Continue stirring for several hours to allow for the complete formation of micelles and the evaporation of the organic solvent.
-
Dialyze the micellar solution against deionized water to remove any remaining free drug and organic solvent.
-
The final drug-loaded micelle solution can be lyophilized for long-term storage.
Validation of Micelle Formation and Drug Loading:
| Characterization Technique | Parameter Measured | Expected Outcome |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter & Polydispersity | Monodisperse population of nanoparticles (typically 20-200 nm).[16][22] |
| Transmission Electron Microscopy (TEM) | Morphology and Size | Spherical core-shell structures.[23] |
| UV-Vis Spectroscopy | Drug Concentration | Determination of drug loading content and encapsulation efficiency. |
Section 4: Conclusion and Future Outlook
The field of polymer and advanced materials synthesis is continually evolving, driven by the need for materials with increasingly sophisticated and tailored properties. Controlled polymerization techniques, such as ATRP and RAFT, have provided researchers with an unprecedented level of control over polymer architecture, enabling the creation of a diverse range of functional materials for biomedical and other advanced applications. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers, empowering them to design and synthesize the next generation of advanced materials. As our understanding of the structure-property relationships in these materials deepens, we can expect to see the development of even more innovative and impactful technologies in the years to come.
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- Biswal, D. R., & Mohanty, J. R. (2021). Synthesis of polymer composite materials and their biomedical applications. ResearchGate.
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- Al-Ammar, D., et al. (2023). Synthesis of thermoresponsive PNIPAm- b -PVP- b -PNIPAm hydrogels via aqueous RAFT polymerization. Polymer Chemistry.
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Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic acid, a key intermediate in the production of various pharmaceuticals, most notably the potent loop diuretic, Furosemide.[1][2] The protocol starts from the readily available precursor, o-chlorobenzoic acid. Beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, the rationale for specific procedural choices, potential side reactions, and critical safety protocols. The information is structured to empower researchers with a deep, actionable understanding of the synthesis, ensuring both safety and a high probability of a successful outcome.
Introduction: Strategic Importance of the Target Molecule
This compound is a bifunctional molecule of significant interest in medicinal chemistry and process development. Its carboxylic acid and sulfonyl chloride moieties offer orthogonal reactivity, making it a versatile building block for creating complex molecular architectures. Its most prominent role is as a direct precursor to Furosemide, a drug on the World Health Organization's List of Essential Medicines. The efficient and scalable synthesis of this intermediate is therefore a critical aspect of the pharmaceutical supply chain.
The synthesis described herein involves the direct chlorosulfonation of o-chlorobenzoic acid. This reaction is an electrophilic aromatic substitution, a cornerstone of organic synthesis. Understanding the factors that control the regioselectivity and efficiency of this transformation is paramount.
Reaction Scheme and Mechanism
The overall transformation is the introduction of a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring of o-chlorobenzoic acid.
Reaction:
o-Chlorobenzoic acid + Chlorosulfonic acid → this compound + H₂O
Mechanistic Rationale: The "Why" Behind the "Where"
The regiochemical outcome of this synthesis is governed by the directing effects of the two substituents already present on the benzene ring: the chloro (-Cl) group and the carboxylic acid (-COOH) group.
-
Directing Effects:
-
Chloro Group (-Cl): The chlorine atom is an ortho, para-director. While it is deactivating due to its inductive electron-withdrawing effect, it can donate a lone pair of electrons through resonance, stabilizing the cationic intermediate (sigma complex) when the electrophile adds to the ortho or para positions.[3]
-
Carboxylic Acid Group (-COOH): This group is a meta-director and is strongly deactivating. Both its inductive and resonance effects withdraw electron density from the aromatic ring, making it less nucleophilic.[4][5]
-
-
Synergistic Direction: In the case of o-chlorobenzoic acid, the chloro group directs incoming electrophiles to its ortho and para positions. The position para to the chlorine is also meta to the carboxylic acid. This alignment of directing effects strongly favors the substitution at the C-5 position, leading to the desired product, this compound.
The Electrophile: Generation of the Chlorosulfonium Ion
Chlorosulfonic acid serves as both the solvent and the sulfonating agent. The active electrophile, the chlorosulfonium ion (SO₂Cl⁺), is believed to be generated through the auto-protolysis of chlorosulfonic acid.[6][7]
Detailed Synthesis Protocol
This protocol is based on established literature procedures and has been optimized for laboratory scale.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| o-Chlorobenzoic acid | ≥98% | e.g., Sigma-Aldrich | Ensure dryness. |
| Chlorosulfonic acid | ≥99% | e.g., Sigma-Aldrich | EXTREMELY HAZARDOUS . Handle with extreme caution in a certified fume hood. |
| Diethyl ether | Anhydrous | Various | |
| Hexane | ACS Grade | Various | |
| Sodium chloride (NaCl) | ACS Grade | Various | For saturated brine solution. |
| Magnesium sulfate (MgSO₄) | Anhydrous | Various | For drying. |
| Ice | Made from deionized water. |
Equipment
-
Round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., containing a dilute NaOH solution to neutralize HCl gas).
-
Heating mantle with a stirrer.
-
Dropping funnel (optional, for larger scale).
-
Large beaker for quenching.
-
Separatory funnel.
-
Büchner funnel and flask for vacuum filtration.
-
Rotary evaporator.
Step-by-Step Procedure
-
Reaction Setup: In a fume hood, charge a dry round-bottom flask with o-chlorobenzoic acid (e.g., 2.0 kg, 12.8 mol). Carefully and slowly, add chlorosulfonic acid (e.g., 10.5 kg, 90.1 mol, approx. 5.25 kg per kg of starting material).[8] The large excess of chlorosulfonic acid acts as both the solvent and the reactant, ensuring the reaction goes to completion.[7][9]
-
Heating: Equip the flask with a reflux condenser connected to a gas scrubber. Heat the reaction mixture to 90-100°C with stirring for 5 hours.[8] This temperature is necessary to overcome the deactivating effect of the substituents on the ring. The evolving HCl gas will be neutralized in the scrubber.
-
Quenching: After 5 hours, cool the reaction mixture to room temperature (approx. 25°C). In a separate large container, prepare a mixture of crushed ice and water (e.g., 10 L). Slowly and very carefully , pour the reaction mixture onto the ice-water with vigorous stirring. This step is highly exothermic and will generate a large amount of HCl gas. Maintain the temperature of the quench mixture below 10°C by adding more ice as needed.[8]
-
Isolation of Crude Product: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acids.
-
Extraction and Purification:
-
Transfer the wet, crude solid to a large flask and dissolve it in diethyl ether (e.g., 16 L).[8]
-
Transfer the ether solution to a separatory funnel and wash it once with a saturated aqueous sodium chloride solution (brine, e.g., 2 L). This helps to remove any remaining water from the organic phase.
-
Dry the ether layer over anhydrous magnesium sulfate.
-
-
Crystallization:
-
Filter off the magnesium sulfate.
-
Concentrate the ether solution using a rotary evaporator. As the ether is removed, continually add hexane to the flask. This will cause the product to precipitate out of the solution.
-
Continue this process until the final volume of the hexane slurry is approximately 8 L.[8]
-
-
Final Product Isolation:
-
Collect the crystalline product by vacuum filtration.
-
Wash the filter cake with fresh hexane.
-
Air-dry the product. The expected yield is approximately 77%.[8]
-
Safety and Hazard Management
Chlorosulfonic acid is a highly corrosive and reactive chemical. It reacts violently with water, releasing large quantities of toxic and corrosive hydrogen chloride and sulfuric acid mists. [10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a face shield, safety goggles, acid-resistant gloves (e.g., butyl rubber), a lab coat, and closed-toe shoes.[11][12]
-
Ventilation: All manipulations must be performed in a certified chemical fume hood.
-
Handling:
-
NEVER add water to chlorosulfonic acid.[11]
-
Always add the acid slowly to other reagents or to the ice-water quench mixture.
-
Ensure all glassware is perfectly dry.
-
-
Spill Response: In case of a spill, evacuate the area. Neutralize small spills cautiously with an alkaline material like sodium bicarbonate or crushed limestone. Do NOT use combustible materials like sawdust for absorption.[8]
-
First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10]
Characterization and Quality Control
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | 149-151°C | Melting Point Apparatus |
| Yield | ~77% | Gravimetric |
| Purity | ≥97% | HPLC[13] |
| Identity | Conforms to structure | ¹H NMR, IR, MS[14] |
-
¹H NMR: The proton NMR spectrum should show characteristic aromatic proton signals consistent with the 1,2,4-trisubstituted pattern.
-
IR Spectroscopy: Expect strong absorptions corresponding to the S=O stretches of the sulfonyl chloride group (typically around 1380 and 1180 cm⁻¹) and the C=O stretch of the carboxylic acid (around 1700 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₇H₄Cl₂O₄S, MW: 255.08 g/mol ).[15]
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure reaction temperature and time are maintained. Use of anhydrous reagents is critical. |
| Loss during workup. | Ensure complete precipitation during quenching and crystallization. Avoid excessive washing. | |
| Product is an oil or sticky solid | Impurities present. | Incomplete washing of acids. Ensure thorough washing with cold water after initial filtration. |
| Presence of sulfone byproduct. | Diaryl sulfone formation can occur at elevated temperatures. Maintain strict temperature control.[7][16] | |
| Evidence of disulfonation | Reaction conditions too harsh. | While a large excess of chlorosulfonic acid is needed, an extremely large excess combined with high temperatures can lead to a second sulfonation. Adhere to the recommended stoichiometry.[7] |
Conclusion
The chlorosulfonation of o-chlorobenzoic acid is a robust and reliable method for the synthesis of this compound. By understanding the underlying electrophilic aromatic substitution mechanism, the directing effects of the substituents, and by adhering strictly to the safety protocols for handling chlorosulfonic acid, researchers can confidently and safely produce this valuable intermediate. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for achieving a successful synthetic outcome.
References
- PrepChem. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid.
- Maruti Fine Chemicals. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe.
- New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid.
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
- ChemTalk. (n.d.). Directing Effects.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- University of Wisconsin-Madison. (n.d.). Chapter 18: Electrophilic Aromatic Substitution.
- Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
- GlobalSpec. (n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid.
- Reddit. (2020, December 30). So, I'm working on chlorosulfonation, I can't find a mechanism with benzene.... r/OrganicChemistry.
- Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?.
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
- Soile, O. O., & Adebayo, O. S. (2018). Aromatic Sulphonation and Related Reactions. ResearchGate.
- Google Patents. (1996). Process for the preparation of furosemide.
- Google Patents. (2004). Aromatic sulfonation reactions.
- PubChem. (n.d.). 2-Chloro-5-(methylsulphonyl)benzoic acid.
- SIELC Technologies. (2018, February 16). Benzoic acid, 2-chloro-5-(chlorosulfonyl)-.
- Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
- Journal of the Chemical Society (Resumed). (1953). Hydrolysis of substituted o-chlorobenzoic acids. The mechanism of the reaction between o-halogenobenzoic acids and nucleophilic reagents.
- US EPA. (n.d.). Benzoic acid, 2-chloro-5-(chlorosulfonyl)-. Substance Details - SRS.
Sources
- 1. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 2. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Directing Effects | ChemTalk [chemistrytalk.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. globalspec.com [globalspec.com]
- 10. macro.lsu.edu [macro.lsu.edu]
- 11. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]
- 12. nj.gov [nj.gov]
- 13. Benzoic acid, 2-chloro-5-(chlorosulfonyl)- | SIELC Technologies [sielc.com]
- 14. 2-chloro-5-(chlorosulfonyl)-benzoicaci(137-64-4) 1H NMR spectrum [chemicalbook.com]
- 15. chemscene.com [chemscene.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Synthesis of Sulfonamide Libraries Using 2-Chloro-5-(chlorosulfonyl)benzoic Acid
Introduction: A Bifunctional Tool for Combinatorial Chemistry
In the landscape of modern drug discovery, the efficient synthesis of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Solid-phase synthesis (SPS) stands as a cornerstone of this endeavor, enabling the rapid and systematic construction of molecular libraries.[1][2] 2-Chloro-5-(chlorosulfonyl)benzoic acid is a versatile bifunctional molecule poised to be a valuable asset in the solid-phase synthesis of sulfonamide libraries. Its structure presents two key reactive moieties: a carboxylic acid and a highly reactive sulfonyl chloride. This dual functionality allows for its strategic immobilization onto a solid support and subsequent diversification, making it an attractive scaffold for combinatorial chemistry.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in solid-phase synthesis. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the causality behind experimental choices, ensuring a robust and reproducible workflow.
Scientific Principles and Strategic Approach
The successful implementation of this compound in solid-phase synthesis hinges on the orthogonal reactivity of its two functional groups. The core strategy involves the selective immobilization of the molecule onto a solid support via its carboxylic acid, leaving the sulfonyl chloride group available for subsequent reactions with a diverse set of amines to generate a library of sulfonamides.
dot
Caption: Orthogonal strategy for solid-phase synthesis using this compound.
The choice to immobilize via the carboxylic acid is strategic. Esterification reactions with common solid supports like Wang resin are well-established and proceed under conditions that leave the sulfonyl chloride group intact.[3][4] The sulfonyl chloride is the more reactive of the two functionalities and is thus ideally suited for the diversification step where a library of amines is introduced.
Experimental Protocols
PART 1: Immobilization of this compound onto Wang Resin
This protocol details the attachment of the bifunctional linker to a hydroxymethyl-functionalized resin, a common starting point for solid-phase synthesis.[3][4]
Materials:
-
Wang Resin (100-200 mesh, substitution ~1.0 mmol/g)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Solid-phase synthesis vessel with a sintered glass filter
-
Shaker or vortex mixer
Protocol:
-
Resin Swelling: Place the Wang resin (1.0 g, ~1.0 mmol) in the synthesis vessel. Add anhydrous DMF (10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Reagent Preparation: In a separate flask, dissolve this compound (3.0 eq, 3.0 mmol, 765 mg) and DMAP (0.1 eq, 0.1 mmol, 12.2 mg) in anhydrous DMF (5 mL).
-
Activation: Add DIC (3.0 eq, 3.0 mmol, 468 µL) to the solution from step 2 and stir at room temperature for 15 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Secure the vessel on a shaker and agitate at room temperature for 4-6 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DMF for 1 hour. Wash as described in step 5.
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the linker can be estimated by the weight gain of the resin.
dot
Caption: Workflow for the immobilization of the bifunctional linker onto the solid support.
PART 2: Synthesis of a Sulfonamide Library
With the sulfonyl chloride functionality exposed on the solid support, the diversification phase can commence.
Materials:
-
Resin-bound this compound (from Part 1)
-
Library of primary or secondary amines (e.g., benzylamine, morpholine, etc.)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Solid-phase synthesis vessels
Protocol:
-
Resin Preparation: Place the resin-bound sulfonyl chloride (e.g., 100 mg, ~0.1 mmol) into individual synthesis vessels for each amine to be screened.
-
Reaction Setup: To each vessel, add a solution of the corresponding amine (5.0 eq, 0.5 mmol) and DIPEA (5.0 eq, 0.5 mmol, 87 µL) in anhydrous DCM (2 mL).
-
Reaction: Agitate the reaction mixtures at room temperature overnight.
-
Monitoring (Optional): A small sample of the resin can be cleaved and analyzed by LC-MS to monitor the reaction progress.
-
Washing: After the reaction is complete, drain the solutions and wash the resin beads thoroughly with DCM (3 x 5 mL), DMF (3 x 5 mL), and finally DCM (3 x 5 mL).
-
Drying: Dry the resin beads under vacuum.
| Amine Example | Molecular Weight ( g/mol ) | Equivalents | Amount (mg) |
| Benzylamine | 107.15 | 5.0 | 53.6 |
| Morpholine | 87.12 | 5.0 | 43.6 |
| Piperidine | 85.15 | 5.0 | 42.6 |
Table 1: Example quantities for the diversification step (assuming 0.1 mmol resin loading).
PART 3: Cleavage of the Sulfonamides from the Solid Support
The final step is the release of the synthesized sulfonamides from the resin. For Wang resin, acidic cleavage is the standard procedure.[3]
Materials:
-
Resin-bound sulfonamide library (from Part 2)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen or argon stream for solvent evaporation
Protocol:
-
Resin Treatment: Place the dried resin beads in a labeled centrifuge tube.
-
Cleavage: Add the cleavage cocktail (2 mL) to each tube. Ensure the resin is fully submerged.
-
Incubation: Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of fresh TFA.
-
Precipitation: Precipitate the product by adding the TFA filtrate to a larger volume of cold diethyl ether (e.g., 10 mL).
-
Isolation: Pellet the precipitated product by centrifugation. Decant the ether.
-
Washing: Wash the pellet with cold diethyl ether two more times to remove scavengers.
-
Drying: Dry the final product under a stream of nitrogen or in a vacuum desiccator.
-
Purification: The crude product can be further purified by techniques such as reverse-phase HPLC.
dot
Caption: Workflow for the cleavage and purification of the synthesized sulfonamides.
Trustworthiness and Self-Validation
The protocols described herein are designed as a self-validating system. The success of each key step can be monitored to ensure the integrity of the synthesis.
-
Loading Efficiency: The loading of the linker onto the resin can be quantified by gravimetric analysis (weight gain) or by cleaving a small sample and analyzing the linker concentration by UV-Vis spectroscopy or LC-MS.
-
Reaction Completion: The completion of the sulfonamide formation can be monitored by taking a small aliquot of the resin, cleaving the product, and analyzing the reaction mixture by LC-MS to observe the disappearance of the starting material and the appearance of the desired product.
-
Product Purity: The purity of the final cleaved product should be assessed by analytical HPLC and its identity confirmed by mass spectrometry and NMR spectroscopy.
Conclusion
This compound is a highly effective bifunctional reagent for the solid-phase synthesis of sulfonamide libraries. The orthogonal reactivity of its carboxylic acid and sulfonyl chloride moieties allows for a straightforward and robust synthetic strategy. By immobilizing the linker via its less reactive carboxylic acid group, the more reactive sulfonyl chloride is presented for efficient diversification with a wide range of amines. The protocols provided in this application note offer a detailed and validated workflow for researchers to leverage this versatile building block in their drug discovery and medicinal chemistry programs.
References
- Combinatorial Chemistry Review. (2020). Carboxylic Acid Linkers - Solid Phase Synthesis.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- CR Subscription Agency. (n.d.). Combinatorial Chemistry with Solid Phase Synthesis: An Outline.
Sources
Application Notes and Protocols for Monitoring Reaction Progress
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Real-Time Reaction Analysis
In the realm of chemical synthesis and process development, a deep understanding of reaction kinetics and mechanisms is paramount. The ability to monitor a reaction as it unfolds—tracking the consumption of reactants, the formation of products, and the transient appearance of intermediates—provides invaluable insights that drive optimization, ensure safety, and accelerate the path to discovery and production. This guide serves as a comprehensive resource, detailing the principles, protocols, and practical considerations for employing a suite of powerful analytical techniques for real-time and in-situ reaction monitoring. As a senior application scientist, the following content is synthesized from both foundational scientific principles and field-proven experience to provide a trustworthy and authoritative guide.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique is a critical first step and is dictated by the specific chemistry of the reaction, the information required, and practical constraints such as cost and available instrumentation.[1][2] No single technique is universally superior; a comprehensive understanding is often achieved by combining insights from multiple methods.[3]
| Technique | Principle | Typical Time Resolution | Relative Sensitivity | Relative Cost | Key Advantages | Key Limitations |
| NMR Spectroscopy | Nuclear Magnetic Resonance | Seconds to minutes | Moderate | High | Inherently quantitative without calibration, provides detailed structural information.[4][5] | Lower sensitivity, relatively slow for fast reactions, high initial instrument cost. |
| FTIR Spectroscopy | Infrared Absorption | Milliseconds to seconds | High | Moderate | Excellent for tracking functional group changes, widely applicable, robust for in-situ measurements.[6][7] | Complex spectra can be difficult to interpret, water can be an interfering solvent. |
| UV-Vis Spectroscopy | Ultraviolet-Visible Absorption | Milliseconds to seconds | High | Low | Simple, cost-effective, excellent for fast reactions with chromophoric species.[8][9] | Limited to reactions with UV-Vis active species, less structural information. |
| Raman Spectroscopy | Inelastic Light Scattering | Milliseconds to seconds | Moderate to High | High | Insensitive to water, can analyze samples through glass, provides detailed structural information.[10][11] | Can be affected by fluorescence, weaker signal than FTIR.[12] |
| Mass Spectrometry | Mass-to-Charge Ratio | Milliseconds to seconds | Very High | High | Exceptional sensitivity and selectivity, can identify unknown intermediates.[13] | Typically requires coupling with a separation technique (GC/LC), quantification can be complex. |
| HPLC | Liquid Chromatography | Minutes | High | Moderate | Excellent for separating complex mixtures, well-established for quantitative analysis.[14][15] | Slower than spectroscopic methods, requires method development. |
| GC-MS | Gas Chromatography-Mass Spectrometry | Minutes | Very High | Moderate to High | Powerful for volatile and semi-volatile compounds, provides both separation and identification.[16][17] | Limited to thermally stable and volatile compounds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative Look into the Reaction Pot
NMR spectroscopy is an unparalleled tool for reaction monitoring due to its inherent quantitative nature and the wealth of structural information it provides.[4][5] The area of an NMR peak is directly proportional to the number of nuclei giving rise to that signal, allowing for calibration-free quantification of reactants, products, and intermediates.[18][19]
Causality in Experimental Choices for NMR Reaction Monitoring
The primary consideration in designing an NMR kinetics experiment is the balance between time resolution and signal-to-noise.[20] For slow reactions, acquiring a series of high-quality 1D spectra over time is sufficient. For faster reactions, compromises must be made. Reducing the number of scans per time point increases the temporal resolution but at the cost of lower signal-to-noise. For quantitative accuracy, it is crucial to ensure that the relaxation delay (d1) is at least 5 times the longitudinal relaxation time (T1) of the nuclei being observed.[5]
Protocol: In-Situ NMR Monitoring of a Reaction
-
Sample Preparation:
-
Prepare a stock solution of the limiting reactant in a deuterated solvent suitable for the reaction.
-
In a separate vial, prepare a solution of the excess reagent.
-
If an internal standard is used for quantification, ensure it is soluble in the reaction mixture and has a resonance that does not overlap with reactant or product signals.[18]
-
-
Instrument Setup:
-
Acquire a standard 1D spectrum of the starting material to identify characteristic peaks for monitoring.
-
Determine the T1 of the peaks of interest to set an appropriate relaxation delay for quantitative measurements.
-
Set up an arrayed experiment (pseudo-2D) in the spectrometer software. This will acquire a series of 1D spectra at defined time intervals.[20]
-
-
Reaction Initiation and Data Acquisition:
-
Place the NMR tube containing the limiting reactant in the spectrometer and allow it to thermally equilibrate.
-
Initiate the reaction by injecting the excess reagent directly into the NMR tube.
-
Immediately start the arrayed experiment to begin acquiring time-resolved spectra.
-
-
Data Processing and Analysis:
-
Process the arrayed spectra (Fourier transform, phase, and baseline correction).
-
Integrate the characteristic peaks of the reactants and products in each spectrum.
-
Plot the integral values (proportional to concentration) as a function of time to obtain the reaction profile. From this, reaction rates and rate constants can be determined.[21]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformations
In-situ FTIR spectroscopy, particularly with the use of Attenuated Total Reflectance (ATR) probes, has become a workhorse for real-time reaction monitoring in both academic and industrial settings.[6][7] It provides a "molecular video" of the reaction by tracking changes in vibrational modes associated with specific functional groups.
Causality in Experimental Choices for In-Situ FTIR
The choice of an ATR probe is critical. Diamond ATR probes are robust and chemically inert, making them suitable for a wide range of reaction conditions. The depth of penetration of the evanescent wave is dependent on the refractive indices of the crystal and the sample, as well as the wavelength of light. This means that the technique is surface-sensitive, which is an important consideration for heterogeneous reactions. For optimal signal, the probe should be placed in a well-mixed region of the reactor to ensure the measured sample is representative of the bulk solution.[22]
Protocol: In-Situ FTIR Monitoring with an ATR Probe
-
System Setup:
-
Install the ATR probe into the reaction vessel, ensuring a good seal.
-
Collect a background spectrum of the solvent at the reaction temperature. This is crucial for accurate subtraction of solvent absorbances.[22]
-
-
Reaction Initiation and Monitoring:
-
Charge the reactor with the reactants and solvent.
-
Begin data acquisition, collecting spectra at regular intervals. The frequency of data collection will depend on the expected reaction rate.
-
Initiate the reaction (e.g., by adding a catalyst or heating).
-
-
Data Analysis:
-
Identify characteristic infrared bands for the reactants and products.
-
Create concentration-time profiles by plotting the absorbance of these characteristic peaks over time. For quantitative analysis, a calibration curve relating absorbance to concentration may be necessary.[23]
-
UV-Visible Spectroscopy: A Simple and Powerful Tool for Fast Reactions
UV-Vis spectroscopy is a highly sensitive technique for monitoring reactions that involve a change in the electronic structure of the molecules, leading to a change in their absorption of ultraviolet or visible light.[8][9] Its simplicity and fast time resolution make it ideal for studying rapid reaction kinetics, often in conjunction with a stopped-flow apparatus.[24][25][26]
Causality in Experimental Choices for Stopped-Flow UV-Vis
The stopped-flow technique is designed to overcome the limitations of manual mixing for fast reactions.[25] By rapidly and efficiently mixing the reactants and then abruptly stopping the flow, the evolution of the reaction mixture can be monitored on a millisecond timescale. The choice of observation wavelength is critical; it should be a wavelength where there is a significant change in absorbance as the reaction progresses, ideally at the λmax of a reactant or product.
Protocol: Stopped-Flow UV-Vis for Rapid Kinetics
-
Solution Preparation:
-
Prepare solutions of the two reactants in a suitable buffer or solvent.
-
Filter the solutions to remove any particulate matter that could cause light scattering.[25]
-
-
Instrument Setup:
-
Load the reactant solutions into the two drive syringes of the stopped-flow apparatus.[24]
-
Set the spectrophotometer to the desired observation wavelength.
-
Acquire a baseline reading with the solvent.
-
-
Data Acquisition:
-
Initiate a "push" to rapidly mix the reactants in the observation cell.
-
The instrument will automatically trigger data acquisition as the flow stops.
-
Collect absorbance data as a function of time for a duration sufficient to observe the completion of the reaction.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Fit the kinetic trace to an appropriate rate equation (e.g., first-order, second-order) to determine the rate constant.[27]
-
Raman Spectroscopy: Probing Molecular Vibrations with High Specificity
Raman spectroscopy is a powerful technique for real-time, in-situ reaction monitoring, offering several advantages over FTIR.[10][11] A key benefit is its insensitivity to water, making it ideal for aqueous reaction systems. Furthermore, since the excitation source is typically in the visible or near-infrared region, fiber optic probes can be used to monitor reactions remotely, even in harsh industrial environments.
Causality in Experimental Choices for Raman Spectroscopy
A major consideration in Raman spectroscopy is the potential for fluorescence from the sample, which can overwhelm the weaker Raman scattering signal.[12] This can often be mitigated by using a longer wavelength excitation laser (e.g., 785 nm or 1064 nm). The choice of probe is also important; immersion probes are used for direct contact with the reaction mixture, while non-contact optics can be used to analyze samples through a glass window.
Protocol: Real-Time Reaction Monitoring with Raman Spectroscopy
-
System Setup and Calibration:
-
Connect the Raman spectrometer to the probe via a fiber optic cable.
-
Calibrate the spectrometer using a known standard.
-
Position the probe to obtain a strong signal from the reaction mixture.
-
-
Data Acquisition:
-
Acquire a reference spectrum of the reaction mixture before initiation.
-
Start the reaction and begin collecting spectra at regular intervals.
-
Optimize the laser power and acquisition time to achieve a good signal-to-noise ratio without causing sample degradation.
-
-
Data Analysis:
-
Identify the characteristic Raman bands of the reactants and products.
-
Use chemometric methods, such as Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression, to analyze the spectral data and extract concentration information.[10]
-
Plot the concentration profiles over time to determine the reaction kinetics.
-
Chromatographic Techniques: Separating and Quantifying Reaction Components
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for monitoring complex reactions where multiple components need to be separated and quantified.[14][15]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for monitoring a wide range of organic reactions. Method development is key to achieving good separation of all components of interest.[28][29]
-
Method Development:
-
Sample Preparation:
-
At specified time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction to stop it from proceeding further. This can be done by rapid cooling or by adding a chemical quenching agent.
-
Dilute the sample with the mobile phase and filter it before injection.
-
-
Analysis and Quantification:
-
Inject the prepared sample into the HPLC system.
-
Identify the peaks corresponding to the reactants and products based on their retention times.
-
Quantify the concentration of each component by creating a calibration curve with standards of known concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for monitoring reactions involving volatile and thermally stable compounds. It combines the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry.[16][17]
-
Sample Preparation:
-
Withdraw a sample from the reaction mixture at a specific time point.
-
Quench the reaction.
-
Perform a liquid-liquid extraction to transfer the analytes into a volatile organic solvent.[17]
-
If necessary, derivatize the analytes to increase their volatility.
-
-
GC-MS Analysis:
-
Inject the sample into the GC-MS.
-
The components will be separated on the GC column and then detected by the mass spectrometer.
-
-
Data Analysis:
-
Identify the compounds based on their retention times and mass spectra.
-
Quantify the components by using an internal standard and creating a calibration curve.
-
Data Visualization and Workflow Diagrams
To provide a clearer understanding of the experimental workflows, the following diagrams have been generated using Graphviz.
Caption: General workflow for offline reaction monitoring.
Caption: Workflow for in-situ reaction monitoring.
Conclusion: A Data-Driven Approach to Chemical Synthesis
The analytical techniques and protocols detailed in this guide provide the modern researcher with a powerful toolkit for elucidating reaction mechanisms and optimizing chemical processes. By moving beyond traditional endpoint analysis and embracing real-time, data-rich methodologies, we can accelerate innovation in drug development and chemical manufacturing. The key to success lies in a thorough understanding of the strengths and limitations of each technique and the careful design of experiments to yield high-quality, actionable data.
References
- U.S. Food and Drug Administration. (2004). Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. [Link]
- Scion Instruments. (n.d.).
- Department of Chemistry, University of California, Davis. (n.d.). Stopped-flow Kinetics. [Link]
- Organomation. (n.d.).
- Rathore, A. S., & Mhatre, R. (Eds.). (2012). Analytical Tools for Enabling Process Analytical Technology (PAT) Applications in Biotechnology.
- University of California, Davis. (n.d.).
- Agilent Technologies. (n.d.). Monitoring fast reactions using Stopped Flow Kinetics on the Cary 50/60 UV-Vis. [Link]
- Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. [Link]
- PharmaSource. (n.d.).
- von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. RPTU. [Link]
- Fiveable. (n.d.). Spectroscopic methods for kinetic measurements. [Link]
- Reddy, U., & Pelletier, M. J. (2022). Applications of Raman Spectroscopy in Solvent Distillation and Exchange During Early-Phase Chemical Synthesis. Spectroscopy, 37(5), 8-22. [Link]
- Reid, G. L., & Muteki, K. (2012). Process Analytical Technology (PAT) in Pharmaceutical Development. American Pharmaceutical Review. [Link]
- Lamm, M. S., et al. (2016). Monitoring Multicomponent Transport using In Situ ATR FTIR Spectroscopy. eScholarship. [Link]
- University of York. (n.d.). Rapid reaction kinetics (Stopped-Flow). [Link]
- Dickens, J. (2022). Keys To Selecting Process Analytical Technology Fit-For-Purpose Form Factor Price. Pharmaceutical Online. [Link]
- Agilent Technologies. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. [Link]
- JEOL Ltd. (n.d.).
- Maschmeyer, T., Yunker, L. P. E., & Hein, J. E. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Reaction Chemistry & Engineering, 7(5), 1061-1072. [Link]
- Mettler-Toledo. (n.d.).
- University of Wisconsin-Madison. (2012). Monitoring Reactions by NMR. [Link]
- International Journal of Scientific Research in Pharmaceutical Sciences. (2024).
- Emery Pharma. (n.d.).
- de Juan, A., & Tauler, R. (2006). Target testing procedure for determining chemical kinetics from spectroscopic data with absorption shifts and baseline drift. Analytica Chimica Acta, 567(2), 238-248. [Link]
- Mastelf. (2025).
- Eskef, S., et al. (2022). Identification, monitoring, and reaction kinetics of reactive trace species using time-resolved mid-infrared quantum cascade laser absorption spectroscopy. Atmospheric Measurement Techniques, 15(9), 2747-2763. [Link]
- Yadav, D. (2021). GC-MS sample preparation?.
- Dolan, J. W. (2002). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. [Link]
- University of Colorado Boulder. (n.d.).
- ResearchGate. (n.d.).
- Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. [Link]
- Mettler-Toledo. (2016). In Situ FTIR Reaction Monitoring. YouTube. [Link]
- Pawar, P., et al. (2021). Considerations in Raman Spectroscopy for Real-Time API Concentration Measurement at Tablet Press Feed Frame. Journal of Pharmaceutical Sciences, 110(1), 123-132. [Link]
- Brophy, K. M. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Iowa State University Digital Repository. [Link]
- LCGC International. (2019). Top Three HPLC Method Development Tips. [Link]
- Smith, Z. J., & Berger, A. J. (2018). Raman spectroscopy: techniques and applications in the life sciences. Chemical Society Reviews, 47(11), 3829-3850. [Link]
- Mettler-Toledo. (2016).
- International Journal of Pharmaceutical Sciences Review and Research. (2017). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
- Pelletier, M. J. (2021). Making Industrial Raman Spectroscopy Practical. Spectroscopy. [Link]
- Wilson, W. D., & Adomat, H. H. (2011). Analytical methods for kinetic studies of biological interactions: a review. Analytical and bioanalytical chemistry, 400(4), 867-891. [Link]
- Al-Tammemi, A. B. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. International Journal of Research, 8(10), 1-13. [Link]
- Chen, Y., et al. (2020). Simultaneous determination of transient free radicals and reaction kinetics by high-resolution time-resolved dual-comb spectroscopy.
- Kaiser Optical Systems, Inc. (2020). Using Raman Spectroscopy for In-Process, Real-Time Measurements of Polymer Processes. AZoM. [Link]
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Application Note & Protocol: Scale-up Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic acid
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic acid, a key intermediate in the manufacturing of several active pharmaceutical ingredients (APIs), most notably the potent loop diuretic, furosemide.[1][2] The protocol details a robust and scalable process centered on the electrophilic chlorosulfonation of 2-chlorobenzoic acid. We will delve into the mechanistic underpinnings of the reaction, critical process parameters for safe and efficient scale-up, detailed step-by-step protocols for pilot-scale production, and rigorous analytical methods for quality control. This guide is intended for researchers, chemists, and engineers in the pharmaceutical and chemical industries involved in process development and manufacturing.
Introduction and Strategic Importance
This compound is a bifunctional molecule of significant industrial value. Its sulfonyl chloride moiety allows for the facile introduction of a sulfonamide group, while the carboxylic acid provides a handle for further chemical modification, such as amidation. This structural motif is central to a class of diuretic drugs known as sulfonamides. The synthesis of furosemide, for instance, relies on the reaction of this intermediate with furfurylamine.[2][3]
The primary synthetic route involves the direct chlorosulfonation of 2-chlorobenzoic acid using chlorosulfonic acid.[4] While effective at the lab scale, scaling this process presents significant challenges related to the reaction's high exothermicity, the corrosive and hazardous nature of the reagents, and the need for precise control over reaction conditions to ensure high yield and purity. This application note addresses these challenges by providing a field-proven, safety-conscious approach to scaling the synthesis from grams to kilograms.
Synthetic Strategy and Mechanistic Rationale
The core of this synthesis is an electrophilic aromatic substitution reaction. Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the sulfonating agent. The reaction mechanism proceeds as follows:
-
Generation of the Electrophile: Although chlorosulfonic acid is a powerful electrophile itself, it is believed that sulfur trioxide (SO₃), formed in equilibrium, is the active sulfonating species.
-
Electrophilic Attack: The electron-rich aromatic ring of 2-chlorobenzoic acid attacks the electrophile. The directing effects of the substituents on the ring are crucial. The chlorine atom is a deactivating but ortho-, para- directing group, while the carboxylic acid group is a deactivating and meta- directing group. The position para to the chlorine atom (and meta to the carboxylic acid) is the most sterically accessible and electronically favored position for substitution.
-
Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to restore the aromaticity of the ring, yielding the final product.
The use of an excess of chlorosulfonic acid drives the reaction to completion and maintains a fluid reaction medium.
Process Development and Scale-up Considerations
Transitioning from a laboratory setup to a pilot or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
-
Thermal Hazard Management: The reaction between 2-chlorobenzoic acid and chlorosulfonic acid is highly exothermic. Uncontrolled addition can lead to a rapid temperature increase, causing decomposition of the product and potentially a dangerous runaway reaction. A jacketed glass-lined reactor with precise temperature control and an emergency quenching plan is mandatory.
-
Reagent Addition Strategy: 2-chlorobenzoic acid should be added to the chlorosulfonic acid in controlled portions or via a calibrated solid addition screw-feeder. This allows the reactor's cooling system to dissipate the generated heat effectively, maintaining the desired reaction temperature.
-
Material Compatibility: Chlorosulfonic acid is extremely corrosive.[5][6] All equipment, including the reactor, stirrers, probes, and transfer lines, must be made of compatible materials, such as glass-lined steel or specialized alloys.
-
Off-Gas Management: The reaction generates significant amounts of hydrogen chloride (HCl) gas.[7] The reactor must be equipped with a robust off-gas scrubbing system containing a caustic solution (e.g., sodium hydroxide) to neutralize the acidic vapors before venting.
-
Work-up Procedure (Quenching): The most hazardous step in the process is quenching the reaction mixture. The violent, exothermic reaction of excess chlorosulfonic acid with water must be managed by slowly adding the reaction mixture to a large volume of an ice/water slurry under vigorous agitation and cooling.[4][6]
Detailed Pilot-Scale Synthesis Protocol (2.5 kg Scale)
This protocol is designed for a 50 L glass-lined reactor and assumes all necessary safety precautions and engineering controls are in place.
Materials and Equipment
| Reagent/Material | Grade | Quantity | Moles (approx.) |
| 2-Chlorobenzoic Acid | Reagent | 2.0 kg | 12.78 mol |
| Chlorosulfonic Acid | Technical | 10.5 kg (6.0 L) | 90.1 mol |
| Ice | ~25 kg | N/A | |
| Water (Deionized) | ~25 L | N/A | |
| Diethyl Ether | Reagent | 16 L | N/A |
| Hexane | Reagent | ~10 L | N/A |
| Saturated NaCl Solution | 2 L | N/A | |
| Anhydrous Magnesium Sulfate | As needed | N/A |
Equipment: 50 L glass-lined jacketed reactor with overhead stirrer, temperature probe, solid charging port, and condenser connected to a caustic scrubber. A separate, larger vessel is required for quenching.
Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen. Set the jacket temperature to 20°C.
-
Charging Chlorosulfonic Acid: Carefully charge the reactor with 10.5 kg of chlorosulfonic acid.[4] Start agitation at a moderate speed (e.g., 100-150 RPM).
-
Reaction:
-
Slowly add the 2-chlorobenzoic acid (2.0 kg) in portions over 1-2 hours.
-
Monitor the internal temperature closely. If the temperature rises above 35°C, pause the addition.
-
Once the addition is complete, slowly heat the reaction mixture to 90-100°C and hold for 5 hours.[4] The off-gas scrubber will be active during this period.
-
-
Cooling: After the hold period, cool the reaction mixture to 20-25°C.[4]
-
Quenching:
-
In a separate, appropriately sized vessel, prepare a slurry of ice and water (approx. 40 L total volume).
-
CRITICAL STEP: Slowly transfer the cooled reaction mixture into the ice/water slurry over at least 1 hour, ensuring the quench pot temperature is maintained below 10°C by adding more ice as needed.[4]
-
A white solid will precipitate. Stir the slurry for an additional 30 minutes after the transfer is complete.
-
-
Isolation and Washing:
-
Filter the solid product using a suitable filter press or centrifuge.
-
Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7). This removes residual acids.
-
-
Extraction and Drying:
-
Dissolve the crude, wet cake in 16 L of diethyl ether.[4]
-
Transfer the ether solution to a separatory funnel and wash once with 2 L of saturated aqueous sodium chloride solution.
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and transfer to a rotary evaporator.
-
-
Crystallization and Final Product:
-
Concentrate the ether solution in vacuo. During concentration, continually add hexane to precipitate the product.
-
Concentrate the resulting hexane slurry to a final volume of approximately 8 L.[4]
-
Filter the crystalline product, wash the cake with fresh hexane, and dry under vacuum at 40-50°C.
-
Expected Yield: ~2.5 kg (76-78% of theoretical).[4]
-
Expected Melting Point: 149-151°C.[4]
-
In-Process Controls and Analytical Methods
To ensure reaction completion and product quality, the following analytical methods are recommended.
| Test | Method | Purpose | Specification |
| Reaction Completion | HPLC | Monitor disappearance of 2-chlorobenzoic acid | <2% remaining |
| Product Purity | HPLC | Quantify purity of final product | ≥98% |
| Identity Confirmation | ¹H NMR, IR | Confirm chemical structure | Conforms to reference spectrum |
| Melting Point | Melting Point Apparatus | Assess purity | 149-151°C |
HPLC Method: A reverse-phase HPLC method can be used for analysis.[8]
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid.
-
Detection: UV at 272 nm.
Safety and Hazard Analysis
This process involves highly hazardous materials and reactions. A thorough risk assessment must be conducted before commencing any work.
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water, releasing large quantities of heat and toxic HCl and H₂SO₄ mists.[6][7] Inhalation can cause severe, delayed lung damage.[9] Full personal protective equipment (PPE), including an acid-resistant suit, face shield, and respirator, is mandatory.
-
Hydrogen Chloride Gas: A corrosive and toxic gas produced during the reaction and quenching. An efficient caustic scrubbing system is essential.[10]
-
Exothermic Reaction: The high potential for a thermal runaway necessitates robust engineering controls, including reactor cooling systems and a well-rehearsed emergency quench procedure.
Visualization of Key Processes
Reaction Pathway
Caption: Reaction scheme for the chlorosulfonation of 2-chlorobenzoic acid.
Scale-up Workflow
Caption: Step-by-step workflow for the pilot-scale synthesis process.
References
- Google Patents. (n.d.). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. (US3879402A).
- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (CN100522936C).
- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- PrepChem.com. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid.
- Veolia North America. (n.d.). Chlorosulfonic Acid.
- Chemtrec. (n.d.). CSA.
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column.
- New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid.
- YouTube. (2019, June 9). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY.
- Loba Chemie. (2019, January 7). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.
- Google Patents. (n.d.). United States Patent Office.
- Patsnap. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
- Google Patents. (n.d.). Synthesis method of furosemide drug intermediate 2,4-dichlorotoluene.
- Google Patents. (n.d.). Process for the preparation of furosemide. (EP0788494B1).
- Google Patents. (n.d.). Process for the preparation of furosemide. (WO1996012714A1).
- ResearchGate. (n.d.). (a) Synthetic route of furosemide; (b) Representative HPLC chromatogram....
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Byproduct Formation in Chlorosulfonation Reactions
Welcome to our dedicated technical support center for troubleshooting chlorosulfonation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet often challenging transformation. Here, we move beyond simple protocols to provide in-depth, mechanism-driven solutions to common byproduct formation issues, ensuring the integrity and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in chlorosulfonation, and why do they form?
The most frequently encountered byproducts in chlorosulfonation reactions are typically diaryl sulfones and sulfonic acids. The formation of these impurities is intimately linked to the reaction mechanism and conditions.
-
Diaryl Sulfones: These byproducts arise from the electrophilic aromatic substitution of a second aromatic ring by the initially formed arylsulfonyl chloride. This is particularly prevalent when the aromatic substrate is highly activated or when the reaction temperature is elevated, providing the necessary energy to overcome the activation barrier for the second substitution.
-
Sulfonic Acids: The presence of water in the reaction mixture is the primary cause of sulfonic acid formation. Chlorosulfonic acid is highly reactive and will readily hydrolyze to sulfuric acid and hydrochloric acid. The sulfuric acid can then sulfonate the aromatic ring, leading to the corresponding sulfonic acid, which can be difficult to remove.
Troubleshooting Guide: A Deeper Dive into Byproduct Mitigation
This section provides detailed troubleshooting strategies for specific issues you may encounter during your chlorosulfonation experiments.
Issue 1: Significant Formation of Diaryl Sulfone Byproduct
Symptoms:
-
Complex NMR spectra with unexpected aromatic signals.
-
Difficulty in purifying the desired sulfonyl chloride via crystallization or chromatography.
-
Lower than expected yield of the target arylsulfonyl chloride.
Root Cause Analysis:
The formation of diaryl sulfone is a competitive electrophilic aromatic substitution reaction. The desired arylsulfonyl chloride, once formed, can act as an electrophile, particularly under forcing conditions, and react with another molecule of the starting aromatic compound.
Mechanism of Diaryl Sulfone Formation
Caption: Formation of diaryl sulfone byproduct.
Mitigation Strategies:
The key to minimizing diaryl sulfone formation is to control the reaction conditions to favor the kinetic product (the desired arylsulfonyl chloride) over the thermodynamic product (the more stable diaryl sulfone).[1][2][3][4]
-
Temperature Control: This is the most critical parameter.
-
Protocol: Maintain the reaction temperature as low as feasible. For many substrates, this means operating between 0 °C and room temperature.
-
Causality: Lower temperatures decrease the rate of the second electrophilic substitution reaction, which has a higher activation energy, more significantly than the initial chlorosulfonation.[4][5] This selectively disfavors the formation of the diaryl sulfone.
-
-
Stoichiometry and Order of Addition:
-
Protocol: Use a moderate excess of chlorosulfonic acid (typically 1.5 to 3 equivalents). Add the aromatic substrate slowly to the chlorosulfonic acid, rather than the other way around.
-
Causality: Maintaining an excess of the chlorosulfonating agent ensures that the aromatic substrate is consumed quickly to form the desired product, minimizing its availability to react with the already-formed arylsulfonyl chloride.
-
-
Reaction Time:
-
Protocol: Monitor the reaction progress closely (e.g., by TLC or a quick NMR of a quenched aliquot) and stop the reaction as soon as the starting material is consumed.
-
Causality: Prolonged reaction times, especially at elevated temperatures, provide more opportunity for the thermodynamically favored diaryl sulfone to form.[1]
-
Table 1: Impact of Reaction Parameters on Diaryl Sulfone Formation
| Parameter | Condition to Minimize Byproduct | Rationale |
| Temperature | Low (e.g., 0-25 °C) | Favors the kinetic product (arylsulfonyl chloride).[4][5] |
| Stoichiometry | Moderate excess of chlorosulfonic acid | Reduces the concentration of free aromatic substrate. |
| Reaction Time | As short as possible | Minimizes the time for the secondary reaction to occur.[1] |
Issue 2: Presence of Sulfonic Acid Impurities
Symptoms:
-
The product is an oil or gum that is difficult to crystallize.
-
The product is partially or fully soluble in water.
-
Broad peaks are observed in the NMR spectrum, particularly in the aromatic region.
Root Cause Analysis:
Sulfonic acids are formed when water is present in the reaction mixture. Chlorosulfonic acid reacts violently with water to produce sulfuric acid and HCl. The sulfuric acid can then sulfonate the aromatic ring.
Sulfonic Acid Formation Pathway
Caption: Pathway to sulfonic acid byproduct formation.
Mitigation Strategies:
The prevention of sulfonic acid formation hinges on the rigorous exclusion of water from the reaction system.
-
Anhydrous Conditions:
-
Protocol: Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under vacuum). Use freshly opened or properly stored anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: Preventing the initial hydrolysis of chlorosulfonic acid is the most direct way to avoid sulfonic acid byproduct formation.
-
-
Work-up Procedure:
-
Protocol: Quench the reaction by carefully pouring the reaction mixture onto crushed ice or into ice-cold water. This rapid hydrolysis of the excess chlorosulfonic acid and precipitation of the sulfonyl chloride minimizes the contact time for potential sulfonation by the generated sulfuric acid.
-
Causality: The desired sulfonyl chloride is typically a solid that is insoluble in the acidic aqueous work-up solution, allowing for its separation by filtration. The sulfonic acid byproduct, being highly polar, will remain in the aqueous phase.
-
Experimental Protocol: General Anhydrous Chlorosulfonation
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with the appropriate amount of chlorosulfonic acid.
-
Cool the flask to the desired temperature (typically 0 °C) in an ice bath.
-
Dissolve the aromatic substrate in a minimal amount of a suitable anhydrous solvent (e.g., dichloromethane, chloroform) in the dropping funnel.
-
Add the substrate solution dropwise to the stirred chlorosulfonic acid over a period of 30-60 minutes, maintaining the internal temperature.
-
Once the addition is complete, allow the reaction to stir at the same temperature, monitoring its progress.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.
-
Collect the precipitated solid (the desired sulfonyl chloride) by vacuum filtration, wash with cold water, and dry under vacuum.
References
- "Sulfonation and Sulf
- "Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid." GlobalSpec, [Link].
- "A method of chlorosulfonation is carried out using sulfur trioxide.
- "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." PubMed Central, 20 May 2023, [Link].
- "Thermodynamic vs kinetic reaction control with radical substitution." Stack Exchange, 28 Sep. 2016, [Link].
- "Thermodynamic and kinetic reaction control." Wikipedia, [Link].
- "Method of inhibiting sulfone formation in sulfonations.
- "Kinetic & Thermodynamic Control." Foundations of Chemical and Biological Engineering I, [Link].
- "Kinetic Control Versus Thermodynamic Control Of A Reaction." Jack Westin, [Link].
- "14.3: Kinetic vs. Thermodynamic Control of Reactions." Chemistry LibreTexts, 17 Mar. 2024, [Link].
- "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." MDPI, 20 May 2023, [Link].
- "Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfon
- "Chlorosulfonation of N-Arylmaleimides.
- "Diaryl Sulfones Through Oxidative Coupling of Catechols and Arylsulfinic Acids.
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How to prevent hydrolysis of 2-Chloro-5-(chlorosulfonyl)benzoic acid during workup
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Workup
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance to professionals working with 2-Chloro-5-(chlorosulfonyl)benzoic acid. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to mitigate the primary challenge associated with this reagent: hydrolysis of the sulfonyl chloride group during reaction workup.
Understanding the Challenge: The Dual Reactivity of this compound
This compound is a valuable bifunctional molecule, featuring both a carboxylic acid and a sulfonyl chloride. This dual reactivity is a double-edged sword. While it allows for diverse synthetic transformations, the sulfonyl chloride moiety is highly susceptible to hydrolysis, particularly under aqueous and/or basic conditions. The presence of the electron-withdrawing carboxylic acid and chloro groups on the aromatic ring further enhances the electrophilicity of the sulfonyl sulfur, making it even more prone to nucleophilic attack by water.
Frequently Asked Questions (FAQs)
Q1: Why is my sulfonyl chloride hydrolyzing during the workup?
A1: Hydrolysis is the reaction of the sulfonyl chloride with water, converting it to the corresponding sulfonic acid. This process is often accelerated by the presence of bases. During a typical aqueous workup, the presence of water is unavoidable, and if the pH is not controlled, significant loss of your desired product can occur. The mechanism of hydrolysis can vary with pH, but the outcome is the same: conversion of the reactive sulfonyl chloride to the less synthetically useful sulfonic acid.[1][2][3]
Q2: I see a significant amount of a water-soluble byproduct after my reaction. Could this be the sulfonic acid?
A2: Yes, it is highly probable. The sulfonic acid derivative is significantly more polar and water-soluble than the starting sulfonyl chloride. If you are observing a loss of material into the aqueous layer during extraction, it is a strong indicator of hydrolysis.
Q3: Can I use a base like sodium bicarbonate to neutralize acid in my workup?
A3: Extreme caution is advised. While neutralizing excess acid might be necessary, using aqueous bases like sodium bicarbonate or sodium hydroxide will significantly accelerate the hydrolysis of the sulfonyl chloride.[4] It is generally recommended to avoid aqueous basic conditions entirely if possible. If neutralization is unavoidable, it should be performed at low temperatures with rapid extraction.
Troubleshooting Guide: Strategies to Minimize Hydrolysis
This section provides actionable strategies to prevent the hydrolysis of this compound during your experimental workup.
Issue 1: Significant Product Loss During Aqueous Extraction
Root Cause: Prolonged contact with water, especially at neutral or elevated pH, leads to hydrolysis.
Solution: Anhydrous and Non-Aqueous Workup
The most effective way to prevent hydrolysis is to avoid water altogether.
Recommended Protocol: Non-Aqueous Workup
-
Reaction Quenching (if necessary): If the reaction needs to be quenched, use a non-aqueous method. For example, if you used an excess of an amine nucleophile, you can quench it by adding a non-nucleophilic scavenger.
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Extraction with Immiscible Organic Solvents: Dissolve the residue in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Washing with Brine: If a wash is necessary to remove highly polar impurities, use a saturated aqueous sodium chloride solution (brine). Brine has a lower water activity than pure water, which can help to minimize hydrolysis. Perform the wash quickly and at a low temperature (0-5 °C).
-
Drying: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to isolate the product.
Issue 2: Emulsion Formation During Extraction
Root Cause: The presence of both a polar carboxylic acid and a relatively non-polar aromatic ring can lead to surfactant-like properties, causing emulsions during biphasic workups.
Solution: Modified Aqueous Workup (When a Non-Aqueous Approach is Not Feasible)
If an aqueous workup is unavoidable, the following steps can help to minimize both hydrolysis and emulsion formation.
Recommended Protocol: Cold and Fast Aqueous Workup
-
Lower the Temperature: Before adding any aqueous solution, cool the reaction mixture to 0-5 °C in an ice bath. Low temperatures significantly slow down the rate of hydrolysis.
-
Acidify the Aqueous Phase: Use a pre-chilled, dilute acidic solution (e.g., 1N HCl) for the initial wash. This will protonate the carboxylic acid, making it less water-soluble and also ensuring the aqueous phase is not basic, which would accelerate sulfonyl chloride hydrolysis.
-
Minimize Contact Time: Perform the extraction as quickly as possible. Do not let the layers sit in the separatory funnel for extended periods.
-
Use Brine: After the initial acidic wash, perform a subsequent wash with cold, saturated brine to help break emulsions and further remove water from the organic layer.[2]
-
Thorough Drying: Dry the isolated organic layer extensively with a drying agent.
Visualizing the Hydrolysis and Prevention Workflow
To better illustrate the concepts discussed, the following diagrams outline the hydrolysis mechanism and the recommended workup workflow.
Caption: Mechanism of Hydrolysis for this compound.
Caption: Recommended Workflow for Workup to Prevent Hydrolysis.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Workup Temperature | 0-5 °C | Reduces the rate of hydrolysis. |
| Aqueous Wash pH | Acidic (e.g., pH 2-4) | Suppresses hydrolysis by preventing basic conditions. |
| Contact Time with Aqueous Phase | Minimized (< 5 minutes) | Reduces the opportunity for the hydrolysis reaction to occur.[2] |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Ensures complete removal of water from the organic phase. |
Expert Insights and Best Practices
-
Inert Atmosphere: While not always necessary, performing the workup under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.
-
Solvent Choice: Use dry, aprotic solvents for your reaction and workup whenever possible. Solvents like dichloromethane, diethyl ether, and ethyl acetate are good choices. Avoid protic solvents like alcohols unless they are part of the reaction scheme.
-
Reagent Quality: Ensure that all reagents and solvents are anhydrous. The presence of water from the start will compromise your yield.
-
Scale-Up Considerations: When scaling up your reaction, be mindful that heat transfer becomes less efficient. It is crucial to have adequate cooling capacity to maintain low temperatures during the workup.
By understanding the chemical principles behind the hydrolysis of this compound and implementing these preventative strategies, you can significantly improve the yield and purity of your desired products.
References
- King, J. F., & Rathore, R. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH Dependence and the Mechanism of Hydration of Sulfenes. Journal of the American Chemical Society, 114(5), 1743–1749.
- King, J. F., & Lee, T. W. S. (1969). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 47(14), 2587-2596.
- Vizgert, R. V. (1962). MECHANISMS OF THE HYDROLYSIS OF AROMATIC SULPHONYL CHLORIDES AND OF ALKYL AND ARYL ARENESULPHONATES. Russian Chemical Reviews, 31(1), 1-18.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 856–865.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.); (United States), 24:4.
- University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs.
- Frontier, A. (2026). Workup for Polar and Water-Soluble Solvents. Department of Chemistry: University of Rochester.
- King, J. F., & As-Sheik, M. Y. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(3), 455-459.
Sources
Optimization of reaction conditions for 2-Chloro-5-(chlorosulfonyl)benzoic acid synthesis
Welcome to the technical support resource for the synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic acid. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your experimental outcomes. We focus on the scientific principles behind the procedures to empower you with the knowledge for successful synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is presented in a question-and-answer format, providing causal analysis and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer: Low yield is a common issue that can stem from several factors, ranging from incomplete reaction to product loss during workup.
-
Causality 1: Incomplete Reaction. The chlorosulfonation of 2-chlorobenzoic acid requires sufficient time and temperature to proceed to completion. The literature-reported conditions of heating a mixture of o-chlorobenzoic acid and chlorosulfonic acid at 90-100°C for 5 hours are designed to drive the reaction forward[1]. Insufficient heating time or lower temperatures can result in a significant amount of unreacted starting material.
-
Solution: Ensure your reaction is heated to the target temperature of 90-100°C and maintained for the full 5-hour duration. Monitor the reaction progress, if possible, using an appropriate analytical method (e.g., thin-layer chromatography on a quenched aliquot) to confirm the disappearance of the starting material.
-
Causality 2: Product Hydrolysis during Workup. The chlorosulfonyl (-SO₂Cl) group is highly reactive and susceptible to hydrolysis, especially in the presence of water, which converts it to the corresponding sulfonic acid (-SO₃H)[2][3]. This sulfonic acid byproduct is water-soluble and will be lost during filtration. This hydrolysis is accelerated at higher temperatures.
-
Solution: The workup, which involves quenching the reaction mixture in ice water, is a critical step[1]. To minimize hydrolysis, the quenching process must be performed rapidly and with efficient cooling.
-
Rapid Quenching: Pour the cooled reaction mixture slowly but steadily onto a large volume of crushed ice and water[1].
-
Temperature Control: Ensure the temperature of the aqueous slurry is maintained below 10°C, and ideally between 0-5°C, by adding more ice as needed[1][3].
-
Immediate Filtration: Do not allow the precipitated product to stir in the acidic aqueous mixture for an extended period. Collect the solid product by vacuum filtration as soon as the quench is complete[3].
-
-
Causality 3: Mechanical Loss. The product is a fine crystalline solid[1]. Losses can occur during transfers, filtration, and washing steps.
-
Solution: Ensure all glassware is scraped thoroughly during transfers. When washing the filter cake, use ice-cold water to minimize dissolution of the product. The crude wet cake can be dissolved in a solvent like diethyl ether for further purification, which allows for efficient separation from aqueous impurities[1].
Question 2: My final product is impure. What are the common impurities and how do I remove them?
Answer: Impurities can include unreacted starting material, hydrolyzed product, or side-products from the reaction.
-
Impurity 1: Unreacted 2-Chlorobenzoic Acid. As discussed in the low yield section, this results from an incomplete reaction.
-
Purification: Most of the unreacted starting material can be removed during the purification process. Washing the ether solution of the product with a saturated aqueous sodium chloride solution can help[1]. A final recrystallization or slurry in a solvent system like ether/hexane is effective for achieving high purity[1].
-
Impurity 2: 2-Chloro-5-sulfobenzoic acid. This is the hydrolysis product of your target compound[3]. Its presence is indicated by a lower-than-expected melting point and potential issues with subsequent reactions where the sulfonyl chloride functionality is required.
-
Purification: This sulfonic acid is more polar than the desired product. During the ether-water workup, the sulfonic acid has higher solubility in the aqueous phase. Thoroughly washing the ether layer containing the product with water or brine will help remove this impurity[1].
-
Impurity 3: Disulfonated Byproducts. Under forcing conditions, such as excessively high temperatures or a very large excess of chlorosulfonic acid, a second chlorosulfonyl group may be added to the aromatic ring[3].
-
Prevention: Adhering strictly to the recommended reaction temperature (90-100°C) and reagent stoichiometry is the best way to prevent this side reaction[1][3].
Question 3: The reaction mixture turned dark or solidified upon heating. Is this normal?
Answer: A color change to a dark solution is often observed and is typically not a cause for concern. However, solidification can indicate a problem.
-
Causality (Darkening): Chlorosulfonation reactions can generate minor byproducts that are colored. The use of a large excess of chlorosulfonic acid, which also acts as the solvent, typically keeps the desired product in solution at the reaction temperature[1].
-
Causality (Solidification): If the amount of chlorosulfonic acid is insufficient to act as a solvent, the product may precipitate out at the reaction temperature, leading to a thick, difficult-to-stir slurry. This can cause localized overheating and decomposition.
-
Solution: Ensure the recommended ratio of chlorosulfonic acid to 2-chlorobenzoic acid is used (e.g., 10.5 kg to 2.0 kg, which is approximately a 5.25:1 mass ratio)[1]. This large excess ensures the reaction mixture remains a mobile liquid throughout the heating phase.
Frequently Asked Questions (FAQs)
What is the reaction mechanism for the synthesis of this compound?
This reaction is a classic electrophilic aromatic substitution[2][4]. The 2-chlorobenzoic acid substrate is attacked by an electrophilic sulfur species derived from chlorosulfonic acid. The chloro group (-Cl) and the carboxylic acid group (-COOH) are both deactivating, meta-directing groups. However, the chloro group is also weakly ortho-, para-directing. The substitution occurs at the 5-position, which is para to the chloro group and meta to the carboxylic acid group, representing a balance of these electronic effects.
Why is such a large excess of chlorosulfonic acid used in the reaction?
Chlorosulfonic acid serves two primary roles in this synthesis:
-
Reagent: It is the source of the chlorosulfonyl group that is added to the aromatic ring.
-
Solvent: It serves as the reaction medium, dissolving the starting material (2-chlorobenzoic acid) to create a homogenous reaction mixture[5]. Using it as a solvent avoids the need for other organic solvents that might be reactive under the harsh, acidic conditions.
What are the most critical parameters to control during the synthesis?
The three most critical parameters are:
-
Temperature: The reaction requires heating to 90-100°C for completion[1]. However, exceeding this range can promote the formation of disulfonated and other byproducts[3]. During the workup, the temperature must be kept low (<10°C) to prevent hydrolysis of the product[1][3].
-
Moisture Control: Chlorosulfonic acid reacts violently with water in a highly exothermic reaction to produce sulfuric acid and hydrogen chloride gas[4]. All glassware must be thoroughly dried, and the reaction should be protected from atmospheric moisture.
-
Reaction Time: A sufficient reaction time (e.g., 5 hours) is necessary to ensure the reaction goes to completion and maximizes the yield of the desired product[1].
What are the primary safety hazards associated with this procedure?
The primary hazard is chlorosulfonic acid . It is a highly corrosive substance that can cause severe burns to the skin and eyes and is extremely damaging to the respiratory tract[4]. It also reacts violently with water[4][6].
-
Required PPE: Always handle chlorosulfonic acid in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, a face shield, and acid-resistant gloves.
-
Quenching Hazard: The quenching of the reaction mixture in ice water is highly exothermic and releases HCl gas. This step must be performed slowly and cautiously in a fume hood with efficient stirring and cooling[4].
How should I store the final product, this compound?
The product contains a moisture-sensitive chlorosulfonyl group. It should be stored in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials, to maintain its stability and purity[7]. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Optimized Reaction Conditions Summary
The following table summarizes the optimized conditions for the synthesis based on established laboratory procedures.
| Parameter | Recommended Value | Rationale | Reference |
| Starting Material | 2-Chlorobenzoic Acid | Precursor molecule | [1] |
| Reagent/Solvent | Chlorosulfonic Acid | Provides the -SO₂Cl group and acts as the reaction medium | [1][5] |
| Molar Ratio (Acid:Chlorosulfonic Acid) | Approx. 1 : 7 | A large excess ensures the reaction goes to completion and maintains a fluid mixture | [1] |
| Reaction Temperature | 90 - 100 °C | Optimal temperature for electrophilic aromatic substitution without significant side reactions | [1] |
| Reaction Time | 5 hours | Sufficient time to achieve high conversion of the starting material | [1] |
| Quench Temperature | < 10 °C | Minimizes hydrolysis of the product's reactive sulfonyl chloride group | [1][3] |
| Purification Method | Ether extraction, hexane slurry | Effective for removing water-soluble impurities and unreacted starting material | [1] |
| Theoretical Yield | 76.8% | Reported yield under optimized conditions | [1] |
Detailed Experimental Protocol
This protocol is adapted from a verified synthetic procedure[1].
Materials:
-
2-chlorobenzoic acid
-
Chlorosulfonic acid
-
Diethyl ether
-
Hexane
-
Anhydrous magnesium sulfate
-
Saturated aqueous sodium chloride solution
-
Ice
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a gas trap (e.g., a bubbler with mineral oil or an acid scrubber). Ensure all glassware is scrupulously dry.
-
Reagent Addition: Charge the flask with 2-chlorobenzoic acid (e.g., 1 part by weight) and carefully add chlorosulfonic acid (e.g., 5.25 parts by weight).
-
Reaction: Heat the mixture with stirring to 90-100°C and maintain this temperature for 5 hours.
-
Cooling: After 5 hours, cool the reaction mixture to room temperature (approx. 25°C).
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully, with vigorous stirring, pour the cooled reaction mixture into the ice-water slurry. Monitor the temperature and add more ice as necessary to keep the temperature below 10°C. This step is highly exothermic and will generate HCl gas.
-
Isolation: Collect the precipitated white solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with fresh, ice-cold water to remove residual acids.
-
Extraction: Transfer the crude wet filter cake to a separatory funnel and dissolve it in diethyl ether. Wash the ether layer once with a saturated aqueous sodium chloride solution.
-
Drying: Dry the ether layer over anhydrous magnesium sulfate. Filter off the drying agent.
-
Crystallization: Concentrate the filtered ether solution under reduced pressure. As the volume reduces, continually add hexane to precipitate the product.
-
Final Purification: Concentrate the resulting hexane slurry and filter the crystalline product. Wash the filter cake with fresh hexane and dry it to obtain this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid.PrepChem.com. [Link]
- Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Chlorosulfonyl isocyan
- Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency.ASIA Chemical. [Link]
- Reaction Of Chlorosulfonyl Isocyanate With Styryl Cyclopropyl.University of South Carolina Scholar Commons. [Link]
- Benzoic acid, 2-chloro-5-(chlorosulfonyl)-.US EPA. [Link]
- Sildenafil.Wikipedia. [Link]
- 2-Chlorobenzoic Acid | C7H5ClO2.PubChem. [Link]
- 2-chlorobenzoic acid.The Royal Society of Chemistry. [Link]
- Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture.
- 2-Chlorobenzoic acid.Wikipedia. [Link]
- Sulfonation/Sulfation Processing Technology for Anionic Surfactant Manufacture.Semantic Scholar. [Link]
- Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.
Sources
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents [patents.google.com]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. CAS 137-64-4: this compound [cymitquimica.com]
Technical Support Center: Purification of Crude 2-Chloro-5-(chlorosulfonyl)benzoic Acid by Recrystallization
Welcome to the Technical Support Center for the purification of crude 2-Chloro-5-(chlorosulfonyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful recrystallization of this key synthetic intermediate. Our focus is on not just the 'how,' but the 'why,' grounding our protocols in established chemical principles to empower you in your laboratory work.
Understanding the Molecule and the Challenge
This compound is a reactive aromatic compound featuring both a carboxylic acid and a chlorosulfonyl functional group.[1] This dual reactivity, particularly the susceptibility of the sulfonyl chloride group to hydrolysis, presents a key challenge during purification.[2][3] The goal of recrystallization is to leverage differences in solubility between the desired compound and impurities to achieve a high-purity, crystalline final product.[4][5]
A successful recrystallization hinges on the selection of an appropriate solvent system where the compound exhibits high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[4][6][7] For this compound, which appears as a white to off-white solid, care must be taken to use anhydrous solvents to prevent the formation of the corresponding sulfonic acid, a common impurity.[1][8]
Key Physical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄Cl₂O₄S | [1][9] |
| Molecular Weight | 255.08 g/mol | [9][10] |
| Melting Point | 146-148 °C (Note: some sources report 61-62 °C, indicating potential for polymorphism or impurities affecting the melting point) | [9][10][11] |
| Appearance | White to off-white solid | [1] |
| Water Solubility | Very slightly soluble (0.94 g/L at 25 °C) | [9][10] |
| Solubility | Soluble in polar organic solvents | [1] |
Troubleshooting Guide: Recrystallization of this compound
This section addresses specific issues you may encounter during the recrystallization process in a question-and-answer format.
Question: My crude product won't fully dissolve in the hot solvent. What should I do?
Answer: This issue typically arises from two main causes: insufficient solvent or the presence of insoluble impurities.
-
Causality: The principle of recrystallization requires the compound to be fully dissolved in the minimum amount of hot solvent to ensure supersaturation upon cooling.[4][12] If too little solvent is used, even at its boiling point, the compound will not completely dissolve. Alternatively, crude products can contain insoluble particulate matter.
-
Troubleshooting Steps:
-
Incremental Solvent Addition: Add small portions of the hot recrystallization solvent to the mixture while maintaining the temperature at or near boiling.[13] Stir vigorously after each addition. If the solid material is your target compound, it should dissolve.
-
Check for Insoluble Impurities: If a portion of the solid remains undissolved after adding a significant amount of additional solvent (e.g., 20-30% more), it is likely an insoluble impurity.[5]
-
Hot Filtration: To remove insoluble impurities, perform a hot gravity filtration.[4][12] This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization of your product in the funnel.
-
Question: My product "oiled out" instead of forming crystals upon cooling. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to the formation of a liquid phase instead of solid crystals.
-
Causality: The solubility of the compound in the chosen solvent is too high at the cooling temperature, or the solution is too concentrated. This is common when the boiling point of the solvent is significantly higher than the melting point of the solute.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the solution back to boiling to redissolve the oil. Add more of the primary solvent (10-20%) to dilute the solution, then allow it to cool slowly again.
-
Induce Crystallization: If it still oils out, re-heat the solution and try to induce crystallization as it cools by scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[14]
-
Add a Seed Crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.[14]
-
Re-evaluate Solvent System: If the problem persists, the solvent system may be inappropriate. Consider using a mixed-solvent system where the compound is less soluble.
-
Question: After cooling, no crystals have formed. What's the next step?
Answer: The absence of crystal formation indicates that the solution is not supersaturated at the current temperature. This could be due to using too much solvent or the cooling time being too short.
-
Causality: For crystallization to occur, the concentration of the solute must exceed its solubility at a given temperature.
-
Troubleshooting Steps:
-
Induce Crystallization: As a first step, try scratching the inner wall of the flask with a glass rod.[14]
-
Cool Further: Place the flask in an ice-water bath to further decrease the solubility of your compound.[14][15]
-
Reduce Solvent Volume: If further cooling is ineffective, you have likely used too much solvent. Gently heat the solution to evaporate a portion of the solvent. Be cautious not to boil it too vigorously. Allow the concentrated solution to cool again.
-
Introduce an Anti-solvent: If you are using a solvent in which your compound is highly soluble, you can add a miscible "anti-solvent" in which your compound is poorly soluble.[16] Add the anti-solvent dropwise to the solution until it becomes cloudy (the cloud point), then add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.
-
Question: My final product has a low melting point and appears discolored. What went wrong?
Answer: This is a clear indication of impurities remaining in your final product. This could be due to co-precipitation of soluble impurities or inefficient removal of colored impurities.
-
Causality: Rapid cooling can trap impurities within the crystal lattice.[14] Colored impurities often require an adsorbent like activated carbon for removal.
-
Troubleshooting Steps:
-
Slow Down Cooling: Ensure the solution cools slowly and undisturbed to allow for the formation of large, pure crystals.[4][14] Insulating the flask can help.
-
Use Activated Carbon: If the crude product imparts color to the hot solution, it may be necessary to use activated carbon. After dissolving the crude product in the hot solvent, cool the solution slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes, and then perform a hot gravity filtration to remove the carbon before cooling.[5][12]
-
Re-recrystallize: The most straightforward solution for an impure final product is to perform the recrystallization a second time, paying close attention to the slow cooling rate and the amount of solvent used.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: An ideal single solvent may be difficult to find. Based on the compound's structure (a polar aromatic acid chloride), a good starting point for solvent screening would be moderately polar, non-protic solvents to avoid hydrolysis of the sulfonyl chloride group.[2] Candidates include toluene, ethyl acetate, or acetone. However, a mixed-solvent system is often more effective. A common approach is to dissolve the compound in a "good" solvent like hot acetone or ethyl acetate and then add a "poor" solvent (an anti-solvent) like hexanes or heptane until the solution becomes turbid.[6][17] Small-scale solubility tests are essential to determine the optimal solvent or solvent pair.[6][8]
Q2: How can I prevent the hydrolysis of the sulfonyl chloride group during recrystallization?
A2: Hydrolysis is a primary concern.[2][3][18] To minimize this side reaction:
-
Use Anhydrous Solvents: Ensure your chosen solvents are dry.
-
Protect from Atmospheric Moisture: Conduct the recrystallization under a dry, inert atmosphere (e.g., nitrogen or argon) if possible, especially during the heating and cooling phases.
-
Minimize Time at High Temperatures: Do not keep the solution at boiling for an extended period. Dissolve the compound and proceed with the next steps promptly.
Q3: What is the expected recovery yield for this recrystallization?
A3: A successful recrystallization typically balances purity and yield. A recovery of 70-85% is generally considered good. A yield significantly lower than this may indicate that too much solvent was used (leaving more product in the mother liquor) or that there were mechanical losses during transfers. A yield above 95% might suggest that the product is not fully dry or is still impure.
Q4: How do I properly dry the final crystals?
A4: After collecting the crystals by vacuum filtration, they should be washed with a small amount of cold recrystallization solvent to remove any residual mother liquor.[5] The crystals can then be dried in a vacuum oven at a temperature well below the melting point to remove any remaining solvent. Air drying is also possible but may take longer and could expose the product to atmospheric moisture.
Step-by-Step Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The exact solvent volumes may need to be adjusted based on the purity of your crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene or an Ethyl Acetate/Hexane mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser (optional, to prevent solvent loss)
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and filter flask (for vacuum filtration)
-
Glass stirring rod
Procedure:
-
Solvent Selection: Perform small-scale tests to confirm a suitable solvent system. For a mixed system, find a ratio that dissolves the compound when hot but causes precipitation when cool.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., toluene). Heat the mixture with stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.[15]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for 2-3 minutes.
-
Hot Filtration (if necessary): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature without disturbance.[4][14] Large, well-defined crystals should form.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[19]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Determine the melting point of the purified product to assess its purity.
Visualizing the Workflow
Below is a flowchart outlining the decision-making process during the recrystallization procedure.
Caption: Decision workflow for recrystallization.
References
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1447.
- University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid.
- King, J. F., & Lee, T. M. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH-Rate Profiles for the Hydrolysis of 2-Hydroxyethanesulfonyl Chloride and the Question of the Intermediacy of a Sulfene. Journal of the American Chemical Society, 113(22), 8512-8519.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- St. Norbert College. (n.d.). Recrystallization of Benzoic Acid.
- Google Patents. (n.d.). FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
- University of Wisconsin-Green Bay. (n.d.). Recrystallization of Benzoic Acid.
- King, J. F., & Lee, T. M. (1991). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate.
- All In with Dr. Betts. (2022, November 8). Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques). YouTube.
- Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
- NIST. (n.d.). Benzoic acid, 2-chloro-. NIST Chemistry WebBook.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-chloro-5-(chlorosulfonyl)- - Substance Details. Substance Registry Services.
- Dunn, P. J., et al. (2000). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 4(2), 90-95.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
- All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. YouTube.
Sources
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- 4. edu.rsc.org [edu.rsc.org]
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- 10. echemi.com [echemi.com]
- 11. 137-64-4 CAS MSDS (2-chloro-5-(chlorosulfonyl)-benzoicaci) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this critical synthetic transformation. Our goal is to empower you with the knowledge to not only execute this synthesis successfully but also to understand the underlying chemical principles to overcome common challenges and optimize your yield and purity.
Overview of the Synthesis
The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution of 2-chlorobenzoic acid using chlorosulfonic acid.[1][2] This reaction is a cornerstone for the synthesis of various pharmaceuticals, making the reliable production of this intermediate crucial. The carboxylic acid and chloro-substituents on the starting material direct the incoming chlorosulfonyl group primarily to the 5-position.
The reaction proceeds via the formation of a potent electrophile, SO₂Cl⁺, from chlorosulfonic acid, which then attacks the electron-rich aromatic ring.[1] Careful control of reaction parameters is paramount to favor the desired product and minimize the formation of byproducts.
Experimental Workflow: A Visual Guide
Below is a generalized workflow for the synthesis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Question 1: My yield is significantly lower than the expected ~77%. What are the likely causes?
Answer: Low yields can stem from several factors. Here’s a systematic approach to diagnosing the issue:
-
Incomplete Reaction:
-
Cause: The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Solution: Ensure the reaction is heated for the recommended duration (e.g., 5 hours at 90-100°C).[1] Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC to confirm the consumption of the starting material.
-
-
Hydrolysis of the Product:
-
Cause: The chlorosulfonyl group is highly susceptible to hydrolysis, converting your desired product into the water-soluble 2-chloro-5-sulfobenzoic acid. This is a common issue during the work-up.[2]
-
Solution:
-
Rapid Quenching: Pour the reaction mixture onto crushed ice and water quickly while ensuring the temperature of the quench mixture remains low (ideally below 10°C).[1]
-
Immediate Filtration: Do not allow the precipitated product to remain in the acidic aqueous mixture for an extended period. Filter the solid promptly after quenching.[2]
-
Thorough Drying: Ensure your final product is completely dry and stored in a moisture-free environment.
-
-
-
Suboptimal Reagent Ratio:
-
Cause: An insufficient excess of chlorosulfonic acid can lead to an incomplete reaction.
-
Solution: A significant excess of chlorosulfonic acid is typically used to drive the reaction to completion. A common protocol uses approximately 5.25 kg of chlorosulfonic acid for every 1 kg of 2-chlorobenzoic acid, which corresponds to a molar ratio of about 5:1.[1]
-
Question 2: My final product appears to be a high-melting, insoluble white solid, not the expected product. What is this impurity?
Answer: You are likely observing the formation of a diaryl sulfone byproduct.
-
Cause: Sulfone formation is a known side reaction in chlorosulfonation, especially at higher temperatures. It occurs when the initially formed sulfonyl chloride acts as an electrophile and reacts with another molecule of 2-chlorobenzoic acid.[2]
-
Prevention:
-
Strict Temperature Control: Maintain the reaction temperature within the recommended range (90-100°C). Avoid localized overheating.
-
Order of Addition: Add the 2-chlorobenzoic acid to the chlorosulfonic acid to ensure the electrophile is always in excess, minimizing the chance of the intermediate reacting with the starting material.
-
Question 3: My product analysis (e.g., by NMR or HPLC) shows the presence of a significant amount of a disulfonated byproduct. How can I avoid this?
Answer: The formation of a disulfonated product indicates that the reaction conditions are too harsh.
-
Cause: This side reaction is favored by a large excess of chlorosulfonic acid and/or elevated reaction temperatures.[2]
-
Solution:
-
Control Stoichiometry: While an excess of chlorosulfonic acid is necessary, an excessively large excess should be avoided. A molar ratio of around 5:1 is a good starting point.[1]
-
Moderate Temperature: Adhere to the recommended temperature range. Higher temperatures increase the rate of the desired reaction but can also accelerate the rate of disulfonation.
-
Question 4: During the work-up, my product oiled out instead of precipitating as a solid. How should I proceed?
Answer: "Oiling out" can occur if the product is impure or if the quenching conditions are not optimal.
-
Cause: The presence of impurities can lower the melting point of the product, causing it to separate as an oil. Also, if the quench is performed at too high a temperature, the product may not solidify.
-
Solution:
-
Ensure Low Quench Temperature: Use a sufficient amount of ice to maintain a low temperature throughout the addition of the reaction mixture.
-
Scratching/Seeding: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can induce crystallization. If you have a small amount of pure, solid product, adding a seed crystal can also initiate precipitation.
-
Solvent Extraction: If the product remains an oil, you may need to proceed with a liquid-liquid extraction using a suitable organic solvent like diethyl ether, followed by washing and drying of the organic layer.[1]
-
Frequently Asked Questions (FAQs)
Q: What is the optimal molar ratio of 2-chlorobenzoic acid to chlorosulfonic acid?
A: A significant excess of chlorosulfonic acid is generally recommended to ensure the reaction goes to completion. A commonly cited protocol uses a molar ratio of approximately 1:5 of 2-chlorobenzoic acid to chlorosulfonic acid.[1]
Q: What are the key safety precautions I should take during this synthesis?
A: Chlorosulfonic acid is a highly corrosive and reactive substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. The reaction with water is extremely exothermic and produces corrosive HCl gas.[3] The quenching step should be performed slowly and with extreme caution.
Q: How can I best monitor the progress of the reaction?
A: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the disappearance of the starting material (2-chlorobenzoic acid) and the appearance of the product.[4] Thin-Layer Chromatography (TLC) can also be used as a quicker, qualitative method.
Q: What are the best methods for purifying the crude product?
A: The most common purification method involves recrystallization. A detailed procedure involves dissolving the crude product in diethyl ether, washing with a saturated sodium chloride solution, drying the ether layer, and then precipitating the product by the addition of a non-polar solvent like hexane.[1]
Q: How should I store the final product?
A: this compound is sensitive to moisture. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent hydrolysis.
Data Summary and Key Parameters
| Parameter | Recommended Value/Condition | Rationale | Potential Issues if Deviated |
| Reactant Ratio | ~1:5 (2-chlorobenzoic acid : chlorosulfonic acid) | Drives the reaction to completion. | Too low: Incomplete reaction, low yield. Too high: Increased risk of disulfonation. |
| Reaction Temperature | 90-100°C | Provides sufficient energy for the reaction to proceed at a reasonable rate. | Too low: Slow or incomplete reaction. Too high: Increased formation of sulfone and disulfonated byproducts. |
| Reaction Time | ~5 hours | Allows for the complete conversion of the starting material. | Too short: Incomplete reaction. Too long: Potential for increased side product formation. |
| Quench Temperature | < 10°C | Minimizes hydrolysis of the product. | Too high: Significant product loss due to hydrolysis, oiling out of the product. |
Troubleshooting Decision Tree
Sources
Technical Support Center: Minimizing Sulfone Byproduct Formation
Welcome to the Technical Support Center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of sulfone byproduct formation during the selective oxidation of sulfides to sulfoxides. Over-oxidation is a frequent impediment to achieving high yields and purity. This resource provides in-depth troubleshooting, mechanistic explanations, and validated protocols to help you gain precise control over your sulfide oxidation reactions.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during sulfide oxidation. The format is designed to help you quickly diagnose the problem and identify a robust solution.
Problem 1: My reaction proceeds directly to the sulfone, with very little sulfoxide isolated.
This is a classic case of over-oxidation, where the rate of the second oxidation (sulfoxide to sulfone) is competitive with, or even faster than, the first oxidation (sulfide to sulfoxide).
Question: I'm using m-CPBA and the reaction is uncontrollable, leading almost entirely to the sulfone. Why is this happening and what should I do?
Answer:
-
Causality: meta-Chloroperoxybenzoic acid (m-CPBA) is a highly reactive, electrophilic oxidant.[1] The sulfur atom in a sulfoxide is more electron-poor than in the starting sulfide, but it is still susceptible to oxidation. For many substrates, especially those with electron-donating groups that increase the electron density on the sulfur, the second oxidation step can be kinetically favorable.[2] Furthermore, the reaction is often exothermic, and any increase in temperature will dramatically accelerate the rate of both oxidation steps, making control difficult.[3]
-
Solutions:
-
Lower the Temperature: This is the most critical parameter. Start the reaction at 0 °C or even -78 °C to moderate the reactivity of m-CPBA.[3] A lower temperature can significantly slow the second oxidation step relative to the first.[4]
-
Control Stoichiometry & Addition: Use a precise stoichiometry of the oxidant, typically 1.0 to 1.1 equivalents.[4] Crucially, add the m-CPBA solution slowly (dropwise) to the solution of the sulfide, rather than the other way around.[5] This maintains a low concentration of the oxidant throughout the reaction, minimizing the chance of a sulfoxide molecule encountering a second m-CPBA molecule before all the sulfide has been consumed.
-
Switch to a Milder Oxidant: If temperature and stoichiometry control are insufficient, m-CPBA may be too harsh for your substrate. Consider alternatives like Oxone® (potassium peroxymonosulfate) or a catalytic system with hydrogen peroxide (H₂O₂).[1]
-
Question: I'm trying a catalytic oxidation with H₂O₂ and a metal catalyst, but I'm still getting significant sulfone formation. How can I improve selectivity?
Answer:
-
Causality: While H₂O₂ is considered a "green" and milder oxidant, its reactivity is highly dependent on the catalyst and reaction conditions.[6][7] Catalysts like tungsten or molybdenum salts activate H₂O₂ to form potent oxidizing species.[6][8] The selectivity for sulfoxide versus sulfone can be tuned by adjusting the amount of catalyst, equivalents of H₂O₂, and solvent.[9]
-
Solutions:
-
Re-optimize Catalyst Loading: A high catalyst loading can lead to a high concentration of the active oxidizing species, promoting over-oxidation. Reduce the catalyst loading and monitor the reaction progress carefully by TLC or LCMS.
-
Adjust H₂O₂ Stoichiometry: Ensure you are using a precise amount of H₂O₂ (e.g., 1.05-1.2 equivalents). For sulfone synthesis, by contrast, larger excesses (e.g., >2.5 equivalents) are often required.[9][10]
-
Solvent Choice: The solvent can influence the reaction's selectivity. Protic solvents like ethanol can sometimes stabilize the sulfoxide intermediate and temper the oxidant's reactivity, whereas conditions in water can sometimes favor sulfone formation.[11] Experiment with different solvents to find the optimal conditions for your specific substrate-catalyst combination.
-
Problem 2: My reaction is sluggish and upon extended reaction time or heating, a mixture of sulfoxide and sulfone is formed.
This issue often arises with sterically hindered or electron-deficient sulfides, which are less reactive towards oxidation.
Question: My sulfide has bulky groups near the sulfur atom, and the oxidation is very slow at low temperatures. How can I drive the reaction to completion without forming the sulfone?
Answer:
-
Causality: Steric hindrance can significantly slow down the approach of the oxidant to the sulfur atom.[12][13] Simply increasing the temperature or reaction time to overcome this is a double-edged sword, as it also provides the energy needed to overcome the activation barrier for the second oxidation to the sulfone. The key is to enhance the reactivity of the system in a controlled manner.
-
Solutions:
-
Choose a More Reactive (but Controllable) System: Instead of a very mild system, consider a moderately reactive one where you can still exert control. For example, using Oxone® in a biphasic system or with a phase-transfer catalyst can enhance reactivity at manageable temperatures.
-
Catalyst Selection for Hindered Substrates: Some catalytic systems are better suited for hindered substrates. Research catalysts known for high turnover numbers and activity that may not require high temperatures.
-
Flow Chemistry Approach: For highly exothermic or hard-to-control reactions, a continuous flow reactor can offer superior control over temperature and reaction time. Using a packed-bed reactor with a solid-supported oxidant like Oxone® can achieve high conversion to the sulfoxide with minimal residence time, thereby preventing over-oxidation.[14]
-
Question: My substrate is an aryl sulfide with strong electron-withdrawing groups. The reaction stalls. What are my options?
Answer:
-
Causality: Electron-withdrawing groups decrease the electron density on the sulfur atom, making it less nucleophilic and therefore less reactive towards common electrophilic oxidants like peracids.[15] This deactivation makes the first oxidation step (sulfide to sulfoxide) particularly slow.
-
Solutions:
-
Use a More Potent Oxidizing System: This is a scenario where a stronger oxidant is necessary. m-CPBA at a slightly elevated but controlled temperature (e.g., 0 °C to room temperature) might be required.[3]
-
Catalytic Systems with High Oxidation Potential: Certain metal-catalyzed H₂O₂ systems can be tuned for higher reactivity. For instance, titanium-based catalysts are known to be effective for oxidizing sulfides to sulfones and could potentially be adapted for sulfoxide synthesis under carefully controlled conditions.[16]
-
Alternative Mechanisms: Consider electrochemical oxidation. This method uses an electric potential to drive the oxidation and can be finely tuned. By controlling the voltage and using a mediator like NaCl, selective oxidation to the sulfoxide can be achieved even for challenging substrates.[17]
-
Technical Workflow & Diagrams
Decision Workflow for Oxidant Selection
Choosing the correct oxidation strategy from the outset is crucial. This workflow guides you through a logical selection process based on your substrate's properties.
Caption: Decision tree for selecting an appropriate oxidation method.
Generalized Reaction Mechanism
Understanding the stepwise oxidation highlights the challenge: the product of the first step (sulfoxide) is itself a substrate for the second.
Caption: Stepwise oxidation from sulfide to the unwanted sulfone byproduct.
Comparative Data of Common Oxidants
The choice of oxidant is paramount for achieving selectivity. This table summarizes the properties and typical conditions for common reagents used in sulfide oxidation.
| Oxidant System | Typical Stoichiometry (for Sulfoxide) | Common Solvents | Temperature (°C) | Key Advantages | Common Issues & Mitigation |
| m-CPBA | 1.0 - 1.2 equiv.[3] | DCM, Chloroform, THF | -78 to 0 | High reactivity, commercially available. | High risk of over-oxidation. [1] Mitigate with low temp, slow addition, and precise stoichiometry.[3][5] |
| Oxone® | 1.0 - 1.5 equiv. | MeOH, EtOH/H₂O, MeCN/H₂O | 0 to RT | Inexpensive, stable solid, "green" profile. | Solvent-dependent selectivity. [11] Ethanol favors sulfoxide; water can promote sulfone formation.[11] |
| H₂O₂ / Metal Catalyst | 1.0 - 1.2 equiv. H₂O₂[9] | Ethanol, Acetonitrile | 0 to 40 | "Green" (water byproduct), tunable reactivity.[7][18] | Catalyst-dependent. [6] Over-oxidation risk if not optimized. Control by tuning catalyst load and temp.[9] |
| Electrochemical | N/A (controlled potential) | Acetone/H₂O, MeCN | Room Temperature | High selectivity, avoids chemical reagents.[17] | Requires specialized equipment. |
Key Experimental Protocol
Protocol: Selective Oxidation of Thioanisole to Methyl Phenyl Sulfoxide using Oxone®
This protocol provides a reliable, catalyst-free method for selectively oxidizing an electron-rich sulfide, demonstrating a balance of reactivity and control.
Materials:
-
Thioanisole (1.0 mmol, 124 mg)
-
Oxone® (1.05 mmol, 645 mg)
-
Ethanol (10 mL)
-
Deionized Water (20 mL)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Stir bar, round-bottom flask, ice bath
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add thioanisole (1.0 mmol). Dissolve the sulfide in ethanol (10 mL).
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.
-
Oxidant Preparation: In a separate flask, dissolve Oxone® (1.05 mmol) in deionized water (5 mL). Note: Oxone® has limited solubility; create a well-stirred slurry.
-
Slow Addition: Add the Oxone® solution/slurry dropwise to the stirred sulfide solution over a period of 15-20 minutes. Maintain the internal temperature at or below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The sulfoxide product should have a lower Rf than the starting sulfide. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aq. Na₂S₂O₃ solution (10 mL) to destroy any excess oxidant. Stir for 5 minutes.
-
Workup: Remove the flask from the ice bath. Add ethyl acetate (20 mL) and deionized water (15 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with saturated aq. NaHCO₃ (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, purify further by flash column chromatography on silica gel.
This protocol is adapted from methodologies that leverage solvent choice to control selectivity with Oxone®.[11]
References
- Sahu, S. C. (2021). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Medicinal and Chemical Sciences.
- Yu, J., et al. (2012). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry.
- Kupwade, R. V., et al. (2010). Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination. Yashwantrao Chavan College of Science, Karad.
- USP Technologies. Sulfide oxidation using hydrogen peroxide.
- Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica.
- Jeyakumar, K., & Chand, D. K. (2006). Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst. ResearchGate.
- Lee, H., et al. (2022). Sulfur-bridged chromophores for photofunctional materials: using sulfur oxidation state to tune electronic and structural properties. RSC Publishing.
- Mąkosza, M., & Goliński, M. (2011). Practical oxidation of sulfides to sulfones by H2O2 catalysed by titanium catalyst. Green Chemistry.
- Li, Q., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI.
- Golchoubian, H., & Hosseinpoor, F. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules.
- Nasresfahani, Z., & Kassaee, M. Z. (2024). Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry.
- Kadam, S. S., et al. (2024). SULFOXIDES AND SULFONES: REVIEW. ResearchGate.
- Kupwade, R. V., et al. (2010). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an. Yashwantrao Chavan College of Science, Karad.
- Mahajan, N. S., et al. (2009). A SOLID STATE OXIDATION METHOD FOR THE SYNTHESIS OF SULFONES USING OXONE. TSI Journals.
- Ma, C., et al. (2020). Scalable selective electrochemical oxidation of sulfides to sulfoxides. RSC Publishing.
- Mahajan, N. S., et al. (2014). Facile and Efficient Oxidation of Sulfides to Sulfoxides Using Oxone® and its Biological Evaluation. ResearchGate.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.
- Silva, F., et al. (2018). Selective Oxidation of Sulfides in Flow Chemistry. ResearchGate.
- Vlček, J., et al. (2013). Intrinsic Effects of Sulfidation on the Reactivity of Zero-Valent Iron With Trichloroethene: A DFT Study. Environmental Science & Technology.
- Common Organic Chemistry. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA).
- Inoue, T., et al. (2022). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. ResearchGate.
- Rivero-Barbarroja, G., et al. (2022). mCPBA-mediated oxidations of the sulfur linkages to afford sulfoxide... ResearchGate.
- Chemistry For Everyone. (2023). How Do Sulfides Undergo Oxidation? YouTube.
- Li, Y., et al. (2023). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. MDPI.
- Google Patents. (n.d.). Method for preparing sulfone or sulfoxide compound.
- Zhang, Y., et al. (2023). Enhanced Catalytic Performance on UiO-67(Zr) Prepared with the Aid of Vapor by Acid Treatment for Oxidative Desulfurization of Fuel Oil. MDPI.
- Wang, Y., et al. (2023). Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle. ACS Catalysis.
- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
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- 9. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid [mdpi.com]
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Technical Support Center: Navigating the Quenching Process of Chlorosulfonation Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
The Critical Nature of the Quench
The quenching of a chlorosulfonation reaction is a pivotal step that dictates the success of the entire synthesis. The primary goal is to neutralize the excess chlorosulfonic acid and any other reactive intermediates, thereby isolating the desired sulfonyl chloride product. However, the inherent reactivity of chlorosulfonic acid and the sensitivity of the sulfonyl chloride product to hydrolysis present a unique set of challenges.[1][2] A poorly executed quench can lead to a host of problems, including violent exothermic reactions, product degradation, and the formation of difficult-to-remove byproducts.
This guide will walk you through common issues, provide detailed troubleshooting in a Q&A format, and offer best practices to navigate this critical step with confidence.
Troubleshooting Guide: Common Quenching Challenges
This section addresses specific problems you may encounter during the quenching process in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Violent or Uncontrolled Exothermic Reaction During Quench
Question: My reaction mixture erupts violently, or the temperature rises uncontrollably when I add my quenching agent. What is happening and how can I prevent it?
Answer:
This is a classic sign of an uncontrolled exothermic reaction, primarily due to the rapid and highly exothermic hydrolysis of excess chlorosulfonic acid with water.[3][4] The significant heat generated can cause the mixture to boil and splash, releasing corrosive fumes.
Causality and Prevention:
-
Rate of Addition: The most common cause is adding the quenching agent too quickly or adding the reaction mixture to a small volume of the quenching agent. The key is to maintain a low temperature throughout the quench.
-
Insufficient Cooling: Inadequate cooling of the quenching vessel will exacerbate the exotherm.
-
Scale-Up Effects: The risk of a thermal runaway increases significantly on a larger scale due to the decrease in the surface-area-to-volume ratio, which hinders efficient heat dissipation.[5]
Step-by-Step Mitigation Protocol:
-
Pre-cool the Quenching Medium: Prepare a vessel with your quenching agent (e.g., a mixture of crushed ice and water) and cool it to 0°C or below in an ice-salt bath.
-
Slow, Controlled Addition: Add the chlorosulfonation reaction mixture slowly and in a controlled manner to the vigorously stirred, cold quenching medium. Never add the quenching agent to the reaction mixture.
-
Monitor Temperature: Continuously monitor the internal temperature of the quenching vessel with a thermometer. The temperature should ideally be maintained below 10°C.
-
Adequate Headspace: Use a quenching vessel that is significantly larger than the combined volume of the reaction mixture and quenching agent to accommodate any potential splashing or foaming.
-
Flow Chemistry for Scale-Up: For larger-scale reactions, consider implementing a continuous flow process for the quench. This allows for better control over mixing and heat transfer, significantly improving safety.[6][7]
Issue 2: Low Yield of Sulfonyl Chloride and Formation of a Water-Soluble Byproduct
Question: After quenching and workup, my yield of the desired sulfonyl chloride is very low, and I've isolated a significant amount of a water-soluble compound. What is going wrong?
Answer:
This is a strong indication that your sulfonyl chloride product is hydrolyzing to the corresponding sulfonic acid.[1][2][8] Sulfonyl chlorides are moisture-sensitive and will react with water, especially at elevated temperatures or during prolonged contact, to form the sulfonic acid, which is often highly soluble in water.
Causality and Prevention:
-
Prolonged Contact with Water: Leaving the precipitated sulfonyl chloride in the acidic aqueous mixture for an extended period after quenching promotes hydrolysis.
-
Elevated Temperature During Workup: Any increase in temperature during or after the quench will accelerate the rate of hydrolysis.
-
Inefficient Extraction: If the product is not efficiently extracted from the aqueous phase, it remains susceptible to hydrolysis.
Optimized Workup Protocol to Minimize Hydrolysis:
-
Rapid Quench and Filtration: Pour the reaction mixture onto crushed ice quickly and maintain the temperature of the resulting slurry between 0-5°C.[6] Filter the precipitated solid product as soon as possible after quenching.
-
Use of a Co-Solvent: A highly effective technique is to quench the reaction mixture in a biphasic system of cold water and a water-immiscible organic solvent (e.g., dichloromethane, toluene).[9] The sulfonyl chloride product is immediately extracted into the organic layer, protecting it from hydrolysis in the aqueous phase.
-
Anhydrous Workup: In cases of extreme sensitivity to hydrolysis, consider an anhydrous workup. This involves removing the excess chlorosulfonic acid under reduced pressure (with appropriate safety precautions) before purification.
Issue 3: Formation of Diaryl Sulfone Byproduct
Question: My product is contaminated with a significant amount of a diaryl sulfone. How can I prevent its formation?
Answer:
Diaryl sulfone formation is a common side reaction in chlorosulfonation, arising from the reaction of the initially formed sulfonyl chloride with another molecule of the starting aromatic compound.
Causality and Prevention:
-
Insufficient Chlorosulfonic Acid: If the concentration of the chlorosulfonating agent is too low, the electrophilic sulfonyl chloride intermediate has a higher chance of reacting with the unreacted starting material.
-
Order of Addition: Adding the chlorosulfonic acid to the aromatic compound can create localized areas of low reagent concentration, favoring sulfone formation.
-
High Reaction Temperature: Elevated temperatures can promote this bimolecular side reaction.
Recommended Procedural Modifications:
-
Maintain Excess Chlorosulfonic Acid: Use a sufficient excess of chlorosulfonic acid. The aromatic compound should be added to the chlorosulfonic acid, not the other way around, to ensure that the starting material is always in the presence of an excess of the sulfonating agent.[1]
-
Control Reaction Temperature: Maintain a lower reaction temperature throughout the addition and the subsequent stirring period.
-
Optimize Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of chlorosulfonic acid is generally beneficial.
Frequently Asked Questions (FAQs)
Q1: What are the common quenching agents for chlorosulfonation reactions, and what are their pros and cons?
A1: The choice of quenching agent is critical and depends on the stability of your product and the desired workup.
| Quenching Agent | Pros | Cons | Best For |
| Water/Ice | Inexpensive, readily available. | Highly exothermic, can lead to product hydrolysis if not controlled.[4] | Robust sulfonyl chlorides that are not prone to hydrolysis. |
| Aqueous Base (e.g., NaHCO₃, NaOH) | Neutralizes excess acid, can be less exothermic than pure water. | Can cause hydrolysis of base-sensitive functional groups on the product. | Products that are stable to basic conditions. |
| Ammonia (aqueous or gaseous) | Reacts with excess chlorosulfonic acid to form sulfamic acid and ammonium chloride. | Can react with the sulfonyl chloride product to form a sulfonamide. | Situations where the resulting sulfonamide is the desired product or is easily separable.[10] |
| Alcohols (e.g., Methanol, Ethanol) | Less reactive than water, leading to a more controlled quench. | Can form sulfonate esters with the product. | Specific applications where a more controlled quench is necessary and ester formation is not a concern. |
| Biphasic Mixture (Water/Organic Solvent) | Excellent for protecting the product from hydrolysis.[9] | Requires an additional extraction and solvent removal step. | Sensitive sulfonyl chlorides that are susceptible to hydrolysis. |
Q2: How should I handle a very viscous chlorosulfonation reaction mixture during the quench?
A2: High viscosity can be a significant challenge, leading to poor mixing and localized hot spots during the quench.
-
Mechanical Stirring: Use a mechanical overhead stirrer instead of a magnetic stir bar to ensure efficient mixing.
-
Dilution: If compatible with your reaction, consider diluting the reaction mixture with a small amount of an inert, co-miscible solvent (that is also compatible with the quench) to reduce viscosity before quenching.
-
Slow Addition is Key: A slower addition rate is crucial for viscous mixtures to allow for adequate mixing and heat dissipation.
Q3: What are the essential safety precautions during the quenching of chlorosulfonation reactions?
A3: Safety is paramount when working with chlorosulfonic acid.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[3]
-
Fume Hood: Perform the entire quenching procedure in a well-ventilated fume hood.
-
Emergency Preparedness: Have an emergency shower and eyewash station readily accessible.[3] A neutralizing agent for acid spills, such as sodium bicarbonate, should also be on hand.
-
Material Compatibility: Ensure all glassware and equipment are dry and free from contaminants that could react with chlorosulfonic acid.
Q4: How can I confirm that the quenching process is complete?
A4: Verifying the complete neutralization of chlorosulfonic acid is crucial for safe handling and subsequent workup.
-
pH Measurement: After the initial quench, you can carefully check the pH of the aqueous layer. A neutral or slightly basic pH indicates that the excess acid has been neutralized. Be cautious when taking samples.
-
Cessation of Gas Evolution: If using a carbonate base for quenching, the cessation of gas (CO₂) evolution is a good indicator of completion.
-
Thin-Layer Chromatography (TLC): A TLC of the organic layer should show the disappearance of the starting material and the formation of the product. The absence of streaking at the baseline can indicate the removal of highly polar acidic components.
-
HPLC Analysis: For quantitative analysis, taking a small, carefully quenched aliquot of the reaction mixture and analyzing it by HPLC is the most reliable method to monitor the reaction progress and confirm completion.[6]
Q5: How should I dispose of the quenched reaction mixture?
A5: The quenched mixture will contain sulfuric acid, hydrochloric acid, and your organic product and byproducts.
-
Neutralization: The aqueous layer should be neutralized with a suitable base (e.g., sodium bicarbonate, sodium hydroxide) before disposal. This should be done carefully, as it can be exothermic.
-
Waste Streams: The neutralized aqueous waste and the organic waste containing your product and solvent should be disposed of in separate, properly labeled hazardous waste containers.
-
Consult Safety Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal.[11][12][13]
Conclusion
The quenching of chlorosulfonation reactions, while challenging, can be mastered with a thorough understanding of the underlying chemical principles and adherence to careful, well-planned procedures. By anticipating potential issues such as uncontrolled exotherms, product hydrolysis, and byproduct formation, and by implementing the troubleshooting strategies and best practices outlined in this guide, you can significantly improve the safety, yield, and purity of your sulfonyl chloride syntheses.
References
- Hultquist, M. E. (1963). Production of organic sulfonyl chlorides. U.S. Patent No. 3,108,137. Washington, DC: U.S.
- Henderson, K. (2015). Common Standard Operating Procedure for work with: Quenching of pyrophoric substances and waste. University of Notre Dame. [Link]
- DiMarco, C., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PubMed Central. [Link]
- Clarke, H. T., Babcock, S. H., & Murray, T. F. (1928). Benzenesulfonyl chloride. Organic Syntheses, 8, 26. [Link]
- Bary, T., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Reddit. (2023). More questions about chlorosulfonic acid. r/Chempros. [Link]
- Kurzer, F. (1951). p-TOLUENESULFINYL CHLORIDE. Organic Syntheses, 31, 95. [Link]
- KGROUP. (2006). Quenching Reactive Substances. [Link]
- Veolia North America. (n.d.). Chlorosulfonic Acid. [Link]
- Organic Chemistry Portal. (n.d.).
- Diehl, D. R. (1985). Process for the preparation of 2-hydroxybenzenesulfonamide. U.S. Patent No. 4,556,733. Washington, DC: U.S.
- Environmental Health and Safety. (n.d.).
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. [Link]
- Reddit. (2023).
- Chemistry Stack Exchange. (2015).
- Chemithon. (1997).
- Earle, M. J., & Seddon, K. R. (2004). Aromatic sulfonation reactions. U.S.
- Doc Brown's Chemistry. (n.d.). Aromatic sulfonation electrophilic substitution mechanism. [Link]
- ResearchGate. (2021).
- The Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. [Link]
- Canfer, S. J., et al. (2018). A new quench detection method for HTS magnets: stray-capacitance change monitoring. Superconductor Science and Technology, 31(5), 055008. [Link]
- Smith, A. J. (1970). Quenching process. U.S. Patent No. 3,498,850. Washington, DC: U.S.
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- 6. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]
- 10. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]
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- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
Technical Support Center: Anhydrous Workup Procedures for Sensitive Sulfonyl Chlorides
Welcome to the Technical Support Center for handling sensitive sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive, yet synthetically invaluable, chemical intermediates. Sulfonyl chlorides are notorious for their sensitivity to moisture, which can lead to hydrolysis and significantly impact reaction yields and purity.[1][2] This resource provides field-proven insights and troubleshooting guidance to ensure the successful isolation of your target compounds under anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: My yield of sulfonyl chloride is consistently low after workup. What are the primary causes?
Low yields are most commonly traced back to premature decomposition of the sulfonyl chloride, primarily through hydrolysis.[1][2] This occurs when the compound comes into contact with water, converting it into the corresponding sulfonic acid, which is unreactive in subsequent desired reactions like sulfonamide formation.[2] Other causes include incomplete reaction during synthesis, thermal degradation, or formation of byproducts like diaryl sulfones, especially if an insufficient excess of the chlorosulfonating agent was used.[1]
Q2: What are the visual or analytical signs that my sulfonyl chloride is decomposing?
Several indicators can point to decomposition. A noticeable color change, often to a darker brown or black, is a common sign.[3] You may also observe the evolution of gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3] Analytically, the appearance of new spots on a TLC plate or unexpected peaks in NMR or LC-MS analyses corresponding to the sulfonic acid or other byproducts is a clear indication of degradation.[3] A diminished yield is the ultimate confirmation of product loss.[3]
Q3: Is an aqueous workup ever acceptable for a sensitive sulfonyl chloride?
While strictly anhydrous conditions are ideal, a rapid, cold aqueous workup can sometimes be employed.[3] The success of this approach hinges on the low solubility of many aryl sulfonyl chlorides in water, which can cause them to precipitate out of the reaction mixture, thereby protecting them from extensive hydrolysis.[3][4] However, this method carries significant risk of yield loss.[4] If an aqueous quench is necessary, it should be performed quickly, at low temperatures (e.g., pouring the reaction mixture into ice water), and the product should be isolated and dried immediately.[3][5]
Q4: How can I confirm the purity of my final sulfonyl chloride product?
A multi-technique approach is best for assessing purity.[6]
-
NMR Spectroscopy (¹H, ¹³C): Provides detailed structural information and can reveal the presence of impurities. Use of aprotic deuterated solvents like CDCl₃ or acetone-d₆ is crucial.[6]
-
GC-MS: Ideal for volatile sulfonyl chlorides and can detect trace-level impurities.[7][8] Be aware that some sensitive sulfonyl chlorides may degrade during analysis, potentially giving a false reading.[8]
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.[8]
-
Titrimetry: A classical and cost-effective method to determine the total sulfonyl chloride content by reacting it with a nucleophile and performing a back-titration.[6]
Q5: What are the essential safety precautions when working with sulfonyl chlorides?
Sulfonyl chlorides are corrosive, moisture-sensitive, and often lachrymatory.[9][10] Always handle them in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (inspect before use), tightly fitting safety goggles, and a lab coat.[9][11] Ensure that an emergency eyewash station and safety shower are readily accessible.[9] Avoid contact with skin and eyes, and prevent inhalation of vapors.[11][12]
Troubleshooting Guide for Anhydrous Workups
This section addresses common problems encountered during the anhydrous workup of sensitive sulfonyl chlorides and provides systematic solutions.
Issue 1: Product Decomposition During Solvent Removal
-
Observation: The product darkens significantly, and yield is low after concentrating the organic extracts on a rotary evaporator.
-
Causality: Many sulfonyl chlorides are thermally labile. The heat from the rotary evaporator's water bath, even at moderate temperatures, can accelerate decomposition.
-
Solution:
-
Low-Temperature Concentration: Concentrate the organic solution at or below room temperature. This can be achieved by using a high-vacuum pump and, if necessary, cooling the receiving flask.[5]
-
Inert Atmosphere: Ensure the rotary evaporator system is purged with an inert gas like nitrogen or argon before starting to prevent exposure to atmospheric moisture.
-
Avoid Over-Drying: Do not leave the product on the evaporator for an extended period after the solvent has been removed.
-
Issue 2: Hydrolysis Despite Using Anhydrous Solvents
-
Observation: ¹H NMR analysis shows a significant peak corresponding to the sulfonic acid, indicating hydrolysis has occurred.
-
Causality: Moisture can be introduced from various sources, not just the solvents. Glassware, drying agents, and even the atmosphere during transfers are potential culprits.
-
Solution:
-
Rigorous Drying of Glassware: All glassware must be oven-dried (e.g., at 120 °C for several hours) or flame-dried under vacuum and allowed to cool in a desiccator or under an inert atmosphere before use.[2]
-
Solvent Purity: Use freshly distilled anhydrous solvents or solvents from a purification system (solvent still).[5] Solvents from sealed commercial bottles rated as "anhydrous" are often acceptable but should be used promptly after opening.
-
Inert Atmosphere Technique: Perform all transfers, filtrations, and manipulations under a positive pressure of an inert gas (nitrogen or argon) using Schlenk line or glovebox techniques.[5]
-
Issue 3: Incomplete Drying / Residual Water in Product
-
Observation: The isolated product is an oil or waxy solid when it is expected to be a crystalline solid. The product may "fume" slightly in the air due to reaction with moisture.
-
Causality: The chosen drying agent may be inefficient, saturated, or incompatible. Insufficient contact time or quantity can also lead to incomplete drying.
-
Solution:
-
Select the Right Drying Agent: Use a high-capacity, non-reactive drying agent. Anhydrous magnesium sulfate (MgSO₄) and sodium sulfate (Na₂SO₄) are common choices.[5] MgSO₄ is faster and has a higher capacity, but Na₂SO₄ is more neutral.
-
Sufficient Quantity and Time: Add the drying agent until it no longer clumps together (i.e., some particles remain free-flowing). Allow the solution to stand over the drying agent for at least 15-30 minutes with occasional swirling. For very sensitive compounds, this can be done at a reduced temperature.
-
Azeotropic Removal: For stubborn cases, residual water can sometimes be removed by adding a dry, non-reactive solvent like toluene and concentrating the solution again. The toluene forms a low-boiling azeotrope with water, carrying it away during evaporation.
-
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process for troubleshooting common issues during the anhydrous workup of sulfonyl chlorides.
Caption: Troubleshooting workflow for anhydrous sulfonyl chloride workups.
Experimental Protocol: Standard Anhydrous Workup
This protocol outlines a robust procedure for the isolation of a sensitive sulfonyl chloride from a reaction mixture in an organic solvent (e.g., dichloromethane, diethyl ether).
Prerequisites:
-
All glassware must be oven-dried and cooled under an inert atmosphere (e.g., in a desiccator or under a nitrogen manifold).
-
All solvents must be certified anhydrous grade and handled under inert gas.[5]
-
All transfers should be performed using cannulas or syringes under positive inert gas pressure.[5]
Procedure:
-
Reaction Quench (If Applicable):
-
Cool the reaction vessel to 0 °C in an ice-water bath.
-
If the reaction needs to be quenched (e.g., to neutralize excess chlorinating agent), a non-aqueous method is preferred. For example, slowly add the reaction mixture via cannula to a cooled, stirred slurry of a mild, solid base (like sodium bicarbonate) in an anhydrous solvent. Note: This step is highly reaction-dependent and may not be necessary.
-
-
Filtration of Solids:
-
If the reaction mixture contains solid byproducts or salts, they must be removed under anhydrous conditions.
-
Assemble a Schlenk filter funnel fitted with a filter paper or a sintered glass frit.
-
Transfer the reaction slurry to the filter funnel via cannula under positive inert gas pressure.
-
Wash the collected solids with a small volume of cold, anhydrous solvent to ensure complete recovery of the product. Collect the filtrate in a clean, oven-dried Schlenk flask.
-
-
Extraction/Washing (If Necessary):
-
This step is typically used to remove water-soluble impurities, but in a strictly anhydrous workup, it is omitted. If an unavoidable aqueous wash was performed, proceed immediately to the drying step. For a fully anhydrous procedure, a liquid-liquid extraction is replaced by washing the organic phase with pre-cooled, saturated anhydrous solutions if needed (e.g., pre-cooled anhydrous brine), though this introduces risk. A more robust method is to proceed directly to drying and purify via chromatography or crystallization.
-
-
Drying the Organic Solution:
-
Transfer the filtrate containing the sulfonyl chloride to a fresh, oven-dried Schlenk flask.
-
Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Start with a small scoop and add more until the drying agent no longer clumps.
-
Stir the mixture under an inert atmosphere at room temperature for 30 minutes. For extremely sensitive compounds, perform this step at 0 °C or below.[5]
-
-
Isolation of the Product:
-
Filter the solution away from the drying agent using a cannula fitted with a small plug of glass wool or through a Schlenk filter funnel into a pre-weighed, oven-dried round-bottom flask.
-
Wash the drying agent with a small amount of cold, anhydrous solvent to maximize recovery.
-
Connect the flask to a rotary evaporator. Ensure the system is leak-free and can achieve a good vacuum.
-
Remove the solvent under reduced pressure without heating the water bath . The evaporation process itself will cool the flask.
-
Once the bulk of the solvent is removed, you can apply high vacuum for a short period (e.g., 15-30 minutes) to remove final traces of solvent. Avoid prolonged drying.[5]
-
-
Storage:
Data Summary: Common Drying Agents
| Drying Agent | Formula | Capacity | Speed | Acidity | Comments |
| Sodium Sulfate | Na₂SO₄ | Moderate | Slow | Neutral | Good for general-purpose drying; non-acidic. |
| Magnesium Sulfate | MgSO₄ | High | Fast | Weakly Acidic | Very effective and fast; may be too acidic for some sensitive substrates. |
| Calcium Chloride | CaCl₂ | High | Fast | Neutral | Can form adducts with alcohols, amines, and some carbonyl compounds. |
| Molecular Sieves | (e.g., 4Å) | High | Moderate | Neutral | Excellent for achieving very low water content but can be slow. Best for pre-drying solvents. |
Anhydrous Workup Logic Diagram
Caption: Logical flow of a strictly anhydrous experimental workflow.
References
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (n.d.). Benchchem.
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). Benchchem.
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2025). ChemicalBook.
- Synthesis of sulfonyl chloride substrate precursors. (2017). Royal Society of Chemistry.
- SULPHURYL CHLORIDE. (n.d.). SD Fine-Chem.
- Preventing decomposition of sulfonyl chloride during reaction. (n.d.). Benchchem.
- A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration. (n.d.). Benchchem.
- Troubleshooting low conversion rates in sulfonamide synthesis. (2025). Benchchem.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health.
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
- SAFETY DATA SHEET - Sulfuryl chloride. (2025). Fisher Scientific.
- Dunn, P. J., et al. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. (2020). ResearchGate.
- Ivanov, S. N., et al. (2009). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate.
- Safety Data Sheet - 3-Chloro-4-fluorobenzene-1-sulfonyl chloride. (2021). Angene Chemical.
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.).
- King, J. F., et al. (1984). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry.
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2023). ResearchGate.
- A New, Mild Preparation of Sulfonyl Chlorides. (2014). ResearchGate.
- General preparation method of sulfonyl chloride. (2013). Google Patents.
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). MDPI.
- How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019). ResearchGate.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2021). ChemRxiv.
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2009). National Institutes of Health.
- Method of stabilizing aliphatic sulfonyl-chlorides. (1951). Google Patents.
- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. (n.d.). Organic Syntheses Procedure.
- Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal.
- 4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). Organic Syntheses Procedure.
- Hydrolysis stable sulfonyl chlorides. (2016). Reddit.
- p-TOLUENESULFINYL CHLORIDE. (n.d.). Organic Syntheses Procedure.
- Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (2019). Angewandte Chemie International Edition.
- Process for the manufacture of arylsulfonyl chloride. (2003). Google Patents.
- Sulfuryl chloride. (n.d.). Wikipedia.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2024). ResearchGate.
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Technical Support Center: 2-Chloro-5-(chlorosulfonyl)benzoic acid
Welcome to the technical support center for 2-Chloro-5-(chlorosulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities encountered during the synthesis and handling of this important chemical intermediate. Here, we provide in-depth technical guidance in a direct question-and-answer format, drawing upon established scientific principles and analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to find in my sample of this compound?
A1: Based on its synthesis from 2-chlorobenzoic acid and chlorosulfonic acid, the most probable impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Material: 2-Chlorobenzoic acid.
-
Isomeric Byproducts: Other isomers of chlorosulfonyl-2-chlorobenzoic acid, such as 2-chloro-4-(chlorosulfonyl)benzoic acid and 2-chloro-3-(chlorosulfonyl)benzoic acid, may form due to the directing effects of the substituents on the benzene ring.
-
Disulfonated Byproducts: Over-reaction can lead to the introduction of a second chlorosulfonyl group on the aromatic ring.
-
Sulfone Formation: A side reaction between the desired product and the starting material can lead to the formation of a sulfone impurity.
-
-
Degradation-Related Impurities:
-
Hydrolysis Product: The chlorosulfonyl group is highly susceptible to hydrolysis, readily converting to a sulfonic acid group in the presence of moisture to form 2-chloro-5-sulfobenzoic acid.
-
dot graph TD { A[2-Chlorobenzoic Acid] -->|Chlorosulfonic Acid| B(Chlorosulfonation Reaction); B --> C{Desired Product: this compound}; B --> D{Isomeric Byproducts}; B --> E{Disulfonated Byproducts}; B --> F{Sulfone Impurities}; C -->|Moisture| G[Hydrolysis Product: 2-Chloro-5-sulfobenzoic acid]; H[Starting Material] --> A; } caption: Potential impurity sources in the synthesis of this compound.
Troubleshooting Guide: Impurity Identification and Resolution
Q2: My HPLC analysis shows an unexpected peak eluting before the main peak. How can I identify it?
A2: A peak eluting earlier than the highly polar this compound on a reversed-phase HPLC column is likely a more polar compound. The most probable candidate is the hydrolysis product, 2-chloro-5-sulfobenzoic acid .
Causality: The chlorosulfonyl group (-SO₂Cl) is a reactive moiety that readily hydrolyzes to the more polar sulfonic acid group (-SO₃H) in the presence of water. This can occur during the reaction work-up, sample preparation for HPLC, or if the sample is exposed to atmospheric moisture.
Troubleshooting Protocol: HPLC-UV Analysis
-
Sample Preparation: To minimize further hydrolysis, prepare your sample in an anhydrous aprotic solvent like acetonitrile immediately before injection.
-
HPLC Method:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[1]
-
Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.
-
Gradient Program:
-
0-5 min: 40% B
-
5-15 min: 40% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.[1]
-
-
Identification:
-
Spiking: Spike your sample with a known standard of 2-chloro-5-sulfobenzoic acid. If the peak area of the unknown peak increases, its identity is confirmed.
-
LC-MS Analysis: For definitive identification, couple your HPLC system to a mass spectrometer. The expected [M-H]⁻ ion for 2-chloro-5-sulfobenzoic acid (C₇H₅ClO₅S) would be at m/z 234.96.
-
dot graph TD { subgraph HPLC Analysis A[Sample Injection] --> B{C18 Column}; B --> C[Separation]; C --> D[UV Detection]; end subgraph Identification E[Spike with Standard] --> F{Peak Enhancement?}; G[LC-MS Analysis] --> H{Mass Confirmation}; end A --> G; F --> I[Impurity Identified]; H --> I; } caption: Workflow for identifying an unknown early-eluting peak in HPLC.
Q3: I suspect the presence of isomeric impurities. How can I confirm this and differentiate between them?
A3: Isomeric impurities, such as 2-chloro-4-(chlorosulfonyl)benzoic acid , are common byproducts in electrophilic aromatic substitution reactions. Their separation and identification require high-resolution analytical techniques.
Causality: The chloro and carboxylic acid groups on the starting material (2-chlorobenzoic acid) direct the incoming chlorosulfonyl group to different positions on the aromatic ring, leading to the formation of various isomers.
Troubleshooting Protocol: Orthogonal Analytical Approach
A combination of HPLC and NMR spectroscopy is the most effective strategy for identifying and differentiating isomeric impurities.
1. High-Resolution HPLC:
-
An optimized HPLC method with a high-efficiency column and a shallow gradient may be able to resolve the isomers. The method described in Q2 can be used as a starting point, but the gradient may need to be adjusted for better separation.
2. NMR Spectroscopy:
-
¹H NMR: The substitution pattern on the benzene ring will result in distinct splitting patterns and chemical shifts for the aromatic protons of each isomer.
-
This compound: Will show three aromatic protons with specific coupling patterns (a doublet, a doublet of doublets, and another doublet).
-
2-chloro-4-(chlorosulfonyl)benzoic acid: Will also show three aromatic protons, but their chemical shifts and coupling constants will differ from the 5-substituted isomer due to the different electronic environment.
-
-
¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring are also highly sensitive to the positions of the substituents, providing another layer of confirmation.
| Compound | Expected ¹H NMR Aromatic Signals (DMSO-d₆) |
| 2-Chlorobenzoic acid (starting material) | ~7.4-7.8 ppm (multiplet)[4][5] |
| This compound | Three distinct signals in the aromatic region. |
| 2-Chloro-4-(chlorosulfonyl)benzoic acid | Three distinct signals in the aromatic region, with different chemical shifts and coupling constants compared to the 5-isomer. |
3. FT-IR Spectroscopy:
-
While FT-IR is less definitive for isomer differentiation, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable. The characteristic stretches for the sulfonyl chloride (S=O asymmetric and symmetric) and carboxylic acid (C=O) groups will be present in all isomers.[6][7]
Q4: My product shows signs of degradation over time, especially when exposed to air. What is happening and how can I prevent it?
A4: The primary degradation pathway for this compound is hydrolysis of the chlorosulfonyl group to a sulfonic acid.
Causality: The sulfonyl chloride functional group is highly electrophilic and reacts readily with nucleophiles, including water from atmospheric moisture. This reaction is often autocatalytic as the byproduct, HCl, can accelerate further hydrolysis.
Preventative Measures:
-
Storage: Store the material in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
Handling: When handling the material, work in a dry environment (e.g., a glove box or under a stream of dry nitrogen) and use dry solvents and glassware.
-
Work-up: During the synthesis work-up, minimize the contact time with aqueous solutions and ensure that any extraction solvents are thoroughly dried before removal.
dot graph RL { rankdir=LR; node [shape=box, style=rounded]; A[this compound] -- H2O --> B(2-Chloro-5-sulfobenzoic acid + HCl); C[Moisture] --> H2O; D[Proper Storage] --> A; E[Inert Atmosphere] --> D; F[Dry Handling] --> A; } caption: Hydrolysis of this compound and preventative measures.
In-Depth Analytical Protocols
Protocol 1: GC-MS for Volatile Impurities
While most of the expected impurities are not highly volatile, GC-MS can be useful for identifying residual starting material (2-chlorobenzoic acid) after derivatization.
-
Derivatization: Convert the carboxylic acid groups to their more volatile methyl esters using a suitable derivatizing agent like diazomethane or by heating with methanol and a catalytic amount of acid.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.
-
Carrier Gas: Helium.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Identification: Compare the obtained mass spectra with a library (e.g., NIST) to identify the derivatized 2-chlorobenzoic acid.
Protocol 2: FT-IR for Functional Group Analysis
FT-IR is an excellent tool for quickly assessing the presence of key functional groups and for monitoring the progress of the synthesis or degradation.
-
Sample Preparation: Prepare a KBr pellet or obtain the spectrum using an ATR accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Spectral Interpretation:
| Functional Group | Characteristic Absorption Bands (cm⁻¹) |
| O-H (Carboxylic Acid) | Broad band from 3300-2500 |
| C=O (Carboxylic Acid) | ~1700 |
| S=O (Sulfonyl Chloride) | Asymmetric stretch: ~1375, Symmetric stretch: ~1180[6] |
| S-O (Sulfonic Acid) | ~1250-1160 and ~1080-1010 |
The disappearance of the S=O stretches of the sulfonyl chloride and the appearance of the S-O stretches of the sulfonic acid are clear indicators of hydrolysis.[7]
References
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Royal Society of Chemistry. (n.d.). Supporting information.
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- PubChem. (n.d.). 2-Chlorobenzoic Acid.
- ResearchGate. (n.d.). FT-IR spectra of (a) chlorosulfonated PS and (b) thioureasulfonamide resin.
- ResearchGate. (2014). Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid.
- University of California, Irvine. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 5-(aminosulfonyl)-2-chloro- on Newcrom R1 HPLC column.
- PubChem. (n.d.). 4-(Chlorosulfonyl)benzoic acid.
- ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.
- PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid.
- Wikipedia. (n.d.). 2-Chlorobenzoic acid.
- ResearchGate. (n.d.). Figure 2: FTIR spectra (left) of compounds 2 (a), 9 (b), 10 (c) and 11....
- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
- ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR....
- ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds.
- NIST. (n.d.). Benzoic acid, 2-chloro-.
- SpectraBase. (n.d.). 2-Chlorobenzoic acid - Optional[MS (GC)] - Spectrum.
- SpectraBase. (n.d.). 2-Chlorobenzoic acid - Optional[1H NMR] - Spectrum.
- Widya Mandala Surabaya Catholic University Repository. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid.
- Royal Society of Chemistry. (n.d.). 2-chlorobenzoic acid.
- ResearchGate. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review.
- PubMed Central. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.
- ACS Publications. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.
- PubMed. (n.d.). Preliminary Characterization of Four 2-chlorobenzoate-degrading Anaerobic Bacterial Consortia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of Benzoic acid, 5-(aminosulfonyl)-2-chloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. rsc.org [rsc.org]
- 5. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reactions of 2-Chloro-5-(chlorosulfonyl)benzoic acid with Amines
Welcome to the technical support center for chemists and researchers working with 2-Chloro-5-(chlorosulfonyl)benzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding its reaction with amines. Our focus is on providing practical, field-tested insights to help you navigate the complexities of this reaction, ensuring high yield and purity of your desired sulfonamide products.
I. Reaction Overview: The Intended Pathway and Inherent Challenges
The primary reaction of this compound with a primary or secondary amine is the formation of a sulfonamide. This occurs via the nucleophilic attack of the amine on the highly electrophilic sulfonyl chloride group.
Caption: Troubleshooting workflow for low sulfonamide yield.
Detailed Explanation:
-
Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride group is highly susceptible to hydrolysis. Even trace amounts of water in the solvent or on the glassware can convert it to the corresponding sulfonic acid, which is unreactive towards amines under these conditions.
-
Preventative Protocol:
-
Thoroughly dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under a stream of inert gas (nitrogen or argon).
-
Use anhydrous solvents. Solvents can be dried using appropriate drying agents or purchased as anhydrous grade.
-
Run the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
-
Issue 2: Presence of Multiple Impurities in the Product
The formation of multiple products indicates that side reactions are occurring. The nature of the impurity can provide clues to the specific side reaction.
| Observed Impurity | Potential Side Reaction | Mitigation Strategy |
| Product with a mass corresponding to the starting material plus a hydroxyl group | Hydrolysis of the sulfonyl chloride | Implement rigorous anhydrous conditions as described above. |
| Product with a mass corresponding to the formation of an amide bond at the carboxylic acid | Amide formation | Keep reaction temperatures low (0 °C to room temperature). If the amine is particularly reactive or if high temperatures are required, consider protecting the carboxylic acid as an ester prior to sulfonylation. |
| Product with a mass corresponding to the displacement of the ring chlorine with the amine | Nucleophilic Aromatic Substitution (SNAr) | Use a less nucleophilic amine if possible. Keep reaction temperatures low and avoid using highly polar, aprotic solvents for extended periods at high temperatures. |
| Product with a mass corresponding to the reaction of two molecules of the sulfonyl chloride with one primary amine | Bis-sulfonylation | Use a slight excess of the primary amine (1.1-1.2 equivalents) to favor the mono-sulfonated product. Alternatively, use a larger excess of the amine. |
In-depth Look at Key Side Reactions:
-
Amide Formation: While less favorable, the carboxylic acid can react with the amine, especially at elevated temperatures or with highly reactive amines.
-
Mechanism: Direct condensation between the carboxylic acid and the amine.
-
Prevention:
-
Maintain a low reaction temperature (0 °C is often a good starting point).
-
For particularly challenging cases, protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The ester can be hydrolyzed to the carboxylic acid after the sulfonamide has been formed.
-
-
-
Nucleophilic Aromatic Substitution (SNAr) of the 2-Chloro Group: The presence of the electron-withdrawing sulfonyl chloride (and resulting sulfonamide) group can activate the aromatic ring towards nucleophilic attack, potentially leading to the displacement of the chlorine atom by the amine. [1][2]
-
Mechanism: This is a two-step addition-elimination process. The rate is increased by electron-withdrawing groups ortho and para to the leaving group.
-
Prevention:
-
Avoid high reaction temperatures.
-
Minimize reaction times.
-
Consider the basicity and nucleophilicity of the amine. Highly basic and nucleophilic amines are more likely to participate in SNAr.
-
-
IV. Experimental Protocols
General Protocol for the Synthesis of N-substituted-2-chloro-5-sulfamoylbenzoic acids
This protocol is a general starting point and may require optimization for specific amines.
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.1 equivalents) and an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the solution of this compound to the stirred amine solution at 0 °C.
-
Add a non-nucleophilic base such as triethylamine (1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the solvent and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
V. References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A new and efficient method for the synthesis of sulfonamides and sulfonate esters. The Journal of Organic Chemistry, 74(24), 9287-9291. [Link]
-
Chavda, V. P., Vihol, D., & Patel, S. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 19(11), 4769-4786. [Link]
-
Hossan, S., & Islam, S. (2022). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Paruszewski, R. (1972). Synthesis of new derivatives of 2,4-dichloro-5-sulfamylbenzoic acid. Acta Poloniae Pharmaceutica, 29(6), 564-568. [Link]
-
Rattanburi, T., & Phakhodee, W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-208. [Link]
-
Shaikh, I. A., et al. (2019). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic Chemistry, 86, 439-448. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]
-
GPATINDIA. (2020). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
Sources
Removing unreacted chlorosulfonic acid from the reaction mixture
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with chlorosulfonic acid (CSA). It focuses on the critical step of managing and removing unreacted CSA from a reaction mixture through effective quenching and work-up procedures. The information is presented in a practical, question-and-answer format to address common challenges encountered in the laboratory.
Critical Safety Advisory
Before proceeding, it is imperative to recognize the hazardous nature of chlorosulfonic acid. It is a highly corrosive and reactive substance that reacts violently with water, evolving significant heat and large quantities of toxic hydrogen chloride (HCl) and sulfuric acid (H₂SO₄) fumes.[1][2][3][4][5] Contact with skin and eyes causes severe chemical burns, and inhalation of its vapors can lead to delayed lung damage.[1][3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a full-face shield.[2][6]
Frequently Asked Questions & Troubleshooting Guide
Q1: What is the fundamental principle behind removing unreacted chlorosulfonic acid?
The removal of chlorosulfonic acid is almost universally achieved through controlled hydrolysis. CSA reacts vigorously with water in a highly exothermic reaction to form sulfuric acid and hydrogen chloride.[4][5]
Reaction: ClSO₃H + H₂O → H₂SO₄ + HCl + Heat
The primary challenge is to manage the significant heat generated during this process to prevent uncontrolled boiling, excessive fuming, and potential degradation of the desired product.[1][7] Therefore, all quenching procedures are designed around effective temperature control.
Q2: My desired product is a sulfonyl chloride. I'm experiencing low yields and recovering a water-soluble compound. What's happening?
You are likely observing the hydrolysis of your product. The chlorosulfonyl group (-SO₂Cl) is highly susceptible to hydrolysis, converting it into the corresponding sulfonic acid (-SO₃H), which is often much more water-soluble.[8]
-
Causality: This issue is exacerbated by prolonged exposure to the aqueous acidic environment created during the quench, especially if the temperature is not kept sufficiently low (e.g., near 0-5°C).[8]
-
Solution: The key is to minimize the time your product spends in the aqueous acidic mixture.
-
Rapid Quenching: Pour the reaction mixture onto a vigorously stirred slurry of crushed ice as quickly as is safely possible to maintain a low temperature.[8]
-
Immediate Filtration/Extraction: If your product precipitates, filter it immediately. Do not allow it to sit in the acidic solution. If your product is soluble in an organic solvent, proceed with extraction without delay.[8][9]
-
Q3: The quenching process is extremely violent, with excessive fuming and splattering. How can I improve safety and control?
This indicates that the rate of the hydrolysis reaction is too fast, generating heat more rapidly than it can be dissipated.
-
Causality: The most common cause is adding water or ice too quickly to the bulk reaction mixture or, conversely, adding the reaction mixture too rapidly to an insufficient amount of ice. The reaction's violence is a known characteristic of chlorosulfonic acid.[2][3]
-
Solution:
-
Ensure a Large Excess of Ice: Use a receiving vessel that is significantly larger than your reaction flask and fill it with a generous amount of crushed ice or an ice/water slurry. This provides a substantial heat sink.
-
Slow, Controlled Addition: Add the reaction mixture portion-wise or in a slow stream to the vigorously stirred ice slurry. This ensures that the heat generated at the point of addition is immediately absorbed by the surrounding cold medium.
-
Adequate Ventilation: Always perform this procedure in a certified chemical fume hood to contain the copious HCl and H₂SO₄ fumes that are inevitably produced.[1][6]
-
Q4: During work-up, I isolated a high-melting, insoluble white solid that is not my product. What is it and how can I prevent it?
This byproduct is likely a diaryl sulfone.[8]
-
Causality: Sulfone formation is a common side reaction in chlorosulfonation, occurring when the desired aryl sulfonyl chloride reacts with another molecule of the aromatic starting material. This side reaction is typically promoted by higher reaction temperatures.[8]
-
Prevention:
-
Maintain Low Reaction Temperature: The most effective preventative measure is to keep the temperature of the initial chlorosulfonation reaction as low as possible.
-
Use a Slight Excess of CSA: Employing a small excess of chlorosulfonic acid can help drive the reaction to completion, fully converting the intermediate sulfonic acid to the sulfonyl chloride and reducing its availability for side reactions.[8]
-
Workflow: Selecting a Quenching Strategy
The choice of quenching method depends on the stability of your product and the scale of the reaction. The following decision tree illustrates a logical approach to selecting the appropriate work-up procedure.
Sources
- 1. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 2. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. macro.lsu.edu [macro.lsu.edu]
- 4. Chlorosulfuric acid - Sciencemadness Wiki [sciencemadness.org]
- 5. Chlorosulfuric acid - Wikipedia [en.wikipedia.org]
- 6. atul.co.in [atul.co.in]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid (Lasamide). This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this crucial pharmaceutical intermediate. As a key starting material for the potent diuretic Furosemide, refining the synthesis of Lasamide is critical for efficiency, purity, and scalability.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established literature. Our goal is to explain not just the "how," but the "why" behind each experimental choice, empowering you to overcome common challenges in your laboratory.
Synthesis Overview: The Core Pathway
The most prevalent and industrially relevant synthesis route begins with 2,4-dichlorobenzoic acid. The process involves two primary chemical transformations: electrophilic chlorosulfonation followed by nucleophilic substitution with ammonia (ammonolysis).
Caption: General workflow for the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid?
A1: The chlorosulfonation of 2,4-dichlorobenzoic acid is arguably the most critical step. It is an aggressive electrophilic aromatic substitution that dictates the overall yield and impurity profile. The reaction conditions, particularly temperature and the molar ratio of chlorosulfonic acid, must be precisely controlled.[3] Insufficient control can lead to incomplete reactions or the formation of undesired isomers and sulfone byproducts.
Q2: Why is temperature control so vital during the ammonolysis step?
A2: The intermediate, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid, is highly reactive. The ammonolysis reaction is exothermic and must be performed at low temperatures (typically below 10-15°C).[2][4] The primary reason is to prevent the competing hydrolysis of the sulfonyl chloride group (-SO₂Cl) to a sulfonic acid group (-SO₃H). This hydrolysis is a significant side reaction that consumes the intermediate, reduces yield, and complicates purification.
Q3: My product has a low melting point and appears discolored after initial precipitation. What's the likely cause?
A3: This usually indicates the presence of impurities. Common culprits include unreacted starting material, the sulfonic acid byproduct from hydrolysis, or various colored impurities generated during the harsh chlorosulfonation step. A robust purification protocol, typically involving decolorization with activated carbon followed by recrystallization from an ethanol-water mixture, is essential to achieve high purity and the correct melting point (around 230-234°C).[4][5][6]
Q4: Can I use a different starting material instead of 2,4-dichlorobenzoic acid?
A4: Yes, an alternative route starts from 2,4-dichlorobenzotrichloride.[4][5] In this pathway, the trichloromethyl group is hydrolyzed to a carboxylic acid after the chlorosulfonation and ammonolysis steps. While this method can be cost-effective by avoiding the more expensive 2,4-dichlorobenzoic acid, it introduces an additional hydrolysis step that requires careful optimization.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Caption: Troubleshooting common issues in the synthesis pathway.
In-Depth Troubleshooting: Q&A Format
Problem: My chlorosulfonation reaction is sluggish and the yield of the intermediate is consistently low.
-
Possible Cause 1: Reagent Stoichiometry. Chlorosulfonic acid acts as both a reagent and a solvent. An insufficient molar excess may lead to an incomplete reaction.
-
Expert Recommendation: The literature supports a molar ratio of chlorosulfonic acid to 2,4-dichlorobenzoic acid of at least 3.5:1.[3] Ratios up to 5:1 are commonly used to ensure the reaction goes to completion. It is crucial to use freshly opened, anhydrous chlorosulfonic acid, as it is highly hygroscopic and reacts violently with water, which would deactivate it.
-
-
Possible Cause 2: Reaction Temperature and Time. This reaction has a high activation energy.
-
Expert Recommendation: The reaction temperature should be maintained between 130-145°C.[3][4] Below this range, the reaction rate is significantly slower. Reaction times are typically between 3 to 6 hours. Progress can be monitored by taking small aliquots, quenching them carefully in ice, and analyzing by TLC or HPLC to determine the disappearance of the starting material.
-
| Parameter | Recommended Range | Source |
| Molar Ratio (ClSO₃H : Substrate) | 3.5:1 to 10:1 | [3][4] |
| Temperature | 130 - 150 °C | [4][5] |
| Reaction Time | 3 - 6 hours | [3][4] |
| Table 1. Optimized Reaction Conditions for Chlorosulfonation. |
Problem: During ammonolysis, the reaction mixture heats up excessively, and the final yield is poor.
-
Possible Cause: Uncontrolled Exotherm & Hydrolysis. The reaction of the sulfonyl chloride intermediate with aqueous ammonia is highly exothermic. If the temperature is not controlled, two negative events occur: the rate of the competing hydrolysis reaction increases dramatically, and the ammonia can boil out of the solution.
-
Expert Recommendation: The sulfonyl chloride intermediate should be added portion-wise to the chilled aqueous ammonia solution, never the other way around. The reaction vessel must be cooled in an ice-salt bath to maintain an internal temperature below 10°C.[4][7] Slow, controlled addition ensures that the heat generated can be effectively dissipated.
-
Problem: The final product purity is below 98% by HPLC, even after recrystallization.
-
Possible Cause 1: Inefficient Decolorization. The chlorosulfonation step can generate colored, polymeric impurities that co-precipitate with the product.
-
Expert Recommendation: Before recrystallization, dissolve the crude product in a suitable solvent (like an aqueous ethanol solution) and treat it with activated carbon.[4][7] Gently heat the mixture to reflux for 30-60 minutes, then perform a hot filtration to remove the carbon and adsorbed impurities. This step is critical for removing color and improving final purity.
-
-
Possible Cause 2: Incorrect Recrystallization Solvent System.
-
Expert Recommendation: A mixture of ethanol and water is highly effective for purifying 2,4-dichloro-5-sulfamoylbenzoic acid.[4][5] The crude product should be dissolved in a minimal amount of hot solvent. If the product "oils out" upon cooling, it means the solution is supersaturated or impurities are preventing proper crystal lattice formation. Try adding slightly more solvent or cooling the solution more slowly to encourage the growth of pure crystals.
-
Detailed Experimental Protocols
These protocols are synthesized from established methods and should be adapted and optimized for your specific laboratory conditions. Always perform a thorough risk assessment before beginning.
Protocol 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a gas scrubber (e.g., containing a dilute NaOH solution) to neutralize the HCl gas evolved.
-
Reagent Addition: To the flask, add 2,4-dichlorobenzoic acid (1.0 mol). Cautiously and with stirring, add chlorosulfonic acid (4.0 mol) in a slow stream.
-
Reaction: Heat the mixture to 140-145°C and maintain this temperature for 4-5 hours. The solution will become dark, and vigorous evolution of HCl gas will be observed.[8]
-
Quenching: After the reaction is complete (monitored by TLC/HPLC), cool the mixture to room temperature. In a separate, large beaker equipped with a mechanical stirrer, prepare a mixture of crushed ice and water.
-
Precipitation: Very slowly and carefully, pour the reaction mixture onto the ice-water slurry with vigorous stirring. This is a highly exothermic and hazardous step. The intermediate, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid, will precipitate as a solid.
-
Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Isolate the solid product by filtration, and wash it thoroughly with cold water until the filtrate is neutral to pH paper. Dry the intermediate under vacuum.
Protocol 2: Ammonolysis and Acidification
-
Setup: Place concentrated aqueous ammonia (e.g., 25-30% NH₃) in a beaker or flask and cool it to 0-5°C in an ice-salt bath.
-
Addition: Slowly add the dry 2,4-dichloro-5-(chlorosulfonyl)benzoic acid intermediate (1.0 mol) in small portions to the cold, stirred ammonia solution. Ensure the internal temperature does not exceed 10°C.[2][4]
-
Reaction: After the addition is complete, continue stirring the mixture at a low temperature for 1-2 hours to ensure the reaction goes to completion.
-
Acidification: While maintaining cooling, slowly add concentrated hydrochloric acid to the reaction mixture. The desired product, 2,4-dichloro-5-sulfamoylbenzoic acid, will precipitate. Continue adding acid until the pH of the slurry is between 1 and 2.[4][7]
-
Isolation: Stir for an additional 30 minutes in the cold, then collect the crude product by filtration. Wash the filter cake with cold water to remove residual salts.
References
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- 2-4-Dichloro-5-Sulfamoyl Benzoic Acid (Lasamide). Shreeneel Chemicals. [Link]
- A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
- Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid. Semantic Scholar. [Link]
- A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
- CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Preparation method of furosemide.
Sources
- 1. 2-4-Dichloro-5-Sulfamoyl Benzoic Acid (Lasamide) Manufacturer at Best Price in Ankleshwar, Gujarat [shreeneels.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid | Semantic Scholar [semanticscholar.org]
- 4. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 5. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 6. PHR9073 Pharmaceutical Secondary Standard CRM2736-23-4 [sigmaaldrich.com]
- 7. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 8. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
Stability issues of 2-Chloro-5-(chlorosulfonyl)benzoic acid in solution
Welcome to the technical support guide for 2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS 137-64-4). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of this reactive compound in solution. As a bifunctional molecule containing both a carboxylic acid and a highly reactive sulfonyl chloride, its handling and use in experimental settings require careful consideration.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound in solution?
A1: The main stability issue arises from the high reactivity of the sulfonyl chloride group. This functional group is susceptible to hydrolysis in the presence of water, leading to the formation of the corresponding sulfonic acid.[1] Additionally, it readily reacts with other nucleophiles that may be present in the reaction mixture, such as alcohols or amines.[1] This reactivity can lead to the degradation of the starting material and the formation of unwanted byproducts, impacting reaction yield and purity.
Q2: How does the choice of solvent affect the stability of this compound?
A2: Solvent selection is critical for maintaining the stability of this compound. Protic solvents, such as water, alcohols, and to a lesser extent, primary and secondary amines, should be avoided as they can react with the sulfonyl chloride group. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for reactions. However, it is crucial to use high-purity, anhydrous grades of these solvents, as even trace amounts of water can lead to hydrolysis over time.
Q3: What are the recommended storage conditions for this compound, both as a solid and in solution?
A3: As a solid, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[2][3][4] Storage at 4°C is often recommended.[5] For solutions, it is best practice to prepare them fresh for each use. If short-term storage is necessary, use an anhydrous aprotic solvent and store under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., -20°C) to minimize degradation.[6]
Q4: Can the carboxylic acid group on this compound interfere with reactions involving the sulfonyl chloride?
A4: Yes, the carboxylic acid group can participate in side reactions. Under basic conditions, it can be deprotonated to form a carboxylate, which could potentially act as an intramolecular nucleophile, although this is less common. More significantly, the acidic proton can neutralize basic reagents intended to react with the sulfonyl chloride or act as a catalyst for undesired side reactions. In some synthetic strategies, it may be necessary to protect the carboxylic acid group (e.g., as an ester) before carrying out reactions at the sulfonyl chloride.[7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound.
Issue 1: Low or No Product Yield in a Nucleophilic Substitution Reaction
If you are experiencing poor yields in a reaction where a nucleophile is intended to displace the chloride on the sulfonyl group, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Multiple Impurities in the Reaction Mixture
The formation of multiple products or impurities is a common challenge. This is often due to the high reactivity of the sulfonyl chloride and potential side reactions.
Potential Causes and Solutions
| Potential Cause | Explanation | Suggested Solution |
| Hydrolysis of Starting Material | The sulfonyl chloride group has reacted with trace amounts of water in the solvent or on the glassware.[1] | Ensure all glassware is oven-dried before use. Use freshly opened or properly stored anhydrous solvents. Purge the reaction vessel with an inert gas. |
| Reaction with Solvent | If a nucleophilic solvent (e.g., an alcohol) is used, it can react with the sulfonyl chloride to form a sulfonate ester. | Switch to a non-reactive, polar aprotic solvent such as DMF, DMSO, or acetonitrile. |
| Over-reaction with Nucleophile | If the nucleophile has multiple reactive sites, or if the product itself is nucleophilic, further reactions can occur. | Use a controlled stoichiometry of the nucleophile. Consider protecting other reactive groups on the nucleophile if necessary. |
| Side Reactions of the Carboxylic Acid | The carboxylic acid can be deprotonated by basic nucleophiles or reagents, potentially leading to solubility issues or unwanted salt formation.[7] | Protect the carboxylic acid as an ester prior to the reaction. The ester can be hydrolyzed in a subsequent step.[7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide using this compound
This protocol outlines the general steps for reacting this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 equivalents)
-
A non-nucleophilic base (e.g., triethylamine or pyridine, 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Oven-dried glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Dissolve the amine and the non-nucleophilic base in the anhydrous solvent.
-
In a separate flask, dissolve the this compound in the anhydrous solvent.
-
Slowly add the solution of this compound to the amine solution at 0 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a dilute aqueous acid solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Workflow for sulfonamide synthesis.
References
- Sciencemadness Wiki. Sulfuryl chloride. [Link]
- SD Fine-Chem. SULPHURYL CHLORIDE. [Link]
- US EPA. Benzoic acid, 2-chloro-5-(chlorosulfonyl)- - Substance Details - SRS. [Link]
- Google Patents. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
- PubChem. 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336. [Link]
- Chemistry LibreTexts. 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]
- Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- ResearchGate. The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. [Link]
Sources
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- 2. CAS 137-64-4: this compound [cymitquimica.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. 137-64-4 CAS MSDS (2-chloro-5-(chlorosulfonyl)-benzoicaci) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 2-Chloro-5-(chlorosulfonyl)benzoic acid by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and manufacturing, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy for the final active pharmaceutical ingredient (API). 2-Chloro-5-(chlorosulfonyl)benzoic acid is a critical building block in the synthesis of numerous therapeutic agents. Its bifunctional nature, featuring both a carboxylic acid and a highly reactive chlorosulfonyl group, presents distinct analytical challenges.[1][2] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for its purity assessment, grounded in scientific principles and validated protocols.
The Central Role of HPLC in Purity Profiling
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile pharmaceutical compounds.[3] Its precision, versatility, and ability to separate complex mixtures make it indispensable for quantifying the main component and detecting process-related and degradation impurities.[3][4][5] For a molecule like this compound, HPLC is particularly well-suited as it avoids the high temperatures used in Gas Chromatography (GC), which could cause thermal degradation of the sensitive chlorosulfonyl group.
The primary analytical hurdle for this compound is the high reactivity of the chlorosulfonyl moiety, which is susceptible to hydrolysis, converting it to the corresponding sulfonic acid.[1][2] This necessitates analytical methods that are either rapid enough to minimize degradation or that stabilize the molecule prior to analysis. This guide will compare two robust HPLC strategies: a direct analysis approach and a method involving pre-column derivatization.
Method 1: Direct Analysis by Reversed-Phase HPLC (RP-HPLC)
The direct approach is often preferred for its speed and simplicity, making it ideal for in-process controls where rapid feedback is crucial.[1] The key to a successful direct analysis is to employ a mobile phase with low water content and maintain a low pH. Acidifying the mobile phase suppresses the ionization of the carboxylic acid group, which is essential for achieving sharp, symmetrical peaks and reproducible retention on a reversed-phase column.[1]
Causality in Method Design: Why These Conditions?
-
Stationary Phase: A C18 reversed-phase column is the workhorse for this type of analysis. Its nonpolar stationary phase effectively retains the aromatic compound through hydrophobic interactions.
-
Mobile Phase: A gradient of acetonitrile and acidified water is used. Acetonitrile is a common organic modifier that elutes the compound from the C18 column. Phosphoric acid is added to the aqueous phase to maintain a pH well below the pKa of the carboxylic acid group (typically pH 2-3), ensuring it remains in its neutral, protonated form for better retention and peak shape.[6]
-
Sample Diluent: Anhydrous acetonitrile is the diluent of choice.[1] Using a non-aqueous, aprotic solvent is critical to prevent hydrolysis of the sample before injection. Samples should be prepared immediately before analysis to minimize degradation.[1]
-
Detection: The benzene ring in the molecule contains a chromophore that allows for direct UV detection.[1] A wavelength of approximately 240 nm is typically effective for detection.[1]
Experimental Protocol: Direct RP-HPLC
| Parameter | Condition |
| HPLC System | Gradient-capable with UV Detector |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 30% B to 90% B over 15 min, hold for 5 min, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 240 nm[1] |
| Injection Vol. | 10 µL |
| Sample Prep. | Accurately weigh ~10 mg of sample, dissolve in 10 mL of anhydrous acetonitrile.[1] |
Workflow for Direct HPLC Analysis
Caption: Workflow for the direct HPLC analysis of this compound.
Method 2: Pre-Column Derivatization HPLC
To overcome the instability of the chlorosulfonyl group, a derivatization strategy can be employed. This method converts the highly reactive analyte into a stable derivative, providing a more robust and reliable assessment of purity.[1] This approach is particularly valuable for final product release testing and stability studies where accuracy is paramount.
A common and effective derivatization is the reaction with anhydrous methanol. This converts the unstable sulfonyl chloride into a stable methyl sulfonate ester.[1] This derivative is less susceptible to hydrolysis and can be easily analyzed by conventional RP-HPLC.[1]
Causality in Method Design: Why Derivatize?
-
Analyte Stability: The primary reason is to eliminate the risk of on-column or pre-analysis hydrolysis, which would artificially lower the calculated purity of the parent compound.[1]
-
Robustness: The method is less sensitive to trace amounts of water in the HPLC system or solvents, leading to more consistent and reproducible results over time and across different laboratories.
-
Chromatography: The resulting methyl ester is typically more hydrophobic than the parent sulfonyl chloride, leading to stronger retention on a C18 column. This can sometimes provide better separation from polar impurities.
Experimental Protocol: Derivatization-Based HPLC
| Parameter | Condition |
| Derivatization | Weigh ~10 mg sample, add 10 mL anhydrous methanol, heat at 50°C for 30 min.[1] |
| HPLC System | Gradient-capable with UV Detector |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 min, hold for 5 min, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 235 nm |
| Injection Vol. | 10 µL |
Workflow for Derivatization-Based HPLC Analysis
Caption: Workflow for the derivatization-based HPLC analysis of the target compound.
Comparative Analysis and Method Selection
The choice between the direct and derivatization methods depends on the analytical objective.
| Parameter | Direct RP-HPLC Method | Derivatization-Based HPLC Method | Rationale & Insights |
| Speed & Throughput | High | Moderate | Direct method is faster due to no derivatization step, suitable for high-throughput screening. |
| Accuracy & Robustness | Moderate | High | Derivatization minimizes the risk of hydrolysis, leading to more accurate purity values.[1] |
| Risk of Artifacts | High (Hydrolysis) | Moderate (Incomplete Derivatization) | Hydrolysis in the direct method can inflate impurity levels. Incomplete reaction in the derivatization method can underestimate purity.[1] |
| Application | In-process control, rapid screening | Final product release, stability studies, reference standard qualification | The choice is dictated by the required level of analytical rigor at different stages of drug development. |
| LOD/LOQ | ~0.02% / ~0.05% | ~0.02% / ~0.05% | Both methods can achieve comparable and adequate detection limits for typical pharmaceutical impurity profiling.[1] |
Trustworthiness: Method Validation and System Suitability
Regardless of the chosen method, its reliability must be established through validation, following guidelines such as ICH Q2(R1).[7][8][9] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.
Furthermore, every analytical run must begin with a System Suitability Test (SST) . This is a self-validating check to ensure the chromatographic system is performing adequately on the day of analysis.[10][11] Key SST parameters include:
-
Tailing Factor: Ensures peak symmetry (typically 0.8-1.8).[12]
-
Theoretical Plates (N): Measures column efficiency.
-
Repeatability (%RSD): Precision of replicate injections of a standard solution.
Caption: Logical relationship between one-time method validation and daily system suitability tests.
Alternative Analytical Techniques
While HPLC is the predominant technique, other methods can be considered for specific applications.
-
Titrimetry: A classic chemical method. An acid-base titration could be used to determine the purity based on the carboxylic acid group, or a potentiometric titration could assay the hydrolyzable chloride of the sulfonyl group. However, this method lacks the specificity to separate and quantify individual impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Not suitable for direct analysis due to the compound's low volatility and thermal lability. It would require a derivatization step (e.g., silylation) to make the molecule volatile, adding complexity.
-
Capillary Electrophoresis (CE): Offers high separation efficiency and requires minimal sample volume. It could be a viable alternative, particularly for separating charged impurities, but may have lower sensitivity compared to HPLC-UV for certain compounds.
Conclusion
For the comprehensive purity analysis of this compound, reversed-phase HPLC stands out as the most powerful and versatile technique. The choice between a direct analysis method and a pre-column derivatization approach should be guided by the specific requirements of the analysis. The direct method offers speed for in-process applications, while the derivatization method provides superior accuracy and robustness for final product disposition and stability testing. Both methods, when properly developed and validated according to international guidelines like ICH and USP, provide a reliable system for ensuring the quality and safety of this critical pharmaceutical intermediate.[7][13]
References
- U.S. Pharmacopeia.
- ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- U.S. Pharmacopeia.
- Agilent Technologies.
- BenchChem. A Comparative Guide to HPLC Methods for Purity Assessment of 4-(Chlorosulfonyl)benzoic Acid.
- U.S. Pharmacopeia. <621> Chromatography - Notice of Adoption of Harmonized Standard.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- LCGC International. Are You Sure You Understand USP <621>?
- ICH. Quality Guidelines.
- Starodub. Revised ICH Guideline Q2(R1)
- ICH. Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ACS Publications. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.
- National Center for Biotechnology Information. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.
- SIELC Technologies. Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column.
- ResearchGate. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols | Request PDF.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid.
- IJRAR.org.
- Intertek.
- ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- BenchChem. An In-depth Technical Guide to the Solubility of 4-(Chlorosulfonyl)benzoic Acid in Organic Solvents.
- Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
- ResearchGate. Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review.
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- 12. Chromatography [usp.org]
- 13. usp.org [usp.org]
A Comparative Guide to the Characterization of 2-Chloro-5-(chlorosulfonyl)benzoic Acid and Its Derivatives
For researchers and professionals in drug development and organic synthesis, 2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS No. 137-64-4) is a pivotal starting material.[1][2][3] Its true value is realized in its derivatives, particularly sulfamoyl compounds, which form the backbone of essential pharmaceuticals, most notably diuretic agents like Furosemide.[3] This guide provides an in-depth comparison of the characterization methodologies for the parent compound and its key derivatives, grounded in established experimental data and protocols. We will explore the causal reasoning behind analytical choices, ensuring a robust and reproducible approach to characterization.
The Synthetic Foundation: From Precursor to Core Moiety
The journey begins with the synthesis of the parent compound, this compound. Understanding this synthesis is crucial as residual starting materials or by-products can complicate the characterization of subsequent derivatives. The most common industrial synthesis involves the electrophilic substitution of o-chlorobenzoic acid with an excess of chlorosulfonic acid.[4]
A typical laboratory-scale synthesis protocol is as follows:
-
A mixture of o-chlorobenzoic acid and chlorosulfonic acid (in a molar ratio of approximately 1:5 to 1:7) is heated at 90-100°C for several hours.[4] The excess chlorosulfonic acid acts as both reactant and solvent.
-
The reaction mixture is then cooled to room temperature.
-
It is slowly quenched by pouring it into a mixture of ice and water, ensuring the temperature remains below 10°C to manage the highly exothermic reaction.[4]
-
The precipitated solid product is collected by filtration and washed thoroughly with water to remove residual acids.
-
Further purification is achieved by dissolution in a suitable organic solvent (like diethyl ether), washing with brine, drying over an anhydrous salt (e.g., magnesium sulfate), and recrystallization from a solvent/anti-solvent system like ether/hexane.[4] The final product is typically a white to off-white solid.[2]
Caption: Workflow for the synthesis of the parent compound.
Key Derivatives and Their Comparative Importance
The reactivity of the chlorosulfonyl group (-SO₂Cl) is the gateway to a vast library of derivatives.[2] By reacting the parent acid with various amines or alcohols, different functional moieties can be introduced, drastically altering the molecule's physicochemical and pharmacological properties.
| Compound Name | General Structure / Key Feature | Primary Application / Significance |
| This compound | Parent Compound | Intermediate for pharmaceuticals and agrochemicals.[2][5] |
| 2-Chloro-5-sulfamoylbenzoic Acid Derivatives | -SO₂Cl replaced with -SO₂NR¹R² | Core of many diuretic drugs (e.g., Furosemide).[3] The nature of the R groups modulates activity and specificity. |
| 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives | Additional chloro group on the ring | Investigated for antidiabetic properties by inhibiting α-glucosidase and α-amylase.[6] |
| 2-Chloro-5-(methylsulfonyl)benzoic acid | -SO₂Cl replaced with -SO₂CH₃ | Intermediate in the synthesis of anti-inflammatory and analgesic medications, and used in herbicide formulations.[5] |
| 4-Chloro-5-chlorosulfonyl salicylic acid | A structural isomer and derivative of salicylic acid | A diuretic agent itself and a reagent for synthesizing the drug Xipamide.[7] Known to exhibit significant polymorphism.[7] |
A Multi-Pronged Approach to Characterization
Characterizing these molecules requires a suite of orthogonal analytical techniques. No single method is sufficient; instead, a combination of chromatographic and spectroscopic data provides a self-validating system for confirming identity, purity, and structure.
Caption: A typical workflow for derivative characterization.
Chromatographic Methods: Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of these derivatives and for isolating impurities for further study.[8]
Rationale: Reverse-phase (RP) HPLC is the method of choice. These aromatic acids are sufficiently nonpolar to be retained on a C8 or C18 column, and their elution can be finely controlled by adjusting the ratio of an organic solvent (like acetonitrile) and an aqueous buffer. This technique separates the target derivative from starting materials, reagents, and by-products based on differences in hydrophobicity.
Experimental Protocol: Reverse-Phase HPLC Analysis
-
Column: Newcrom R1 or equivalent C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8] Smaller 3 µm particle columns can be used for faster UPLC applications.[9]
-
Mobile Phase:
-
Solvent A: Deionized water with 0.1% acid (Phosphoric acid or Formic acid).
-
Solvent B: Acetonitrile (MeCN).
-
Causality: Phosphoric acid provides a stable, low pH to ensure the carboxylic acid group remains protonated (-COOH), leading to consistent retention times and sharp peaks. For Mass Spectrometry (MS) detection, volatile formic acid must be used instead to avoid fouling the ion source.[8][9]
-
-
Gradient: A typical gradient might run from 20% B to 80% B over 15-20 minutes. The exact gradient must be optimized for the specific derivative to ensure adequate separation from impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the benzene ring absorbs strongly (e.g., 254 nm or 280 nm).
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. A pure sample should exhibit a single, sharp, symmetrical peak.
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopy provides the definitive structural evidence.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid, non-destructive technique perfect for confirming the presence of key functional groups. It serves as a quick quality control check to verify that the desired reaction has occurred at the sulfonyl chloride site.
-
Parent Compound (-SO₂Cl): Will show characteristic strong asymmetric and symmetric stretching bands for the S=O bonds.
-
Sulfamoyl Derivative (-SO₂NR¹R²): The -SO₂Cl bands will disappear and be replaced by sulfamoyl-specific bands. Additionally, N-H stretching bands will appear if a primary or secondary amine was used.
-
Carboxylic Acid (-COOH): A very broad O-H stretch will be visible around 2500-3300 cm⁻¹, and a sharp C=O stretch will appear around 1700 cm⁻¹.[10]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. They provide information on the chemical environment of every proton and carbon atom, allowing for definitive confirmation of the derivative's constitution and regiochemistry.
-
¹H NMR: The aromatic region (typically 7.0-8.5 ppm) will show distinct splitting patterns confirming the substitution on the benzene ring. The appearance of new signals corresponding to the protons on the R-groups of a new sulfamoyl moiety, and the disappearance of the amine protons, confirms derivative formation.
-
¹³C NMR: Confirms the carbon skeleton and the presence of all functional groups. The chemical shift of the carbon attached to the sulfur atom will change significantly upon derivatization.
C. Mass Spectrometry (MS)
Rationale: Coupled with HPLC (LC-MS), this technique provides the molecular weight of the compound, offering definitive confirmation of the elemental formula. The fragmentation pattern observed in MS/MS analysis can further corroborate the proposed structure. A novel derivatization method using a related compound, 3-(chlorosulfonyl)benzoic acid, has been shown to significantly improve ionization efficiency and sensitivity in LC-MS/MS analysis for certain lipid classes, highlighting the power of this functional group in analytical chemistry.[11]
X-ray Diffraction: The Solid-State Architecture
Rationale: For pharmaceutical applications, the solid-state structure is as critical as the molecular structure. X-ray diffraction (XRD) on a single crystal provides the absolute 3D arrangement of molecules in the crystal lattice. This is essential for studying polymorphism—the ability of a compound to exist in multiple crystal forms.[7]
Significance: Different polymorphs can have drastically different properties, including solubility, bioavailability, and stability. A striking example is 4-chloro-5-chlorosulfonyl salicylic acid, for which four distinct polymorphs have been isolated and characterized by single-crystal and powder XRD.[7] This underscores the necessity of this analysis for any derivative intended for pharmaceutical use.
Conclusion: An Integrated and Validating Approach
The characterization of this compound and its derivatives is not a linear process but an integrated system of cross-validating analytical techniques. A high-purity result from HPLC is only meaningful if the structure of the peak is confirmed by NMR and MS. The functional groups identified by FTIR must be consistent with the structure elucidated by NMR. For drug development professionals, understanding the solid-state polymorphism via XRD is a non-negotiable step. By applying this comprehensive suite of methodologies and understanding the scientific principles behind each, researchers can confidently synthesize, purify, and characterize these valuable compounds for their critical applications in medicine and industry.
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A Comparative Guide to the Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid for Pharmaceutical and Agrochemical Research
In the landscape of pharmaceutical and agrochemical development, the synthesis of key intermediates with high purity and yield is of paramount importance. 2-Chloro-5-(chlorosulfonyl)benzoic acid is a critical building block, serving as a precursor for a variety of bioactive molecules. This guide provides an in-depth comparison of the primary synthesis routes to this valuable compound, offering field-proven insights and experimental data to inform researchers, scientists, and drug development professionals in their synthetic strategy.
Introduction: The Significance of this compound
This compound, with the CAS number 47046-86-2, is a bifunctional molecule featuring both a carboxylic acid and a reactive sulfonyl chloride group. This unique combination allows for sequential or orthogonal derivatization, making it a versatile intermediate in the synthesis of complex organic molecules. Its derivatives have shown promise in various therapeutic areas and as potent agrochemicals. The efficiency and scalability of its synthesis are therefore critical considerations for any research and development program.
Primary Synthesis Route: Direct Chlorosulfonation of 2-Chlorobenzoic Acid
The most established and widely utilized method for the preparation of this compound is the direct electrophilic aromatic substitution of 2-chlorobenzoic acid with chlorosulfonic acid.[1] This one-step process is favored for its simplicity and relatively high yield.
Mechanistic Insights
The reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the electrophile, attacking the electron-rich aromatic ring of 2-chlorobenzoic acid. The chloro and carboxylic acid groups are ortho,para- and meta-directing groups, respectively. The substitution occurs predominantly at the 5-position, which is para to the chloro group and meta to the carboxylic acid group. This regioselectivity is a key advantage of this synthetic approach.
Diagram of the Primary Synthesis Route
Caption: Direct chlorosulfonation of 2-chlorobenzoic acid.
Experimental Protocol
A typical experimental procedure involves heating a mixture of 2-chlorobenzoic acid and an excess of chlorosulfonic acid.[1] The reaction is generally carried out at elevated temperatures to ensure a reasonable reaction rate.
Step-by-Step Protocol:
-
Reaction Setup: A mixture of 2-chlorobenzoic acid and chlorosulfonic acid is heated to 90-100°C for several hours.
-
Quenching: The reaction mixture is then cooled and carefully poured into a mixture of ice and water to quench the excess chlorosulfonic acid and precipitate the product. This step is highly exothermic and requires careful temperature control.
-
Isolation: The solid product is collected by filtration and washed thoroughly with water to remove any residual acids.
-
Purification: The crude product can be further purified by recrystallization or by dissolving it in a suitable organic solvent like diethyl ether, followed by washing, drying, and concentration to yield the final product.[1]
Performance Data
| Parameter | Value | Reference |
| Starting Material | 2-Chlorobenzoic Acid | [1] |
| Reagent | Chlorosulfonic Acid | [1] |
| Reaction Temperature | 90-100°C | [1] |
| Reaction Time | 5 hours | [1] |
| Reported Yield | 76.8% | [1] |
| Melting Point | 149-151°C | [1] |
Alternative Synthetic Strategies: A Comparative Discussion
While direct chlorosulfonation is the most common route, other synthetic strategies can be envisaged, particularly for structurally related compounds. These alternatives, while not always directly applicable or advantageous for this compound, provide valuable context for synthetic planning.
Multi-step Synthesis via Sulfonation and Subsequent Chlorination
An alternative approach would involve the sulfonation of 2-chlorobenzoic acid to produce 2-chloro-5-sulfobenzoic acid, followed by a chlorination step to convert the sulfonic acid to the desired sulfonyl chloride.
-
Plausibility: This two-step approach is chemically sound. Sulfonation can be achieved using fuming sulfuric acid, and the subsequent chlorination of the sulfonic acid can be performed with reagents like thionyl chloride or phosphorus pentachloride.
-
Drawbacks: This method introduces additional synthetic steps, which typically leads to a lower overall yield and increased production costs. The separation and purification of the intermediate sulfonic acid can also be challenging.
Synthesis from Amino Precursors
A synthetic route starting from an amino-substituted benzoic acid, such as 2-amino-5-sulfamoylbenzoic acid, has been described for the synthesis of related compounds.[2] This would involve diazotization of the amino group followed by a Sandmeyer-type reaction to introduce the chloro group.
-
Applicability: This strategy is more relevant for the synthesis of derivatives where the sulfamoyl group is already in place. Converting the sulfamoyl group back to a sulfonyl chloride would require harsh conditions and is not a practical route to the target molecule.
Synthesis from Different Starting Materials
Patents have described the synthesis of structurally similar compounds, such as 2,4-dichloro-5-sulfamoylbenzoic acid, starting from 2,4-dichlorotrichlorobenzyl.[3][4] This involves chlorosulfonation followed by hydrolysis of the trichloromethyl group to a carboxylic acid.
-
Relevance: This highlights the possibility of manipulating different functional groups on the benzene ring to arrive at the desired product. However, for the synthesis of this compound, the availability and cost of the starting material, 2-chloro-trichlorobenzyl, would be a major consideration.
Logical Flow of Synthetic Route Comparison
Caption: Comparison of synthetic routes based on key performance indicators.
Safety and Environmental Considerations
The use of chlorosulfonic acid in the primary synthesis route necessitates stringent safety protocols. Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water, releasing toxic hydrogen chloride and sulfuric acid fumes.[5][6][7][8]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.
-
Quenching: The quenching of the reaction mixture is a critical step that must be performed with extreme caution to control the exothermic reaction.
-
Waste Disposal: The acidic waste generated during the workup process must be neutralized before disposal in accordance with local regulations.
From an environmental perspective, the direct chlorosulfonation route is atom-economical to a certain degree as it incorporates a significant portion of the reagent into the final product. However, the use of a large excess of chlorosulfonic acid and the generation of acidic waste are notable drawbacks. Green chemistry principles would encourage the exploration of catalytic methods or the use of less hazardous sulfonating agents, although currently, no such methods have been reported to be as effective for this specific transformation.
Conclusion and Recommendations
Based on the available experimental data and a thorough analysis of alternative strategies, the direct chlorosulfonation of 2-chlorobenzoic acid remains the most practical and efficient method for the synthesis of this compound. Its single-step nature, coupled with a good yield, makes it the preferred route for both laboratory-scale synthesis and industrial production.
Researchers and process chemists should prioritize optimizing the reaction conditions and workup procedure of the direct chlorosulfonation to maximize yield and purity while ensuring the highest safety standards. While the exploration of greener alternatives is a laudable goal for future research, the current state of the art firmly supports the continued use of this established and reliable synthetic method.
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A Senior Application Scientist's Guide to Alternative Sulfonating Reagents
To the Modern Researcher: Moving Beyond Chlorosulfonic Acid
Sulfonation, the attachment of a sulfonyl group (–SO₃H), is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The resulting sulfonic acids are pivotal intermediates, enhancing the aqueous solubility of drug candidates, forming the basis of ion-exchange resins, and serving as the functional core of detergents and dyes.[1][2][3] For decades, chlorosulfonic acid (ClSO₃H) has been a go-to reagent for this transformation—it is potent, cost-effective, and broadly applicable.
However, its utility comes at a significant cost. Chlorosulfonic acid is notoriously corrosive, highly reactive, and reacts violently with water.[4][5][6][7] Critically, for every mole of sulfonic acid produced, an equimolar amount of hazardous hydrogen chloride (HCl) gas is generated, posing substantial safety, equipment, and environmental challenges.[8][9] These drawbacks necessitate a shift towards safer, more selective, and environmentally benign alternatives. This guide provides a comparative analysis of viable alternative reagents, grounded in experimental evidence, to empower researchers in making informed decisions for their specific synthetic needs.
The Benchmark: Understanding Chlorosulfonic Acid
Chlorosulfonic acid is a powerful electrophile that readily sulfonates a wide range of organic compounds. Its high reactivity stems from the strong electron-withdrawing nature of the chlorine and oxygen atoms, making the sulfur atom highly susceptible to nucleophilic attack by an aromatic ring or other substrate.
Mechanism of Action: The reaction proceeds via a classic electrophilic aromatic substitution (SₑAr) mechanism. The aromatic π-system attacks the electrophilic sulfur atom, forming a resonance-stabilized intermediate (sigma complex). A base then removes a proton to restore aromaticity, yielding the sulfonic acid and releasing HCl. The unavoidable co-production of HCl is a major drawback, requiring robust scrubbing systems and corrosion-resistant equipment.[8][9]
Key Alternatives to Chlorosulfonic Acid
The search for better sulfonating agents has led to the development of several alternatives, each with a unique profile of reactivity, selectivity, and safety. The most prominent among these are sulfur trioxide complexes, oleum, and sulfamic acid.
Sulfur Trioxide (SO₃) Complexes
Free sulfur trioxide is a powerful sulfonating agent but is a volatile, difficult-to-handle solid. By forming complexes with Lewis bases like pyridine or dimethylformamide (DMF), its reactivity can be tamed, resulting in stable, solid reagents that are much safer and easier to handle.[10]
-
SO₃-Pyridine Complex: This is perhaps the most widely used alternative. The pyridine molecule moderates the extreme electrophilicity of SO₃, transforming it into a milder, more selective sulfonating agent.[1][10][11] This moderation is crucial when working with sensitive substrates that would be degraded by harsher reagents like chlorosulfonic acid. It is particularly effective for the sulfation of alcohols and the sulfonation of reactive heterocycles like furans and pyrroles.[11][12][13]
-
SO₃-DMF Complex: The complex of sulfur trioxide with N,N-dimethylformamide is another excellent option, often demonstrating different selectivity compared to the pyridine complex.[14] It has proven particularly useful for the sulfation of complex biomolecules like polysaccharides and peptides containing tyrosine residues, where other reagents might cause cleavage of sensitive bonds.[15][16][17]
Advantages of SO₃ Complexes:
-
Enhanced Safety: They are stable, non-volatile solids, significantly reducing handling risks.[10]
-
High Selectivity: Milder reactivity allows for the sulfonation of sensitive functional groups without side reactions.[14]
-
No HCl Byproduct: The reaction does not generate corrosive HCl gas.
Limitations:
-
Reduced Reactivity: Not suitable for de-activated aromatic systems that require a more potent electrophile.
-
Cost: Generally more expensive than chlorosulfonic acid or oleum.[2]
Oleum (Fuming Sulfuric Acid)
Oleum is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄).[18] It is a more potent sulfonating agent than concentrated sulfuric acid alone because it contains a high concentration of the active electrophile, SO₃.[19][20]
Mechanism of Action: The reaction mechanism is similar to that of other SₑAr sulfonations. The electrophile, either free SO₃ or its protonated form, ⁺SO₃H, is attacked by the aromatic ring.[18] A key feature of sulfonation with oleum or sulfuric acid is its reversibility.[3][21] Heating the sulfonic acid in dilute aqueous acid can remove the –SO₃H group, a property exploited in synthesis to use the sulfonic acid as a temporary blocking group.
Advantages of Oleum:
-
High Reactivity: Capable of sulfonating less reactive aromatic compounds.
-
Cost-Effective: Relatively inexpensive and readily available.
Limitations:
-
Harsh Conditions: Highly corrosive and requires careful handling.
-
Byproduct Formation: Can lead to the formation of undesired byproducts like sulfones, especially at high temperatures.[22][23]
-
Waste Generation: The reaction generates a significant amount of waste sulfuric acid, which requires neutralization and disposal.[2][9]
Sulfamic Acid (H₃NSO₃)
Sulfamic acid is a stable, crystalline solid that represents one of the mildest sulfonating agents.[24] It is particularly useful for the sulfation of alcohols and ethoxylates.[2]
Mechanism of Action: When heated, sulfamic acid can react with alcohols to form sulfate esters.[25] A significant advantage is its selectivity; it will sulfate hydroxyl groups without sulfonating aromatic rings, which is ideal for producing specific surfactants like sulfated alkyl phenol ethoxylates.[2]
Advantages of Sulfamic Acid:
-
High Selectivity: Specifically targets alcohol groups over aromatic rings.[2]
-
Safety: A stable, non-hygroscopic solid that is much safer to handle than liquid acids.[24]
-
Mild Conditions: Reactions are typically less aggressive, reducing equipment corrosion and byproduct formation.[26][27]
Limitations:
-
Limited Scope: Primarily used for sulfating alcohols, not for general aromatic sulfonation.
-
Cost: It is a more expensive reagent compared to industrial bulk chemicals like oleum.[2]
Comparative Data Summary
| Feature | Chlorosulfonic Acid | SO₃-Pyridine / SO₃-DMF | Oleum (Fuming H₂SO₄) | Sulfamic Acid |
| Physical Form | Colorless to yellow liquid[4] | White to off-white solid[13] | Viscous, fuming liquid | White crystalline solid |
| Reactivity | Very High | Moderate to High[10] | High[18] | Low to Moderate |
| Primary Use | General aromatic sulfonation | Sulfonation of sensitive substrates, sulfation of alcohols[1][12] | Sulfonation of deactivated aromatics | Sulfation of alcohols and ethoxylates[2][25] |
| Key Byproduct | HCl gas (corrosive, hazardous)[8] | Pyridine/DMF (solvent) | Spent H₂SO₄ (waste acid)[2] | Ammonium salts[25] |
| Safety Profile | Highly corrosive, reacts violently with water, toxic fumes[4][5][6][28] | Stable solid, easier to handle, safer alternative[1][10] | Highly corrosive, strong oxidant[18] | Mild acid, stable solid, low corrosion[26][27] |
| Selectivity | Moderate | High (avoids side reactions on sensitive groups)[14] | Moderate (risk of sulfone formation)[22] | Very High (for alcohols over aromatics)[2] |
| Cost | Low | High | Low | Moderate to High[2] |
Visualizing the Process: Workflows and Mechanisms
A clear understanding of the experimental workflow and underlying reaction mechanisms is critical for successful synthesis.
General Sulfonation Experimental Workflow
The following diagram outlines a typical workflow for a laboratory-scale sulfonation reaction.
Caption: A generalized workflow for performing a sulfonation reaction.
Comparative Reaction Mechanisms
The choice of reagent fundamentally alters the reaction environment, as illustrated by comparing the mechanisms of chlorosulfonic acid and an SO₃ complex.
Caption: Key difference: ClSO₃H produces HCl gas; SO₃-Pyridine regenerates the base.
Experimental Protocol: Sulfonation of 1-Indanol with SO₃-Pyridine Complex
This protocol provides a practical example of using a milder, safer alternative to chlorosulfonic acid for the sulfation of an alcohol, a reaction useful in creating intermediates with good leaving groups for further synthesis.[12][13]
Objective: To synthesize 1-indanol sulfate monoester.
Materials:
-
1-Indanol
-
Sulfur trioxide pyridine complex (SO₃-py)
-
Anhydrous Pyridine (solvent)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Diethyl ether
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Stir plate, round-bottom flask, condenser, addition funnel, and standard glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-indanol (1.0 eq) in anhydrous pyridine (approx. 0.5 M solution) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve the sulfur trioxide pyridine complex (1.5 eq) in anhydrous pyridine. Transfer this solution to an addition funnel.
-
Sulfation Reaction: Add the SO₃-pyridine solution dropwise to the cooled 1-indanol solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and stir for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with cold, saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash removes excess pyridine and acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Note: The use of anhydrous pyridine as a solvent is critical; any water present would rapidly consume the SO₃ complex. The slow, controlled addition at low temperature is essential to manage the exothermic nature of the reaction and prevent byproduct formation.
Conclusion and Future Outlook
While chlorosulfonic acid remains a powerful tool for sulfonation, its significant safety and environmental drawbacks make a compelling case for the adoption of alternatives. For researchers in drug development and fine chemical synthesis, SO₃ complexes offer a superior balance of reactivity, selectivity, and safety, especially when dealing with complex and sensitive molecules. Oleum remains a viable, low-cost option for robust, deactivated substrates where harsh conditions are tolerable. Sulfamic acid has carved out a valuable niche for the selective sulfation of alcohols.
The choice of a sulfonating agent should be a deliberate one, guided by the specific requirements of the substrate, the scale of the reaction, and a commitment to safer, more sustainable chemical practices. As the field advances, the development of even more efficient, selective, and environmentally benign sulfonating systems will continue to be a priority.
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A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-5-(chlorosulfonyl)benzoic acid
In the landscape of pharmaceutical development, the purity and concentration of starting materials and intermediates are not merely figures on a certificate of analysis; they are the foundational pillars upon which the safety and efficacy of the final drug product are built. 2-Chloro-5-(chlorosulfonyl)benzoic acid is a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring both a carboxylic acid and a highly reactive chlorosulfonyl group, demands robust and reliable analytical methods for its characterization. This guide provides an in-depth comparison of analytical method validation strategies for this compound, grounded in scientific principles and regulatory expectations.
The validation of an analytical procedure is the documented process of demonstrating that it is suitable for its intended purpose.[1][2] For a critical intermediate like this compound, this means the methods must be able to unequivocally assess its identity, purity, and strength. The International Council for Harmonisation (ICH) Q2(R1) guideline is the universally recognized standard for this process, outlining the necessary validation characteristics.[1][3][4]
Section 1: Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique is the first critical decision. The choice depends on the specific question being asked: Are we confirming identity? Quantifying the main component (assay)? Or detecting trace impurities? For this compound, the two most practical and powerful techniques are High-Performance Liquid Chromatography (HPLC) and Potentiometric Titration.
| Analytical Technique | Primary Application | Principle | Strengths | Limitations |
| Reversed-Phase HPLC (RP-HPLC) with UV Detection | Assay, Impurity Profiling, Specificity | Separation based on polarity differences between the analyte and a non-polar stationary phase. | High specificity, can separate the main compound from related substances and degradation products, suitable for both assay and impurity determination.[5] | Requires a reference standard, can be complex to develop, sensitive to mobile phase composition. |
| Potentiometric Titration | Assay (Purity) | Measures the change in potential between two electrodes as a titrant is added, allowing for the quantification of an acidic or basic functional group.[6][7] | An absolute method (can be primary), highly precise, does not always require a specific reference standard for the analyte.[6] | Lacks specificity (will titrate any acidic proton), not suitable for impurity detection, can be affected by interfering acidic or basic substances. |
Expert Rationale: While titration offers high precision for an assay, its lack of specificity is a significant drawback for a reactive intermediate that can have acidic impurities (e.g., the hydrolysis product). Therefore, RP-HPLC is the superior choice for comprehensive quality control , as it can simultaneously perform an assay and quantify impurities. Potentiometric titration serves as an excellent orthogonal method to confirm the assay value obtained by HPLC, providing a higher level of assurance.
Section 2: The Pillars of Validation: A Head-to-Head Comparison
Method validation is a systematic study of performance characteristics. Below, we compare how HPLC and potentiometric titration are validated for the assay of this compound, with acceptance criteria derived from ICH Q2(R1) guidelines.[1][3]
| Validation Parameter | RP-HPLC Method | Potentiometric Titration Method | Acceptance Criteria (Typical) |
| Specificity | Forced degradation studies (acid, base, oxidation, heat, light) are performed. The method must demonstrate the ability to resolve the main peak from all degradation products and potential impurities. Peak purity analysis using a photodiode array (PDA) detector is essential.[8] | Limited. The method is selective for acidic functional groups but cannot distinguish between the carboxylic acid of the target compound and other acidic impurities. Specificity can be inferred if results match an orthogonal method like HPLC. | HPLC: Peak is spectrally pure and resolved from all other peaks (Resolution > 2.0). |
| Linearity | Analysis of at least five concentration levels, typically from 80% to 120% of the target concentration.[9] | Analysis of at least five different sample weights around the target weight. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant. |
| Accuracy | Performed by analyzing samples spiked with a known amount of analyte (placebo spike) or by comparing results to a well-characterized reference standard. Typically performed at three levels (e.g., 80%, 100%, 120%) in triplicate.[10] | Performed by assaying a high-purity, well-characterized reference material or by comparison to an independent, validated method. | Mean recovery of 98.0% to 102.0%.[10] |
| Precision (Repeatability & Intermediate Precision) | Repeatability: Six replicate preparations at 100% of the target concentration. Intermediate Precision: Repeatability study performed by a different analyst, on a different day, with a different instrument. | Repeatability: Six replicate titrations of the same sample. Intermediate Precision: Repeatability study performed by a different analyst on a different day. | Relative Standard Deviation (RSD) ≤ 1.0% for assay.[2] |
| Range | The range is established by confirming that the method has acceptable linearity, accuracy, and precision within the specified lower and upper concentration limits.[9] | The range is established by confirming acceptable linearity, accuracy, and precision over a range of sample weights. | The specified range of the method. |
| Robustness | Deliberate variations in method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%). | Deliberate variations in method parameters (e.g., solvent for sample dissolution, stirring speed). | System suitability parameters must pass. Results should not be significantly affected by the variations. |
Section 3: Visualizing the Validation Workflow
A structured approach is crucial for efficient and compliant method validation. The following diagrams illustrate the logical flow of the validation process.
Caption: High-level workflow for analytical method validation.
Caption: Logical approach for establishing method specificity.
Section 4: Detailed Experimental Protocols
Trustworthy data comes from meticulously executed protocols. The following are condensed, step-by-step procedures for validating the assay of this compound.
Protocol 1: Validation of an RP-HPLC-UV Method
-
Instrumentation & Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
HPLC-grade acetonitrile (ACN), water, and phosphoric acid.
-
Reference Standard (RS) of this compound (>99.5% purity).
-
Sample of this compound.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Anhydrous Acetonitrile.[11] Causality: Using anhydrous ACN is critical to prevent hydrolysis of the sulfonyl chloride group prior to injection.
-
-
Validation Procedure: Accuracy (Spike Recovery)
-
Prepare a placebo (if a formulation matrix exists) or use the sample diluent.
-
Accurately prepare a stock solution of the analyte RS.
-
Spike the placebo at three concentration levels (e.g., 50%, 100%, 150% of the target assay concentration) in triplicate.
-
Prepare a standard solution at the 100% level.
-
Inject the standard and spiked samples.
-
Calculate the percent recovery for each spiked sample using the formula: (Amount Found / Amount Added) * 100.
-
Protocol 2: Validation of a Potentiometric Titration Method
-
Instrumentation & Materials:
-
Titration Parameters:
-
Mode: Equivalence point titration (detecting the inflection point of the titration curve).
-
Stirring Speed: Constant and adequate to ensure homogeneity without vortex formation.
-
Dosing: Dynamic, with smaller increments near the expected equivalence point.
-
-
Validation Procedure: Precision (Repeatability)
-
Accurately weigh six individual samples of the analyte at the target weight (e.g., 200 mg).
-
Dissolve each sample in a fixed volume of the chosen solvent (e.g., 50 mL).
-
Titrate each sample with standardized 0.1 M NaOH to the potentiometric endpoint. The titrator will automatically detect the volume at the inflection point.
-
Calculate the assay percentage for each replicate based on the titrant consumption, molecular weight of the analyte, and sample weight.
-
Calculate the mean assay value and the Relative Standard Deviation (RSD) of the six results.
-
Section 5: Conclusion and Authoritative Recommendations
For the comprehensive quality control of this compound, a validated RP-HPLC method is indispensable . It is the only technique that can provide assurance of identity, purity (assay), and the impurity profile in a single analysis. Its specificity is its greatest strength, allowing for the confident detection of process-related impurities and degradation products that could impact the quality of the final API.
Potentiometric titration , while highly precise, should be viewed as a complementary, orthogonal technique. Its value lies in providing an independent confirmation of the assay value determined by HPLC. A strong agreement between the two methods provides a high degree of confidence in the purity value assigned to a batch of this critical intermediate.
Ultimately, the choice and validation of analytical methods are governed by their intended purpose.[1] A robust validation package, built on the principles outlined in ICH guidelines and supported by sound scientific rationale, is not a regulatory hurdle but a fundamental component of ensuring product quality and patient safety.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Available at: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology
- Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: https://sielc.com/separation-of-benzoic-acid-2-chloro-5-chlorosulfonyl-on-newcrom-r1-hplc-column.html
- Quality Guidelines. International Council for Harmonisation (ICH). Available at: https://www.ich.org/page/quality-guidelines
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: https://starodub.
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). Available at: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf
- Verma, B. C., & Sharma, D. K. (1986). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry - Section A, 25A(9), 863-864. Available at: http://nopr.niscpr.res.in/handle/123456789/25895
- Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. Available at: https://www.agilent.com/en/regulatory-guidelines-on-analytical-method-development-usfda-ich-and-usp-perspective
- Chabrecek, P. L. (2002). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: https://www.ivtnetwork.com/article/step-step-analytical-methods-validation-and-protocol-quality-system-compliance-industry-0
- Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: https://www.propharmagroup.
- FDA publishes new Guidance on Validation of Analytical Methods. European Compliance Academy. Available at: https://www.gmp-compliance.
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- Semskova, K., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8382743/
- A Comparative Guide to HPLC Methods for Purity Assessment of 4-(Chlorosulfonyl)benzoic Acid. Benchchem. Available at: https://www.benchchem.com/blog/a-comparative-guide-to-hplc-methods-for-purity-assessment-of-4-chlorosulfonylbenzoic-acid/
- Potentiometric Titrations. University of California, Davis. Available at: https://chem.libretexts.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Available at: https://www.gavinpublishers.
- Potentiometric titration. Wikipedia. Available at: https://en.wikipedia.
- HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available at: https://helixchrom.com/hplc-methods-for-analysis-of-benzoic-acid/
- de Souza, M. V. N., & de Almeida, M. V. (2019). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. Revista Brasileira de Farmacognosia. Available at: https://www.typeset.io/papers/validation-of-analytical-methods-in-a-pharmaceutical-26o9h46r7y
- Semskova, K., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.analchem.1c01496
- Chloride titrations with potentiometric indication. Metrohm. Available at: https://www.metrohm.
- de Souza, M. V. N., & de Almeida, M. V. (2019). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. SciELO Brazil. Available at: https://www.scielo.br/j/rbfar/a/9Y7Yv3h7Y8j3x8X3Y8qY8yC/?lang=en
- Chloride titrations with potentiometric indication. Metrohm. Available at: https://www.metrohm.
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A Comparative Spectroscopic Guide to the Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic acid
In the landscape of pharmaceutical and chemical synthesis, the unambiguous confirmation of molecular structure is paramount. The transformation of a precursor molecule into a desired product must be monitored and verified with rigorous analytical techniques. This guide provides an in-depth spectroscopic comparison between 2-chlorobenzoic acid, a common starting material, and its synthetically derived product, 2-Chloro-5-(chlorosulfonyl)benzoic acid. Professionals in drug development and chemical research will find this guide valuable for understanding the key spectral changes that validate this important synthetic transformation.
The synthesis involves an electrophilic aromatic substitution, where chlorosulfonic acid is used to introduce a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring of 2-chlorobenzoic acid.[1] The reaction specifically directs the incoming electrophile to the position para to the activating carboxyl group and meta to the deactivating chloro group.
Caption: Synthesis of this compound.
Experimental Methodologies
Synthesis of this compound
The synthesis protocol is adapted from established chemical literature.[1]
-
Reaction Setup: A mixture of 2-chlorobenzoic acid and an excess of chlorosulfonic acid is carefully heated to approximately 90-100°C.[1] This temperature is maintained for several hours to ensure the reaction goes to completion.
-
Quenching: The reaction mixture is then cooled to room temperature and slowly poured into a mixture of ice and water. This step is highly exothermic and must be performed with caution to keep the temperature below 10°C.[1]
-
Isolation: The resulting solid precipitate is collected by filtration and washed thoroughly with cold water to remove any residual acid.
-
Purification: The crude product is then dissolved in a suitable organic solvent, such as diethyl ether, washed with a saturated sodium chloride solution, and dried over an anhydrous drying agent like magnesium sulfate.[1] The final product is obtained by recrystallization, typically from an ether/hexane solvent system, yielding crystalline this compound.[1]
Spectroscopic Analysis Protocols
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Spectra were acquired using a KBr pellet technique. A small amount of the sample was ground with dry potassium bromide and pressed into a thin, transparent disk. The spectrum was recorded from 4000 to 400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[2][3] Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ 0.00).[2][4]
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectra were obtained to determine the molecular weight and fragmentation patterns of the compounds.
Spectroscopic Comparison: Precursor vs. Product
The core of this guide is the direct comparison of the spectra obtained from the starting material and the final product. The introduction of the chlorosulfonyl group induces significant and predictable changes in the spectra, providing clear evidence of a successful reaction.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is a powerful tool for identifying the presence and absence of key functional groups.[5][6] The most telling changes occur in the fingerprint and functional group regions of the spectrum.
-
2-Chlorobenzoic Acid (Precursor):
-
A very broad absorption band is observed from ~3200 cm⁻¹ to ~2500 cm⁻¹, characteristic of the O-H stretch of the carboxylic acid dimer.
-
A sharp, strong peak appears around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carboxylic acid.
-
C-Cl stretching vibrations can be observed in the lower frequency region, typically below 800 cm⁻¹.
-
-
This compound (Product):
-
The broad O-H and the strong C=O peaks from the carboxylic acid group remain, as this functional group is unchanged.
-
Crucially, two new, strong absorption bands appear. These are characteristic of the sulfonyl chloride group: one for the asymmetric S=O stretch (~1375 cm⁻¹) and another for the symmetric S=O stretch (~1170 cm⁻¹).[7] The presence of these two peaks is a definitive indicator of the successful sulfonation.
-
A peak corresponding to the S-Cl stretch also appears, typically in the 600-500 cm⁻¹ range.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Analysis
¹H NMR provides detailed information about the electronic environment of protons on the aromatic ring. The substitution pattern and the electron-withdrawing nature of the new -SO₂Cl group cause predictable shifts in the proton signals.
-
2-Chlorobenzoic Acid (Precursor):
-
The spectrum shows signals in the aromatic region (typically δ 7.3-8.1 ppm).[2][8] The protons on the ring will exhibit a complex splitting pattern due to their proximity and coupling with each other. For instance, in CDCl₃, one might observe a doublet of doublets around 8.09 ppm for the proton ortho to the carboxyl group.[2][8]
-
-
This compound (Product):
-
The introduction of the strongly electron-withdrawing -SO₂Cl group deshields the remaining aromatic protons, causing them to shift downfield (to a higher ppm value).
-
The symmetry of the ring is broken in a new way, leading to a distinct pattern for the three remaining protons. One would expect to see three signals in the aromatic region, each integrating to one proton. The proton positioned between the two electron-withdrawing groups (carboxyl and chlorosulfonyl) would be the most deshielded and appear furthest downfield.
-
Carbon-13 (¹³C NMR) Spectroscopy Analysis
¹³C NMR complements the proton data by showing changes in the carbon framework of the molecule.
-
2-Chlorobenzoic Acid (Precursor):
-
This compound (Product):
-
The signal for the carboxyl carbon will remain in a similar position.
-
The aromatic region will still show six signals, but their chemical shifts will be altered. The carbon atom directly bonded to the new -SO₂Cl group (C5) will show a significant downfield shift due to the substituent's inductive effect. Other carbons in the ring will also experience shifts in their resonance frequencies, reflecting the new electronic distribution.
-
Mass Spectrometry (MS) Analysis
MS provides the molecular weight of the compounds, which is a fundamental piece of evidence for the transformation.
-
2-Chlorobenzoic Acid (Precursor):
-
The molecular ion peak (M⁺) will appear at an m/z (mass-to-charge ratio) of approximately 156, with a characteristic M+2 peak at m/z 158 in a ~3:1 ratio, indicative of the presence of one chlorine atom.[11]
-
-
This compound (Product):
-
The molecular weight increases significantly. The molecular ion peak is expected at m/z 254.[12][13] The isotopic pattern will be more complex due to the presence of two chlorine atoms and one sulfur atom. One would observe prominent M, M+2, and M+4 peaks, reflecting the natural isotopic abundances of ³⁵Cl, ³⁷Cl, and ³⁴S. This distinctive isotopic signature is a powerful confirmation of the product's elemental composition.
-
Summary of Spectroscopic Data
| Spectroscopic Technique | 2-Chlorobenzoic Acid (Precursor) | This compound (Product) | Key Evidence of Transformation |
| FTIR (cm⁻¹) | ~3200-2500 (O-H), ~1700 (C=O) | ~3200-2500 (O-H), ~1700 (C=O), ~1375 (S=O asym) , ~1170 (S=O sym) | Appearance of two strong S=O stretching bands.[7] |
| ¹H NMR (ppm) | Aromatic signals (~7.3-8.1 ppm)[2][8] | Aromatic signals shifted downfield | Downfield shift of all aromatic protons due to the -SO₂Cl group. |
| ¹³C NMR (ppm) | ~171 (C=O), ~126-135 (Aromatic C's)[8][10] | ~170 (C=O), altered aromatic shifts | Significant shift of C5 and other aromatic carbons. |
| MS (m/z) | M⁺ at 156 (with M+2 peak)[11] | M⁺ at 254 (with complex M+2, M+4 isotopic pattern)[12][13][14] | Increase in molecular weight by ~98 amu and a distinct isotopic pattern for two Cl atoms. |
Analytical Workflow Visualization
The following diagram illustrates the logical flow from synthesis to structural confirmation using the described spectroscopic techniques.
Caption: Workflow from synthesis to spectroscopic confirmation.
Conclusion
The conversion of 2-chlorobenzoic acid to this compound is unequivocally confirmed by a multi-technique spectroscopic approach. FTIR confirms the introduction of the sulfonyl chloride functional group, NMR spectroscopy reveals the resulting changes in the electronic environment of the aromatic ring, and mass spectrometry verifies the expected increase in molecular weight along with the correct elemental composition. Together, these methods provide a self-validating system, ensuring the identity and purity of the final product, a critical requirement in research and development.
References
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- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.
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- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.
- The Royal Society of Chemistry. (2012). 2-chlorobenzoic acid. Chemical Communications.
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- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
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- CymitQuimica. (n.d.). 2-Chloro-5-chlorosulfonyl-benzoic acid.
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- VPL. (n.d.). Sulfuryl chloride (SO2Cl2).
- Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.
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A Comparative Guide to Sulfonyl Chloride Reactivity in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the sulfonyl chloride functional group is an indispensable tool. Its ability to readily form sulfonamides and sulfonate esters is fundamental to modern organic synthesis. These moieties are not merely passive structural elements; they are frequently employed to enhance pharmacological activity, modulate physicochemical properties, and serve as versatile protecting groups or highly effective leaving groups. However, the synthetic utility of a sulfonyl chloride is intrinsically linked to its reactivity, which can vary substantially depending on its molecular architecture.
This in-depth technical guide provides a comparative analysis of the reactivity of commonly used sulfonyl chlorides. We will delve into the mechanistic principles governing their reactivity, present experimental data to quantify these differences, and offer practical protocols to empower you to make informed decisions in your synthetic endeavors.
The Pillars of Sulfonyl Chloride Reactivity: A Mechanistic Overview
The reactivity of a sulfonyl chloride (R-SO₂Cl) in nucleophilic substitution reactions is primarily dictated by two key factors: the electrophilicity of the sulfur atom and the stability of the resulting sulfonate anion (the leaving group).[1][2]
The sulfur atom in a sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1] Nucleophilic attack on this sulfur atom is the initial step in the substitution reaction. The ease of this attack is significantly influenced by the nature of the "R" group. Electron-withdrawing "R" groups enhance the electrophilicity of the sulfur atom, thereby increasing the reactivity of the sulfonyl chloride.[2] Conversely, electron-donating groups diminish this electrophilicity, leading to a decrease in reactivity.[2]
The stability of the departing chloride ion is also a factor, but more critically in the context of forming sulfonate esters, the stability of the resulting sulfonate anion (RSO₃⁻) determines its efficacy as a leaving group in subsequent reactions. The stability of this anion is directly related to the acidity of its conjugate acid, the sulfonic acid (RSO₃H). A more acidic sulfonic acid will have a more stable conjugate base. The pKa of the sulfonic acid is therefore a reliable indicator of the leaving group's ability; a lower pKa signifies a stronger acid and a more stable, and thus better, leaving group.
A Comparative Analysis of Common Sulfonyl Chlorides
To illustrate these principles, we will compare three widely utilized sulfonyl chlorides: the aromatic p-toluenesulfonyl chloride (TsCl), the aliphatic methanesulfonyl chloride (MsCl), and the fluorescent labeling agent 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride).
| Sulfonyl Chloride | Structure | "R" Group | pKa of RSO₃H | Key Characteristics |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | Aryl (Tosyl) | ~ -2.8[3][4] | High reactivity due to the electron-withdrawing nature of the aromatic ring. Forms stable tosylates that are excellent leaving groups.[5] |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | Alkyl (Mesyl) | ~ -1.9[6] | Moderately reactive. The methyl group is less electron-withdrawing than an aryl group. Forms mesylates, which are also excellent leaving groups. |
| Dansyl Chloride | C₁₂H₁₂N(CH₃)₂SO₂Cl | Naphthylamine | Not readily available | Highly reactive with primary and secondary amines, forming fluorescent sulfonamides.[7][8] |
The lower pKa of p-toluenesulfonic acid compared to methanesulfonic acid indicates that the tosylate anion is more stable than the mesylate anion.[3][4][6] This greater stability contributes to the generally higher reactivity of TsCl in forming sulfonate esters. The aromatic ring in TsCl acts as an electron-withdrawing group, increasing the electrophilicity of the sulfur atom.
Dansyl chloride, another aromatic sulfonyl chloride, is particularly reactive towards primary and secondary amines.[7][8] This high reactivity, coupled with the intense fluorescence of its sulfonamide adducts, makes it an invaluable tool for the sensitive detection and quantification of biomolecules.[7][9] The second-order rate constant for the reaction of dansyl chloride with primary amines is approximately 35 M⁻¹s⁻¹.[7][9]
Experimental Protocol: Kinetic Analysis of Sulfonylation via HPLC
To quantitatively assess the reactivity of different sulfonyl chlorides, a kinetic study can be performed by monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).[10] This method allows for the separation and quantification of reactants and products over time, providing precise data for rate calculations.
Objective: To determine the relative reaction rates of TsCl, MsCl, and dansyl chloride with a model primary amine, benzylamine.
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
Methanesulfonyl chloride (MsCl)
-
Dansyl chloride
-
Benzylamine
-
Triethylamine (Et₃N) as a non-nucleophilic base
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
HPLC vials
Instrumentation:
-
HPLC system with a C18 reversed-phase column
-
UV detector
-
Autosampler
Procedure:
-
Solution Preparation:
-
Prepare 10 mM stock solutions of TsCl, MsCl, and dansyl chloride in acetonitrile.
-
Prepare a 100 mM stock solution of benzylamine in acetonitrile.
-
Prepare a 200 mM stock solution of triethylamine in acetonitrile.
-
-
Reaction Setup:
-
For each sulfonyl chloride, in a separate HPLC vial, combine 800 µL of acetonitrile, 100 µL of the benzylamine stock solution, and 100 µL of the triethylamine stock solution.
-
Initiate the reaction by adding 100 µL of the respective sulfonyl chloride stock solution to each vial. The final concentrations will be approximately 8.3 mM benzylamine, 16.7 mM triethylamine, and 0.83 mM sulfonyl chloride.
-
-
HPLC Analysis:
-
Immediately after the addition of the sulfonyl chloride, start the HPLC sequence.
-
Inject a small aliquot (e.g., 5 µL) of each reaction mixture onto the HPLC column at regular time intervals (e.g., every 2 minutes for the first 20 minutes, then every 5 minutes).[11]
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to achieve good separation of the benzylamine, the sulfonyl chloride, and the sulfonamide product.
-
Monitor the elution profile at a wavelength where both the reactant and product absorb (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the benzylamine and the corresponding sulfonamide product at each time point.
-
Plot the concentration of the product (or the disappearance of the starting material) as a function of time.
-
Determine the initial reaction rate for each sulfonyl chloride from the initial slope of the concentration-time curve.
-
Expected Outcome: The reaction rates are expected to follow the order: Dansyl chloride > TsCl > MsCl. This is due to the enhanced electrophilicity of the sulfur atom in the aromatic sulfonyl chlorides.
Visualizing the Process and Underlying Principles
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. synthetikaeu.com [synthetikaeu.com]
- 5. Human Metabolome Database: Showing metabocard for p-Toluenesulfonic acid (HMDB0059933) [hmdb.ca]
- 6. Methanesulfonic Acid | CH4O3S | CID 6395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
Benchmarking Synthesis Efficiency: A Comparative Guide to 2-Chloro-5-(chlorosulfonyl)benzoic Acid Preparation
In the landscape of pharmaceutical and specialty chemical synthesis, the efficient production of key intermediates is paramount. 2-Chloro-5-(chlorosulfonyl)benzoic acid is a pivotal building block, serving as a precursor for a range of pharmacologically active molecules and functional materials. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering experimental data, mechanistic insights, and practical considerations to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
Introduction: The Significance of this compound
This compound, with its reactive sulfonyl chloride and carboxylic acid functionalities, is a versatile intermediate. The strategic placement of the chloro and chlorosulfonyl groups on the benzoic acid core allows for diverse subsequent chemical transformations, making it a valuable component in the synthesis of diuretics, anti-inflammatory agents, and other therapeutic compounds. The efficiency of its synthesis directly impacts the overall cost and timeline of drug development and manufacturing processes.
This guide will dissect and compare the two most prevalent methods for its synthesis:
-
Direct Chlorosulfonation of 2-Chlorobenzoic Acid: A classical and widely utilized approach.
-
Sandmeyer-Type Reaction from an Amino Precursor: An alternative strategy offering a different set of synthetic considerations.
We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and provide a comparative analysis of their respective yields, purities, and safety profiles.
Method 1: Direct Chlorosulfonation of 2-Chlorobenzoic Acid
This method represents the most direct and industrially relevant approach to synthesizing this compound. It relies on the electrophilic aromatic substitution of 2-chlorobenzoic acid using chlorosulfonic acid.
Mechanistic Rationale
The reaction proceeds via a classical electrophilic aromatic substitution mechanism. At lower temperatures, chlorosulfonic acid undergoes auto-protolysis to generate the highly electrophilic chlorosulfonium ion (SO₂Cl⁺)[1]. This electrophile then attacks the electron-rich benzene ring of 2-chlorobenzoic acid. The directing effects of the existing substituents play a crucial role in the regioselectivity of the reaction. The carboxylic acid group is a meta-director, while the chloro group is an ortho-, para-director. The incoming chlorosulfonyl group is directed to the position para to the chloro group and meta to the carboxylic acid group, resulting in the desired this compound.
Diagram of the Direct Chlorosulfonation Workflow:
Caption: Workflow for the Direct Chlorosulfonation of 2-Chlorobenzoic Acid.
Experimental Protocol
The following protocol is a representative procedure for the direct chlorosulfonation of 2-chlorobenzoic acid:
Materials:
-
2-Chlorobenzoic Acid
-
Chlorosulfonic Acid
-
Ice
-
Water
-
Diethyl Ether
-
Saturated Aqueous Sodium Chloride Solution
-
Anhydrous Magnesium Sulfate
-
Hexane
Procedure:
-
In a suitable reaction vessel, carefully add 2.0 kg of 2-chlorobenzoic acid to 10.5 kg of chlorosulfonic acid.
-
Heat the mixture to 90-100°C and maintain this temperature for 5 hours.
-
Cool the reaction mixture to room temperature (approximately 25°C).
-
Slowly and carefully pour the reaction mixture into a large vessel containing a mixture of ice and water, ensuring the temperature is maintained below 10°C by the addition of more ice as needed.
-
Collect the precipitated solid by filtration and wash it thoroughly with cold water.
-
Dissolve the crude, wet solid in diethyl ether.
-
Wash the ether layer with a saturated aqueous sodium chloride solution and then dry it over anhydrous magnesium sulfate.
-
Filter the dried ether solution and concentrate it under reduced pressure while gradually adding hexane to induce precipitation.
-
Continue concentrating the resulting slurry and then filter the crystalline product.
-
Wash the collected crystals with hexane and dry them to obtain this compound.
Performance Data
| Parameter | Value | Reference |
| Reported Yield | 76.8% | [2] |
| Purity | >98% (typical after recrystallization) | [3] |
| Melting Point | 149-151°C | [2] |
| Reaction Time | ~5 hours | [2] |
| Reaction Temp. | 90-100°C | [2] |
Method 2: Sandmeyer-Type Reaction
An alternative approach to the synthesis of this compound involves a Sandmeyer-type reaction. This multi-step process typically starts from an aromatic amine, which is converted to a diazonium salt and subsequently transformed into the desired sulfonyl chloride. A plausible starting material for this route would be 2-chloro-5-aminobenzoic acid.
Mechanistic Rationale
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution[4]. The key steps involve:
-
Diazotization: The primary aromatic amine (2-chloro-5-aminobenzoic acid) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a diazonium salt.
-
Radical Formation: The diazonium salt is then treated with a copper(I) salt. A single electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical with the loss of nitrogen gas[5].
-
Sulfonyl Chloride Formation: The aryl radical reacts with a source of sulfur dioxide (SO₂), often in the presence of a chloride source, to form the arylsulfonyl radical. Subsequent oxidation and reaction with a chloride ion, facilitated by the copper catalyst, yields the final aryl sulfonyl chloride.
A modern variation of this reaction utilizes stable SO₂ surrogates like 1,4-bis(acetoxy)butane-1,4-dione (DABSO), which can make the procedure safer and more convenient[6].
Diagram of the Sandmeyer-Type Reaction Workflow:
Caption: Generalized Workflow for the Sandmeyer-Type Synthesis.
Experimental Protocol (Adapted from a Similar Transformation)
Materials:
-
2-Chloro-5-aminobenzoic Acid
-
Sulfuric Acid (20% aqueous solution)
-
Sodium Nitrite
-
Urea
-
Sulfur Dioxide (or a suitable surrogate like DABSO)
-
Copper(I) Chloride
-
Ethyl Acetate
-
1N Hydrochloric Acid
-
10% Sodium Bisulfite Solution
-
Saturated Brine
-
Anhydrous Magnesium Sulfate
-
Toluene (for recrystallization)
Procedure:
-
Dissolve 2-chloro-5-aminobenzoic acid in a 20% aqueous sulfuric acid solution and cool to 0-10°C.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the low temperature.
-
After the addition is complete, add a small amount of urea to quench any excess nitrous acid.
-
In a separate vessel, prepare a solution or suspension of the sulfur dioxide source and copper(I) chloride.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl mixture.
-
Allow the reaction to proceed, monitoring for the cessation of nitrogen gas evolution.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, 10% sodium bisulfite solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as toluene.
Performance Data (Estimated)
| Parameter | Estimated Value | Reference |
| Reported Yield | ~80% (for a similar substrate using DABSO) | [6] |
| Purity | >95% (typical after purification) | [6] |
| Reaction Time | Multi-step, longer overall | |
| Reaction Temp. | Low temperature for diazotization, then moderate |
Comparative Analysis
| Feature | Direct Chlorosulfonation | Sandmeyer-Type Reaction |
| Starting Materials | 2-Chlorobenzoic Acid, Chlorosulfonic Acid | 2-Chloro-5-aminobenzoic Acid, NaNO₂, SO₂ source, Cu(I) salt |
| Number of Steps | One main reaction step | Multiple steps (diazotization, Sandmeyer reaction) |
| Yield | Good (76.8% reported)[2] | Potentially higher for modern methods (~80%)[6] |
| Scalability | Well-established for large-scale production | Can be scalable, especially with modern flow chemistry |
| Safety Concerns | High: Use of highly corrosive and reactive chlorosulfonic acid[2][8][9]. Reacts violently with water. | High: Involves the formation of potentially explosive diazonium salts, which are sensitive to heat, shock, and friction[10][11][12][13]. |
| Byproducts | Sulfuric acid, HCl | Nitrogen gas, copper salts, various organic byproducts |
| Environmental Impact | Generation of acidic waste streams | Use of heavy metal catalyst (copper), potential for organic solvent waste |
Safety and Handling Considerations
Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing toxic and corrosive fumes[2][8][9]. It can cause severe burns to the skin, eyes, and respiratory tract. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. Anhydrous conditions are crucial to prevent uncontrolled reactions.
Diazonium Salts: These intermediates are notoriously unstable and can be explosive in their solid, dry state[10][11][12][13]. They are sensitive to heat, shock, and friction. It is imperative to keep diazonium salt solutions cold (typically 0-5°C) and to use them in situ whenever possible, avoiding their isolation.
Purification and Characterization
Purification: The most common method for purifying the final product is recrystallization . Solvents such as toluene or a mixture of diethyl ether and hexane can be effective[2][14][15][16][17][18]. The choice of solvent depends on the solubility profile of the product and any impurities.
Characterization: The identity and purity of this compound can be confirmed using a variety of analytical techniques:
-
Melting Point: A sharp melting point in the range of 149-151°C is indicative of high purity[2].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure. Spectral data is available in chemical databases[19][20].
-
Infrared (IR) Spectroscopy: Characteristic peaks for the C=O of the carboxylic acid, the S=O of the sulfonyl chloride, and the C-Cl bonds will be present.
-
High-Performance Liquid Chromatography (HPLC): This technique is useful for assessing the purity of the final product[21].
Conclusion and Recommendations
Both the direct chlorosulfonation and the Sandmeyer-type reaction are viable methods for the synthesis of this compound, each with its own set of advantages and disadvantages.
-
Direct Chlorosulfonation is a more straightforward, one-pot synthesis that is well-suited for large-scale production. However, it requires the handling of large quantities of highly corrosive chlorosulfonic acid.
-
The Sandmeyer-Type Reaction offers an alternative route that may provide higher yields with modern methodologies. It avoids the use of chlorosulfonic acid but introduces the significant hazard of handling unstable diazonium salts. This route may be preferable for smaller-scale syntheses or when the starting amine is more readily available or cost-effective than 2-chlorobenzoic acid.
The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the desired scale, the available starting materials, and the safety infrastructure in place. For industrial applications, the direct chlorosulfonation method is often favored due to its simplicity and scalability, despite the inherent hazards. For laboratory-scale synthesis and methods development, the Sandmeyer-type reaction, particularly with modern, safer reagents, presents a compelling alternative.
References
- PrepChem. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid.
- ResearchGate. (2025). Reactive Chemical Hazards of Diazonium Salts.
- ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters.
- Wikipedia. (n.d.). Sandmeyer reaction.
- ACS Publications. (2025). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Wikipedia. (n.d.). Diazonium compound.
- NIH. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. PMC.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- NIH. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC.
- Organic Chemistry Portal. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.
- Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
- Reddit. (2020). So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong... Can someone explain me properly the mechanism of chlorosulfonation ? r/OrganicChemistry.
- GlobalSpec. (n.d.). Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?
- SIELC Technologies. (2018). Benzoic acid, 2-chloro-5-(chlorosulfonyl)-.
- Unknown. (n.d.). Recrystallization of Benzoic Acid.
- Studylib. (n.d.). Recrystallization Lab: Benzoic Acid Purification.
- Unknown. (n.d.). The Recrystallization of Benzoic Acid.
- Unknown. (2010). Recrystallization and Extractions of Organic Compounds.
- Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
- Wikipedia. (n.d.). 2-Chlorobenzoic acid.
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- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
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- 19. 2-chloro-5-(chlorosulfonyl)-benzoicaci(137-64-4) 1H NMR spectrum [chemicalbook.com]
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- 21. Benzoic acid, 2-chloro-5-(chlorosulfonyl)- | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to Interpreting and Comparing Certificates of Analysis for 2-Chloro-5-(chlorosulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis and drug development, the quality of a starting material is not merely a parameter—it is the bedrock upon which the efficacy, safety, and reproducibility of the final active pharmaceutical ingredient (API) are built. 2-Chloro-5-(chlorosulfonyl)benzoic acid is a pivotal intermediate, notably in the synthesis of second-generation sulfonylurea drugs like Glibenclamide and Glipizide, which are mainstays in the management of type II diabetes. Its bifunctional nature, possessing both a carboxylic acid and a highly reactive chlorosulfonyl group, makes it an effective building block, but also susceptible to specific impurities that can have cascading effects on downstream reactions.
This guide provides an in-depth analysis of the Certificate of Analysis (CoA) for this compound. Moving beyond a simple checklist, we will dissect the scientific causality behind each analytical test, compare its quality attributes against a relevant alternative, and provide actionable, field-proven insights to empower you in selecting high-quality reagents for your critical research and development endeavors.
Part 1: Decoding the Certificate of Analysis: More Than Just Numbers
A Certificate of Analysis is a formal document attesting to the quality and purity of a specific batch of a chemical. For a crucial starting material like this compound, a comprehensive CoA is a non-negotiable starting point. Let's explore the key analytical parameters you will encounter and, more importantly, what they signify for your work.
| Parameter | Typical Specification | Methodology | Scientific & Practical Significance |
| Appearance | White to off-white solid/powder | Visual Inspection | The color of the compound can be an initial, albeit non-specific, indicator of purity. Significant deviation from a white or off-white appearance could suggest the presence of chromophoric impurities, which may have arisen from side reactions during synthesis or degradation upon storage. |
| Purity | ≥97%[1][2] | High-Performance Liquid Chromatography (HPLC) | This is arguably the most critical parameter. A high purity value ensures that the desired reactivity is maximized. Impurities can lead to unwanted side products, reduce the yield of the target molecule, and introduce challenges in purification. The HPLC method should be stability-indicating, meaning it can resolve the main compound from its potential degradation products and synthetic precursors. |
| Identity | Conforms to structure | ¹H NMR Spectroscopy, IR Spectroscopy | Confirms the molecular structure of the compound. For ¹H NMR, the chemical shifts, integration, and splitting patterns of the aromatic protons provide a unique fingerprint. Infrared (IR) spectroscopy will confirm the presence of key functional groups, such as the carbonyl (C=O) of the carboxylic acid and the sulfonyl chloride (S=O) stretches. |
| Melting Point | 146-151 °C[3][4] | Capillary Method | A sharp melting point range close to the literature value is a strong indicator of high purity. A broad or depressed melting point range typically signifies the presence of impurities, which disrupt the crystalline lattice of the solid. |
The validation of these analytical procedures is paramount to ensure their reliability. Regulatory bodies have established comprehensive guidelines, such as the International Council for Harmonisation's Q2(R1) guidance, which outlines the necessary validation characteristics, including accuracy, precision, specificity, linearity, and range, to demonstrate that a method is "suitable for its intended purpose"[5][6][7][8].
Part 2: The Gold Standard for Purity—A Closer Look at HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for many organic compounds. Its ability to separate, identify, and quantify components in a mixture makes it indispensable.
Experimental Protocol: Purity Determination of this compound by RP-HPLC
This protocol is a representative example based on established methods for similar aromatic sulfonyl chlorides[9][10].
-
Instrumentation and Materials:
-
HPLC System with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile and water.
-
Reagent: Phosphoric acid.
-
Sample Diluent: Anhydrous acetonitrile.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient: A typical gradient might start at 60% A / 40% B, ramping to 10% A / 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with anhydrous acetonitrile. This creates a sample solution of approximately 1 mg/mL.
-
Crucial Insight: The high reactivity of the sulfonyl chloride group with water makes it prone to hydrolysis, forming the corresponding sulfonic acid. Using an anhydrous diluent and performing the analysis promptly after sample preparation is critical to prevent artificially low purity readings[10].
-
-
Analysis and Calculation:
-
Inject a blank (diluent) to establish the baseline.
-
Inject the prepared sample solution.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected (excluding the solvent front).
-
Workflow for CoA Verification and Use
Caption: Workflow for receiving, verifying, and releasing a chemical reagent.
Part 3: Comparative Analysis: Strategic Reagent Selection
While this compound is a common choice, other reagents can be used in the synthesis of sulfonylureas and related compounds. A relevant alternative is 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid . This compound is also used as an intermediate, for instance, in the synthesis of the diuretic drug furosemide[11]. Comparing their typical quality attributes can inform strategic sourcing and process development.
| Parameter | This compound | 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid (Alternative) | Comparative Insight for a Drug Development Professional |
| Molecular Weight | 255.08 g/mol [2] | 297.52 g/mol [11] | The difference in molecular weight is a primary consideration for stoichiometry in reaction planning. Using the alternative introduces an additional chlorine atom on the aromatic ring. |
| Purity (Typical) | ≥97% | ≥98% | Both are available at high purity. The choice may depend on the specific impurity profile of each reagent and its potential impact on the desired reaction. |
| Reactivity | High | High | The additional electron-withdrawing chlorine atom in the alternative may slightly increase the electrophilicity of the sulfonyl chloride group, potentially altering reaction kinetics. |
| Potential Impurities | Starting material (o-chlorobenzoic acid), hydrolysis product (sulfonic acid)[4]. | Starting material (2,4-dichlorobenzoic acid), hydrolysis product, isomers. | The impurity profile is a critical point of comparison. The presence of an additional isomeric impurity in the alternative could complicate purification of the final product. A thorough understanding of the synthetic route for each reagent is beneficial[12][13]. |
Expert Insight: The decision to use an alternative like 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid is driven by the target molecule's structure. If the final product requires the 2,4-dichloro substitution pattern, it is the necessary starting material. However, if there is flexibility, the impurity profile and cost-effectiveness become the deciding factors. The presence of an additional reactive site (the second chlorine) could also lead to different side-product profiles in complex syntheses.
Part 4: From Paper to Practice: The Impact of CoA on Synthesis
The data on a CoA is not abstract; it has direct consequences in the laboratory.
-
Yield and Purity of Downstream Products: The most direct impact of starting material purity is on the yield and purity of the subsequent products. The common synthesis of sulfonylureas involves reacting the sulfonyl chloride with an amine[14]. If the starting material contains significant amounts of the hydrolyzed sulfonic acid, that portion of the material is non-reactive, leading to a lower yield.
-
Reaction Stoichiometry: Accurate purity values are essential for calculating the correct molar equivalents for a reaction. Assuming 100% purity for a reagent that is only 97% pure means the reaction will be run with a 3% deficit of that reactant, which can be significant.
-
Purification Challenges: Impurities from the starting material can carry through the synthesis, complicating the purification of the final compound and potentially requiring additional chromatographic steps, which increases time and cost.
Logical Troubleshooting Based on CoA Data
Caption: Troubleshooting a synthetic reaction starting from the CoA.
References
- SIELC Technologies. Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column.
- Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Chemsrc. This compound | CAS#:137-64-4.
- ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Slideshare. ICH Q2 Analytical Method Validation.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- SIELC Technologies. Separation of Benzoic acid, 5-(aminosulfonyl)-2-chloro- on Newcrom R1 HPLC column.
- Google Patents. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
- Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- PrepChem.com. Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid.
- ACS Publications. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.
- US EPA. Benzoic acid, 2-chloro-5-(chlorosulfonyl)- - Substance Details.
- Google Patents. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Vietnam Journal of Science, Technology and Engineering. Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity.
- ResearchGate. Synthesis of sulfonylureas from carboxylic acids and sulfonamides via Curtius rearrangement.
- Google Patents. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
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- 9. Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 11. benchchem.com [benchchem.com]
- 12. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 13. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
The Unambiguous Assignment: A Guide to Cross-Validating NMR and MS Data for Structural Confirmation
For: Researchers, scientists, and drug development professionals.
In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. While several analytical techniques contribute pieces to this puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand out as the two most powerful and complementary methods.[1][2] Relying on one technique alone can lead to ambiguity and potential misinterpretation. This guide provides an in-depth exploration of how to leverage the synergistic power of NMR and MS through rigorous cross-validation, ensuring the highest confidence in your structural assignments. This approach of using orthogonal methods, which rely on different physicochemical principles, provides a comprehensive and robust characterization of a molecule.[3][4][5]
The Two Pillars of Structural Elucidation
NMR and MS are often described as orthogonal techniques because they probe different fundamental properties of a molecule.[4][5] Understanding their individual strengths and weaknesses is the first step toward effective data integration.
Nuclear Magnetic Resonance (NMR): The Architect's Blueprint
NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's structure.[3] It probes the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C), revealing:
-
Connectivity: Through-bond correlations in two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), reveal which atoms are connected to each other, allowing for the assembly of molecular fragments.[6][7]
-
Spatial Proximity: Through-space correlations, observed in experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about which atoms are close to each other in 3D space, which is crucial for determining stereochemistry.[6]
-
Chemical Environment: The precise frequency (chemical shift) of each nucleus provides detailed information about its local electronic environment.[3]
However, NMR's primary limitation is its relatively low sensitivity, often requiring milligram quantities of a purified sample.[8][9][10]
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] Its key contributions to structural elucidation include:
-
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with exceptional accuracy (typically within 5 ppm).[11][12][13]
-
Elemental Composition: This high accuracy allows for the confident determination of a molecule's elemental formula, a critical first step in identifying an unknown compound.[14][15][16]
-
Structural Fragmentation: Tandem mass spectrometry (MS/MS) experiments involve fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern provides valuable clues about the molecule's substructures.[11]
While incredibly sensitive, MS data can sometimes be ambiguous. Different isomers (molecules with the same formula but different structures) can have the same mass, and fragmentation patterns can be complex to interpret without additional information.[12]
The Synergy of Cross-Validation: A Step-by-Step Workflow
The core principle of cross-validation is to use the definitive information from one technique to resolve ambiguities in the other. This iterative process builds a self-consistent and robust structural assignment.
Caption: Integrated workflow for structural confirmation using NMR and MS.
Step 1: Obtain High-Resolution Mass Spectrometry Data
The first step is to determine the elemental composition.[16]
Experimental Protocol: High-Resolution LC-MS
-
Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 0.1-1 mg/mL.[3]
-
Instrumentation: Use a liquid chromatography system coupled to a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Analysis: Infuse the sample or perform a chromatographic separation. Acquire the mass spectrum in positive and/or negative ionization mode.
-
Data Processing: Determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). Use the instrument's software to calculate possible elemental compositions within a narrow mass tolerance (e.g., ±5 ppm).[13] Apply chemical logic (e.g., nitrogen rule, ring and double bond equivalents) to filter the list of possible formulas.[13]
Step 2: Acquire and Interpret 1D and 2D NMR Data
With a limited set of possible elemental formulas, NMR data is used to piece together the molecular structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 1-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
1D NMR Acquisition: Acquire a ¹H NMR spectrum to identify the different proton environments and their integrations (relative number of protons). Acquire a ¹³C NMR spectrum to identify the different carbon environments.
-
2D NMR Acquisition:
-
COSY: To identify protons that are coupled to each other (typically 2-3 bonds apart).[6][17]
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.[6][17]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting molecular fragments.[17]
-
Step 3: The Cross-Validation Cycle
This is where the true synergy happens.
-
Fragment Assembly with NMR: Use the 2D NMR data to assemble molecular fragments. For example, a COSY spectrum might show a chain of connected protons, and the corresponding carbons can be identified from the HSQC spectrum.[17]
-
Connect Fragments with HMBC: Use the long-range HMBC correlations to piece the fragments together into a complete structure.[17]
-
Validate with Elemental Formula: Does the assembled structure's elemental formula match the one determined by HRMS? If not, re-evaluate the NMR data for alternative connections or interpretations.
-
Propose a Structure: Once a structure is proposed that is consistent with both the NMR and HRMS data, move to the final validation step.
Step 4: Final Verification with Tandem MS (MS/MS)
The proposed structure must be able to explain the fragmentation pattern observed in an MS/MS experiment.
Experimental Protocol: Tandem Mass Spectrometry (MS/MS)
-
Instrumentation: Use a mass spectrometer capable of MS/MS, such as a Q-TOF, Orbitrap, or Triple Quadrupole.
-
Analysis: Isolate the molecular ion of interest. Induce fragmentation using a method like collision-induced dissociation (CID). Acquire the spectrum of the resulting fragment ions.
-
Interpretation: Propose fragmentation pathways for your proposed structure. Do the masses of the predicted fragments match the major ions observed in the experimental MS/MS spectrum? This provides strong, independent confirmation of the proposed connectivity.
Case Study: Structural Elucidation of a Novel Kinase Inhibitor
To illustrate the process, consider the hypothetical novel kinase inhibitor, "Compound X".
Initial Data:
-
HRMS: An accurate mass of the [M+H]⁺ ion is measured at 311.1234. This yields a unique elemental formula of C₁₇H₁₅N₄O₂.
-
¹H NMR: Shows signals in the aromatic region, a singlet corresponding to a methyl group, and several other distinct proton environments.
-
¹³C NMR: Shows a corresponding number of carbon signals, including several in the aromatic region and one in the carbonyl region.
Data Integration and Cross-Validation:
| Analytical Data | Information Gained | Cross-Validation Point |
| HRMS | Elemental Formula: C₁₇H₁₅N₄O₂ | The final proposed structure must have this exact formula. |
| ¹H & ¹³C NMR | Identifies key functional groups: aromatic rings, a methyl group, a carbonyl group. | The presence of these groups is consistent with the elemental formula. |
| HSQC NMR | Connects each proton to its directly attached carbon. | Confirms C-H bonds. |
| COSY NMR | Establishes proton-proton coupling networks, outlining distinct spin systems (e.g., a substituted benzene ring). | Assembles small fragments of the molecule. |
| HMBC NMR | Shows correlations from the methyl protons to a specific aromatic carbon and a carbonyl carbon, linking the fragments. | Pieces the entire molecular backbone together. |
| MS/MS | Fragmentation of the m/z 311 ion yields major fragments at m/z 184 and m/z 127. | The proposed structure can rationally explain the loss of specific neutral fragments to generate these observed ions, confirming the connectivity. |
By following this workflow, the data from each technique is used to build upon and confirm the information from the other, leading to a single, unambiguous structural assignment for Compound X.
The Importance of an Orthogonal Approach in a Regulatory Environment
In the development of pharmaceuticals, regulatory bodies like the International Council for Harmonisation (ICH) emphasize the need for thorough characterization of new drug substances.[18][19][20][21] The use of orthogonal methods like NMR and MS is not just good scientific practice; it is a critical component of a regulatory submission package.[22][23] It demonstrates a deep understanding of the molecule and provides the highest level of assurance of its identity and structure.[20]
Conclusion
The structural elucidation of a novel compound is a process of assembling evidence. While both NMR and MS are powerful techniques on their own, their true potential is realized when they are used in a synergistic and cross-validating manner.[2][24] By using the definitive molecular formula from HRMS to constrain the possibilities and the detailed connectivity map from 2D NMR to build the structure, researchers can eliminate ambiguity. The final confirmation, using MS/MS to verify the proposed structure's fragmentation, provides a robust and defensible final assignment. This integrated approach ensures the scientific integrity of the data and is an indispensable tool for professionals in drug discovery and development.
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A Senior Application Scientist's Guide to Comparing the Efficacy of Molecular Derivatives in Biological Assays
Introduction: The Imperative of Structure-Activity Relationship (SAR) Analysis
In the landscape of drug discovery, the journey from a promising "hit" compound to a viable clinical candidate is a meticulous process of iterative refinement. Central to this endeavor is the exploration of the Structure-Activity Relationship (SAR), which describes how the chemical structure of a molecule correlates with its biological activity.[1][2] By synthesizing and testing a series of structural analogs, or derivatives, of a lead compound, medicinal chemists and biologists can decipher which molecular modifications enhance potency, improve selectivity, and optimize pharmacokinetic properties.[3][4] This guide provides a framework for researchers, scientists, and drug development professionals to systematically compare the efficacy of these derivatives using a cascade of robust biological assays. Our focus is not merely on procedural steps but on the underlying scientific rationale that ensures the generation of clear, decisive, and translatable data.
Pillar 1: Defining the Key Parameters of Efficacy
Before embarking on experimental work, it is critical to define the parameters that constitute "efficacy." A successful derivative will not only be potent but also selective and active within a relevant biological context.
-
Potency (IC50/EC50): This is the measure of how much of a compound is required to produce a specific biological effect. It is typically expressed as the half-maximal inhibitory concentration (IC50) for antagonists or the half-maximal effective concentration (EC50) for agonists.[5] A lower value signifies higher potency. These values are derived from dose-response curves, where the biological effect is plotted against a range of compound concentrations.[6][7]
-
Target Engagement: This confirms that the compound physically interacts with its intended molecular target within a living cell.[8][9] A compound that is potent in a biochemical assay (using purified proteins) may fail in a cellular context if it cannot reach its target.[10] Therefore, demonstrating target engagement is a crucial step to validate the mechanism of action (MoA).[11]
-
Selectivity: This refers to a compound's ability to interact with its intended target over other, often closely related, proteins.[12] Poor selectivity can lead to off-target effects and potential toxicity.[13] Quantifying selectivity is vital for building a strong safety profile.
-
Cellular Activity: This is the ultimate functional outcome of the compound's action in a disease-relevant cellular model. This could be, for example, the inhibition of cancer cell proliferation, modulation of cytokine release, or restoration of a specific cellular function.
The following diagram illustrates the logical workflow for evaluating these parameters.
Caption: Key steps in the Cellular Thermal Shift Assay (CETSA).
Tier 3: Functional Assays for Cellular Efficacy & Selectivity Profiling
The final stage of in vitro comparison involves measuring a compound's effect on a downstream signaling pathway or a phenotypic outcome and assessing its selectivity.
Functional Assay Example: GPCR-Mediated cAMP Modulation
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and a major drug target class. [14][15]Many GPCRs signal by modulating the intracellular levels of the second messenger cyclic AMP (cAMP). [16] Objective: To measure the functional potency (EC50 or IC50) of derivatives targeting a Gs- or Gi-coupled GPCR.
Methodology:
-
Cell Line: Use a cell line stably expressing the target GPCR.
-
Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Treatment: For a Gs-coupled receptor (which increases cAMP), add the derivative (agonist) at various concentrations. For a Gi-coupled receptor (which decreases cAMP), first stimulate the cells with an agent like forskolin to raise basal cAMP levels, then add the derivative (agonist). To test antagonists, co-incubate the derivative with a known agonist.
-
Lysis and Detection: After incubation, lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescence-based assay. [17]5. Data Analysis: Plot the signal (inversely or directly proportional to cAMP levels, depending on the kit) against the compound concentration and fit to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
The diagram below illustrates a simplified GPCR signaling pathway, highlighting the point of intervention for a Gs-coupled receptor agonist.
Caption: Simplified signaling cascade for a Gs-coupled GPCR.
Selectivity Profiling: To ensure a derivative is not acting promiscuously, it should be screened against a panel of related targets (e.g., a kinase panel for a kinase inhibitor or a receptor panel for a GPCR ligand). [12][13]This is often performed by specialized contract research organizations (CROs). The data allows for the calculation of a Selectivity Index , often defined as the IC50 for an off-target divided by the IC50 for the on-target. A higher index indicates greater selectivity.
Pillar 3: Data Synthesis and Interpretation
The ultimate goal is to synthesize data from all tiers to build a comprehensive profile for each derivative, allowing for direct and objective comparison.
Comparative Data Summary Table
| Derivative ID | Structure Modification | Biochemical Potency (Kinase IC50, nM) | Cellular Target Engagement (CETSA EC50, nM) | Functional Efficacy (cAMP IC50, nM) | Selectivity Index (Off-Target Kinase X / On-Target) |
| Lead-001 | (Parent) | 50.2 | 155.6 | 210.3 | 15 |
| Deriv-002 | R = -CH3 | 25.8 | 80.1 | 115.7 | 25 |
| Deriv-003 | R = -CF3 | 5.1 | 12.5 | 22.8 | >200 |
| Deriv-004 | R = -Cl | 45.3 | >1000 | >1000 | 18 |
Interpretation:
-
Deriv-002 shows a modest improvement in potency and selectivity over the parent compound.
-
Deriv-003 demonstrates a significant (~10-fold) improvement in biochemical potency, which translates well to cellular target engagement and functional efficacy. Critically, its selectivity is dramatically improved, making it a superior candidate.
-
Deriv-004 maintains biochemical potency but fails to engage its target in a cellular environment (poor CETSA result), leading to a complete loss of functional activity. This highlights the indispensable role of target engagement assays in weeding out compounds with poor cell permeability or other liabilities. [10]
Conclusion
The systematic comparison of chemical derivatives is a cornerstone of modern drug discovery. By employing a logical assay cascade that progresses from simple biochemical potency measurements to complex cellular target engagement and functional readouts, researchers can build a robust SAR. This multi-parametric approach, which prioritizes not just potency but also cellular activity and selectivity, provides the high-quality, validated data necessary to make confident decisions and advance the most promising molecules toward preclinical development.
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A Comparative Guide to Green Chemistry Alternatives for Sulfonamide Synthesis
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of pharmaceuticals, including antimicrobial, anticancer, and anti-inflammatory agents.[1] The traditional synthesis, typically involving the reaction of a sulfonyl chloride with an amine in the presence of a base, has been a reliable workhorse.[1] However, this classical approach often relies on hazardous reagents, volatile organic solvents, and can generate significant waste, posing environmental and safety concerns.[2][3] As the pharmaceutical industry increasingly embraces the principles of green chemistry, the development of sustainable and efficient alternatives for sulfonamide synthesis has become a critical area of research.[3]
This guide provides an in-depth comparison of several leading green chemistry alternatives to the conventional synthesis of sulfonamides. We will delve into the mechanistic underpinnings of these methods, present comparative experimental data, and provide detailed protocols to enable researchers, scientists, and drug development professionals to implement these greener approaches in their own laboratories.
The Shortcomings of Traditional Sulfonamide Synthesis
The conventional method for synthesizing sulfonamides, while effective, presents several environmental and safety challenges. The preparation of sulfonyl chlorides often requires corrosive reagents like chlorosulfonic acid.[2] The reaction itself typically employs chlorinated solvents such as dichloromethane (DCM) and organic bases like pyridine, which are toxic and difficult to remove.[4][5] Furthermore, the formation of byproducts, such as the hydrolysis of the sulfonyl chloride, can complicate purification and contribute to a lower atom economy and a higher E-factor (environmental factor), a key metric in green chemistry that measures the ratio of waste generated to the desired product.[6]
Emerging Green Alternatives: A Paradigm Shift
In response to these drawbacks, a number of innovative and environmentally benign methodologies have been developed. These approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency. This guide will focus on a comparative analysis of some of the most promising green alternatives: microwave-assisted synthesis, ultrasound-assisted synthesis, and solvent-free or aqueous-based reactions.
Performance Comparison of Sulfonamide Synthesis Methods
The following table summarizes key performance indicators for various green alternatives compared to the traditional method. This data, compiled from various studies, highlights the significant improvements in reaction times and yields offered by these modern techniques.
| Method | Key Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages |
| Traditional Method | Sulfonyl chloride, Amine, Base (e.g., Pyridine) | Organic (e.g., DCM) | 0 - 25 | Several hours | Variable, can be high | Well-established, versatile |
| Microwave-Assisted | Sulfonic acid, TCT, Amine | Acetone/Water | 50 - 80 | 10 - 30 minutes | High to Excellent (up to 95%) | Rapid heating, increased yields, simplified purification[7][8] |
| Ultrasound-Assisted | Aryl sulfonyl chloride, Aryl amines, FeCl3-Bentonite | Ethanol | Room Temperature | 15 - 20 minutes | High (over 70%) | Energy efficient, mild conditions, shorter reaction times[9] |
| Catalyst-Free (in Water/Ethanol) | Sulfonyl chloride, Amine | Water or Ethanol | Room Temperature | Short | High to Excellent (up to 96%) | Environmentally benign solvents, simple workup, no catalyst needed[6] |
| Mechanosynthesis (Solvent-Free) | Disulfides, NaOCl·5H2O, Amine | Solvent-Free | Room Temperature | Not specified | Good | Eliminates bulk solvents, cost-effective[10] |
In-Depth Analysis of Green Synthetic Routes
Microwave-Assisted Synthesis: Accelerating Reactions with Focused Heating
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By directly heating the reactants and solvent, microwave irradiation can significantly reduce reaction times and often improve yields compared to conventional heating methods.[7][11]
A notable microwave-assisted method for sulfonamide synthesis involves the direct use of sulfonic acids, bypassing the need for the often-unstable sulfonyl chlorides.[7][12] In this process, the sulfonic acid is activated with 2,4,6-trichloro-[7][9][11]-triazine (TCT) under microwave irradiation. The resulting intermediate then reacts with an amine to produce the desired sulfonamide in high yield.[7][8] This method is not only faster but also simplifies the purification process as it avoids the isolation of sulfonyl chloride intermediates.[7]
Experimental Protocol: Microwave-Assisted Synthesis from Sulfonic Acids [7][12]
-
Activation of Sulfonic Acid: In a microwave-safe vessel, combine the sulfonic acid (1 mmol), 2,4,6-trichloro-[7][9][11]-triazine (TCT) (1.1 mmol), and triethylamine (1.5 mmol) in acetone (5 mL).
-
Seal the vessel and irradiate in a microwave reactor at 80 °C for 20 minutes.
-
Cool the reaction mixture to room temperature. The resulting precipitate is filtered off.
-
Sulfonamide Formation: To the filtrate, add the amine (1.2 mmol) and aqueous NaOH (1.2 equiv).
-
Irradiate the mixture in the microwave reactor at 50 °C for 10 minutes.
-
Work-up: After cooling, the mixture is filtered through Celite to remove salts. The filtrate is then diluted with dichloromethane (DCM) and washed sequentially with water, aqueous Na2CO3, dilute HCl, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the pure sulfonamide.
Ultrasound-Assisted Synthesis: Harnessing the Power of Cavitation
Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with transient high temperatures and pressures, which can accelerate chemical transformations.[13]
Ultrasound has been successfully applied to the synthesis of sulfonamides, often at room temperature and in greener solvents like ethanol or even water.[9][13] One such method utilizes a natural and reusable Natrolite nanozeolite as a catalyst for the N-sulfonylation of amines under ultrasonic irradiation.[13] This approach offers several advantages, including mild reaction conditions, high purity and yields, shorter reaction times, and an easier work-up procedure.[13]
Experimental Protocol: Ultrasound-Assisted Synthesis of Aryl Sulfonamides
-
Reaction Setup: In a suitable flask, dissolve the aryl sulfonyl chloride (1 mmol) and aryl amine (1 mmol) in ethanol.
-
Add a catalytic amount of Ferric Chloride-Bentonite.
-
Sonication: Place the flask in an ultrasonic bath and irradiate at room temperature for the specified time (typically 15-20 minutes), monitoring the reaction by TLC.
-
Work-up: Upon completion, the catalyst can be filtered off. The solvent is then removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Catalyst-Free Synthesis in Green Solvents: Simplicity and Sustainability
A significant advancement in green chemistry is the development of reactions that proceed efficiently without a catalyst and in environmentally benign solvents like water or ethanol.[6] For sulfonamide synthesis, a catalyst-free method has been reported where sulfonyl chlorides react with amines in either water or ethanol at room temperature.[6] This approach is remarkably simple and highly efficient, affording the desired products in excellent yields with a straightforward work-up.[6] The use of a slight excess of the amine can neutralize the HCl generated during the reaction, eliminating the need for an additional base.[14]
The success of this method in water is particularly noteworthy, as it challenges the traditional assumption that water is unsuitable for reactions involving water-sensitive reagents like sulfonyl chlorides.[15] Under controlled pH, the reaction between the amine and the sulfonyl chloride is significantly faster than the hydrolysis of the sulfonyl chloride.[15]
Experimental Protocol: Catalyst-Free Synthesis in Water [6][15]
-
Reaction Setup: In a flask, dissolve the amine (2 mmol) in water (2 mL).
-
Add the sulfonyl chloride (1 mmol) to the solution and stir vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the solid product is collected by filtration.
-
Wash the solid with water to remove any excess amine and salts.
-
The product is then dried to afford the pure sulfonamide.
Visualizing the Workflow: Traditional vs. Green Synthesis
The following diagrams, generated using Graphviz, illustrate the streamlined and more environmentally friendly workflows of the green synthetic alternatives compared to the traditional method.
Caption: A comparison of traditional and green synthesis workflows for sulfonamides.
Conclusion: Embracing a Greener Future for Sulfonamide Synthesis
The development of green chemistry alternatives for sulfonamide synthesis represents a significant step forward in sustainable pharmaceutical manufacturing. Methods such as microwave-assisted synthesis, ultrasound-assisted reactions, and catalyst-free approaches in benign solvents offer substantial advantages over traditional methods, including shorter reaction times, higher yields, milder conditions, and reduced environmental impact.[6][7][13] By adopting these innovative techniques, researchers and drug development professionals can not only improve the efficiency and safety of their synthetic processes but also contribute to a more sustainable chemical industry. The experimental protocols and comparative data presented in this guide are intended to facilitate the adoption of these greener methodologies, paving the way for a new era of environmentally responsible drug discovery and development.
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- National Institutes of Health. (n.d.). Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies.
- De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. ACS Publications.
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A Researcher's Guide to Isomeric Purity Assessment of Chlorosulfonylbenzoic Acids
In the landscape of pharmaceutical development and chemical synthesis, the isomeric purity of reagents and intermediates is not merely a quality metric; it is a critical determinant of a final product's efficacy and safety profile. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a structural backbone, can exhibit markedly different physical, chemical, and biological properties.[1] This is particularly true for chlorosulfonylbenzoic acids, key building blocks where the relative positions of the chlorosulfonyl and carboxyl groups dictate reactivity and downstream product formation.
This comprehensive guide offers an in-depth comparison of analytical methodologies for the isomeric purity assessment of 2-, 3-, and 4-chlorosulfonylbenzoic acid. We will delve into the causality behind experimental choices, provide field-proven protocols, and present comparative data to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy.
The Criticality of Isomeric Purity
The position of the chlorosulfonyl group on the benzoic acid ring significantly influences the steric and electronic environment of the molecule. This, in turn, can lead to different pharmacological responses or impurity profiles in the final active pharmaceutical ingredient (API).[2][3] Regulatory bodies worldwide place stringent requirements on the isomeric purity of pharmaceutical compounds, making robust and reliable analytical methods for their assessment indispensable.[4][5]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for isomeric purity assessment is a balance of selectivity, sensitivity, speed, and the specific requirements of the analysis. Here, we compare the most pertinent methods for differentiating chlorosulfonylbenzoic acid isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis for its high resolution, sensitivity, and applicability to a wide range of compounds. For chlorosulfonylbenzoic acids, reversed-phase HPLC (RP-HPLC) is the most common approach.
-
Principle: Separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[6] The subtle differences in polarity between the 2-, 3-, and 4-isomers allow for their chromatographic separation.
-
Advantages: High selectivity for closely related isomers, excellent quantitative performance (accuracy and precision), and the ability to simultaneously quantify impurities.[7]
-
Challenges: The high reactivity of the chlorosulfonyl group, which is susceptible to hydrolysis to the corresponding sulfonic acid, can be a significant challenge.[7] This necessitates the use of non-aqueous or low-water-content mobile phases and diluents to ensure the integrity of the analyte.[7]
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.
-
Principle: Separation occurs based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[8]
-
Advantages: High theoretical plate counts leading to excellent resolution, and when coupled with a mass spectrometer (GC-MS), it provides definitive structural identification.[9]
-
Challenges: Chlorosulfonylbenzoic acids are non-volatile and thermally labile. Therefore, a derivatization step to convert the carboxylic acid and sulfonyl chloride moieties into more volatile and stable esters is necessary.[8] This adds complexity and potential for analytical variability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and can be a powerful method for isomer differentiation.[1][10]
-
Principle: NMR distinguishes isomers based on the unique electronic environment of each proton (¹H NMR) and carbon (¹³C NMR) nucleus.[10] Chemical shifts, coupling constants (J-values), and the number of unique signals are key diagnostic parameters.[1][11]
-
Advantages: Provides unambiguous structural information, is non-destructive, and can be used for quantitative analysis (qNMR).
-
Challenges: Lower sensitivity compared to chromatographic techniques, and complex spectra for mixtures may require advanced 2D NMR techniques for full interpretation.[1]
Performance Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Chromatographic separation based on polarity.[6] | Chromatographic separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[8] | Differentiation based on the unique electronic environment of atomic nuclei.[1] |
| Derivatization | Not typically required, but can be used to enhance stability.[7] | Mandatory (esterification).[8] | Not required. |
| Selectivity | High | Very High | Very High |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (mg to µg) |
| Throughput | High | Medium | Low to Medium |
| Best Suited For | Routine quality control, purity assessment, and stability testing. | Trace analysis, impurity identification, and structural confirmation.[8] | Unambiguous isomer identification and structural elucidation.[1] |
Experimental Protocols
Validated RP-HPLC Method for Isomeric Purity
This protocol describes a robust RP-HPLC method for the separation and quantification of chlorosulfonylbenzoic acid isomers. The key to this method is the use of a mobile phase with low water content to minimize on-column hydrolysis.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[6]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Anhydrous acetonitrile (for sample preparation)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-18 min: 70% B
-
18-20 min: 70% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the chlorosulfonylbenzoic acid sample.
-
Dissolve in 50 mL of anhydrous acetonitrile.
-
Prepare samples immediately before injection to minimize hydrolysis.[7]
Analysis Workflow:
Caption: Experimental workflow for the HPLC analysis of chlorosulfonylbenzoic acid isomers.
¹H NMR Spectroscopy for Isomer Differentiation
This protocol outlines the use of ¹H NMR to distinguish between the 2-, 3-, and 4-isomers. The diagnostic information lies in the chemical shifts and coupling patterns of the aromatic protons.[1][12]
Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, as it will not react with the sulfonyl chloride)
Sample Preparation:
-
Dissolve 5-10 mg of the chlorosulfonylbenzoic acid sample in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
Data Interpretation:
-
4-chlorosulfonylbenzoic acid: Due to its symmetry, the spectrum will show a simple pattern, typically two doublets in the aromatic region (an AA'BB' system).[13]
-
2-chlorosulfonylbenzoic acid and 3-chlorosulfonylbenzoic acid: These less symmetrical isomers will exhibit more complex splitting patterns in the aromatic region, often appearing as a series of multiplets. The specific chemical shifts and coupling constants will be unique to each isomer.[1]
Method Selection Logic
The choice of analytical technique should be guided by the specific analytical objective.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The accurate assessment of isomeric purity is a cornerstone of quality control in the chemical and pharmaceutical industries. For chlorosulfonylbenzoic acids, a family of reactive and critical intermediates, a thorough understanding of the available analytical techniques is paramount. While RP-HPLC offers a robust and high-throughput solution for routine quality control, GC-MS provides unparalleled sensitivity for trace impurity analysis, albeit with the requirement of derivatization. NMR spectroscopy remains the gold standard for definitive structural elucidation.
By carefully considering the specific analytical requirements and implementing the appropriate validated methodologies, researchers can ensure the isomeric integrity of their materials, leading to safer, more effective final products.
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A Comparative Review of Sulfonation Techniques for Benzoic Acids
<Senior Application Scientist >
Published: January 8, 2026
Abstract
This guide provides a comparative analysis of common sulfonation techniques for benzoic acid, a critical transformation for synthesizing intermediates in the pharmaceutical and materials science sectors. We delve into the mechanistic principles, procedural nuances, and performance metrics of established methods, including the use of fuming sulfuric acid (oleum), chlorosulfonic acid, and modern reagents like sulfur trioxide-dioxane complexes. By presenting side-by-side data, detailed experimental protocols, and field-proven insights, this document serves as a practical resource for researchers, chemists, and process development professionals to select and optimize the most suitable sulfonation strategy for their specific application.
Introduction: The Significance of Sulfonated Benzoic Acids
Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. The introduction of a sulfonic acid (-SO₃H) group onto the aromatic ring dramatically alters the molecule's physicochemical properties, imparting increased water solubility and acidity. These sulfonated products, such as m-sulfobenzoic acid, are valuable precursors for dyes, detergents, and a wide range of pharmaceuticals, including sulfa drugs.[1][2]
The sulfonation of benzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3][4] However, the reaction is not without its challenges. The carboxylic acid group (-COOH) is a moderate deactivating group and a meta-director. Its electron-withdrawing nature reduces the nucleophilicity of the benzene ring, making it less reactive towards electrophiles and necessitating harsh reaction conditions.[5][6]
This guide will compare the primary methods used to overcome this deactivation and achieve efficient sulfonation.
Mechanism of Sulfonation
The core of the reaction involves the attack of the benzene ring's π-electrons on a potent electrophile, typically sulfur trioxide (SO₃) or a related species.[1][7][8] The general mechanism proceeds in two key steps:
-
Electrophilic Attack: The aromatic ring attacks the electrophilic sulfur atom of SO₃, breaking aromaticity and forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4][8] This is the rate-determining step.
-
Deprotonation: A weak base, such as the hydrogensulfate ion (HSO₄⁻), removes a proton from the carbon bearing the new substituent, restoring aromaticity and yielding the final sulfonated product.[3][8]
The carboxylic acid group directs this substitution almost exclusively to the meta position due to the placement of partial positive charges at the ortho and para positions in the resonance structures of the sigma complex.[5][6]
Conclusion and Recommendations
The sulfonation of benzoic acid is a robust but challenging transformation that requires careful selection of reagents and control of reaction conditions.
-
For large-scale industrial production where cost is a primary driver, sulfonation with fuming sulfuric acid (oleum) remains a viable, albeit hazardous, method.
-
For laboratory-scale synthesis , chlorosulfonic acid offers a more manageable alternative with shorter reaction times and lower temperatures. However, extreme caution must be exercised due to its reactivity, and byproduct formation must be mitigated through strict temperature control. [9][10]* Reagents like the SO₃-dioxane complex are excellent for many applications due to their enhanced safety profile but are generally not reactive enough for the efficient sulfonation of a deactivated substrate like benzoic acid without further optimization. [11] Ultimately, the optimal method depends on the specific requirements of the synthesis, including scale, available safety equipment, purity requirements, and economic constraints. Researchers should always begin with small-scale trials when developing or adapting a sulfonation procedure.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-(chlorosulfonyl)benzoic acid
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Handling reactive chemical intermediates like 2-Chloro-5-(chlorosulfonyl)benzoic acid requires not just procedural knowledge, but a deep understanding of the chemical's nature. This guide provides a direct, field-tested methodology for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our commitment is to empower you with the essential information to manage this chemical responsibly, from initial handling to final waste stream.
Hazard Profile and Core Characteristics
This compound (CAS No. 137-64-4) is a bifunctional organic compound, presenting hazards primarily associated with its sulfonyl chloride and carboxylic acid moieties.[1][2] The sulfonyl chloride group is highly reactive, particularly towards nucleophiles like water. This reactivity is the central consideration for its safe handling and disposal.
Key Hazards:
-
Corrosivity: The compound is classified as a corrosive material that can cause severe skin burns and serious eye damage.[3][4] This is due to the inherent acidity of the carboxylic acid and, more significantly, its reaction with moisture.
-
Water Reactivity: Like other sulfonyl chlorides, it reacts vigorously with water or moisture, including humidity in the air.[4][5][6] This hydrolysis reaction is exothermic and produces highly corrosive byproducts: hydrochloric acid (HCl) and the corresponding sulfonic acid, which is also a strong acid. The reaction is: C₇H₄Cl(COOH)(SO₂Cl) + 2H₂O → C₇H₄Cl(COOH)(SO₃H) + HCl
-
Respiratory Irritation: Inhalation of dust or vapors can cause respiratory irritation.[3][4] All handling must be performed in a well-ventilated area, preferably a certified chemical fume hood.[5][7]
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 137-64-4 | [1][8][9] |
| Molecular Formula | C₇H₄Cl₂O₄S | [1][9][10] |
| Molecular Weight | 255.08 g/mol | [2][9] |
| Appearance | Solid | [1] |
| Primary Hazards | Skin Corrosion/Irritation (Category 1B/2), Serious Eye Damage (Category 1/2) | [3][4] |
| Key Incompatibilities | Water, Strong Bases, Strong Oxidizing Agents, Alcohols, Amines | [4][5][11] |
Immediate Safety and Handling Protocols
Before any disposal procedure begins, ensuring personal and environmental safety is paramount. The Occupational Safety and Health Administration (OSHA) mandates specific protections for handling hazardous chemicals.[12][13]
Mandatory Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[3][12][14] A face shield alone is not sufficient protection.[15]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[5][14][16] Always check the glove manufacturer's compatibility chart.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[16]
-
Work Area: All manipulations of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][7] An accessible emergency eyewash station and safety shower are mandatory.[5][12]
Disposal Decision Workflow
The correct disposal path for this compound is determined by the quantity of the waste. Bulk quantities and small, residual amounts are handled differently to ensure safety and compliance.[6] The following workflow provides a clear decision-making framework.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
Adherence to a validated protocol is critical. The following procedures are based on established methods for safely managing water-reactive sulfonyl chlorides.[5][6][17]
Procedure A: Disposal of Bulk Quantities
Bulk amounts of this compound should not be neutralized in the lab due to the potential for a large, uncontrolled exothermic reaction.[6]
-
Container Selection: Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department. Ensure the container is clean and completely dry.
-
Waste Collection: Carefully transfer the solid this compound into the waste container inside a chemical fume hood.
-
Labeling: Securely close the container. Label it clearly with the full chemical name, "this compound," and all relevant hazard pictograms (e.g., Corrosive, Water-Reactive).[12]
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated. Keep it segregated from incompatible materials, especially bases and aqueous solutions.[4][12][18] Arrange for pickup and final disposal by your institution's EHS personnel.
Procedure B: Neutralization of Small/Residual Quantities
For trace amounts, such as residue in reaction flasks, a controlled neutralization can be performed by trained personnel. This process converts the reactive sulfonyl chloride into less hazardous, water-soluble salts.[6][17]
Experimental Protocol:
-
Preparation (in a chemical fume hood):
-
Place a beaker or flask large enough to contain at least 10 times the volume of the neutralizing solution in an ice-water bath to manage heat generation.[15]
-
Prepare a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2.5 M solution of sodium hydroxide (NaOH).[6][17] An excess of the base is crucial to ensure complete neutralization.
-
Begin vigorous stirring of the basic solution using a magnetic stir bar.
-
-
Controlled Addition:
-
Slowly and carefully add the residual this compound to the cold, stirred basic solution. If cleaning glassware, you may slowly add the basic solution to the flask containing the residue.
-
Causality: The reaction is exothermic and will liberate gas (CO₂ if using bicarbonate).[6] Slow, portion-wise addition is critical to control the reaction rate, prevent excessive foaming or temperature increase, and avoid splashing of corrosive material. Never add the base to the bulk chemical. [5][7]
-
-
Reaction and Verification:
-
Allow the mixture to stir for at least 30-60 minutes after the addition is complete to ensure the reaction goes to completion.[6]
-
Remove the vessel from the ice bath and allow it to warm to room temperature.
-
Using a pH meter or pH strips, verify that the final pH of the solution is neutral (between 5.5 and 9.0).[6][15] If the solution is still acidic, add more base until the target pH is reached.
-
-
Final Disposal:
-
The neutralized aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal through your institution's EHS office. While some neutralized solutions can be drain disposed, regulations for halogenated organics and local rules often prohibit this.[6][15] Always consult your institutional guidelines.
-
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate hazards.
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the chemical fume hood is operational to manage vapors.[6]
-
Contain and Absorb: For a small spill, cover it with a non-combustible, inert absorbent material such as sand, dry earth, or vermiculite.[6][7][16] Do not use combustible materials like paper towels or sawdust. [6][7]
-
Collect: Carefully scoop the absorbed material and spilled solid into a clearly labeled, dry, and sealable container for hazardous waste.
-
Decontaminate: Wipe the spill area with a cloth dampened with a basic solution (e.g., sodium bicarbonate solution), followed by soap and water. Dispose of all cleaning materials as hazardous waste.[11]
-
Report: Report the incident to your laboratory supervisor and EHS department.
Waste Classification and Regulatory Compliance
Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be properly classified to ensure compliant disposal.[4] Due to its corrosive nature (pH < 2 upon hydrolysis), this compound waste would likely be classified under the EPA hazardous waste code D002 for corrosivity .[19] All disposal activities must adhere to federal, state, and institutional regulations.[4][20]
References
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- University of Houston.
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A Researcher's Guide to Handling 2-Chloro-5-(chlorosulfonyl)benzoic Acid: Essential Safety and Disposal Protocols
In the landscape of pharmaceutical research and development, the synthesis of novel compounds often involves the use of highly reactive reagents. One such compound is 2-Chloro-5-(chlorosulfonyl)benzoic acid, a key intermediate in the synthesis of various sulfonamides and other pharmaceutically active molecules. However, its utility is matched by its hazardous nature, necessitating a robust understanding and implementation of appropriate safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Risks: The Chemical Profile of this compound
This compound is a corrosive solid.[1][2] Its dust can react with moisture on the skin or in the respiratory tract, leading to potential exposure.[3] This reactivity underscores the importance of stringent safety measures to prevent contact and inhalation. The primary hazards associated with this chemical are severe skin burns and eye damage. Inhalation of its dust can cause respiratory irritation. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
Core Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is the first line of defense against the hazards posed by this compound. The following is a detailed breakdown of the essential equipment and the rationale behind each choice.
1. Eye and Face Protection: Beyond the Standard Safety Glasses
Given the severe corrosive nature of this compound, standard safety glasses are insufficient.
-
Primary Protection: Chemical splash goggles are mandatory to provide a complete seal around the eyes, protecting against splashes and fine dust particles.[3]
-
Secondary Protection: A full-face shield must be worn over the chemical splash goggles to provide better protection for the entire face.[3][4] It is important to note that a face shield alone does not provide adequate protection.[3]
2. Skin and Body Protection: A Barrier Against Corrosion
Protecting the skin from contact with this compound is paramount to prevent severe chemical burns.
-
Laboratory Coat: A chemically resistant lab coat or apron is essential.[3][5]
-
Gloves: The choice of gloves is critical and should be based on chemical compatibility.
-
Footwear: Fully enclosed, chemically resistant footwear should be worn.[5]
3. Respiratory Protection: Guarding Against Inhalation Hazards
Due to the risk of inhaling fine dust particles, respiratory protection is often necessary.
-
Engineering Controls: The primary method for controlling respiratory hazards is to handle this compound within a chemical fume hood.[3][7][8]
-
Respirator Selection: If engineering controls are not sufficient, or during spill cleanup, a NIOSH-approved respirator with the correct filter or cartridge for the specific corrosive material should be used.[5]
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures a smooth and safe workflow.
Preparation:
-
Designated Area: All work with this compound must be conducted in a designated, well-ventilated area.[9]
-
Fume Hood: Ensure the chemical fume hood is functioning correctly.
-
Gather Materials: Before starting, gather all necessary equipment and place it inside the fume hood.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[3][10]
Handling Procedure:
-
Donning PPE: Put on all required PPE in the correct order.
-
Handling: Avoid contact with skin and eyes.[9] Avoid the formation of dust and aerosols.[6][9]
-
Post-Handling: Wash hands and face thoroughly after handling.[10][11][12]
Disposal Plan: Managing a Hazardous Waste Stream
Proper disposal of this compound and any contaminated materials is a critical final step.
Waste Segregation:
-
Solid Waste: Unused this compound and any contaminated solids should be placed in a suitable, closed container for disposal.[6]
-
Contaminated PPE: Dispose of contaminated clothing and gloves as unused product.[6]
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Professional Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[13] Do not let the product enter drains.[6]
Visualizing the Workflow: A Safety Protocol Diagram
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement. Remember, a culture of safety is integral to successful and responsible research. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before handling any hazardous chemical.
References
- 2-chloro-5-(chlorosulfonyl)-benzoicaci - Safety Data Sheet - ChemicalBook. (2025-07-19). Retrieved from https://www.chemicalbook.com/ProductMSDSDetailCB9872989_EN.htm
- 2-Chloro-5-chlorosulfonyl-benzoic acid | CymitQuimica. Retrieved from https://www.cymitquimica.com/2-chloro-5-chlorosulfonyl-benzoic-acid-137-64-4
- 8.9 Corrosives | Environment, Health and Safety - Cornell EHS. Retrieved from https://ehs.cornell.edu/standard-operating-procedures/chemical-safety/89-corrosives
- How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet - CoAction Specialty. Retrieved from https://coactionspecialty.com/wp-content/uploads/2022/07/Sure-Trak-Risk-Toolbox-How-to-Work-Safely-with-Corrosive-Liquids-and-Solids-Fact-Sheet.pdf
- 137-64-4 | this compound | ChemScene. Retrieved from https://www.chemscene.com/cas/137-64-4.html
- SAFETY DATA SHEET - Fisher Scientific.
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- Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024-01-19). Retrieved from https://www.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-24).
- Corrosive Materials | Office of Environmental Health and Safety - Princeton EHS. Retrieved from https://ehs.princeton.edu/book/export/html/332
- CAS 137-64-4: this compound - CymitQuimica. Retrieved from https://www.cymitquimica.com/cas/137-64-4
- This compound | CAS#:137-64-4 | Chemsrc. Retrieved from https://www.chemsrc.com/en/cas/137-64-4_835899.html
- This compound SDS, 137-64-4 Safety Data Sheets - ECHEMI. Retrieved from https://www.echemi.com/sds/2-chloro-5-(chlorosulfonyl)benzoic-acid-cas137-64-4.html
- This compound, 98% - Lab-Chemicals.Com. Retrieved from https://www.lab-chemicals.com/product/2-chloro-5-chlorosulfonylbenzoic-acid-98/
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-04-28). Retrieved from https://www.sigmaaldrich.com/sds/aldrich/135577
- SAFETY DATA SHEET - Fisher Scientific. (2010-10-20).
- SAFETY DATA SHEET - TCI Chemicals. (2025-05-07). Retrieved from https://www.tcichemicals.com/sds/C1539_EN.pdf
- 2-Chloro-5-Nitro Benzoic Acid CAS No 2516-96-3 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. Retrieved from https://www.cdhfinechemical.com/images/product/msds/2-Chloro-5-Nitro_Benzoic_Acid_MSDS.pdf
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
